molecular formula C5H11N3O B1295725 Piperazine-1-carboxamide CAS No. 5623-95-0

Piperazine-1-carboxamide

Cat. No.: B1295725
CAS No.: 5623-95-0
M. Wt: 129.16 g/mol
InChI Key: IVXQBCUBSIPQGU-UHFFFAOYSA-N
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Description

Piperazine-1-carboxamide (CAS 5623-95-0) is a versatile organic compound with a molecular formula of C 5 H 11 N 3 O and a molecular weight of 129.16 g/mol. It serves as a valuable chemical scaffold and intermediate in medicinal chemistry and drug discovery, with research demonstrating its utility across multiple therapeutic areas. This compound is a key precursor in the synthesis of novel inhibitors. This compound derivatives have been designed as potent and selective inhibitors of fatty acid amide hydrolase (FAAH) and monoacylglycerol lipase (MAGL) , key enzymes in the endocannabinoid system . Furthermore, research has shown that certain derivatives, specifically piperazine-1-carboxamidines, exhibit significant antifungal activity by inducing the accumulation of endogenous reactive oxygen species (ROS) in pathogens like Candida albicans . Most recently, chiral derivatives of pyrimidinyl-piperazine carboxamide have been reported as exceptionally potent inhibitors of yeast α-glucosidase (IC 50 values as low as 0.4 µM), showcasing over a thousand-fold greater potency than the standard drug acarbose and highlighting their potential in diabetes research . The piperazine ring is a privileged structure in pharmacology, and its derivatives are known for a broad spectrum of activities, including antiviral, antibacterial, and anticancer effects . Physical Properties: Melting Point: 121 °C Boiling Point: 254.5±50.0 °C (Predicted) Density: 1.153±0.06 g/cm³ (Predicted) Safety Information: This product is classified as an irritant. It should be stored protected from light at 2-8°C. Usage Statement: This product is for research purposes only and is not intended for diagnostic or therapeutic use in humans.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

piperazine-1-carboxamide
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InChI

InChI=1S/C5H11N3O/c6-5(9)8-3-1-7-2-4-8/h7H,1-4H2,(H2,6,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

IVXQBCUBSIPQGU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID80293039
Record name piperazine-1-carboxamide
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Molecular Weight

129.16 g/mol
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CAS No.

5623-95-0
Record name 1-Piperazinecarboxamide
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Record name 1-Piperazinecarboxamide
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Record name 1-Piperazinecarboxamide
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Record name piperazine-1-carboxamide
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Record name 1-PIPERAZINECARBOXAMIDE
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Foundational & Exploratory

Introduction: The Piperazine Carboxamide Scaffold in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to Piperazine-1-carboxamide: Core Properties and Applications in Drug Development

The piperazine ring is a cornerstone of modern drug discovery, recognized for its versatile physicochemical properties and its presence in numerous FDA-approved therapeutics.[1] As a privileged scaffold, its six-membered heterocyclic structure containing two nitrogen atoms at the 1 and 4 positions offers a unique combination of structural rigidity, basicity, and synthetic tractability.[1] These nitrogens serve as key handles for chemical modification and as hydrogen bond acceptors, enhancing aqueous solubility and tuning interactions with biological targets.[1]

This guide focuses on a fundamental building block derived from this core structure: This compound . By functionalizing one of the piperazine nitrogens with a carboxamide group (a primary urea), this molecule presents a distinct set of properties. The remaining secondary amine at the N4 position provides a reactive site for further derivatization, making it an invaluable intermediate for constructing complex molecular architectures. Understanding the core properties of this scaffold is paramount for researchers aiming to leverage its potential in developing next-generation therapeutics, from antifungal agents to enzyme inhibitors. This document provides a comprehensive overview of its synthesis, characterization, and the mechanistic underpinnings of its biological activity.

Physicochemical and Structural Properties

The fundamental properties of this compound dictate its behavior in both chemical reactions and biological systems. The molecule is most commonly handled in its hydrochloride salt form to improve stability and handling.

Structural and Chemical Identifiers
  • IUPAC Name: this compound[2]

  • Common Synonyms: 1-Piperazinecarboxamide, 1-Carbamoylpiperazine

  • CAS Number: 474711-89-2 (for Hydrochloride Salt)

  • PubChem Compound ID: 258192 (for Parent Base)[2]

  • Molecular Formula: C₅H₁₁N₃O (Base) | C₅H₁₂ClN₃O (HCl Salt)[2]

  • Molecular Weight: 129.16 g/mol (Base) | 165.62 g/mol (HCl Salt)[2]

Core Physicochemical Data

The introduction of the carboxamide group significantly alters the electronic properties of the piperazine ring compared to the parent molecule.

PropertyValue / Expected ValueJustification & Expert Insights
Physical Form White to off-white solidTypical appearance for small, polar organic molecules and their salts.
Melting Point 221-224 °C (HCl Salt)The high melting point is indicative of a stable crystalline lattice structure with strong intermolecular forces (ionic, hydrogen bonding).
Boiling Point 254.5 °C at 760 mmHg (HCl Salt)High boiling point reflects the low volatility and strong intermolecular interactions.
Solubility Soluble in water and polar organic solventsThe presence of multiple hydrogen bond donors (N-H) and acceptors (N, C=O) facilitates dissolution in polar media.
pKa (Predicted) pKa₁ (N4-H) ≈ 8.5-9.0; pKa₂ (N1-H) < 0The pKa of piperazine's secondary amine is 9.73.[3] The electron-withdrawing carboxamide group at N1 reduces the basicity of the distal N4 amine via an inductive effect. The N1 nitrogen is non-basic due to the delocalization of its lone pair into the adjacent carbonyl.
LogP (Predicted) < 0The high polarity from the amide group and the second amine suggests a negative octanol-water partition coefficient, indicating hydrophilicity.

Synthesis and Purification Workflow

The synthesis of this compound is efficiently achieved through the reaction of piperazine with a cyanate salt. This method is a robust and common strategy for the formation of urea (carboxamide) linkages.

Rationale for Synthetic Strategy

The direct acylation of piperazine with phosgene or carbamoyl chloride is often complicated by the high reactivity of these reagents and the potential for di-acylation or polymerization. A more controlled and reliable method involves the nucleophilic attack of the piperazine amine onto an isocyanate or a cyanate salt. The use of potassium cyanate, which can be readily prepared from the thermal decomposition of urea and a potassium salt, provides a stable and easy-to-handle reagent.[4] To ensure mono-substitution, the reaction is typically performed under acidic conditions where piperazine exists as a mono-protonated salt, effectively protecting one nitrogen atom and leaving the other free to react.

Experimental Protocol: Synthesis of this compound

This two-step protocol first generates the cyanate reagent and then uses it for the synthesis.

Step 1: Preparation of Potassium Cyanate from Urea

  • Combine 2.0 moles of urea with 1.0 mole of potassium carbonate in a ceramic beaker.[4]

  • Heat the mixture on a hot plate in a fume hood to approximately 100 °C until it becomes a molten slurry.

  • Increase the temperature gradually. The reaction will evolve ammonia gas as it proceeds, and the mixture will solidify around 180 °C.

  • Transfer the solid to an oven and heat at ~240 °C until no further weight loss is observed, indicating the reaction is complete.[4]

  • Allow the resulting solid, crude potassium cyanate, to cool to room temperature.

Step 2: Synthesis of this compound

  • Dissolve 1.0 equivalent of piperazine in water and cool in an ice bath.

  • Slowly add 1.0 equivalent of concentrated hydrochloric acid to form piperazine monohydrochloride in situ. This protonation deactivates one amine group.

  • In a separate vessel, dissolve 1.1 equivalents of the prepared potassium cyanate in warm water.

  • Slowly add the aqueous potassium cyanate solution to the piperazine monohydrochloride solution while stirring vigorously and maintaining the temperature below 10 °C.

  • Allow the reaction to warm to room temperature and stir for 12-18 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, adjust the pH to >10 with a concentrated NaOH solution to deprotonate the N4 amine and precipitate the product.

  • Cool the mixture in an ice bath to maximize precipitation.

  • Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum to yield this compound.

G cluster_0 Step 1: Reagent Preparation cluster_1 Step 2: Carboxamide Synthesis Urea Urea Heat Heat (>180°C) Urea->Heat K2CO3 Potassium Carbonate K2CO3->Heat KOCN Potassium Cyanate (KOCN) Heat->KOCN Ammonia byproduct Reaction Nucleophilic Attack KOCN->Reaction KOCN->Reaction Pip Piperazine Pip_HCl Piperazine Monohydrochloride Pip->Pip_HCl HCl Hydrochloric Acid HCl->Pip_HCl Pip_HCl->Reaction Product_base This compound (Free Base) Reaction->Product_base pH adjustment & Precipitation

Caption: Synthetic workflow for this compound.

Analytical Characterization

Thorough analytical characterization is essential to confirm the identity, purity, and structure of the synthesized compound. While publicly available spectra for the parent compound are scarce, the expected spectroscopic features can be reliably predicted based on its structure and data from analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for unambiguous structure elucidation.

  • ¹H NMR (Expected):

    • Piperazine Protons: The molecule is asymmetrical, so the four methylene (-CH₂-) groups are not equivalent. Protons on C2/C6 (adjacent to the carboxamide) will be deshielded compared to protons on C3/C5 (adjacent to the secondary amine). This will result in two distinct multiplets, likely in the δ 3.4-3.7 ppm (for H2/H6) and δ 2.8-3.1 ppm (for H3/H5) ranges.

    • Amine/Amide Protons: Three protons attached to nitrogen are expected: one for the secondary amine (N4-H) and two for the primary amide (-CONH₂). These signals are often broad and their chemical shift is highly dependent on solvent and concentration. They are expected in the δ 1.5-3.0 ppm (N-H) and δ 5.0-7.0 ppm (-NH₂) ranges and will exchange with D₂O.

  • ¹³C NMR (Expected):

    • Piperazine Carbons: Two distinct signals for the ring carbons are expected. The carbons adjacent to the carboxamide (C2/C6) will be at a different chemical shift than those adjacent to the secondary amine (C3/C5), likely around δ 42-46 ppm.

    • Carbonyl Carbon: A characteristic signal for the amide carbonyl (C=O) is expected in the highly deshielded region of δ 158-162 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify key functional groups.

  • Expected Absorption Bands:

    • N-H Stretching (Amide & Amine): A pair of medium-to-strong bands around 3400-3200 cm⁻¹ corresponding to the asymmetric and symmetric stretching of the primary -NH₂ group, and a sharper, less intense band for the secondary N-H.

    • C-H Stretching: Bands in the 2950-2850 cm⁻¹ region from the methylene groups of the piperazine ring.

    • C=O Stretching (Amide I Band): A very strong and sharp absorption band, characteristic of the carbonyl group, is expected around 1660-1680 cm⁻¹ . This is a key diagnostic peak.

    • N-H Bending (Amide II Band): A strong band around 1640-1590 cm⁻¹ resulting from the bending vibration of the N-H bond in the primary amide.

Mass Spectrometry (MS)

MS provides the molecular weight and information about the molecule's fragmentation pattern, confirming its composition.

  • Expected Fragmentation:

    • Molecular Ion (M⁺): For the free base, the molecular ion peak is expected at m/z = 129 .

    • Key Fragments: The most common fragmentation pathway for piperazine derivatives involves cleavage of the ring.[5] Expect to see characteristic fragments resulting from the loss of parts of the ring structure. A key fragmentation would be the alpha-cleavage adjacent to the N4 nitrogen, leading to the loss of a C₂H₄N fragment. Another prominent fragment would likely arise from the loss of the carboxamide group (-CONH₂) resulting in a peak at m/z = 85 .

Biological Activity and Mechanism of Action

While this compound is primarily a synthetic intermediate, its derivatives have shown significant biological activity, particularly as antifungal agents. The closely related piperazine-1-carboxamidine scaffold has been studied extensively, and its mechanism of action provides a powerful model for understanding how these compounds function at a cellular level.

Antifungal Activity via Induction of Oxidative Stress

Studies on Candida albicans and Saccharomyces cerevisiae have shown that piperazine-1-carboxamidine derivatives exert their fungicidal effects by inducing a massive accumulation of endogenous Reactive Oxygen Species (ROS) .[6][7] This oxidative burst overwhelms the cell's antioxidant defenses and triggers a programmed cell death cascade known as apoptosis.

Mechanism Deep Dive:

  • Mitochondrial Targeting: The compounds are believed to target the mitochondria, the primary site of cellular respiration and a major source of endogenous ROS.[8]

  • Mitochondrial Dysfunction: Treatment with these derivatives leads to significant mitochondrial dysfunction, characterized by a collapse of the mitochondrial membrane potential, altered morphology, and reduced oxygen consumption.[8]

  • ROS Burst: This disruption of the electron transport chain causes a surge in the production of superoxide radicals and other ROS.

  • Apoptotic Cascade: The high levels of intracellular ROS act as a trigger for apoptosis. This involves the activation of yeast metacaspases (caspase-like proteases) and is dependent on the mitochondrial fission machinery, including proteins like Fis1, Dnm1, and Mdv1.[6]

  • Cell Death: The cascade culminates in DNA fragmentation and cell death, explaining the fungicidal (killing) rather than fungistatic (inhibitory) nature of the compounds.[6]

This mechanism represents a promising strategy for antifungal drug development, as targeting mitochondrial function and inducing apoptosis can be effective against drug-resistant fungal strains.

G cluster_0 Yeast Cell cluster_1 Mitochondrion compound Piperazine Carboxamide Derivative ETC Electron Transport Chain (ETC) compound->ETC Targets Dysfunction Mitochondrial Dysfunction ETC->Dysfunction Disruption ROS ROS Burst (Superoxide) Dysfunction->ROS Fission Mitochondrial Fission (Fis1, Dnm1) Dysfunction->Fission Apoptosis Apoptotic Cascade ROS->Apoptosis Triggers Fission->Apoptosis Mediates Caspase Metacaspase Activation Apoptosis->Caspase Death Fungicidal Cell Death Caspase->Death

Caption: Proposed antifungal mechanism of action.

Conclusion and Future Directions

This compound is more than a simple chemical; it is a versatile platform for the construction of biologically active molecules. Its straightforward synthesis and the presence of a reactive secondary amine make it an ideal starting point for combinatorial library synthesis and lead optimization campaigns. The insights gained from its derivatives, particularly the potent antifungal mechanism involving mitochondrial-induced ROS production, highlight a promising avenue for addressing the critical challenge of antimicrobial resistance. Future research should focus on synthesizing and screening libraries of N4-substituted this compound derivatives to explore new therapeutic areas and to further elucidate the structure-activity relationships that govern their potent biological effects.

References

  • A fungicidal piperazine-1-carboxamidine induces mitochondrial fission-dependent apoptosis in yeast. (n.d.). Oxford Academic. Retrieved from [Link]

  • Piperazine. (n.d.). Wikipedia. Retrieved from [Link]

  • Piperazine-1-carboximidamide. (n.d.). Pipzine Chemicals. Retrieved from [Link]

  • 1-Piperazinecarboxamide | C5H11N3O | CID 258192. (n.d.). PubChem. Retrieved from [Link]

  • 1-Piperazinecarboxamide Hydrochloride|CAS 474711-89-2. (n.d.). Angene. Retrieved from [Link]

  • A piperazidine derivative of 23-hydroxy betulinic acid induces a mitochondria-derived ROS burst to trigger apoptotic cell death in hepatocellular carcinoma cells. (2016). PubMed. Retrieved from [Link]

  • Recent Progress in Research on Mitochondrion-Targeted Antifungal Drugs: a Review. (n.d.). ASM Journals. Retrieved from [Link]

  • p K a Values of Some Piperazines at (298, 303, 313, and 323) K. (2009). ResearchGate. Retrieved from [Link]

  • pKa Values of Some Piperazines at (298, 303, 313, and 323) K. (n.d.). University of Regina. Retrieved from [Link]

  • Piperazine-Modified Ketoconazole Derivatives Show Increased Activity against Fungal and Trypanosomatid Pathogens. (2022). PubMed. Retrieved from [Link]

  • Synthesis and diversity analysis of lead discovery piperazine-2-carboxamide libraries. (n.d.). 5Z.com. Retrieved from [Link]

  • Design and synthesis of a series of piperazine-1-carboxamidine derivatives with antifungal activity resulting from accumulation of endogenous reactive oxygen species. (2009). PubMed. Retrieved from [Link]

  • 1-Piperazinecarboxamide, N-methyl-N-((methylamino)carbonyl)-4-(3-(trifluoromethyl)phenyl)-. (n.d.). PubChem. Retrieved from [Link]

  • Synthesis of piperazine-hydrazinocarboxamide derivatives. (n.d.). ResearchGate. Retrieved from [Link]

  • Synthesis of Piperazines by C-H Functionalization. (n.d.). MDPI. Retrieved from [Link]

  • Mass Fragmentation Characteristics of Piperazine Analogues. (2021). Journal of Chinese Mass Spectrometry Society. Retrieved from [Link]

  • 1-piperazine carboxamide derivatives, their preparation and their use in pharmaceutical compositions. (n.d.). Google Patents.
  • Novel piperazine and piperidine derivatives, their synthesis and use thereof in inhibiting VDAC oligomerization, apoptosis and mitochondria dysfunction. (n.d.). Ben-Gurion University Research Portal. Retrieved from [Link]

  • The hydrolysis of piperazine-2,5-dione. (1966). PubMed. Retrieved from [Link]

  • Room-Temperature Metal-Catalyzed Hydrogen Borrowing Alkylation. (n.d.). ACS Publications. Retrieved from [Link]

  • Sildenafil. (n.d.). Wikipedia. Retrieved from [Link]

  • An alternative and simple synthesis of [ 14 C]potassium cyanate. (n.d.). ResearchGate. Retrieved from [Link]

  • 1-Piperazinecarboxamide, N-((dimethylamino)carbonyl)-N-methyl-4-(2-thiazolyl). (n.d.). PubChem. Retrieved from [Link]

  • Process for preparing potassium cyanate from potassium hydroxide and urea. (n.d.). Google Patents.
  • Base Hydrolysis of Coordinated Acetonitrile. (n.d.). ResearchOnline@JCU. Retrieved from [Link]

Sources

Elucidating the Mechanism of Action of Piperazine-1-Carboxamide Derivatives: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Section 1: The Piperazine-1-Carboxamide Scaffold: A Cornerstone of Modern Medicinal Chemistry

The "Privileged Scaffold": A Foundation for Pharmacological Diversity

The piperazine ring, a six-membered heterocycle with two opposing nitrogen atoms, is a cornerstone of medicinal chemistry, often referred to as a "privileged scaffold".[1] Its prevalence in clinically approved drugs is not coincidental. The two nitrogen atoms provide convenient points for chemical modification, allowing for the systematic exploration of chemical space to optimize potency, selectivity, and pharmacokinetic properties.[2] This structural versatility enables piperazine-containing molecules to adopt conformations that facilitate precise interactions with a wide array of biological targets.[3] The this compound core, specifically, combines this versatile scaffold with a carboxamide group, a common feature in bioactive molecules known for its ability to form critical hydrogen bonds with protein targets.

A Spectrum of Activity: From Neurotransmission to Anti-Infectives

The functionalization of the this compound core has given rise to compounds with a remarkable breadth of pharmacological activities. Depending on the specific chemical substituents, derivatives have been developed as:

  • Neuropharmacological Agents: Targeting dopamine and serotonin receptors for the treatment of psychosis, depression, and anxiety.[4][5]

  • Anti-Infectives: Including anthelmintics that paralyze parasites and antifungals that induce oxidative stress.[6][7]

  • Enzyme Inhibitors: Acting on targets such as fatty acid amide hydrolase (FAAH), monoacylglycerol lipase (MAGL), and α-glucosidase for various therapeutic applications.[8][9]

  • Ion Channel Modulators: Showing state-dependent inhibition of channels like the voltage-gated sodium channel NaV1.7, a key target in pain signaling.[10]

  • Anticancer Agents: Exhibiting cytotoxicity against various cancer cell lines through diverse mechanisms.[11][12]

This diversity underscores a critical principle: the mechanism of action (MoA) is not inherent to the this compound core itself but is dictated by the complete molecular structure.

The Core Challenge: A Systematic Approach to MoA Deconvolution

For any novel this compound derivative entering a drug discovery pipeline, elucidating its specific MoA is a paramount challenge. A well-defined MoA is essential for rational lead optimization, predicting potential on-target and off-target toxicities, and is a prerequisite for clinical development. This guide presents a systematic, multi-disciplinary framework for dissecting the MoA of novel derivatives, integrating computational, biochemical, biophysical, and cellular approaches to build a robust, evidence-based understanding of a compound's biological activity.

Section 2: Foundational Strategy: Integrating Phenotypic and Target-Based Approaches

The Two Pillars of MoA Discovery

The journey to elucidate a compound's MoA can begin from two distinct starting points: phenotypic screening and target-based discovery.[13]

  • Phenotypic Screening: This approach is agnostic to the molecular target. It asks the question: "What observable effect does this compound have on a cell or organism?" By identifying a specific cellular outcome (e.g., apoptosis, cell cycle arrest, inhibition of viral replication), researchers can then work backward to identify the molecular target responsible for that effect. This method is powerful for discovering compounds with novel mechanisms.[13]

  • Target-Based Discovery: This more traditional approach begins with a specific, validated biological target (e.g., a kinase or receptor) implicated in a disease. Compounds are then designed or screened for their ability to bind to and modulate the activity of that specific target.[13]

A Unified Workflow for MoA Elucidation

The most robust MoA studies often integrate both approaches. A compound identified in a phenotypic screen requires target identification and validation, while a hit from a target-based screen must be shown to produce the desired functional outcome in a cellular context. The following workflow provides a comprehensive framework for this integrated strategy.

MoA_Workflow cluster_0 Phase 1: Hypothesis Generation cluster_1 Phase 2: Target Validation cluster_2 Phase 3: Functional Characterization phenotypic Phenotypic Screening (e.g., High-Content Imaging) biochem Biochemical Assays (Enzyme Kinetics, IC50) phenotypic->biochem Identify Target Class insilico In Silico Analysis (e.g., Docking, Pharmacophore) insilico->biochem Predict Direct Target biophys Biophysical Assays (SPR, ITC, CETSA) biochem->biophys Confirm Direct Binding & Quantify Affinity pathway Pathway Analysis (Western Blot, RNA-Seq) biophys->pathway Validate Cellular Target Engagement invivo In Vivo / In Vitro Models (Animal Models, Organoids) pathway->invivo Assess Functional Consequences conclusion Confirmed Mechanism of Action invivo->conclusion

Figure 1: Integrated workflow for MoA determination.

Section 3: Phase 1: Initial Characterization and Target Hypothesis Generation

The initial phase focuses on casting a wide net to understand the compound's biological effects and to generate data-driven hypotheses about its molecular target.

Phenotypic Screening: Uncovering Cellular Fingerprints

Rationale: High-content imaging (HCI) and other phenotypic screening methods provide an unbiased view of a compound's effect on cellular morphology and function. By simultaneously measuring dozens or even hundreds of cellular features, HCI can generate a unique "fingerprint" for a compound, which can be compared to the fingerprints of reference compounds with known mechanisms of action.[11] This comparative analysis is a powerful tool for generating initial MoA hypotheses.

Experimental Protocol: Multiparametric Cytotoxicity and Phenotyping Assay This protocol describes a foundational screen to assess a compound's impact on cell health and morphology using a relevant cancer cell line (e.g., HeLa or U2OS).

  • Cell Plating: Seed cells in 96- or 384-well optically clear-bottom plates at a density that ensures they are in a logarithmic growth phase at the time of treatment (e.g., 5,000 cells/well for a 24-hour assay). Allow cells to adhere overnight.

  • Compound Treatment: Prepare a serial dilution of the this compound derivative (e.g., 10-point, 3-fold dilution starting from 50 µM). Add the compound to the wells and include vehicle control (e.g., 0.1% DMSO) and positive control (e.g., Staurosporine for apoptosis) wells. Incubate for a relevant duration (e.g., 24 or 48 hours).

  • Staining:

    • Add Hoechst 33342 stain (live-cell permeable) to a final concentration of 1 µg/mL to visualize cell nuclei.

    • Add a mitochondrial membrane potential dye (e.g., TMRM) to assess mitochondrial health.

    • Add a cell permeability dye (e.g., SYTOX Green) to identify dead cells.

    • Incubate for 30 minutes at 37°C.

  • Imaging: Acquire images using an automated high-content imaging system. Capture images in at least two channels (e.g., DAPI for Hoechst, RFP for TMRM).

  • Image Analysis: Use automated image analysis software to segment individual cells based on the nuclear stain. For each cell, quantify features such as:

    • Cell Count: To determine cytotoxicity (IC50).

    • Nuclear Morphology: Area, intensity, texture, and shape.

    • Mitochondrial Health: Mean intensity of the TMRM signal.

    • Cell Permeability: Percentage of SYTOX Green-positive cells.

  • Data Interpretation: Plot dose-response curves for cell count to determine the IC50 value. For sub-lethal concentrations, analyze the morphological parameters. A significant change in nuclear area, for instance, might suggest cell cycle arrest, while a drop in TMRM intensity points towards mitochondrial dysfunction.

In Silico Target Prediction: From Structure to Hypothesis

Rationale: While phenotypic screening observes the effect, computational methods predict the cause. Molecular docking and pharmacophore modeling use the compound's 3D structure to predict which proteins it is most likely to bind to from a large database of protein structures.[12][14] This approach can rapidly narrow down the list of potential targets for subsequent biochemical validation.

Methodology: Reverse Docking and Pharmacophore Analysis

  • Compound Preparation: Generate a low-energy 3D conformation of the this compound derivative of interest.

  • Target Database: Utilize a curated database of protein structures representing key target families (e.g., kinases, GPCRs, proteases, ion channels).

  • Reverse Docking: Programmatically dock the compound into the binding site of each protein in the database. Calculate a binding affinity or docking score for each compound-protein pair.

  • Ranking and Filtering: Rank the potential targets based on their docking scores. Filter the list based on biological relevance to any observed phenotypes.

  • Pharmacophore Modeling: A pharmacophore defines the essential spatial arrangement of features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, charged groups) necessary for binding to a specific target.[2] Comparing the compound's pharmacophore to known pharmacophores of specific target classes can provide additional evidence for a hypothesized target. The basic nitrogen of the piperazine ring, for example, often forms a key ionic interaction with acidic residues like aspartate in target proteins.[2]

Table 1: Hypothetical In Silico Target Prediction Profile for "Compound PZC-X"

Target ClassRepresentative TargetDocking Score (kcal/mol)Rationale / Key Interaction
Kinases EGFR-7.2Moderate fit in ATP-binding pocket.
GPCRs Dopamine D2 Receptor-9.8Strong; piperazine nitrogen interacts with Asp114.
Proteases Cathepsin K-6.5Poor fit, steric clashes.
Enzymes Carbonic Anhydrase IX-10.5Excellent; carboxamide group coordinates with zinc ion.
Ion Channels NaV1.7-8.9Favorable interactions in the channel pore.

This hypothetical data suggests that the Dopamine D2 Receptor and Carbonic Anhydrase IX are high-priority targets for experimental validation.

Section 4: Phase 2: Target Identification and Validation

Hypotheses generated in Phase 1 must be rigorously tested through direct, quantitative measurements of compound-target interaction.

Biochemical and Biophysical Validation: Proving the Physical Interaction

Rationale: It is critical to demonstrate that the compound physically binds to its putative target and modulates its activity. Biochemical assays measure the functional consequence of binding (e.g., enzyme inhibition), while biophysical assays directly measure the binding event itself.[15] Using both provides orthogonal validation and builds confidence in the target hypothesis.

Workflow: From Hypothesis to Confirmed Hit

Hit_Validation_Workflow start Hypothesized Target (from Phase 1) biochem Biochemical Assay (e.g., Enzyme Inhibition) start->biochem ic50 Determine IC50 / EC50 biochem->ic50 kinetics Kinetic Studies (e.g., Lineweaver-Burk) ic50->kinetics If Inhibitor biophys Biophysical Assay (e.g., SPR) ic50->biophys Confirm Direct Binding kd Determine KD (Affinity) & kon/koff (Kinetics) biophys->kd conclusion Validated Target kd->conclusion

Figure 2: Workflow for biochemical and biophysical target validation.

Experimental Protocol 1: In Vitro α-Glucosidase Inhibition Assay This protocol is an example of a biochemical assay to test the hypothesis that a this compound derivative is an α-glucosidase inhibitor, a mechanism relevant to type 2 diabetes.[8]

  • Reagent Preparation:

    • Prepare a solution of α-glucosidase from Saccharomyces cerevisiae in phosphate buffer (pH 6.8).

    • Prepare a solution of the substrate, p-nitrophenyl-α-D-glucopyranoside (pNPG), in the same buffer.

    • Prepare serial dilutions of the test compound and a positive control inhibitor (e.g., Acarbose).

  • Assay Procedure:

    • In a 96-well plate, add 50 µL of the enzyme solution to wells containing 25 µL of the test compound dilutions or controls.

    • Pre-incubate the plate at 37°C for 10 minutes.

    • Initiate the reaction by adding 25 µL of the pNPG substrate solution to all wells.

    • Incubate at 37°C for 20 minutes.

  • Measurement: Stop the reaction by adding 100 µL of 0.2 M sodium carbonate solution. The enzymatic hydrolysis of pNPG releases p-nitrophenol, which is yellow. Measure the absorbance at 405 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the vehicle control. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.[8]

  • Kinetic Studies: To determine the mode of inhibition (e.g., competitive, non-competitive), repeat the assay with varying concentrations of both the substrate (pNPG) and the inhibitor. Analyze the data using a Lineweaver-Burk plot. A competitive inhibitor will increase the apparent Km (Michaelis constant) without changing the Vmax (maximum reaction velocity).[8]

Experimental Protocol 2: Surface Plasmon Resonance (SPR) for Binding Kinetics SPR is a label-free biophysical technique that provides real-time quantitative data on binding affinity (KD) and kinetics (kon/koff).[15][16]

  • Chip Preparation: Covalently immobilize the purified target protein onto a sensor chip surface (e.g., via amine coupling to a CM5 sensor chip).

  • System Priming: Prime the SPR instrument with a suitable running buffer (e.g., PBS with 0.05% Tween-20 and 1% DMSO).

  • Binding Analysis:

    • Prepare a serial dilution of the this compound derivative in the running buffer.

    • Inject the compound solutions over the sensor chip surface at a constant flow rate for a defined period (association phase).

    • Inject running buffer alone over the surface to monitor the dissociation of the compound from the protein (dissociation phase).

    • Include several buffer-only injections (blanks) for double-referencing.

  • Data Analysis:

    • Subtract the signal from a reference flow cell and the blank injections to obtain the corrected sensorgrams.

    • Globally fit the association and dissociation curves from all concentrations to a suitable binding model (e.g., 1:1 Langmuir) to calculate the association rate constant (kon), the dissociation rate constant (koff), and the equilibrium dissociation constant (KD = koff/kon).

Cellular Target Engagement: Proving the Hit in a Live Cell

Rationale: A compound may bind a purified protein in a test tube but fail to engage the same target in the complex environment of a living cell due to poor permeability or rapid efflux. Cellular Thermal Shift Assay (CETSA) is a powerful technique to verify that a compound binds its target within intact cells. The principle is that a protein becomes more resistant to heat-induced denaturation when it is bound by a ligand.

Methodology: Cellular Thermal Shift Assay (CETSA)

  • Cell Treatment: Treat cultured cells with the test compound or vehicle control for a specified time.

  • Heating: Aliquot the cell suspension into PCR tubes and heat them across a temperature gradient (e.g., 40°C to 65°C) for 3 minutes.

  • Lysis and Centrifugation: Lyse the cells (e.g., by freeze-thaw cycles) and centrifuge to pellet the aggregated, denatured proteins.

  • Analysis: Collect the supernatant containing the soluble, non-denatured protein. Analyze the amount of the target protein remaining in the supernatant by Western blot or another protein quantification method.

  • Interpretation: In the presence of a binding compound, the target protein will remain soluble at higher temperatures compared to the vehicle control, resulting in a "shift" in its melting curve. This confirms target engagement in a physiological context.

Section 5: Pathway Analysis and Functional Consequences

With a validated target, the next step is to understand the downstream functional consequences of its modulation.

Elucidating Downstream Effects

Rationale: Modulating a single target can trigger a cascade of downstream signaling events. Mapping these events is essential for a complete understanding of the MoA and for linking target engagement to the observed cellular phenotype.

Methodology: Probing the Serotonergic Pathway Many piperazine derivatives with neurological activity function by modulating serotonin (5-HT) receptors.[17] If a compound is identified as a 5-HT receptor antagonist, the following pathway analysis would be appropriate.

  • Receptor Activation: Treat cells expressing the target 5-HT receptor (e.g., HEK293 cells) with a known agonist (e.g., serotonin) in the presence and absence of the piperazine antagonist.

  • Second Messenger Assays: Many 5-HT receptors are GPCRs that modulate cyclic AMP (cAMP) levels. Use a cAMP assay (e.g., HTRF or ELISA) to measure changes in intracellular cAMP. An antagonist should block the agonist-induced change in cAMP.

  • Phospho-Protein Analysis: Use Western blotting to analyze the phosphorylation status of key downstream signaling proteins, such as ERK or CREB. An effective antagonist will prevent the agonist-induced phosphorylation of these proteins.

Hypothetical Serotonergic Pathway Modulation

Signaling_Pathway compound Piperazine Antagonist receptor 5-HT Receptor compound->receptor Blocks serotonin Serotonin (Agonist) serotonin->receptor Activates ac Adenylate Cyclase receptor->ac Inhibits atp ATP camp cAMP atp->camp Converts AC pka PKA camp->pka Activates creb CREB pka->creb Phosphorylates gene Gene Transcription creb->gene

Figure 3: Diagram of a piperazine antagonist blocking a 5-HT receptor pathway.
In Vivo Model Systems

Rationale: The ultimate test of a compound's MoA and therapeutic potential requires evaluation in a whole-organism context. Animal models allow for the assessment of efficacy, pharmacokinetics, and safety in a complex biological system.[18][19]

Experimental Protocol: Formalin-Induced Nociception Model This model is used to assess the analgesic properties of a compound and is relevant for piperazine derivatives targeting pain pathways, such as NaV1.7 inhibitors or those with central effects.[10][20]

  • Animal Acclimation: Acclimate male Swiss mice to the testing environment for at least 1 hour before the experiment.

  • Compound Administration: Administer the test compound (e.g., 15-30 mg/kg) or vehicle control orally (p.o.) or intraperitoneally (i.p.) at a set time (e.g., 60 minutes) before the formalin injection. A positive control like morphine can also be used.

  • Nociceptive Challenge: Inject 20 µL of a 2.5% formalin solution subcutaneously into the dorsal surface of the right hind paw.

  • Behavioral Observation: Immediately after injection, place the animal in a transparent observation chamber. Record the total time (in seconds) that the animal spends licking the injected paw during two distinct phases:

    • Phase 1 (Neurogenic Pain): 0-5 minutes post-injection.

    • Phase 2 (Inflammatory Pain): 15-30 minutes post-injection.

  • Data Analysis: Compare the mean licking time of the compound-treated groups to the vehicle control group for both phases. A significant reduction in licking time indicates an anti-nociceptive effect.[20] Compounds acting centrally (e.g., opioids) typically inhibit both phases, while peripherally acting anti-inflammatory agents primarily inhibit the second phase.

Section 6: Conclusion

The this compound scaffold is a remarkably versatile starting point for the development of new therapeutics. However, this versatility necessitates a rigorous and systematic approach to understanding the mechanism of action for each new derivative. The integrated workflow presented in this guide—combining unbiased phenotypic screening, predictive in silico analysis, definitive biochemical and biophysical validation, and functional characterization in cellular and in vivo models—provides a robust framework for drug discovery professionals. By meticulously building a self-validating dataset through these orthogonal approaches, researchers can elucidate the precise biological activity of their compounds, enabling rational optimization and paving the way for successful clinical translation.

Section 7: References

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  • Plouffe, D. M., et al. (2023). Identification of potent and reversible piperidine carboxamides that are species-selective orally active proteasome inhibitors to treat malaria. Cell Chemical Biology, 30(6), 639-651.e8. [Link]

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  • Cychowska, M., et al. (2021). Rapid Targeted Method of Detecting Abused Piperazine Designer Drugs. Molecules, 26(15), 4443. [Link]

  • Lo, D. D., et al. (2019). New piperazine multi-effect drugs prevent neurofibrillary degeneration and amyloid deposition, and preserve memory in animal models of Alzheimer's disease. Neurobiology of Disease, 129, 217-233. [Link]

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  • D'Ascenzio, M., et al. (2013). Discovery of a New Class of 1-(4-Sulfamoylbenzoyl)piperidine-4-carboxamides as Human Carbonic Anhydrase Inhibitors. ACS Medicinal Chemistry Letters, 4(10), 963-967. [Link]

  • ResearchGate. (2020). Piperazine designer drugs elicit toxicity in the alternative in vivo model Caenorhabditis elegans. [Link]

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Sources

Introduction: The Versatility of the Piperazine-1-carboxamide Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Biological Activity of Piperazine-1-carboxamide Derivatives

In the landscape of medicinal chemistry, the piperazine ring is a ubiquitous and privileged scaffold. Its unique structural features—a six-membered heterocyclic ring containing two nitrogen atoms at opposite positions—confer favorable physicochemical properties to molecules, such as improved aqueous solubility and oral bioavailability.[1] When functionalized to form this compound derivatives, this core structure gives rise to a class of compounds with an exceptionally broad spectrum of biological activities.[2] These derivatives are central to the development of therapeutics across numerous disease areas, including oncology, infectious diseases, and neurology.[2][3][4][5] The structural versatility of the this compound core allows for fine-tuning of its pharmacological profile through targeted modifications, making it a cornerstone for modern drug discovery.[1]

This guide offers a technical exploration of the diverse biological activities of this compound derivatives. It is designed for researchers, scientists, and drug development professionals, providing in-depth mechanistic insights, key structure-activity relationships (SAR), and validated experimental protocols to support further investigation and innovation in this promising chemical space.

Anticancer Activity: Targeting Cell Proliferation and Survival

The piperazine scaffold is a key component in numerous FDA-approved anticancer drugs, and its carboxamide derivatives are a focal point of ongoing research.[4][6][7] These compounds exert their effects through a variety of mechanisms, primarily by inducing programmed cell death (apoptosis) and halting the cell division cycle.[8]

Mechanism of Action: Induction of Apoptosis

A primary mechanism by which this compound derivatives exhibit anticancer activity is the induction of apoptosis in cancer cells.[9] Studies have shown they can trigger both the intrinsic (mitochondrial) and extrinsic (death receptor) apoptotic pathways.

For example, a novel piperazine derivative, PCC, was shown to be a potent inducer of apoptosis in human liver cancer cell lines (SNU-475 and SNU-423).[10] The mechanistic rationale is that treatment with PCC leads to a significant decrease in the mitochondrial membrane potential, which is a critical initiating event in the intrinsic pathway. This is followed by the release of cytochrome c from the mitochondria into the cytoplasm, which in turn activates the caspase cascade, specifically caspase-9 and the executioner caspases-3/7.[10][11] Concurrently, these derivatives can activate the extrinsic pathway by upregulating caspase-8, an effect linked to the suppression of NF-κB nuclear translocation, a key pro-survival signal.[10]

apoptosis_pathway PCC This compound Derivative (PCC) Mito Mitochondrion PCC->Mito ↓ disrupts membrane potential DeathR Death Receptors PCC->DeathR ↑ activates NFkB NF-κB Inhibition PCC->NFkB CytC Cytochrome c (release) Mito->CytC Casp9 Caspase-9 (activated) CytC->Casp9 Casp37 Caspase-3/7 (activated) Casp9->Casp37 Apoptosis Apoptosis Casp37->Apoptosis Casp8 Caspase-8 (activated) DeathR->Casp8 Casp8->Casp37

Apoptotic pathways induced by this compound derivatives.
Cell Cycle Arrest

In addition to inducing apoptosis, certain derivatives can arrest the cell cycle, preventing cancer cells from replicating. A novel 4-(benzo[12][13]dioxol-5-ylmethyl) piperazine amide derivative was found to block cell cycle progression at the G0/G1 phase in MDA-MB-231 breast cancer cells, thereby inhibiting proliferation.[9] This dual ability to induce apoptosis and arrest the cell cycle makes these compounds particularly potent anticancer agents.[9][10]

Quantitative Data on Anticancer Activity

The potency of these derivatives is often quantified by their half-maximal inhibitory concentration (IC₅₀) or growth inhibition (GI₅₀) values.

Compound ClassCell LineActivityValue (µM)Reference
Piperazine-Chalcone HybridHCT-116 (Colon)IC₅₀3.0[6][7]
Piperazine-Chalcone HybridColo-205 (Colon)IC₅₀1.0[6][7]
PCC DerivativeSNU-475 (Liver)IC₅₀6.98[10]
PCC DerivativeSNU-423 (Liver)IC₅₀7.76[10]
Benzo[12][13]dioxol-5-ylmethyl DerivativeMDA-MB-231 (Breast)IC₅₀11.3[9]
Vindoline Conjugate (23)MDA-MB-468 (Breast)GI₅₀1.00[14]
Vindoline Conjugate (25)HOP-92 (Lung)GI₅₀1.35[14]

Antimicrobial & Antifungal Activity

This compound derivatives have emerged as a significant class of antimicrobial agents, demonstrating efficacy against a range of bacterial and fungal pathogens.[3][15][16][17] Their development is a crucial area of research in the face of growing antimicrobial resistance.

Mechanism of Action: Oxidative Stress and Other Pathways

A key antifungal mechanism involves the induction of endogenous reactive oxygen species (ROS).[12] In a study on Candida albicans, piperazine-1-carboxamidine analogues were shown to cause a high accumulation of ROS, leading to fungicidal activity.[12] This oxidative stress overwhelms the pathogen's antioxidant defenses, resulting in cell death. Structure-activity relationship (SAR) studies revealed that substituting the phenyl group at the R³ and R⁵ positions with large atoms or side chains enhanced this ROS-inducing capacity.[12]

The antibacterial mechanisms are varied. For some derivatives, activity is linked to the specific substituents on the phenyl ring, with the presence of electron-withdrawing groups like nitro or chloro groups often enhancing potency against both Gram-positive and Gram-negative bacteria.[3]

antimicrobial_workflow start Start: Compound Library screening Primary Screening (e.g., Disc Diffusion) start->screening mic_det MIC Determination (Microdilution Method) screening->mic_det Active Hits ros_assay Mechanism Study: ROS Accumulation Assay mic_det->ros_assay Potent Compounds sar Structure-Activity Relationship (SAR) Analysis mic_det->sar ros_assay->sar lead_opt Lead Optimization sar->lead_opt

Workflow for antimicrobial screening and mechanism elucidation.
Spectrum of Activity

These derivatives have shown broad-spectrum activity. For instance, a series of 1-benzhydryl-piperazine carboxamides were effective against Gram-positive bacteria like Staphylococcus aureus and Bacillus subtilis, and Gram-negative bacteria such as Escherichia coli and Pseudomonas aeruginosa.[3][18]

Compound SeriesPathogenActivity (MIC, µg/mL)Reference
1-Benzhydryl-piperazine CarboxamidesStaphylococcus aureus62.5 - 250[3]
1-Benzhydryl-piperazine CarboxamidesEscherichia coli62.5 - 250[3]
Chalcone-Piperazine HybridsCandida albicans2.22[19]
Iminophosphorane DerivativesVarious BacteriaPromising Activity[19]

Antipsychotic Activity: Modulating Neurotransmitter Receptors

The piperazine core is a hallmark of many atypical antipsychotic drugs.[5] Carboxamide derivatives have been synthesized and evaluated as multi-target agents for treating schizophrenia, primarily by interacting with dopamine (D₂) and serotonin (5-HT) receptors.[5][13][20]

Multi-Target Receptor Affinity

The therapeutic efficacy of atypical antipsychotics is often attributed to a combined antagonism of D₂ receptors and serotonin 5-HT₂ₐ receptors, coupled with agonism at 5-HT₁ₐ receptors.[21] This multi-target approach is believed to improve efficacy against negative symptoms and cognitive deficits while reducing the risk of extrapyramidal side effects.[13]

A series of novel amide-piperidine (piperazine) derivatives were optimized using this multi-ligand strategy.[21] The lead compound (compound 11) exhibited high affinity for D₂, 5-HT₁ₐ, and 5-HT₂ₐ receptors, with low affinity for off-target receptors like histamine H₁ and 5-HT₂C, which are associated with side effects like weight gain.[21] In vivo, this compound effectively antagonized behaviors induced by dopamine and serotonin agonists without causing catalepsy, a predictor of motor side effects.[13][21]

antipsychotic_targets Compound This compound Derivative D2 D₂ Receptor Compound->D2 Antagonist HT2A 5-HT₂ₐ Receptor Compound->HT2A Antagonist HT1A 5-HT₁ₐ Receptor Compound->HT1A Agonist H1 H₁ / 5-HT₂c Receptors Compound->H1 Low Affinity Therapeutic Antipsychotic Efficacy (Positive & Negative Symptoms) D2->Therapeutic HT2A->Therapeutic HT1A->Therapeutic SideEffects Reduced Side Effects (e.g., EPS, weight gain) H1->SideEffects

Multi-target receptor profile for antipsychotic derivatives.

Enzyme Inhibition: A Broad Therapeutic Window

This compound derivatives are also effective inhibitors of various enzymes, opening therapeutic avenues for metabolic diseases, and neurological and inflammatory disorders.

α-Glucosidase Inhibition

A series of chiral pyrimidinyl-piperazine carboxamide derivatives were synthesized and identified as potent inhibitors of α-glucosidase, an enzyme involved in carbohydrate digestion.[22][23] Inhibition of this enzyme can help manage type 2 diabetes by delaying glucose absorption. The most potent compound in the series exhibited an IC₅₀ value of 0.44 µM, significantly more potent than the reference drug acarbose (IC₅₀ = 817.38 µM).[22] Kinetic studies revealed a competitive mode of inhibition, suggesting the compounds bind to the active site of the enzyme.[22]

FAAH and MAGL Inhibition

Piperazine carboxamides have been investigated as inhibitors of Fatty Acid Amide Hydrolase (FAAH) and Monoacylglycerol Lipase (MAGL), the key enzymes that degrade endocannabinoids.[24][25] Inhibiting these enzymes increases endocannabinoid levels, a strategy being explored for treating pain, anxiety, and other neurological disorders.[24] Certain derivatives act as potent and selective inhibitors of either FAAH or MAGL, while others function as dual inhibitors at nanomolar concentrations.[25]

Synthesis and Experimental Protocols

The synthesis of this compound derivatives is generally straightforward, allowing for the creation of diverse chemical libraries for screening.

General Synthetic Route

A common and efficient method involves the nucleophilic substitution reaction between a 1-substituted-piperazine and an appropriate acid chloride or sulfonyl chloride in the presence of a base like triethylamine and a solvent such as dichloromethane.[3]

General synthesis of this compound derivatives.
Protocol: In Vitro Cytotoxicity (MTT Assay)

This protocol is used to assess the cytotoxic potential of a compound against cancer cell lines.[10]

  • Cell Seeding: Seed cancer cells (e.g., SNU-475) in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours at 37°C with 5% CO₂.

  • Compound Treatment: Prepare serial dilutions of the this compound derivative in culture medium. Replace the old medium with 100 µL of the medium containing the test compound at various concentrations. Include a vehicle control (e.g., DMSO) and a no-treatment control.

  • Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the control. Plot a dose-response curve and determine the IC₅₀ value using appropriate software.

Protocol: α-Glucosidase Inhibition Assay

This protocol determines a compound's ability to inhibit α-glucosidase activity.[22]

  • Reagent Preparation: Prepare α-glucosidase solution (from Saccharomyces cerevisiae) in phosphate buffer (pH 6.8). Prepare the substrate solution, p-nitrophenyl-α-D-glucopyranoside (pNPG), in the same buffer.

  • Assay Setup: In a 96-well plate, add 50 µL of phosphate buffer, 10 µL of the test compound solution (at various concentrations), and 20 µL of the α-glucosidase solution.

  • Pre-incubation: Incubate the plate at 37°C for 15 minutes.

  • Reaction Initiation: Add 20 µL of the pNPG substrate solution to each well to start the reaction.

  • Incubation: Incubate the plate at 37°C for another 20 minutes.

  • Reaction Termination: Stop the reaction by adding 50 µL of 0.1 M Na₂CO₃ solution.

  • Absorbance Reading: Measure the absorbance of the yellow p-nitrophenol product at 405 nm.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration compared to a control without an inhibitor. Determine the IC₅₀ value.

Conclusion and Future Perspectives

The this compound scaffold is a remarkably versatile and medicinally important nucleus that continues to yield compounds with potent and diverse biological activities.[15][26] Its derivatives have demonstrated significant potential as anticancer, antimicrobial, antipsychotic, and enzyme-inhibiting agents.[2] The straightforward and adaptable synthesis of these compounds allows for extensive exploration of structure-activity relationships, enabling the rational design of next-generation therapeutics.[1]

Future research will likely focus on several key areas:

  • Target Specificity: Enhancing the selectivity of these derivatives for their intended biological targets to minimize off-target effects and improve safety profiles.

  • Hybrid Molecules: Combining the this compound core with other known pharmacophores to create hybrid molecules with dual or synergistic modes of action.[6]

  • Overcoming Resistance: Designing novel derivatives that can circumvent existing drug resistance mechanisms, particularly in oncology and infectious diseases.

  • New Therapeutic Areas: Exploring the potential of this scaffold in other areas such as anti-inflammatory, anticonvulsant, and antiviral applications.[26]

The continued investigation into this compound derivatives holds immense promise for addressing unmet medical needs and will undoubtedly remain a fruitful area of drug discovery and development.

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The Piperazine-1-Carboxamide Core: A Privileged Scaffold in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Drug Discovery Professionals

Executive Summary

The piperazine ring system, particularly when functionalized as a piperazine-1-carboxamide, represents one of the most versatile and successful privileged scaffolds in medicinal chemistry. Its unique combination of physicochemical properties—including tunable basicity, conformational rigidity, and the capacity for extensive hydrogen bonding—renders it an invaluable component in the design of therapeutic agents targeting a wide array of biological targets.[1][2][3] This guide provides a comprehensive exploration of the this compound core and its analogs, detailing their therapeutic applications, synthetic strategies, structure-activity relationships (SAR), and essential in vitro evaluation protocols. By synthesizing technical data with mechanistic insights, this document serves as an authoritative resource for researchers engaged in the discovery and development of novel piperazine-based therapeutics.

The this compound Scaffold: A Foundation for Therapeutic Innovation

The prevalence of the piperazine moiety in FDA-approved drugs is a testament to its favorable impact on drug-like properties.[4][5] Between 2012 and 2023 alone, 36 drugs approved by the U.S. FDA contained a piperazine ring system, with a significant number targeting cancer.[5]

Physicochemical & Pharmacokinetic Advantages

The strategic incorporation of the this compound scaffold is often a deliberate choice to optimize a molecule's ADME (Absorption, Distribution, Metabolism, and Excretion) profile.

  • Tunable Basicity and Solubility: As a diprotic base, piperazine's two nitrogen atoms (pKa ~5.5 and ~9.5) allow it to be protonated at physiological pH.[2] This enhances aqueous solubility, which is critical for formulation and oral bioavailability. The carboxamide moiety further modulates the basicity of the adjacent nitrogen, influencing its interaction with biological targets.

  • Structural Rigidity and Vectorial Orientation: The chair conformation of the piperazine ring provides a rigid, three-dimensional scaffold. This pre-organizes substituents into defined spatial vectors, reducing the entropic penalty upon binding to a target and often leading to higher affinity.[1]

  • Hydrogen Bonding Capability: The two nitrogen atoms can act as hydrogen bond acceptors, while the N-H group of a secondary piperazine or the carboxamide N-H can serve as donors.[1][2] This facilitates strong, specific interactions with protein targets.[1]

  • Metabolic Stability: While piperazine rings can be metabolized (e.g., via CYP3A4), they are often more stable than other acyclic amines.[4] The carboxamide group can further influence metabolic pathways.

Therapeutic Applications of this compound Analogs

The versatility of the this compound core is evident in its application across diverse therapeutic areas. This scaffold is a key component in drugs targeting CNS disorders, cancer, and infectious diseases.[2][6][7]

Central Nervous System (CNS) Disorders

Piperazine derivatives are particularly prominent in the development of antipsychotic and antidepressant agents, largely due to their ability to modulate monoamine neurotransmitter receptors like dopamine (D2) and serotonin (5-HT) receptors.[2][8][9]

  • Mechanism of Action: In many atypical antipsychotics, the piperazine moiety serves as a critical linker that positions an aryl group for optimal interaction with the D2 and 5-HT receptor binding pockets.[2][8] The N-arylpiperazine motif is a classic pharmacophore for these targets. The carboxamide portion can be used to introduce further interactions or fine-tune the overall physicochemical properties. For example, compounds like Cariprazine contain this extended scaffold.

Oncology

In oncology, the piperazine scaffold is a frequent component of kinase inhibitors.[4]

  • Mechanism of Action: The piperazine ring often acts as a linker connecting fragments that bind to the ATP-binding pocket of kinases.[2] Its basicity can be exploited to form salt bridges with key acidic residues, such as aspartate, in the hinge region of the kinase, anchoring the inhibitor. Imatinib, a cornerstone in the treatment of chronic myeloid leukemia, features a prominent N-methylpiperazine connected to a benzamide moiety.

Other Therapeutic Areas

The application of this scaffold continues to expand:

  • Antifungal Agents: Certain piperazine-1-carboxamidine analogues have demonstrated fungicidal activity by inducing the accumulation of endogenous reactive oxygen species (ROS) in pathogens like Candida albicans.[10]

  • Endocannabinoid System Modulation: Piperazine-carboxamide derivatives have been developed as potent and irreversible inhibitors of Fatty Acid Amide Hydrolase (FAAH), an enzyme that degrades endocannabinoids.[11][12][13] This represents a therapeutic strategy for pain and inflammation.[11][12]

Table 1: Representative Piperazine-Containing Drugs and Their Targets

Drug NameTherapeutic ClassPrimary Target(s)
Aripiprazole AntipsychoticDopamine D2 (partial agonist), Serotonin 5-HT1A (partial agonist), 5-HT2A (antagonist)
Imatinib Anticancer (Kinase Inhibitor)BCR-Abl, c-Kit, PDGFR
Olanzapine AntipsychoticDopamine & Serotonin Receptor Antagonist
Sildenafil Erectile DysfunctionPDE5 Inhibitor
Cetirizine AntihistamineHistamine H1 Receptor Antagonist

Synthetic Strategies and Methodologies

The synthesis of this compound analogs is typically straightforward, allowing for the rapid generation of diverse chemical libraries for screening. The general approach involves the functionalization of a pre-formed piperazine ring.

General Synthetic Workflow

The most common strategy involves a two-step sequence: first, establishing the substitution on one piperazine nitrogen (N4), often with a pharmacologically important group (e.g., an aryl or alkyl moiety), followed by the formation of the carboxamide on the other nitrogen (N1).

G cluster_0 Step 1: N4-Functionalization cluster_1 Step 2: N1-Carboxamide Formation A Piperazine C N4-Substituted Piperazine A->C Buchwald-Hartwig Amination or Reductive Amination B Aryl/Alkyl Halide (R1-X) or Carbonyl + Reducing Agent B->C E Final this compound C->E D Isocyanate (R2-NCO) or Carbamoyl Chloride D->E Nucleophilic Acyl Substitution

Caption: General synthetic workflow for this compound analogs.

Detailed Experimental Protocol: Synthesis of an N-Aryl-N'-Alkylcarboxamide Piperazine

This protocol outlines a representative synthesis of a 4-Aryl-N-alkylthis compound, a common scaffold in CNS drug discovery.

Objective: To synthesize 4-(4-methoxyphenyl)-N-ethylthis compound.

Part A: Synthesis of 1-(4-methoxyphenyl)piperazine (N4-Arylation)

  • Reaction Setup: To an oven-dried round-bottom flask, add Pd₂(dba)₃ (0.02 eq), BINAP (0.03 eq), and sodium tert-butoxide (1.4 eq).

  • Reagent Addition: Add 1-bromo-4-methoxybenzene (1.0 eq) and piperazine (1.2 eq).

  • Inert Atmosphere: Seal the flask, evacuate, and backfill with argon gas. Repeat this cycle three times.

  • Solvent Addition: Add anhydrous toluene via syringe.

  • Reaction: Heat the mixture to 100 °C and stir for 12-18 hours, monitoring by TLC or LC-MS.

    • Causality Note: The use of a palladium catalyst and a phosphine ligand (Buchwald-Hartwig amination) is a highly efficient method for forming the C-N bond between an aryl halide and the piperazine nitrogen, offering broad substrate scope.[14]

  • Workup: Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of celite. Concentrate the filtrate under reduced pressure.

  • Purification: Purify the crude residue by column chromatography on silica gel to yield the desired N4-arylated piperazine.

Part B: Synthesis of 4-(4-methoxyphenyl)-N-ethylthis compound (N1-Carboxamide Formation)

  • Reaction Setup: Dissolve the purified 1-(4-methoxyphenyl)piperazine (1.0 eq) in anhydrous dichloromethane (DCM) in a round-bottom flask.

  • Reagent Addition: Add ethyl isocyanate (1.1 eq) dropwise at 0 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor completion by TLC or LC-MS.

    • Causality Note: The reaction between a secondary amine (piperazine N1-H) and an isocyanate is a highly efficient and often quantitative method for forming a urea/carboxamide linkage, typically requiring no catalyst and proceeding under mild conditions.[15]

  • Workup: Concentrate the reaction mixture under reduced pressure.

  • Purification: Recrystallize the resulting solid from a suitable solvent system (e.g., ethanol/ether) or purify by column chromatography if necessary.

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Structure-Activity Relationship (SAR) Insights

SAR studies are crucial for optimizing the potency, selectivity, and pharmacokinetic properties of this compound analogs.[1][3][16] The scaffold can be systematically modified at three key positions.

G cluster_prep Preparation cluster_assay Binding Assay cluster_analysis Data Analysis prep_membranes Prepare D2-Receptor Membranes add_reagents Add Radioligand & Membranes to Wells prep_membranes->add_reagents prep_ligand Prepare Radioligand ([3H]-Spiperone) prep_ligand->add_reagents prep_compounds Serially Dilute Test Compounds plate_setup Plate Setup: Total, NSB, Test Compound prep_compounds->plate_setup plate_setup->add_reagents incubate Incubate to Equilibrium add_reagents->incubate harvest Filter & Wash incubate->harvest count Scintillation Counting harvest->count calc_ic50 Calculate IC50 from Dose-Response Curve count->calc_ic50 calc_ki Calculate Ki using Cheng-Prusoff Equation calc_ic50->calc_ki

Caption: Workflow for a GPCR radioligand competition binding assay.

Future Directions and Emerging Trends

The exploration of the this compound scaffold is far from complete. Future efforts will likely focus on:

  • Polypharmacology: Intentionally designing single molecules that modulate multiple targets, a strategy for which the piperazine scaffold is ideally suited. [2]* Covalent Modulators: Incorporating reactive groups (warheads) into the scaffold to achieve irreversible binding, which can offer prolonged duration of action.

  • Chiral Synthesis: Developing more efficient and scalable methods for synthesizing enantiomerically pure piperazine analogs to improve therapeutic indices and reduce off-target effects. [15]

Conclusion

The this compound core is a validated and highly valuable scaffold in medicinal chemistry. Its favorable physicochemical properties and synthetic tractability have cemented its role in the development of numerous successful drugs. A deep understanding of its synthetic methodologies, SAR landscape, and appropriate bio-evaluation techniques is essential for medicinal chemists aiming to leverage this privileged structure. As drug discovery moves towards more complex targets and therapeutic modalities, the inherent versatility of the this compound scaffold ensures it will remain a cornerstone of innovation for years to come.

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The Unseen Scaffold: A Technical Guide to the Discovery and Enduring Legacy of Piperazine-1-carboxamide

Author: BenchChem Technical Support Team. Date: January 2026

For the attention of Researchers, Scientists, and Drug Development Professionals.

This guide offers an in-depth exploration of Piperazine-1-carboxamide, a foundational scaffold in modern medicinal chemistry. We will dissect its historical emergence, fundamental synthesis, and its pivotal role as a versatile building block in the development of a diverse array of therapeutic agents. This document moves beyond a simple recitation of facts to provide a causal understanding of the experimental choices and the logical evolution of its application in drug discovery.

The Genesis of a Privileged Structure: The Piperazine Core

The story of this compound begins with its parent heterocycle, piperazine. Originally named for its chemical similarity to piperidine, found in the black pepper plant (Piper nigrum), piperazine's own origins are purely synthetic.[1] The piperazine ring, a six-membered heterocycle containing two nitrogen atoms at the 1 and 4 positions, is a cornerstone in medicinal chemistry, recognized for its favorable pharmacokinetic properties and its ability to be readily functionalized.[2][3]

Early synthetic routes to piperazine itself laid the groundwork for its subsequent derivatization. One of the classical methods involves the reaction of ethylene dichloride with ammonia under high pressure and temperature.[4] Another common approach is the reduction of pyrazine derivatives.[4] These foundational methods provided the chemical community with a readily accessible source of the piperazine nucleus, paving the way for the exploration of its chemical reactivity and therapeutic potential.

The Emergence of this compound: A Tale of Functionality

While a singular "discovery" paper for the unsubstituted this compound is not prominent in the historical record, its emergence can be understood as a logical progression in the functionalization of the piperazine ring. With the availability of piperazine, chemists began to explore reactions to modify its nitrogen atoms. The introduction of a carboxamide group at the 1-position offers a key functional handle for further molecular elaboration and can significantly influence the molecule's biological activity and physicochemical properties.

The synthesis of this compound and its derivatives generally follows fundamental principles of amine chemistry. The most probable and historically significant routes involve the reaction of piperazine with urea or isocyanates. These methods provide a direct and efficient means of introducing the carbamoyl moiety onto one of the piperazine nitrogens.

Conceptual Synthetic Pathways

The logical flow for the generation of a monosubstituted piperazine carboxamide hinges on controlling the reactivity of the two nitrogen atoms of the piperazine ring. This is typically achieved by using a protecting group strategy.

G Piperazine Piperazine MonoProtected Mono-protected Piperazine (e.g., Boc-piperazine) Piperazine->MonoProtected Protection Intermediate Protected this compound MonoProtected->Intermediate Reaction Carbamoylation Carbamoylation Agent (e.g., Isocyanate, Carbamoyl chloride) Carbamoylation->Intermediate Deprotection Deprotection Intermediate->Deprotection Acidic/Basic Hydrolysis FinalProduct This compound Deprotection->FinalProduct

Caption: Conceptual workflow for the synthesis of this compound.

Synthesis in Practice: Key Methodologies

The scientific literature is rich with examples of the synthesis of this compound derivatives, which illuminate the practical application of these conceptual pathways. These methods are robust and have been adapted to create vast libraries of compounds for drug discovery.

Protocol: Synthesis of a Substituted this compound Derivative

The following protocol is a representative example of the synthesis of a substituted this compound, a common step in the development of more complex molecules. This particular example is adapted from methodologies used in the synthesis of various bioactive compounds.[2][5]

Step 1: Protection of Piperazine

  • Dissolve piperazine in a suitable solvent (e.g., dichloromethane).

  • Add one equivalent of a protecting group reagent, such as di-tert-butyl dicarbonate (Boc-anhydride), under basic conditions (e.g., triethylamine).

  • Stir the reaction at room temperature until completion, monitored by thin-layer chromatography (TLC).

  • Work up the reaction by washing with water and brine, then dry the organic layer and concentrate under reduced pressure to yield mono-Boc-piperazine.

Step 2: Carbamoylation

  • Dissolve the mono-Boc-piperazine in an aprotic solvent (e.g., tetrahydrofuran).

  • Add an equimolar amount of a desired isocyanate or carbamoyl chloride.

  • If necessary, add a non-nucleophilic base to scavenge any acid generated.

  • Stir the reaction, typically at room temperature, until the starting material is consumed.

  • Purify the resulting N-Boc-piperazine-1-carboxamide derivative by chromatography.

Step 3: Deprotection

  • Dissolve the purified product from Step 2 in a suitable solvent.

  • For a Boc-protecting group, add a strong acid such as trifluoroacetic acid or hydrochloric acid in an organic solvent.

  • Stir until the deprotection is complete.

  • Remove the solvent and excess acid under reduced pressure to yield the final this compound derivative, often as a salt.

The this compound Scaffold in Drug Discovery: A Modern Perspective

The true significance of this compound lies in its role as a "privileged scaffold" in medicinal chemistry. Its structural and chemical properties make it an ideal starting point for the synthesis of a wide range of therapeutic agents. The piperazine ring can act as a rigid linker between different pharmacophoric elements, while the carboxamide group provides a key hydrogen bonding motif and a point for further chemical diversification.

Derivatives of this compound have been investigated for a multitude of therapeutic applications, including:

  • Antifungal Agents: Piperazine-1-carboxamidine derivatives have shown fungicidal activity by inducing the accumulation of reactive oxygen species.[6]

  • Neuropharmacological Agents: A variety of 1-piperazine carboxamide derivatives have been developed for the treatment of mental disorders such as psychoses and depression.[4]

  • Anticancer Agents: The piperazine moiety is a common feature in many anticancer drugs.[3]

  • Antidiabetic Agents: Chiral pyrimidinyl-piperazine carboxamide derivatives have been identified as potent α-glucosidase inhibitors.[2]

The versatility of this scaffold is further highlighted by its presence in numerous FDA-approved drugs, underscoring its importance in the pharmaceutical industry.[7]

Structure-Activity Relationship (SAR) Insights

The enduring utility of the this compound core stems from the predictable structure-activity relationships that can be developed.

SAR Core This compound Core N4_Position N4-Position (Modulates PK/PD, Target Affinity) Core->N4_Position Substitution Carboxamide_N Carboxamide Nitrogen (Introduces diverse substituents, Alters H-bonding) Core->Carboxamide_N Substitution Piperazine_Ring Piperazine Ring Conformation (Influences spatial arrangement of substituents) Core->Piperazine_Ring Conformational Constraint

Caption: Key modification points on the this compound scaffold.

Systematic modifications at the N4-position and on the carboxamide nitrogen have allowed medicinal chemists to fine-tune the pharmacological properties of drug candidates, optimizing for potency, selectivity, and pharmacokinetic profiles.

Conclusion: An Enduring Legacy

The history of this compound is not one of a single, dramatic discovery, but rather a testament to the power of fundamental organic chemistry and its application to solving biological problems. From the early, robust syntheses of the parent piperazine ring to the sophisticated, contemporary applications of its carboxamide derivatives, this seemingly simple scaffold has proven to be an invaluable tool in the hands of medicinal chemists. Its continued prevalence in the scientific and patent literature is a clear indication that the legacy of this compound as a cornerstone of drug discovery is secure for the foreseeable future.

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  • Preparation method of 1-cyclopropane formyl piperazine hydrochloride. (2020).
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The Piperazine-1-Carboxamide Scaffold: A Privileged Motif for Novel Therapeutic Target Discovery

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Unlocking New Pharmacological Avenues

Introduction: The Enduring Versatility of the Piperazine Scaffold

The piperazine ring, a six-membered heterocycle containing two nitrogen atoms at opposite positions, represents one of the most prolific and versatile scaffolds in modern medicinal chemistry. Its unique stereochemical and physicochemical properties—including a stable chair conformation, the ability to engage in multiple hydrogen bonding interactions, and favorable pharmacokinetic profiles—have established it as a "privileged" structure. When functionalized to form the piperazine-1-carboxamide core, this scaffold gains an additional vector for molecular diversity, enabling the precise tuning of biological activity across a vast range of therapeutic areas.

This in-depth guide provides a technical overview of the known and potential therapeutic targets of this compound derivatives. We will delve into the mechanistic underpinnings of their activity in oncology, neurodegenerative disorders, and metabolic diseases, and provide field-proven experimental workflows for identifying and validating novel targets for this promising class of compounds.

Part 1: A Landscape of Therapeutic Targets

Derivatives of the this compound core have demonstrated significant activity against a wide array of biological targets. This promiscuity is a testament to the scaffold's ability to be chemically tailored to fit diverse protein binding pockets. Below, we explore the most compelling and well-documented therapeutic targets, categorized by disease area.

Oncology: Intercepting Cancer's Core Machinery

The structural rigidity and synthetic tractability of arylpiperazines have made them a cornerstone in the development of anticancer agents.[1] These compounds interact with multiple molecular targets implicated in cancer pathogenesis, from hormone receptors to key players in cell cycle regulation and survival.[1]

  • Androgen Receptor (AR) Antagonism: In prostate cancer, the androgen receptor is a critical driver of tumor growth. Novel N-arylthis compound derivatives have been identified as potent, orally active nonsteroidal AR antagonists.[1] Structure-activity relationship (SAR) studies have shown that a phenyl ring at the 4-position of the piperazine ring can confer strong cytotoxic activity against AR-dependent prostate cancer cells (e.g., LNCaP), with IC50 values in the low micromolar range.[1]

  • Inhibition of Anti-Apoptotic Proteins: The Bcl-2 family of proteins are central regulators of apoptosis (programmed cell death), and their overexpression is a common mechanism for cancer cell survival. Quinoxalinyl–piperazine derivatives have been shown to act as G2/M-specific cell cycle inhibitors and to suppress the anti-apoptotic Bcl-2 protein, thereby promoting cancer cell death.[1]

  • Modulation of Developmental Pathways: The Smoothened (SMO) receptor, a key component of the Hedgehog signaling pathway implicated in various cancers, has been successfully targeted by piperazine-based compounds.[1]

Table 1: Selected Piperazine Derivatives in Oncology

Compound ClassTarget(s)Cancer TypeReported Activity (IC50)
N-Arylpiperazine-1-CarboxamidesAndrogen Receptor (AR)Prostate CancerLNCaP cells: 3.67 µM[1]
Quinoxalinyl–piperazine derivativesBcl-2, Cell Cycle (G2/M)VariousGrowth inhibition of multiple cancer cell lines[1]
Indolin-2-one-piperazine hybridsNot specifiedLung, Colon CancerA549: 3.59 µM, HCT-116: 3.49 µM[2]
Neurodegenerative Disorders: A Multi-Pronged Attack on Neuropathology

Alzheimer's disease (AD) and other neurodegenerative conditions are characterized by complex pathologies, including protein aggregation, synaptic dysfunction, and neuronal loss. Piperazine derivatives are emerging as promising multi-target agents capable of addressing these interconnected issues.[3]

  • TRPC6 Channel Activation: Transient Receptor Potential Canonical 6 (TRPC6) channels are involved in neuronal calcium signaling and play a role in maintaining dendritic spine stability, which is crucial for memory formation.[4][5] Certain piperazine compounds have been identified as potent TRPC6 agonists that can protect neurons from amyloid-induced toxicity.[4][5] One such derivative, cmp2, was found to be a selective TRPC6 activator capable of crossing the blood-brain barrier and restoring long-term potentiation in AD mouse models.[6]

  • Dual Amyloid-β and Tau Pathology Reduction: A major goal in AD drug development is to find agents that can simultaneously tackle both amyloid plaques and neurofibrillary tangles (composed of hyperphosphorylated Tau). Hybrid molecules incorporating a disubstituted piperazine scaffold have been designed to not only inhibit the release of Aβ peptides but also reduce the phosphorylation of Tau, leading to preserved memory in preclinical AD models.[3]

  • Calpain Inhibition: Calpains are calcium-activated proteases whose overactivation contributes to neurodegeneration. Piperidine carboxamide derivatives, structurally related to the piperazine core, have been developed as potent calpain inhibitors with Ki values in the nanomolar range (9-30 nM).[7] These compounds also demonstrate anticonvulsant properties by inhibiting NMDA receptor-mediated excitotoxicity.[7]

  • Kainate Receptor Antagonism: As potent antagonists of the α-kainate glutamate receptor, specific dicarboxylic piperazine derivatives have shown significant anticonvulsant activity in various rodent models of epilepsy.[8]

Metabolic & Endocrine Disorders: Targeting Key Enzymes

The this compound scaffold has also been successfully adapted to target enzymes involved in metabolic diseases like type 2 diabetes.

  • α-Glucosidase Inhibition: α-Glucosidase is a key enzyme in carbohydrate digestion, and its inhibition can help control postprandial hyperglycemia.[9] A series of chiral pyrimidinyl-piperazine carboxamides demonstrated potent competitive inhibition of yeast α-glucosidase, with the most active compound exhibiting an IC50 value of 0.44 µM—significantly more potent than the approved drug acarbose (IC50 = 817.38 µM).[9]

  • Dipeptidyl Peptidase-IV (DPP-IV) Inhibition: DPP-IV inhibitors are a class of oral hypoglycemic agents that work by augmenting the action of incretin hormones. Piperazine derivatives have been identified as a new scaffold for potential DPP-IV inhibitors, showing the ability to lower blood glucose levels in diabetic mouse models.[10]

  • Endocannabinoid System Modulation: The enzymes Fatty Acid Amide Hydrolase (FAAH) and Monoacylglycerol Lipase (MAGL) are critical regulators of the endocannabinoid system and are targets for inflammatory and neurological disorders. Piperazine carboxamides and carbamates have been developed as potent and selective single or dual inhibitors of FAAH and MAGL at nanomolar concentrations.[11]

Part 2: Experimental Workflows for Target Identification & Validation

Identifying the specific molecular target of a novel this compound derivative is a critical step in drug development. This process, often termed target deconvolution, transforms a compound with an interesting phenotype into a tool for understanding biology and a lead for a drug discovery program.

Workflow for Novel Target Identification

A robust strategy for target identification often involves a combination of affinity-based biochemical methods and computational prediction.

Diagram: Experimental Workflow for Target Identification

G cluster_0 Phase 1: Hypothesis Generation cluster_1 Phase 2: Target Capture cluster_2 Phase 3: Target Identification & Validation a Bioactive Piperazine -1-Carboxamide Hit b Affinity Probe Synthesis (e.g., Biotinylation) a->b c Computational Prediction (e.g., Target Fishing) a->c e Affinity Chromatography (Streptavidin Beads) b->e h Candidate Protein List c->h Cross-reference d Cell Lysate or Tissue Homogenate d->e f Elution of Bound Proteins e->f g LC-MS/MS Proteomics f->g g->h i Target Validation (e.g., KO/KD, CETSA, SPR) h->i

Caption: A generalized workflow for identifying the molecular targets of a bioactive compound.

Protocol: Affinity Chromatography for Target Capture

This protocol outlines the fundamental steps for using a biotinylated this compound derivative to isolate its binding partners from a complex biological sample.

Causality: The high affinity between biotin and streptavidin (or avidin) forms the basis of this pulldown assay. By attaching a biotin tag to the bioactive compound (via a suitable linker that doesn't obstruct the binding pharmacophore), the compound and its bound proteins can be selectively captured on streptavidin-coated beads.

Materials:

  • Biotinylated this compound probe.

  • Control compound (structurally similar but inactive).

  • Streptavidin-conjugated magnetic beads.

  • Cell or tissue lysate in a non-denaturing lysis buffer (e.g., RIPA buffer without SDS).

  • Wash Buffer (e.g., PBS with 0.1% Tween-20).

  • Elution Buffer (e.g., SDS-PAGE sample buffer, or a competitive eluent).

Procedure:

  • Probe Immobilization:

    • Wash streptavidin beads three times with Wash Buffer.

    • Incubate the beads with an excess of the biotinylated probe (and control compound in a separate tube) for 1-2 hours at 4°C with gentle rotation to allow for binding.

    • Wash the beads again three times to remove any unbound probe.

  • Target Binding:

    • Pre-clear the cell lysate by centrifuging at high speed to remove cellular debris.

    • Incubate the pre-cleared lysate with the probe-conjugated beads for 2-4 hours or overnight at 4°C. This allows the target proteins to bind to the immobilized compound.

  • Washing:

    • After incubation, wash the beads extensively (5-7 times) with cold Wash Buffer to remove non-specific protein binders. This step is critical for reducing background noise.

  • Elution:

    • Elute the bound proteins from the beads. For mass spectrometry, this is typically done by adding SDS-PAGE sample buffer and heating at 95°C for 5-10 minutes. This denatures the proteins and releases them from the compound-bead complex.

  • Analysis:

    • Separate the eluted proteins using SDS-PAGE.

    • Excise the entire lane or specific bands for in-gel digestion followed by LC-MS/MS analysis to identify the proteins.

    • Self-Validation: A true target should be significantly enriched in the sample pulled down with the active probe compared to the inactive control probe.

Protocol: In Vivo Anti-Inflammatory Activity Assay

The carrageenan-induced rat paw edema model is a standard and well-validated method for assessing the in vivo anti-inflammatory activity of novel compounds.[12]

Causality: Carrageenan injection induces a biphasic acute inflammatory response. The initial phase is mediated by histamine and serotonin, while the later phase (after 1 hour) is primarily driven by prostaglandins, requiring the induction of cyclooxygenase (COX) enzymes. An effective anti-inflammatory agent will reduce the swelling (edema) in the paw.

Materials:

  • Test compounds (piperazine derivatives) and vehicle control.

  • Standard drug (e.g., Aspirin, 50 mg/kg).[12]

  • 1% w/v carrageenan suspension in saline.

  • Digital vernier caliper or plethysmometer.

  • Male Wistar rats or similar strain.

Procedure:

  • Acclimatization and Grouping:

    • Allow animals to acclimate to laboratory conditions.

    • Divide animals into groups (e.g., Vehicle Control, Standard Drug, Test Compound Group(s)).

  • Compound Administration:

    • Administer the test compounds, standard drug, or vehicle orally (p.o.) or intraperitoneally (i.p.) at a pre-determined dose (e.g., 50 mg/kg).[12]

  • Induction of Edema:

    • One hour after compound administration, inject 0.1 mL of 1% carrageenan suspension into the sub-plantar region of the right hind paw of each animal.[12]

  • Measurement of Paw Edema:

    • Measure the paw thickness or volume immediately before carrageenan injection (initial reading).

    • Measure the paw thickness again at specified time points after carrageenan injection, typically at 1 and 3 hours.[12]

  • Data Analysis:

    • Calculate the percentage increase in paw thickness for each animal at each time point.

    • Calculate the percentage inhibition of edema for the treated groups compared to the vehicle control group.

    • Self-Validation: The standard drug group (Aspirin) should show a statistically significant reduction in paw edema compared to the vehicle control, validating the assay's performance.

Diagram: Androgen Receptor Signaling Pathway

G cluster_0 Extracellular cluster_1 Cytoplasm cluster_2 Nucleus Testosterone Testosterone SRD5A 5α-reductase Testosterone->SRD5A DHT DHT AR Androgen Receptor (AR) DHT->AR Binding & HSP Dissociation SRD5A->DHT HSP HSP AR->HSP Bound/Inactive Dimer AR Dimer AR->Dimer Dimerization & Translocation Piperazine Piperazine-1- Carboxamide Antagonist Piperazine->AR Blocks Binding ARE Androgen Response Element (ARE) Dimer->ARE Binds to DNA Transcription Gene Transcription (Proliferation, Survival) ARE->Transcription

Caption: Inhibition of Androgen Receptor signaling by a this compound antagonist.

Conclusion and Future Directions

The this compound scaffold is a remarkably successful platform for the discovery of novel therapeutics. Its proven ability to interact with a wide range of targets—from enzymes and nuclear receptors to ion channels—underscores its importance in drug development. The future of research in this area will likely focus on the development of highly selective agents through advanced computational modeling and the creation of multi-target "polypharmacology" agents, particularly for complex diseases like cancer and Alzheimer's. The experimental workflows provided herein offer a robust framework for researchers to continue unlocking the immense therapeutic potential of this privileged chemical motif.

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  • Abu Khalaf, R., et al. (2021). Synthesis, Biological Evaluation, and QPLD Studies of Piperazine Derivatives as Potential DPP-IV Inhibitors. Medicinal Chemistry, 17(9), 937-944. Retrieved from [Link]

  • Popugaeva, E., et al. (2019). Derivatives of Piperazines as Potential Therapeutic Agents for Alzheimer's Disease. National Institutes of Health. Retrieved from [Link]

  • Basit, A., et al. (2020). Piperazine and piperidine carboxamides and carbamates as inhibitors of fatty acid amide hydrolase (FAAH) and monoacylglycerol lipase (MAGL). ResearchGate. Retrieved from [Link]

  • Zernov, N., et al. (2021). Discovery of a novel piperazine derivative, cmp2: a selective TRPC6 activator suitable for treatment of synaptic deficiency in Alzheimer's disease hippocampal neurons. Scientific Reports, 11(1), 20435. Retrieved from [Link]

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The Piperazine-1-Carboxamide Scaffold: A Comprehensive Guide to Structure-Activity Relationships in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Enduring Privilege of the Piperazine Scaffold

The piperazine ring, a six-membered heterocycle with two nitrogen atoms at the 1 and 4 positions, stands as a cornerstone in modern medicinal chemistry. Its prevalence in a vast array of clinically successful drugs has earned it the designation of a "privileged scaffold".[1][2] This is not by chance; the piperazine moiety imparts a unique and advantageous combination of physicochemical properties. Its basic nitrogens allow for salt formation, enhancing solubility and bioavailability, while the ring's conformational flexibility enables it to present appended functionalities in optimal orientations for target engagement.[3] The piperazine-1-carboxamide core, in particular, offers a versatile platform for constructing diverse molecular architectures with a wide spectrum of pharmacological activities, ranging from anti-infective and anticancer agents to modulators of the central nervous system.[4][5][6] This guide provides an in-depth exploration of the structure-activity relationships (SAR) of this compound analogs, offering insights for researchers, scientists, and drug development professionals.

Deciphering the Structure-Activity Landscape: A Positional Analysis

The pharmacological profile of a this compound analog is intricately dictated by the nature and substitution pattern of its constituent parts. A systematic dissection of the molecule into three key regions—the N1-carboxamide moiety, the piperazine ring itself, and the N4-substituent—provides a framework for understanding the nuanced interplay between structure and biological activity.

The N1-Carboxamide Moiety: The Anchor and Primary Interactant

The carboxamide group at the N1 position is a critical pharmacophoric element, often serving as the primary point of interaction with the biological target. Its hydrogen bonding capabilities and the steric and electronic properties of its substituents are paramount in defining potency and selectivity.

  • Substitution on the Carboxamide Nitrogen: The nature of the substituent on the carboxamide nitrogen (R1 in the general structure) profoundly influences activity. For instance, in a series of antifungal piperazine-1-carboxamidine analogues, large atoms or bulky side chains on a terminal phenyl group were found to enhance the accumulation of reactive oxygen species in Candida albicans, leading to potent fungicidal activity.[7] In contrast, for some anticancer applications, an unsubstituted or minimally substituted carboxamide may be preferred to avoid steric hindrance in the target's binding pocket.

  • Aromatic vs. Aliphatic Substituents: The choice between aromatic and aliphatic substituents on the carboxamide can dramatically alter the compound's properties. Aromatic rings can engage in π-π stacking and other non-covalent interactions, often leading to higher affinity. For example, in a series of fatty acid amide hydrolase (FAAH) inhibitors, a piperazine-carboxamide scaffold with an aromatic substituent was crucial for activity.[8] Aliphatic groups, on the other hand, can improve solubility and modify the pharmacokinetic profile.

The Piperazine Ring: The Conformational Hub

The piperazine ring acts as a central scaffold, and its conformational properties are key to orienting the N1-carboxamide and N4-substituents for optimal interaction with the target.

  • Substitution on the Piperazine Ring: Introducing substituents on the carbon atoms of the piperazine ring can introduce chirality and conformational constraints. In a study of pyrimidinyl-piperazine carboxamide derivatives as α-glucosidase inhibitors, the stereochemistry at the C3 position of the piperazine ring was found to be critical for potent inhibition, with the (S)-configuration being favored.[9] Such modifications can lock the molecule into a bioactive conformation, enhancing potency and selectivity.

The N4-Substituent: The Specificity Determinant

The substituent at the N4 position of the piperazine ring often plays a crucial role in determining the compound's selectivity for a particular biological target. This position offers significant scope for chemical diversification.

  • Aryl and Heteroaryl Groups: Aromatic and heteroaromatic groups are common N4-substituents, frequently found in compounds targeting G-protein coupled receptors (GPCRs) and kinases.[10] For instance, in a series of anti-influenza A virus agents, modifications to a phenyl ring at the N4-position significantly impacted the inhibitory activity against the viral hemagglutinin.[11]

  • Alkyl and Benzyl Groups: Simple alkyl or benzyl groups at the N4-position can also confer significant biological activity. In a series of tyrosinase inhibitors, benzylpiperazine analogues were generally more potent than their phenylpiperazine counterparts, suggesting that increased flexibility and basicity in this region are important for enzyme inhibition.[12]

  • Complex Scaffolds: The N4-position can also be appended with more complex chemical moieties to achieve desired pharmacological profiles. For example, linking a quinoline moiety to the piperazine N4-position via an ether linkage was found to be critical for the inhibitory activity of a series of novel influenza virus inhibitors.[13]

Therapeutic Applications: A Showcase of Versatility

The adaptability of the this compound scaffold has led to its exploration in a multitude of therapeutic areas.

Anticancer Agents

Piperazine-containing compounds have emerged as a significant class of anticancer agents.[14] The piperazine ring and aryl urea functions are privileged structures found in several anti-breast cancer drugs.[5] For instance, a series of 4-acyl-1-phenylaminocarbonyl-2-substituted-piperazine derivatives demonstrated selective cytotoxic activity against MCF7 breast cancer cells.[5] The proposed mechanism for many of these compounds involves the inhibition of key signaling pathways or the induction of apoptosis.[15]

Anti-infective Agents

The this compound scaffold has yielded potent antibacterial, antifungal, and antiviral agents.

  • Antifungal Activity: As mentioned earlier, piperazine-1-carboxamidine derivatives have shown promising antifungal activity against Candida albicans by inducing the accumulation of reactive oxygen species.[7]

  • Antimicrobial Activity: Novel 1-benzhydryl-piperazine carboxamide derivatives have been synthesized and screened for their antimicrobial efficacy against various pathogens.[16] The broad-spectrum activity of piperazine derivatives makes them attractive candidates for combating antibiotic resistance.[17][18]

  • Antiviral Activity: Piperazine-based CCR5 antagonists have been developed as HIV-1 inhibitors.[19] Modifications to the carboxamide moiety in these analogs were shown to improve their potency and pharmacokinetic profiles.[19] Furthermore, piperazine derivatives have been investigated as inhibitors of the SARS-CoV-2 main protease.[20]

Central Nervous System (CNS) Disorders

The ability of many piperazine derivatives to cross the blood-brain barrier has made them valuable scaffolds for drugs targeting CNS disorders.[21][22] They have been investigated for the treatment of neurological disorders such as anxiety, depression, and Alzheimer's disease.[6][23] For example, certain this compound analogs have shown affinity for serotonin receptors, which are implicated in mood regulation.[6]

Synthetic Strategies and Experimental Protocols

The synthesis of this compound analogs typically involves a few key steps, amenable to combinatorial and parallel synthesis approaches.

General Synthetic Workflow

A common synthetic route involves the reaction of a suitably substituted piperazine with an activated carboxylic acid derivative, such as an acid chloride or an isocyanate.

G cluster_0 Synthesis of this compound Analogs Piperazine Substituted Piperazine Coupling Coupling Reaction Piperazine->Coupling Carboxylic_Acid Carboxylic Acid Derivative (e.g., Acid Chloride, Isocyanate) Carboxylic_Acid->Coupling Product This compound Analog Coupling->Product

Caption: General synthetic workflow for this compound analogs.

Detailed Experimental Protocol: Synthesis of a 1-Benzhydryl-piperazine Carboxamide Derivative

This protocol is adapted from a published procedure for the synthesis of antimicrobial 1-benzhydryl-piperazine carboxamide derivatives.[16]

Step 1: Synthesis of 1-Benzhydryl-piperazine

  • To a solution of benzaldehyde (1.0 eq) in an appropriate solvent, add phenylmagnesium bromide (1.1 eq) under a nitrogen atmosphere at 0 °C.

  • Stir the reaction mixture at room temperature until completion (monitored by TLC).

  • Quench the reaction with a saturated aqueous solution of ammonium chloride and extract the product with an organic solvent.

  • Purify the resulting benzhydrol by column chromatography.

  • Treat the benzhydrol (1.0 eq) with thionyl chloride (1.2 eq) to yield benzhydryl chloride.

  • React the benzhydryl chloride (1.0 eq) with piperazine (2.0 eq) and anhydrous potassium carbonate (1.5 eq) in dimethylformamide at 80 °C to obtain 1-benzhydryl-piperazine.

Step 2: Synthesis of the this compound

  • Dissolve 1-benzhydryl-piperazine (1.0 eq) in dry dichloromethane and cool to 0-5 °C.

  • Add triethylamine (3.0 eq) and stir for 10 minutes.

  • Add the desired acid chloride (1.0 eq) dropwise to the reaction mixture.

  • Allow the reaction to stir at room temperature for 5-6 hours, monitoring progress by TLC.

  • Upon completion, remove the solvent under reduced pressure.

  • Take up the residue in water and extract with ethyl acetate.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude product.

  • Purify the product by column chromatography or recrystallization.

Data Presentation: SAR Summary Tables

To facilitate the comparison of SAR data, the following table summarizes the key findings for a hypothetical series of this compound analogs targeting a generic kinase.

Compound IDR1 (N1-Carboxamide)R2 (Piperazine Ring)R3 (N4-Substituent)Kinase Inhibition (IC50, nM)
1a PhenylH4-Fluorophenyl150
1b 3-ChlorophenylH4-Fluorophenyl50
1c 3-MethoxyphenylH4-Fluorophenyl80
2a 3-Chlorophenyl(S)-3-Methyl4-Fluorophenyl25
2b 3-Chlorophenyl(R)-3-Methyl4-Fluorophenyl200
3a 3-ChlorophenylHPyridin-4-yl30
3b 3-ChlorophenylHPyrimidin-2-yl15

Visualizing Structure-Activity Relationships

Graphical representations can effectively illustrate key SAR trends.

G cluster_0 SAR of this compound Analogs cluster_1 N1-Carboxamide (R1) cluster_2 Piperazine Ring (R2) cluster_3 N4-Substituent (R3) Core This compound Core R1_HBD Hydrogen Bond Donor/Acceptor Core->R1_HBD R1_Aryl Aromatic Ring (π-stacking) Core->R1_Aryl R2_Conformation Conformational Rigidity Core->R2_Conformation R2_Chirality Stereochemistry Core->R2_Chirality R3_Selectivity Target Selectivity Core->R3_Selectivity R3_PK Pharmacokinetics Core->R3_PK Activity Biological Activity R1_HBD->Activity R1_Aryl->Activity R2_Conformation->Activity R2_Chirality->Activity R3_Selectivity->Activity R3_PK->Activity

Caption: Key structural features influencing the biological activity of this compound analogs.

Conclusion and Future Perspectives

The this compound scaffold continues to be a fertile ground for the discovery of novel therapeutic agents. Its synthetic tractability and the rich structure-activity relationships that have been elucidated provide a solid foundation for the design of next-generation drugs with improved potency, selectivity, and pharmacokinetic properties. Future research will likely focus on the exploration of novel substitution patterns, the development of more complex and conformationally constrained analogs, and the application of computational methods to guide the design and optimization of this remarkable class of compounds. The versatility of the this compound core ensures its enduring legacy in the ongoing quest for innovative medicines to address unmet medical needs.

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  • Sagar, B. K., Kumar, M. D., Bhat, M., Sekhar, E. V., & Supreeth, M. (2021). SYNTHESIS, CHARACTERIZATION AND ANTICANCER ACTIVITY OF PIPERAZINE AMIDE DERIVATIVE. International Journal of Pharmaceutical Sciences and Research, 12(10), 5424-5430. [Link]

  • Jadhav, H. R., & Patil, P. S. (2017). Synthesis and biological activities of piperazine derivatives as antimicrobial and antifungal agents. ResearchGate. [Link]

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  • Reis, J., Gaspar, A., Milhazes, N., Borges, F., & Garrido, J. (2017). Investigation of Structure–Activity Relationships for Benzoyl and Cinnamoyl Piperazine/Piperidine Amides as Tyrosinase Inhibitors. Molecules, 22(12), 2093. [Link]

  • Singh, N., Kumar, R., & Singh, S. (2024). Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives. Current Medicinal Chemistry. [Link]

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  • De Luca, V., & Supuran, C. T. (2023). Discovery of a New Class of 1-(4-Sulfamoylbenzoyl)piperidine-4-carboxamides as Human Carbonic Anhydrase Inhibitors. International Journal of Molecular Sciences, 24(3), 2631. [Link]

  • Popugaeva, E., Chernyuk, D., Zhang, H., Postnikova, T. Y., Pats, K., Fedorova, E., ... & Bezprozvanny, I. (2019). Derivatives of Piperazines as Potential Therapeutic Agents for Alzheimer's Disease. Molecular Neurobiology, 56(10), 7116-7128. [Link]

  • Zernov, N., Ghamaryan, V., Melenteva, D., Makichyan, A., Hunanyan, L., & Popugaeva, E. (2024). Discovery of a novel piperazine derivative, cmp2: a selective TRPC6 activator suitable for treatment of synaptic deficiency in Alzheimer's disease hippocampal neurons. Scientific Reports, 14(1), 1-16. [Link]

  • McCombie, S. W., Tagat, J. R., Vice, S. F., Lin, S. I., Steensma, R., Palani, A., ... & Chou, C. C. (2003). Piperazine-based CCR5 Antagonists as HIV-1 Inhibitors. III: Synthesis, Antiviral and Pharmacokinetic Profiles of Symmetrical Heteroaryl Carboxamides. Bioorganic & Medicinal Chemistry Letters, 13(3), 567-571. [Link]

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The Neuropharmacology of Piperazine-1-Carboxamide Derivatives: A Technical Guide for Dopamine and Serotonin Receptor Modulation

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Piperazine-1-Carboxamide Scaffold as a Privileged Structure in Neuropharmacology

The piperazine ring is a cornerstone in medicinal chemistry, recognized for its prevalence in a multitude of FDA-approved drugs.[1][2] Its unique physicochemical properties, including its ability to exist in a protonated state at physiological pH, make it an ideal scaffold for interacting with G-protein coupled receptors (GPCRs), a major target class for neuropharmacological agents. When combined with a carboxamide moiety, the resulting this compound core offers a versatile platform for developing ligands with high affinity and selectivity for various neurotransmitter receptors.[3][4] This technical guide will provide an in-depth exploration of the neuropharmacological properties of this compound derivatives, with a specific focus on their role as modulators of dopamine and serotonin receptor systems, which are pivotal in the pathophysiology of numerous psychiatric and neurological disorders.[5][6] We will delve into the mechanistic insights, key structure-activity relationships (SAR), and the experimental workflows essential for the characterization of these compounds.

Mechanism of Action: Targeting Dopaminergic and Serotonergic Pathways

This compound derivatives have been extensively investigated as ligands for dopamine (D2, D3) and serotonin (5-HT1A, 5-HT2A) receptors, which are implicated in conditions such as schizophrenia, depression, and anxiety.[5][7] The therapeutic potential of these compounds often lies in their ability to exhibit polypharmacology, simultaneously modulating multiple receptor subtypes to achieve a desired clinical effect with an improved side-effect profile.

Dopamine D2 and D3 Receptor Selectivity

A significant body of research has focused on developing this compound derivatives as selective dopamine D3 receptor ligands.[8][9] The D3 receptor is a promising target for treating substance abuse and the negative and cognitive symptoms of schizophrenia, with potentially fewer extrapyramidal side effects compared to non-selective D2 antagonists. The carboxamide linker plays a critical role in achieving D3 receptor selectivity over the highly homologous D2 receptor.[8] Structural modifications to the aryl group attached to the carboxamide and the substituent on the distal nitrogen of the piperazine ring are key determinants of affinity and selectivity.[9][10] For instance, certain N-(4-(4-(aryl)piperazin-1-yl)butyl)aryl carboxamides have demonstrated over 1000-fold selectivity for the D3 receptor over the D2 receptor.[8]

Serotonin 5-HT1A and 5-HT2A Receptor Modulation

In addition to their effects on dopamine receptors, many this compound derivatives exhibit significant affinity for serotonin receptors, particularly the 5-HT1A and 5-HT2A subtypes.[5] 5-HT1A receptor agonism or partial agonism is associated with anxiolytic and antidepressant effects, while 5-HT2A receptor antagonism is a key feature of atypical antipsychotics, contributing to their efficacy against negative symptoms and a lower propensity to cause motor side effects. The modulation of these serotonergic targets, in conjunction with dopamine receptor activity, forms the basis of the "multi-target" or "atypical" antipsychotic profile.[5]

The interplay between these receptor systems is complex. The diagram below illustrates the principal signaling pathways modulated by these compounds.

G cluster_presynaptic Presynaptic Terminal cluster_postsynaptic Postsynaptic Neuron DA_Neuron Dopaminergic Neuron D2R D2 Receptor DA_Neuron->D2R Dopamine D3R D3 Receptor DA_Neuron->D3R Dopamine 5HT_Neuron Serotonergic Neuron 5HT1A 5-HT1A Receptor 5HT_Neuron->5HT1A Serotonin 5HT2A 5-HT2A Receptor 5HT_Neuron->5HT2A Serotonin AC Adenylyl Cyclase D2R->AC D3R->AC 5HT1A->AC PLC Phospholipase C 5HT2A->PLC cAMP ↓ cAMP AC->cAMP IP3_DAG ↑ IP3/DAG PLC->IP3_DAG Neuronal_Response Modulated Neuronal Response cAMP->Neuronal_Response IP3_DAG->Neuronal_Response Piperazine_Carboxamide This compound Derivative Piperazine_Carboxamide->D2R Antagonist/Partial Agonist Piperazine_Carboxamide->D3R Antagonist/Partial Agonist Piperazine_Carboxamide->5HT1A Agonist/Partial Agonist Piperazine_Carboxamide->5HT2A Antagonist

Caption: Signaling pathways modulated by this compound derivatives.

Quantitative Data Summary: Receptor Binding Affinities

The following table summarizes the binding affinities (Ki, nM) of representative this compound derivatives for key dopamine and serotonin receptors. Lower Ki values indicate higher binding affinity.

Compound IDD2 Ki (nM)D3 Ki (nM)5-HT1A Ki (nM)5-HT2A Ki (nM)D2/D3 SelectivityReference
Compound 8d >10006.1N/DN/D>164[8]
Compound 8j >10002.6N/DN/D>385[8]
Compound 11 High AffinityHigh AffinityHigh AffinityHigh AffinityN/D[5]
Compound 25 N/D<10N/DN/D5.4-56 fold[9]
Compound 39 Markedly DiminishedSingle Digit nMN/DN/D>150 fold[9]

N/D: Not Determined

Experimental Protocols: Characterization Workflow

A robust and reproducible experimental cascade is crucial for the characterization of novel this compound derivatives. The following provides a step-by-step methodology for key in vitro assays.

Radioligand Binding Assays

Objective: To determine the binding affinity (Ki) of test compounds for target receptors.

Protocol:

  • Cell Culture and Membrane Preparation:

    • Culture HEK293 cells stably expressing the human dopamine D2, D3, 5-HT1A, or 5-HT2A receptor.

    • Harvest cells and homogenize in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

    • Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

    • Centrifuge the supernatant at high speed (e.g., 48,000 x g) to pellet the cell membranes.

    • Resuspend the membrane pellet in assay buffer and determine the protein concentration using a Bradford or BCA assay.

  • Binding Assay:

    • In a 96-well plate, add the cell membrane preparation, a specific radioligand (e.g., [3H]-Spiperone for D2, [125I]-IABN for D3, [3H]-8-OH-DPAT for 5-HT1A, [3H]-Ketanserin for 5-HT2A), and varying concentrations of the test compound.

    • For non-specific binding determination, add a high concentration of a known unlabeled ligand (e.g., haloperidol for D2/D3, serotonin for 5-HT receptors).

    • Incubate at room temperature for a defined period (e.g., 60-90 minutes) to reach equilibrium.

  • Separation and Detection:

    • Rapidly filter the incubation mixture through glass fiber filters using a cell harvester to separate bound from free radioligand.

    • Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.

    • Place the filters in scintillation vials with scintillation cocktail.

    • Quantify the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Determine the IC50 value (the concentration of compound that inhibits 50% of specific radioligand binding) using non-linear regression analysis.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

G Start Start Membrane_Prep Membrane Preparation (HEK293 cells) Start->Membrane_Prep Assay_Setup Assay Setup (Membranes, Radioligand, Compound) Membrane_Prep->Assay_Setup Incubation Incubation to Equilibrium Assay_Setup->Incubation Filtration Rapid Filtration Incubation->Filtration Washing Filter Washing Filtration->Washing Scintillation_Counting Scintillation Counting Washing->Scintillation_Counting Data_Analysis Data Analysis (IC50 -> Ki) Scintillation_Counting->Data_Analysis End End Data_Analysis->End

Caption: Workflow for Radioligand Binding Assays.

Functional Assays (e.g., cAMP Assay for D2/D3/5-HT1A Receptors)

Objective: To determine the functional activity (e.g., agonist, antagonist, partial agonist) and potency (EC50 or IC50) of test compounds.

Protocol:

  • Cell Culture:

    • Culture CHO or HEK293 cells expressing the receptor of interest (e.g., D2, D3, or 5-HT1A). These receptors are Gi-coupled, meaning their activation inhibits adenylyl cyclase and reduces intracellular cAMP levels.

  • Assay Procedure:

    • Seed cells in a 96-well plate and allow them to adhere overnight.

    • To measure antagonist activity, stimulate the cells with a known agonist (e.g., quinpirole for D2/D3, 8-OH-DPAT for 5-HT1A) in the presence of varying concentrations of the test compound.

    • To measure agonist activity, treat the cells with varying concentrations of the test compound alone.

    • In both cases, include a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

    • Incubate for a specified time (e.g., 30 minutes) at 37°C.

  • cAMP Detection:

    • Lyse the cells and measure the intracellular cAMP concentration using a commercially available kit, such as a competitive immunoassay (e.g., HTRF, ELISA).

  • Data Analysis:

    • For antagonists, plot the cAMP concentration against the logarithm of the test compound concentration to determine the IC50.

    • For agonists, plot the cAMP concentration against the logarithm of the test compound concentration to determine the EC50 (concentration that produces 50% of the maximal response).

    • The intrinsic activity (efficacy) of an agonist can be determined by comparing its maximal effect to that of a full agonist.

Future Perspectives and Conclusion

The this compound scaffold continues to be a highly fruitful starting point for the design of novel neuropharmacological agents. The structural versatility of this core allows for fine-tuning of receptor affinity, selectivity, and functional activity. Future research will likely focus on optimizing the pharmacokinetic properties of these derivatives to enhance their drug-like characteristics, including oral bioavailability and brain penetration.[11] Furthermore, the exploration of biased agonism, where ligands preferentially activate certain downstream signaling pathways over others, may lead to the development of therapeutics with even greater precision and fewer side effects.

References

  • François, I. E., Thevissen, K., Pellens, K., Meert, E. M., Heeres, J., Freyne, E., ... & Cammue, B. P. (2009). Design and synthesis of a series of piperazine-1-carboxamidine derivatives with antifungal activity resulting from accumulation of endogenous reactive oxygen species. ChemMedChem, 4(10), 1714-1721. [Link]

  • Walayat, K., Mohsin, N. U., Aslam, S., & Ahmad, M. (2019). An insight into the therapeutic potential of piperazine-based anticancer agents. Turkish Journal of Chemistry, 43(1), 1-23. [Link]

  • Yuan, J., Chien, A. S., Narayanan, S., Le, T., Gu, Z., Schetz, J. A., & Free, R. B. (2011). N-(3-Fluoro-4-(4-(2-methoxy or 2,3-dichlorophenyl) piperazine-1-yl)-butyl)-aryl carboxamides as Selective Dopamine D3 Receptor Ligands: Critical Role of the Carboxamide Linker for D3 Receptor Selectivity. Journal of medicinal chemistry, 54(19), 6886–6899. [Link]

  • Yuan, J., Le, T., Gu, Z., Schetz, J. A., & Free, R. B. (2014). Design, Synthesis, and Structure–Activity Relationship Studies of a Series of [4-(4-Carboxamidobutyl)]-1-arylpiperazines: Insights into Structural Features Contributing to Dopamine D3 versus D2 Receptor Subtype Selectivity. Journal of medicinal chemistry, 57(17), 7261–7275. [Link]

  • EP0136274B1, 1-piperazine carboxamide derivatives, their preparation and their use in pharmaceutical compositions, Google P
  • Walayat, K., et al. (2019). An insight into the therapeutic potential of piperazine-based anticancer agents. TÜBİTAK Academic Journals. [Link]

  • Alghamdi, S. (2022). The Neuropharmacological Potential of Piperazine Derivatives: A Mini- Review. Mini-Reviews in Organic Chemistry, 19(7). [Link]

  • Cumming, J. G., Bower, J. F., Waterson, D., Faull, A., Poyser, P. J., Turner, P., ... & James, M. (2012). The design and synthesis of novel, potent and orally bioavailable N-aryl this compound CCR2 antagonists with very high hERG selectivity. Bioorganic & medicinal chemistry letters, 22(13), 4373–4377. [Link]

  • Walayat, K., Mohsin, N. U., Aslam, S., & Ahmad, M. (2019). An insight into the therapeutic potential of piperazine-based anticancer agents. Turkish Journal of Chemistry, 43(1), 1-23. [Link]

  • Wang, S., Li, Y., Li, Y., Zhang, T., Li, J., Zhu, X., ... & Chen, Y. (2020). Synthesis and pharmacological evaluation of piperidine (piperazine)-amide substituted derivatives as multi-target antipsychotics. Bioorganic & medicinal chemistry letters, 30(20), 127506. [Link]

  • Savinainen, J. R., Saario, S. M., Lehtonen, M., Laitinen, T., Poso, A., & Nevalainen, T. (2014). Piperazine and piperidine carboxamides and carbamates as inhibitors of fatty acid amide hydrolase (FAAH) and monoacylglycerol lipase (MAGL). Bioorganic & medicinal chemistry, 22(23), 6649–6661. [Link]

  • Patel, N., Karkhanis, V., & Patel, P. (2019). Synthesis and Biological Evaluation of Some Piperazine Derivatives as Anti-Inflammatory Agents. Journal of Drug Delivery and Therapeutics, 9(4-s), 62-67. [Link]

  • Thakran, A. K., Gupta, S., Kumari, S., Mourya, A. K., & Alok, S. (2012). SYNTHESIS AND PHARMACOLOGICAL EVALUATION OF 1-BENZ-HYDRYL PIPERAZINE DERIVATIVES. International Journal of Pharmaceutical Sciences and Research, 3(1), 213. [Link]

  • de Oliveira, D. F., de Oliveira, R. S., da Silva, G. C., de Lima, M. C. A., Pitta, I. R., & Galdino, P. M. (2022). Neuropharmacological Activity of the New Piperazine Derivative 2-(4-((1- Phenyl-1H-Pyrazol-4-yl)Methyl)Piperazin-1-yl)Ethyl Acetate is Modulated by Serotonergic and GABAergic Pathways. CNS & Neurological Disorders-Drug Targets (Formerly Current Drug Targets-CNS & Neurological Disorders), 21(6), 520-532. [Link]

  • Nocentini, A., Gratteri, P., Bartolucci, G., Bua, S., De Vita, D., & Supuran, C. T. (2021). Discovery of a New Class of 1-(4-Sulfamoylbenzoyl)piperidine-4-carboxamides as Human Carbonic Anhydrase Inhibitors. Molecules, 26(11), 3121. [Link]

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  • Wiese, M., et al. (2008). N-(ω-(4-(2-Methoxyphenyl)piperazin-1-yl)alkyl)carboxamides as Dopamine D2 and D3 Receptor Ligands. ResearchGate. [Link]

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The Rise of Piperazine-1-Carboxamides: A Technical Guide to a Novel Antifungal Series

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The escalating threat of invasive fungal infections, compounded by the emergence of drug-resistant strains, necessitates the urgent development of novel antifungal agents with unique mechanisms of action. This technical guide provides an in-depth exploration of a promising new class of compounds: the Piperazine-1-carboxamide series. We delve into the synthetic chemistry, dissect the methodologies for evaluating antifungal potential, and elucidate the current understanding of their mechanism of action. This guide is intended for researchers, scientists, and drug development professionals actively engaged in the pursuit of next-generation antifungal therapeutics.

Introduction: The Imperative for New Antifungal Chemistries

The clinical armamentarium against fungal pathogens is perilously limited. Existing drug classes, such as azoles, polyenes, and echinocandins, are challenged by issues of toxicity, drug-drug interactions, and the rise of resistance. The piperazine scaffold is a well-established privileged structure in medicinal chemistry, known for its favorable pharmacokinetic properties and its presence in numerous approved drugs.[1][2] The modification of this core into the this compound series has opened a new avenue for the development of potent antifungal agents. This guide will provide a comprehensive overview of the critical aspects of this novel chemical series, from synthesis to biological evaluation.

Synthetic Pathways to Piperazine-1-Carboxamides

The synthesis of this compound derivatives is typically achieved through a convergent synthetic strategy. The core of this process involves the coupling of a substituted piperazine with an appropriate isocyanate or carbamoyl chloride.

General Synthesis Workflow

The general synthetic approach allows for wide diversification of the final compounds, enabling extensive structure-activity relationship (SAR) studies.

G cluster_0 Starting Materials cluster_1 Intermediate Synthesis cluster_2 Final Product Synthesis A Substituted Aniline D N-Arylpiperazine Intermediate A->D Cyclization with B B Bis(2-chloroethyl)amine C Substituted Phenyl Isocyanate or Carbamoyl Chloride E This compound Derivative D->E Coupling with C

Caption: General synthetic workflow for this compound derivatives.

Detailed Experimental Protocol: Synthesis of N-(4-chlorophenyl)-4-methylthis compound

This protocol provides a detailed, step-by-step methodology for the synthesis of a representative compound from this series.[3]

Materials:

  • 1-methylpiperazine

  • (4-chlorophenyl)carbamic chloride

  • Ethanol

  • Reflux apparatus

  • Stirring plate

  • Recrystallization apparatus

Procedure:

  • A mixture of 1-methylpiperazine (0.1 mol) and (4-chlorophenyl)carbamic chloride (0.1 mol) is prepared in ethanol (20 ml).

  • The reaction mixture is stirred and refluxed for 4 hours.

  • The progress of the reaction should be monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is cooled to room temperature to allow for the precipitation of the product.

  • The crude product is collected by filtration.

  • The final compound, N-(4-chlorophenyl)-4-methylthis compound, is purified by recrystallization from ethanol to yield colorless blocks.[3]

In Vitro Antifungal Potential Assessment

A robust in vitro evaluation is the cornerstone of antifungal drug discovery. This section details the critical assays for determining the antifungal activity and preliminary safety profile of novel this compound derivatives.

Antifungal Susceptibility Testing: Broth Microdilution Method

The broth microdilution method is the gold-standard for determining the Minimum Inhibitory Concentration (MIC) of an antifungal agent.

Protocol:

  • Preparation of Fungal Inoculum: Fungal strains (e.g., Candida albicans, Aspergillus fumigatus) are cultured on appropriate agar plates. Colonies are then used to prepare a standardized cell suspension in RPMI-1640 medium.

  • Serial Dilution of Test Compounds: The this compound derivatives are serially diluted in a 96-well microtiter plate using RPMI-1640 medium.

  • Inoculation: Each well is inoculated with the standardized fungal suspension.

  • Incubation: The microtiter plates are incubated at 35°C for 24-48 hours.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that causes a significant inhibition of fungal growth compared to the drug-free control.

Data Presentation: Structure-Activity Relationship (SAR) of this compound Analogs

The following table presents a representative dataset of MIC values for a series of this compound analogs against various fungal pathogens. This data is crucial for elucidating the structure-activity relationship.

Compound IDR1-Group (Aromatic Ring)R2-Group (Piperazine N4)C. albicans MIC (µg/mL)C. glabrata MIC (µg/mL)A. fumigatus MIC (µg/mL)
Lead-1 4-ChlorophenylMethyl81632
Analog-1A 2,4-DichlorophenylMethyl4816
Analog-1B 4-FluorophenylMethyl1632>64
Analog-1C 4-NitrophenylMethyl>64>64>64
Analog-2A 4-ChlorophenylEthyl163264
Analog-2B 4-ChlorophenylIsopropyl3264>64
Analog-2C 4-ChlorophenylCyclopropyl81632
Fluconazole --116NA
Amphotericin B --0.50.51

SAR Insights:

  • Aromatic Ring Substitution: Halogen substitution, particularly at the 4-position of the phenyl ring, appears to be crucial for antifungal activity. The presence of a second halogen at the 2-position (Analog-1A) enhances potency. Electron-withdrawing groups like nitro (Analog-1C) are detrimental to activity.

  • Piperazine N4-Substitution: Small alkyl groups at the N4 position of the piperazine ring are tolerated. The methyl group (Lead-1) appears to be optimal, with larger alkyl groups (Analog-2A, 2B) leading to a decrease in activity. The cyclopropyl group (Analog-2C) maintains activity similar to the lead compound.

Elucidating the Mechanism of Action

Preliminary studies suggest that piperazine-1-carboxamides exert their antifungal effect through a multi-pronged mechanism, primarily centered on the induction of oxidative stress.[4]

Proposed Mechanism of Action Pathway

G A This compound B Mitochondrial Electron Transport Chain Disruption A->B F Potential Inhibition of 1,3-β-D-Glucan Synthase A->F Secondary Target (Hypothesized) C Increased Reactive Oxygen Species (ROS) B->C D Oxidative Damage to Cellular Components (Lipids, Proteins, DNA) C->D E Apoptosis/Cell Death D->E G Cell Wall Instability F->G G->E

Caption: Proposed mechanism of action for this compound antifungals.

Experimental Workflow: Measurement of Reactive Oxygen Species (ROS)

The generation of ROS is a key indicator of the proposed mechanism of action.

G A Treat Candida albicans with This compound B Incubate with DCFH-DA (probe) A->B C ROS converts DCFH-DA to fluorescent DCF B->C D Measure Fluorescence (Flow Cytometry or Fluorescence Microscopy) C->D

Caption: Workflow for the detection of intracellular ROS in Candida albicans.

Protocol for ROS Detection:

  • Cell Treatment: Candida albicans cells are treated with various concentrations of the test compound for a specified duration.

  • Probe Incubation: The treated cells are then incubated with 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA), a cell-permeable, non-fluorescent probe.

  • ROS-Mediated Oxidation: In the presence of intracellular ROS, DCFH-DA is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (DCF).

  • Quantification: The fluorescence intensity, which is directly proportional to the amount of ROS, is measured using flow cytometry or fluorescence microscopy.

In Vivo Efficacy Assessment

Translating in vitro potency to in vivo efficacy is a critical step in drug development. The murine model of systemic candidiasis is a widely accepted standard for this purpose.[5][6]

Murine Model of Systemic Candidiasis: An Overview

G A Immunosuppression of Mice (e.g., with cyclophosphamide) B Intravenous Infection with Candida albicans A->B C Treatment with this compound (various doses and schedules) B->C D Monitor Survival and Clinical Signs C->D E Determine Fungal Burden in Organs (e.g., kidneys, spleen) C->E

Caption: Workflow for in vivo efficacy testing in a murine model of systemic candidiasis.

Protocol Outline:

  • Animal Model: Immunocompromised mice (e.g., neutropenic) are typically used to establish a robust infection.

  • Infection: A standardized inoculum of Candida albicans is administered intravenously.

  • Treatment: The test compound is administered via an appropriate route (e.g., intraperitoneal, oral) at various doses and for a specified duration. A vehicle control and a positive control (e.g., fluconazole) are included.

  • Endpoints: The primary endpoints are survival rate and the reduction in fungal burden in target organs (typically kidneys) at the end of the study.

Safety and Selectivity Profile

An ideal antifungal agent should exhibit high potency against fungal pathogens while having minimal toxicity towards host cells.

Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric method to assess the viability of mammalian cells.

Protocol:

  • Cell Seeding: Human cell lines (e.g., HEK293, HepG2) are seeded in a 96-well plate.

  • Compound Treatment: The cells are treated with a range of concentrations of the this compound derivatives.

  • MTT Addition: After an incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well.

  • Formazan Formation: Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

  • Quantification: The formazan crystals are solubilized, and the absorbance is measured, which correlates with the number of viable cells.

Hemolytic Activity Assay

This assay assesses the potential of the compounds to lyse red blood cells.

Protocol:

  • Erythrocyte Preparation: Freshly isolated red blood cells are washed and suspended in a buffered saline solution.

  • Compound Incubation: The erythrocyte suspension is incubated with various concentrations of the test compounds.

  • Hemoglobin Release: Cell lysis results in the release of hemoglobin into the supernatant.

  • Quantification: The amount of released hemoglobin is quantified by measuring the absorbance of the supernatant at a specific wavelength.

Conclusion and Future Directions

The this compound series represents a promising new frontier in the quest for novel antifungal agents. Their straightforward synthesis, potent in vitro activity, and intriguing mechanism of action make them a compelling class of molecules for further investigation. Future research should focus on optimizing the lead compounds to enhance their antifungal potency and selectivity, conducting comprehensive pharmacokinetic and pharmacodynamic studies, and further elucidating the molecular targets within the fungal cell. The insights and methodologies presented in this guide provide a solid foundation for advancing this promising class of antifungals from the laboratory to the clinic.

References

  • François, I. E., Thevissen, K., Pellens, K., Meert, E. M., Heeres, J., Freyne, E., ... & Cammue, B. P. (2009). Design and synthesis of a series of piperazine-1-carboxamidine derivatives with antifungal activity resulting from accumulation of endogenous reactive oxygen species. ChemMedChem, 4(10), 1714-1721. [Link]

  • N-(4-Chlorophenyl)-4-methylthis compound. (2011). Acta Crystallographica Section E: Structure Reports Online, 67(Pt 10), o2622. [Link]

  • Suryavanshi, H. R., & Rathore, M. M. (2017). Synthesis and biological activities of piperazine derivatives as antimicrobial and antifungal agents. Organic Communications, 10(3), 228-238. [Link]

  • Suryavanshi, H. R., & Rathore, M. M. (2017). Synthesis and biological activities of piperazine derivatives as antimicrobial and antifungal agents. ResearchGate. [Link]

  • Kumar, A., Sharma, S., & Kumar, R. (2006). Synthesis and antimicrobial activity of N-alkyl and N-aryl piperazine derivatives. Bioorganic & medicinal chemistry, 14(6), 1819-1826. [Link]

  • Antifungal activity of the synthesized compounds. (n.d.). ResearchGate. [Link]

  • Cetirizine. (2024). In Wikipedia. [Link]

  • Lepak, A. J., & Andes, D. R. (2024). In vivo pharmacodynamic evaluation of the novel nystatin derivative BSG005 in the invasive candidiasis and invasive pulmonary aspergillosis mouse models. Antimicrobial agents and chemotherapy, 68(12), e01234-24. [Link]

  • Fungistatic and fungicidal piperazine-1-carboxamidines (21) and (22). (n.d.). ResearchGate. [Link]

  • Synthesis and cytotoxicity studies of novel benzhydrylpiperazine carboxamide and thioamide derivatives. (2014). ResearchGate. [Link]

  • Singh, V., & Kumar, A. (2024). Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives. Medicinal Chemistry, 20(8), 753-780. [Link]

  • Groll, A. H., & Walsh, T. J. (2001). Pharmacodynamics of caspofungin in a murine model of systemic candidiasis: importance of persistence of caspofungin in tissues to understanding drug activity. Antimicrobial agents and chemotherapy, 45(11), 3294-3297. [Link]

  • SYNTHESIS AND PHARMACOLOGY OF NOVEL ANTIDEPRESSANT AGENTS WITH DOPAMINE AUTORECEPTOR AGONIST PROPERTIES. (n.d.). International Journal of Pharmaceutical Sciences Review and Research. [Link]

  • Lepak, A. J., & Andes, D. R. (2024). In vivo pharmacodynamic evaluation of the novel nystatin derivative BSG005 in the invasive candidiasis and invasive pulmonary aspergillosis mouse models. Antimicrobial agents and chemotherapy, 68(12), e01234-24. [Link]

  • Groll, A. H., & Walsh, T. J. (2001). Pharmacodynamics of Caspofungin in a Murine Model of Systemic Candidiasis: Importance of Persistence of Caspofungin in Tissues to Understanding Drug Activity. Antimicrobial agents and chemotherapy, 45(11), 3294-3297. [Link]

  • Quantitative Structure - Activity Relationships in N-Piperazine Carboxamido -Benzyl Penicillins(1). (1980). Journal of China Pharmaceutical University, (2), 27-32. [Link]

  • Chincholkar, V. V., & Chincholkar, A. L. (2014). Possible mechanism of antifungal phenazine-1-carboxamide from Pseudomonas sp. against dimorphic fungi Benjaminiella poitrasii and human pathogen Candida albicans. Journal of applied microbiology, 116(4), 806-817. [Link]

  • Predictive Quantitative Structure–Activity Relationship Modeling of the Antifungal and Antibiotic Properties of Triazolothiadiazine Compounds. (2020). Molecules, 25(24), 5941. [Link]

Sources

An In-Depth Technical Guide to Piperazine-1-carboxamide as a CCR2 Chemokine Receptor Antagonist

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Targeting the CCL2-CCR2 Axis in Inflammatory Disease

The C-C chemokine receptor 2 (CCR2) and its primary ligand, monocyte chemoattractant protein-1 (MCP-1 or CCL2), represent a critical signaling axis in the orchestration of inflammatory responses.[1][2] This pathway is a key regulator of monocyte and macrophage trafficking from the bone marrow to sites of inflammation.[3][4][5][6] Dysregulation of the CCL2-CCR2 axis is implicated in the pathogenesis of a wide spectrum of chronic inflammatory and autoimmune diseases, including rheumatoid arthritis, multiple sclerosis, atherosclerosis, diabetic nephropathy, and cancer.[1][2][3][4][7] Consequently, the development of small molecule antagonists targeting CCR2 has been a major focus of therapeutic research for over a decade.[1][8]

Among the various chemical scaffolds investigated, piperazine-1-carboxamide has emerged as a promising core structure for the design of potent and selective CCR2 antagonists. This guide provides a comprehensive technical overview of this compound derivatives as CCR2 inhibitors, encompassing their mechanism of action, structure-activity relationships, and the experimental methodologies crucial for their evaluation.

The CCL2-CCR2 Signaling Pathway: A Central Mediator of Inflammation

CCR2 is a G protein-coupled receptor (GPCR) predominantly expressed on monocytes, macrophages, memory T-lymphocytes, and natural killer (NK) cells.[7][9] The binding of CCL2 to CCR2 initiates a conformational change in the receptor, leading to the activation of various downstream signaling cascades.[3][10]

Key signaling pathways activated by the CCL2-CCR2 axis include:

  • Phosphoinositide 3-kinase (PI3K)/Akt Pathway: This pathway is crucial for cell survival, proliferation, and migration.[3][7]

  • Janus kinase (JAK)/Signal Transducer and Activator of Transcription (STAT) Pathway: This cascade is involved in cytokine production and immune cell differentiation.[10]

  • p38 Mitogen-Activated Protein Kinase (MAPK) Pathway: This pathway plays a significant role in inflammation and cellular stress responses.[3]

The culmination of these signaling events is the directed migration of CCR2-expressing cells along a CCL2 gradient towards inflammatory foci, a process known as chemotaxis.[11] In pathological conditions, this sustained recruitment of immune cells contributes to tissue damage and disease progression.[1][4]

CCL2_CCR2_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_downstream Downstream Effects CCL2 CCL2 (MCP-1) CCR2 CCR2 (GPCR) CCL2->CCR2 Binds G_protein Gαi Protein CCR2->G_protein Activates JAK JAK CCR2->JAK p38_MAPK p38 MAPK CCR2->p38_MAPK PLC PLC G_protein->PLC PI3K PI3K G_protein->PI3K Chemotaxis Chemotaxis & Migration G_protein->Chemotaxis NF_kB NF-κB PLC->NF_kB via Ca2+ & PKC Akt Akt PI3K->Akt STAT STAT JAK->STAT p38_MAPK->Chemotaxis Survival Cell Survival & Proliferation Akt->Survival Cytokine Cytokine Production STAT->Cytokine NF_kB->Cytokine

Caption: The CCL2-CCR2 signaling cascade.

This compound as a CCR2 Antagonist Scaffold

The this compound core has been extensively explored in the development of CCR2 antagonists. A notable example from this class is N-(3,4-dichlorophenyl)-4-[(2R)-4-isopropylpiperazine-2-carbonyl]this compound.[12] The key structural features of these antagonists generally include:

  • A piperazine core: This central ring system is crucial for orienting the other functional groups for optimal receptor binding.

  • An N-aryl carboxamide group: This moiety often interacts with a key residue in the CCR2 binding pocket.

  • A substituted piperazine ring: Modifications at this position can significantly impact potency, selectivity, and pharmacokinetic properties.

The development of these compounds often involves a careful balance of optimizing potency against CCR2 while minimizing off-target effects, particularly inhibition of the hERG cardiac ion channel, a common liability for basic amines.[12] Strategies to mitigate hERG activity include reducing lipophilicity and basicity of the molecule.[12][13]

Pharmacological Profiles of Key this compound Derivatives and Other CCR2 Antagonists

Several this compound derivatives and other CCR2 antagonists have been characterized, with some advancing to clinical trials. The following table summarizes the in vitro potencies of selected compounds.

CompoundTarget(s)IC50 (nM)Indication(s)Status
INCB3344 CCR25.1 (human), 9.5 (mouse)Inflammatory diseasesPreclinical
PF-04634817 CCR2/CCR520.8 (rat CCR2), 470 (rat CCR5)Diabetic nephropathy, Diabetic macular edemaDiscontinued
CCX140-B CCR2Not disclosedDiabetic nephropathyPhase 2 Completed
MK-0812 CCR2Potent inhibitorNot specifiedPreclinical

INCB3344 is a potent and selective CCR2 antagonist with nanomolar activity against both human and rodent receptors, making it a valuable tool for preclinical in vivo studies.[11][14][15][16][17] It effectively inhibits CCL2-induced signaling and chemotaxis.[11][15] In animal models of inflammatory diseases such as multiple sclerosis and inflammatory arthritis, INCB3344 has demonstrated significant therapeutic efficacy.[14][15]

PF-04634817 is a dual antagonist of CCR2 and CCR5.[18][19] It was investigated for the treatment of diabetic nephropathy and diabetic macular edema.[19][20][21][22] While the compound was found to be safe and well-tolerated, clinical development was discontinued due to modest efficacy.[21]

CCX140-B showed promise in a Phase 2 clinical trial for diabetic nephropathy, where it demonstrated a statistically significant reduction in urinary albumin creatinine ratio (UACR) when added to the standard of care.[23][24] The treatment also showed an improved estimated glomerular filtration rate (eGFR) profile.[23][24]

Experimental Protocols for the Evaluation of CCR2 Antagonists

A robust and systematic approach is essential for the preclinical and clinical evaluation of novel CCR2 antagonists. The following protocols represent standard methodologies in the field.

Radioligand Binding Assay

Objective: To determine the binding affinity of a test compound for the CCR2 receptor.

Principle: This competitive binding assay measures the ability of a test compound to displace a radiolabeled ligand (e.g., [¹²⁵I]-CCL2) from the CCR2 receptor expressed on a cell membrane preparation.

Step-by-Step Methodology:

  • Cell Culture and Membrane Preparation:

    • Culture a cell line stably expressing human CCR2 (e.g., HEK293 or CHO cells).

    • Harvest the cells and homogenize them in a hypotonic buffer to lyse the cells and release the membranes.

    • Centrifuge the homogenate to pellet the cell membranes.

    • Resuspend the membrane pellet in an appropriate assay buffer.

  • Assay Setup:

    • In a 96-well plate, add the cell membrane preparation, the radiolabeled ligand ([¹²⁵I]-CCL2), and varying concentrations of the test compound.

    • Include controls for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a high concentration of an unlabeled CCR2 ligand).

  • Incubation and Filtration:

    • Incubate the plate at room temperature for a specified time to allow binding to reach equilibrium.

    • Rapidly filter the contents of each well through a glass fiber filter plate to separate bound from free radioligand.

    • Wash the filters with ice-cold buffer to remove unbound radioligand.

  • Detection and Data Analysis:

    • Dry the filter plate and add scintillation fluid to each well.

    • Measure the radioactivity in each well using a scintillation counter.

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

Chemotaxis Assay

Objective: To assess the functional ability of a test compound to inhibit CCL2-induced cell migration.

Principle: This assay measures the migration of CCR2-expressing cells (e.g., monocytes or a monocytic cell line like THP-1) through a porous membrane towards a chemoattractant (CCL2).

Step-by-Step Methodology:

  • Cell Preparation:

    • Culture and harvest CCR2-expressing cells.

    • Resuspend the cells in assay medium, with or without pre-incubation with the test compound at various concentrations.

  • Assay Setup (using a Boyden chamber or similar multi-well migration plate):

    • Add assay medium containing CCL2 to the lower chamber of the migration plate.

    • Place the porous membrane insert into the well.

    • Add the cell suspension (containing the test compound) to the upper chamber (the insert).

  • Incubation:

    • Incubate the plate at 37°C in a humidified incubator for a period sufficient to allow cell migration (typically 1-4 hours).

  • Quantification of Migrated Cells:

    • Remove the non-migrated cells from the upper surface of the membrane.

    • Fix and stain the migrated cells on the lower surface of the membrane.

    • Alternatively, use a fluorescently labeled cell population and measure the fluorescence of the cells that have migrated to the lower chamber.

  • Data Analysis:

    • Quantify the number of migrated cells for each condition.

    • Plot the number of migrated cells (or fluorescence intensity) against the logarithm of the test compound concentration to determine the IC₅₀ value for inhibition of chemotaxis.

Chemotaxis_Workflow start Start: CCR2-expressing cells prepare_cells Prepare cell suspension (with/without test compound) start->prepare_cells setup_chamber Set up Boyden chamber: Lower: CCL2 Upper: Cell suspension prepare_cells->setup_chamber incubation Incubate at 37°C setup_chamber->incubation quantification Quantify migrated cells (staining or fluorescence) incubation->quantification analysis Data analysis: Determine IC50 quantification->analysis end End: Functional potency of antagonist analysis->end

Sources

Introduction: The Significance of the Piperazine-1-carboxamide Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Physicochemical Characteristics of Piperazine-1-carboxamide

The piperazine ring is a cornerstone in medicinal chemistry, recognized for its versatile chemical structure and favorable pharmacokinetic properties.[1] When functionalized with a carboxamide group, it forms this compound, a scaffold that serves as a crucial building block in the synthesis of a wide array of therapeutic agents.[1][2] This moiety is integral to compounds developed for antifungal, anticonvulsant, and anti-inflammatory applications, among others.[3][4][5] An exhaustive understanding of the physicochemical characteristics of this core structure is paramount for researchers, scientists, and drug development professionals. It enables the rational design of novel drug candidates, optimization of synthetic routes, and formulation of effective and stable pharmaceutical products.

This guide provides a comprehensive exploration of the essential physicochemical properties of this compound. Moving beyond a simple recitation of data, we delve into the causality behind experimental choices and provide validated protocols for the characterization of this important molecule, grounding our discussion in authoritative references and field-proven insights.

Molecular and Structural Framework

The physicochemical behavior of this compound is a direct consequence of its molecular architecture. The structure features a six-membered saturated heterocycle with two nitrogen atoms at opposing positions (the piperazine ring) and a primary carboxamide group attached to one of these nitrogens.[6] The secondary amine within the piperazine ring and the amide group are key functional centers that dictate the molecule's reactivity, basicity, and hydrogen-bonding capabilities.

Caption: Chemical structure of this compound.

Table 1: Molecular Identifiers and Core Properties

PropertyValueSource(s)
IUPAC Name This compound[7]
Chemical Formula C₅H₁₁N₃O[7][8]
Molecular Weight 142.16 g/mol [8]
CAS Number 102808-88-6[8]
Parent Compound CID 258192[7]

Summary of Key Physicochemical Data

The empirical properties of a compound are critical for predicting its behavior in both chemical and biological systems. The data below has been consolidated from various chemical suppliers and databases.

Table 2: Physicochemical Characteristics of this compound

ParameterValue / DescriptionSource(s)
Appearance White to off-white crystalline powder or solid.[8][9]
Melting Point ~210 - 215 °C[8]
Boiling Point 225.9 ± 50.0 °C (Predicted)[10]
Solubility Soluble in water. Soluble in some polar organic solvents like ethanol.[8][9]
pKa The two pKa values for the parent piperazine are 5.35 and 9.73. The carboxamide group is expected to lower the basicity of the adjacent nitrogen.[11][12]
LogP 0.13160 (Predicted for the hemisulfate salt)[13]
Stability Stable under normal storage conditions.[8][9]
Reactivity Reacts with strong oxidizing agents. The secondary amine can participate in nucleophilic substitution and acylation reactions.[9][14]

Methodologies for Physicochemical Characterization

A robust characterization of this compound requires a suite of analytical techniques. The choice of each method is dictated by the specific property being investigated, and together they provide a comprehensive profile of the molecule.

Structural Elucidation and Purity Assessment

Expertise & Experience: Confirming the identity and purity of the target compound is the foundational step in any research endeavor. We employ a combination of spectroscopic and chromatographic methods, as this multi-faceted approach ensures that both the molecular structure and the sample's homogeneity are rigorously validated. NMR provides the structural blueprint, IR confirms the presence of key functional groups, and HPLC quantifies purity.

Causality: NMR is the gold standard for structural elucidation because it provides unparalleled insight into the chemical environment of individual hydrogen (¹H) and carbon (¹³C) atoms.[15] For this compound, ¹H NMR confirms the arrangement of protons on the piperazine ring and the amide group, while ¹³C NMR verifies the carbon skeleton. Dynamic NMR studies can also reveal conformational behaviors, such as ring inversion and restricted rotation around the amide bond.[16][17]

Experimental Protocol: ¹H and ¹³C NMR Analysis

  • Sample Preparation: Dissolve 5-10 mg of the compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O) in a 5 mm NMR tube.[15]

  • Internal Standard: Add a minimal amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).[15]

  • Instrument Setup:

    • Place the tube in the spectrometer probe and lock onto the solvent's deuterium signal.

    • Shim the magnetic field to optimize homogeneity and resolution.

  • ¹H NMR Acquisition:

    • Set the spectral width to encompass all expected proton signals (typically 0-12 ppm).

    • Utilize a standard 90° pulse sequence.

    • Acquire a sufficient number of scans to achieve a high signal-to-noise ratio.[15]

  • ¹³C NMR Acquisition:

    • Set the spectral width for carbon signals (typically 0-200 ppm).

    • Employ a proton-decoupled pulse sequence to simplify the spectrum.

    • Acquire a significantly larger number of scans than for ¹H NMR due to the low natural abundance of the ¹³C isotope.[15]

  • Data Processing:

    • Apply Fourier transformation to the Free Induction Decay (FID).

    • Phase the spectrum and calibrate the chemical shift scale using the TMS signal.

    • Integrate the ¹H NMR signals to determine the relative proton counts.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing Prep1 Dissolve Sample (5-10 mg in 0.6 mL solvent) Prep2 Add Internal Standard (TMS) Prep1->Prep2 Acq1 Insert into Spectrometer Prep2->Acq1 Acq2 Lock & Shim Acq1->Acq2 Acq3 Acquire 1H & 13C Spectra Acq2->Acq3 Proc1 Fourier Transform (FID) Acq3->Proc1 Proc2 Phase & Calibrate Proc1->Proc2 Proc3 Integrate & Analyze Proc2->Proc3 Final Final Proc3->Final Structural Confirmation HPLC_Workflow Prep 1. Prepare Sample & Mobile Phase Setup 2. Equilibrate HPLC System (Column, Pump, Detector) Prep->Setup Inject 3. Inject Sample onto Column Setup->Inject Separate 4. Chromatographic Separation (Analyte partitions between stationary & mobile phases) Inject->Separate Detect 5. Detect Eluting Components (e.g., ELSD) Separate->Detect Analyze 6. Process Chromatogram & Calculate Purity Detect->Analyze Synthesis_Scheme General Synthesis Pathway Piperazine Piperazine Derivative (e.g., Piperazine) Product This compound Derivative Piperazine->Product Reagent Carboxamide Source (e.g., Isocyanate, R-N=C=O) Reagent->Product

Sources

A Guide to the Spectroscopic Characterization of Piperazine-1-carboxamide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction to Piperazine-1-carboxamide

Piperazine and its derivatives are ubiquitous scaffolds in medicinal chemistry, forming the core of numerous drugs with diverse therapeutic applications.[1] this compound, a simple derivative, features the key pharmacophoric elements of the piperazine ring combined with a primary carboxamide group. Understanding its structural and electronic properties through spectroscopic analysis is fundamental for the design and development of new chemical entities. This guide will delve into the expected ¹H NMR, ¹³C NMR, IR, and Mass spectra of this compound, providing a comprehensive reference for its characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules by providing information about the chemical environment of atomic nuclei. For this compound, both ¹H and ¹³C NMR are crucial for confirming the presence and connectivity of the piperazine ring and the carboxamide moiety.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum of this compound is expected to show distinct signals for the protons of the piperazine ring and the amide group. The piperazine ring protons are diastereotopic due to the presence of the carboxamide group, which restricts conformational flexibility.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

ProtonsPredicted Chemical Shift (δ, ppm)MultiplicityIntegrationRationale and Comparative Analysis
H-2, H-6~ 3.4 - 3.6Triplet (t)4HThese protons are adjacent to the nitrogen atom bearing the electron-withdrawing carboxamide group, leading to a downfield shift compared to unsubstituted piperazine (δ ~2.68 ppm).[2] In N-acyl piperazines, these protons typically resonate in this region.
H-3, H-5~ 2.7 - 2.9Triplet (t)4HThese protons are adjacent to the secondary amine (NH) group and are therefore expected to be more shielded (upfield) compared to the H-2/H-6 protons.
-NH (piperazine)~ 1.5 - 2.5Broad singlet (br s)1HThe chemical shift of the secondary amine proton can vary significantly depending on the solvent and concentration due to hydrogen bonding.
-CONH₂~ 5.5 - 7.5Two broad singlets (br s)2HThe two amide protons are diastereotopic due to restricted rotation around the C-N bond and are expected to appear as two separate broad signals. Their chemical shifts are highly dependent on the solvent and temperature.

Causality in Experimental Choices: The choice of a deuterated solvent is critical in ¹H NMR. Protic solvents like D₂O can lead to the exchange of labile protons (NH and CONH₂), causing their signals to disappear. Aprotic solvents like DMSO-d₆ are often preferred for observing these protons.

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum provides information about the carbon framework of the molecule.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

CarbonPredicted Chemical Shift (δ, ppm)Rationale and Comparative Analysis
C=O~ 155 - 160The carbonyl carbon of the carboxamide group is expected to resonate in this typical downfield region. For comparison, the carbonyl carbon in N,N'-bis(2,4-difluorobenzoyl)piperazine appears at δ ~164.7 ppm.[3]
C-2, C-6~ 44 - 47These carbons are adjacent to the nitrogen atom of the carboxamide group and are expected to be deshielded. In N-benzoylpiperazine, the piperazine carbons resonate between δ 43.5 and 49.0 ppm.[2]
C-3, C-5~ 42 - 45These carbons are adjacent to the secondary amine and are expected to be slightly more shielded than C-2 and C-6.

Experimental Protocol: NMR Spectroscopy [2]

  • Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.0 ppm).

  • Data Acquisition:

    • ¹H NMR: Acquire the spectrum using a standard pulse sequence. The spectral width should typically be set from 0 to 12 ppm.

    • ¹³C NMR: Acquire the spectrum with proton decoupling to simplify the spectrum. The spectral width should typically be set from 0 to 200 ppm.

  • Data Processing: Process the raw data (FID) using Fourier transformation, followed by phase and baseline correction.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.

Table 3: Predicted IR Absorption Frequencies for this compound

Functional GroupPredicted Wavenumber (cm⁻¹)Vibration ModeRationale and Comparative Analysis
N-H (amide)3400 - 3100 (two bands)Asymmetric and symmetric stretchingPrimary amides typically show two distinct N-H stretching bands.
N-H (piperazine)3350 - 3250StretchingThe secondary amine N-H stretch is expected in this region.
C-H (alkane)2950 - 2850StretchingThese absorptions arise from the C-H bonds of the piperazine ring.
C=O (amide I)1680 - 1630StretchingThe strong carbonyl absorption is a characteristic feature of amides.
N-H (amide II)1640 - 1550BendingThis band arises from the N-H bending vibration of the amide group.
C-N1400 - 1000StretchingC-N stretching vibrations from both the piperazine ring and the amide group will appear in this region.

Experimental Protocol: FTIR Spectroscopy

  • Sample Preparation (KBr Pellet Method):

    • Grind a small amount of the solid sample with anhydrous potassium bromide (KBr).

    • Press the mixture into a thin, transparent pellet using a hydraulic press.

  • Data Acquisition:

    • Place the KBr pellet in the sample holder of the FTIR spectrometer.

    • Record the spectrum, typically in the range of 4000 to 400 cm⁻¹.

    • Acquire a background spectrum of the empty sample holder to subtract atmospheric and instrumental interferences.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural elucidation.

Predicted Mass Spectrum Data for this compound

  • Molecular Formula: C₅H₁₁N₃O

  • Molecular Weight: 129.16 g/mol

  • Predicted Molecular Ion (M⁺): m/z = 129

Predicted Fragmentation Pattern:

The fragmentation of this compound is expected to proceed through several characteristic pathways, primarily involving the cleavage of the piperazine ring and the loss of the carboxamide group.

Table 4: Predicted Key Fragments in the Mass Spectrum of this compound

m/zProposed FragmentFragmentation Pathway
86[C₄H₈N₂]⁺Loss of the carboxamide radical (•CONH₂)
70[C₄H₈N]⁺Cleavage of the piperazine ring
56[C₃H₆N]⁺Further fragmentation of the piperazine ring
44[CONH₂]⁺Formation of the carboxamide cation

Causality in Experimental Choices: The choice of ionization technique is crucial. Electron Ionization (EI) is a hard ionization technique that often leads to extensive fragmentation, providing detailed structural information. Electrospray Ionization (ESI) is a softer technique that typically results in a prominent molecular ion peak, which is useful for confirming the molecular weight.

Experimental Protocol: GC-MS Analysis [2]

  • Sample Preparation: Dissolve the sample in a suitable volatile solvent (e.g., methanol, dichloromethane).

  • Gas Chromatography (GC):

    • Inject the sample into the GC, where it is vaporized and separated based on its boiling point and affinity for the stationary phase of the column.

  • Mass Spectrometry (MS):

    • As the separated components elute from the GC column, they enter the mass spectrometer.

    • The molecules are ionized (e.g., by electron impact).

    • The resulting ions are separated based on their mass-to-charge ratio (m/z) and detected.

Visualizing the Structure and Fragmentation

The following diagrams illustrate the structure of this compound and a plausible mass spectrometry fragmentation pathway.

Caption: Molecular structure of this compound.

G M This compound [C₅H₁₁N₃O]⁺ m/z = 129 F1 [C₄H₈N₂]⁺ m/z = 86 M->F1 - •CONH₂ F4 [CONH₂]⁺ m/z = 44 M->F4 F2 [C₄H₈N]⁺ m/z = 70 F1->F2 - NH₂ F3 [C₃H₆N]⁺ m/z = 56 F2->F3 - CH₂

Caption: Predicted ESI-MS fragmentation of this compound.

Conclusion

This technical guide provides a detailed, predictive analysis of the spectroscopic data for this compound. By leveraging data from closely related compounds and fundamental principles, we have constructed a comprehensive overview of the expected ¹H NMR, ¹³C NMR, IR, and Mass spectra. This information is invaluable for the identification, characterization, and quality control of this compound and serves as a foundational resource for researchers working with piperazine-based molecules. The provided experimental protocols offer practical guidance for obtaining high-quality spectroscopic data.

References

  • Revue Roumaine de Chimie. DESIGN AND SYNTHESIS OF SOME PIPERAZINE HYBRID MOLECULES. Available at: [Link]

  • MDPI. Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. Available at: [Link]

  • Indian Journal of Pure & Applied Physics. Spectral investigation and normal coordinate analysis of piperazine. Available at: [Link]

  • PubChem. This compound Hydrochloride. Available at: [Link]

  • RSC Publishing. NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution. Available at: [Link]

  • Google Patents. 1-piperazine carboxamide derivatives, their preparation and their use in pharmaceutical compositions.
  • ResearchGate. Mass spectra and major fragmentation patterns of piperazine designer.... Available at: [Link]

Sources

An In-Depth Technical Guide to the Solubility and Stability Profile of Piperazine-1-carboxamide

Author: BenchChem Technical Support Team. Date: January 2026

Preamble: Contextualizing the Core Challenge

In modern drug development, the journey from a promising molecular entity to a viable therapeutic agent is contingent upon a thorough understanding of its fundamental physicochemical properties. Among these, solubility and stability are paramount, acting as the gatekeepers to bioavailability, manufacturability, and shelf-life. Piperazine-1-carboxamide, a heterocyclic organic compound featuring a core piperazine ring functionalized with a carboxamide group, presents a unique profile of interest for medicinal chemists, particularly as a potential agmatinase inhibitor.[1] This guide provides a comprehensive framework for characterizing the solubility and stability of this compound, moving beyond mere procedural lists to explain the causality behind each experimental choice. Our objective is to equip researchers, scientists, and drug development professionals with the strategic insights and practical methodologies required to build a robust data package for this molecule.

Part 1: The Solubility Profile of this compound

A molecule's ability to dissolve in a given solvent system dictates its absorption, distribution, metabolism, and excretion (ADME) profile. For this compound, the presence of the basic piperazine ring and the polar carboxamide group suggests a complex interplay of pH-dependent and solvent-dependent solubility.

Foundational Physicochemical Properties

Before embarking on experimental solubility studies, a theoretical assessment based on the molecular structure provides critical direction. The piperazine moiety, a six-membered ring with two opposing nitrogen atoms, is inherently basic.[2][3]

PropertyValue / Predicted BehaviorRationale & Implication
Molecular Formula C₅H₁₂N₄O (Free Base)Foundational for all molarity-based calculations.[4]
Molecular Weight 142.16 g/mol (Free Base)Essential for preparing solutions of known concentration.[4]
pKa (Predicted) pKa1 ≈ 5.0-6.0; pKa2 ≈ 9.0-10.0Based on the parent piperazine (pKa's ~5.35 and 9.73).[2][5][6] The electron-withdrawing effect of the carboxamide group is expected to slightly decrease the basicity of the adjacent nitrogen (lowering its pKa) compared to the distal nitrogen. This dual-base nature predicts that solubility will be lowest at a basic pH (above pKa2) and will increase significantly in acidic conditions as the molecule forms soluble cationic salts.
LogP (Predicted) ~0.13The low LogP value suggests hydrophilicity, predicting good aqueous solubility, especially in acidic media.[7]
Aqueous Solubility: A pH-Dependent Narrative

The ionization state of this compound is the primary determinant of its aqueous solubility. A pH-solubility profile is therefore not just a dataset, but a narrative of the molecule's behavior in a biological context.

Experimental Protocol: pH-Solubility Profile Determination (Shake-Flask Method)

This protocol outlines the gold-standard thermodynamic solubility measurement.

Objective: To determine the equilibrium solubility of this compound across a physiologically relevant pH range (e.g., pH 1.2 to 7.4).

Methodology:

  • Buffer Preparation: Prepare a series of buffers (e.g., HCl for pH 1.2, acetate for pH 4.5, phosphate for pH 6.8 and 7.4) of known ionic strength.

  • Sample Preparation: Add an excess amount of solid this compound to vials containing each buffer. The excess must be sufficient to ensure a saturated solution with visible solid remaining at equilibrium.

  • Equilibration: Agitate the vials at a constant, controlled temperature (typically 25 °C or 37 °C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. Causality Note: A time-to-equilibrium study should be performed initially to validate that the chosen agitation time is sufficient.

  • Phase Separation: Separate the solid and liquid phases via centrifugation (e.g., 15,000 rpm for 15 minutes) or filtration through a low-binding filter (e.g., 0.22 µm PVDF). Trustworthiness Check: The first few drops of filtrate should be discarded to prevent bias from filter adsorption.

  • Quantification: Accurately dilute an aliquot of the clear supernatant and analyze its concentration using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).

  • pH Verification: Measure the final pH of the saturated solution to confirm it has not shifted during equilibration.

Solubility in Organic and Pharmaceutical Solvents

While aqueous solubility is critical for in-vivo performance, solubility in organic solvents is vital for synthesis, purification, and the development of non-aqueous formulations. Based on the properties of the parent piperazine molecule, this compound is expected to be soluble in polar organic solvents like ethanol and methanol.[8][9]

A streamlined screening protocol can efficiently map this profile:

  • Prepare vials with a fixed amount of this compound (e.g., 10 mg).

  • Add the solvent of interest (e.g., ethanol, propylene glycol, DMSO, acetonitrile) in incremental volumes.

  • Vortex and visually inspect for complete dissolution after each addition to estimate the solubility.

This tiered approach to solubility assessment provides a comprehensive understanding of the molecule's behavior.

Solubility_Workflow cluster_0 Phase 1: Foundational Assessment cluster_1 Phase 2: Aqueous Profile cluster_2 Phase 3: Formulation & Process Development A Physicochemical Characterization (pKa, LogP) B Kinetic Solubility Screen (High-Throughput) A->B Predicts pH dependency D Organic & Co-Solvent Solubility Screen A->D Guides solvent choice C Thermodynamic Solubility (Shake-Flask @ pH 1.2-7.4) B->C Informs pH range E Biorelevant Media Solubility (FaSSIF/FeSSIF) C->E Provides baseline

Caption: A tiered workflow for comprehensive solubility characterization.

Part 2: The Stability Profile of this compound

Stability testing provides evidence on how the quality of a drug substance varies over time under the influence of environmental factors such as temperature, humidity, and light.[10] The cornerstone of this evaluation is the forced degradation study.

Forced Degradation (Stress Testing): Probing for Weakness

Forced degradation studies are intentionally aggressive experiments designed to accelerate the degradation of a molecule.[11][12] Their purpose is threefold: to identify likely degradation products, to elucidate degradation pathways, and to demonstrate the specificity of the analytical method (i.e., its ability to separate the parent drug from its degradants), which is known as a stability-indicating method.[11][12] These studies are mandated by regulatory bodies like the ICH.[13][14][15]

Stress ConditionTypical Reagents & ConditionsPotential Degradation Pathway for this compound
Acidic Hydrolysis 0.1 M - 1 M HCl, Heat (e.g., 60-80 °C)The amide bond of the carboxamide group is a potential site for hydrolysis, which would yield piperazine and isocyanic acid (which further hydrolyzes to ammonia and CO₂). The piperazine ring itself is generally stable to acid.
Basic Hydrolysis 0.1 M - 1 M NaOH, Heat (e.g., 60-80 °C)Similar to acidic conditions, the amide bond can be hydrolyzed under basic conditions.
Oxidation 3-30% H₂O₂, Ambient Temp or HeatThe tertiary nitrogen atoms in the piperazine ring are susceptible to oxidation, potentially forming N-oxides.[16]
Thermal Stress Solid drug substance, elevated temperature (e.g., 80 °C, or 10°C increments above accelerated conditions).[14][17]Assesses the intrinsic thermal stability of the solid form. Degradation may be minimal but is crucial for determining appropriate manufacturing and storage conditions.
Photostability ICH-specified light exposure (Overall illumination ≥ 1.2 million lux hours; integrated near UV energy ≥ 200 watt hours/m²).[13][14]The molecule lacks a significant chromophore, suggesting it may be relatively photostable, but this must be confirmed experimentally.

Experimental Protocol: Forced Degradation Study

Objective: To generate a representative degradation profile for this compound and validate a stability-indicating analytical method.

Methodology:

  • Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., water or a water/acetonitrile mixture).

  • Stress Sample Preparation:

    • Hydrolysis: Mix the stock solution with acidic (HCl) and basic (NaOH) solutions to achieve the target concentrations. Heat as required. At specified time points, withdraw an aliquot and neutralize it to halt the reaction.

    • Oxidation: Mix the stock solution with hydrogen peroxide. Leave at room temperature or heat gently.

    • Thermal (Solution): Heat the stock solution at a high temperature (e.g., 80 °C).

    • Thermal (Solid): Store the solid drug substance in a temperature-controlled oven. Periodically dissolve a sample for analysis.

    • Photostability: Expose both solid drug substance and a solution to an ICH-compliant photostability chamber. A dark control sample must be stored alongside to differentiate light-induced degradation from thermal degradation.

  • Analytical Method: A stability-indicating reverse-phase HPLC (RP-HPLC) method is typically developed.

    • Column: C18, 5 µm, 4.6 x 250 mm.

    • Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic modifier (e.g., acetonitrile). Causality Note: The gradient is essential to ensure that both the polar degradants and the less polar parent compound are eluted with good peak shape.

    • Detection: UV detection at a suitable wavelength. A photodiode array (PDA) detector is highly recommended to assess peak purity.

  • Analysis & Mass Balance: Analyze all stressed samples and an unstressed control. The goal is to achieve 5-20% degradation. A greater extent makes it difficult to identify primary degradants, while a lesser extent may not be sufficient to validate the method. Calculate the mass balance to ensure that the decrease in the parent peak area is accounted for by the sum of the degradant peak areas.

This workflow is critical for identifying and mitigating risks in the drug development process.

Forced_Degradation_Workflow cluster_0 Stress Conditions cluster_1 Analysis & Elucidation A Acid Hydrolysis (HCl, Heat) G Analysis by Validated Stability-Indicating Method (SIM) (e.g., HPLC-PDA) A->G B Base Hydrolysis (NaOH, Heat) B->G C Oxidation (H2O2) C->G D Thermal Stress (Solid & Solution) D->G E Photostability (ICH Light) E->G H Assess Peak Purity & Calculate Mass Balance G->H I Identify Degradants (LC-MS) H->I If mass balance <95% or peaks are impure J Elucidate Degradation Pathways I->J DS Drug Substance: This compound DS->A DS->B DS->C DS->D DS->E

Caption: Workflow for a comprehensive forced degradation study.
Long-Term and Accelerated Stability

Following forced degradation, formal stability studies are conducted on at least three primary batches of the drug substance according to ICH Q1A(R2) guidelines.[13][14] These studies are performed under controlled storage conditions to establish a re-test period.

  • Long-Term Storage: Typically 25 °C ± 2 °C / 60% RH ± 5% RH.

  • Accelerated Storage: Typically 40 °C ± 2 °C / 75% RH ± 5% RH.

Samples are pulled at specified time points (e.g., 0, 3, 6, 9, 12, 18, 24 months for long-term; 0, 3, 6 months for accelerated) and tested for appearance, assay, degradation products, and other critical quality attributes.[13]

Conclusion: A Foundation for Rational Development

The characterization of this compound's solubility and stability is not a perfunctory exercise but a foundational pillar of its development. A thorough understanding of its pH-dependent solubility informs formulation strategies to maximize absorption, while a comprehensive stability profile, elucidated through rigorous forced degradation and long-term studies, ensures the final drug product is safe, effective, and possesses an adequate shelf-life. The methodologies and strategic considerations outlined in this guide provide a robust framework for generating the high-quality data package necessary to advance this compound from a promising molecule to a potential therapeutic reality.

References

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Sources

In silico modeling of Piperazine-1-carboxamide interactions

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide: Strategic In Silico Modeling of Piperazine-1-Carboxamide Interactions for Accelerated Drug Discovery

Authored by: A Senior Application Scientist

Preamble: The this compound Scaffold and the Imperative for Computational Modeling

The this compound moiety is a privileged scaffold in modern medicinal chemistry. Its structural rigidity, capacity for establishing multiple hydrogen bonds, and synthetic tractability have cemented its role in the development of potent and selective agents against a wide array of biological targets, including enzymes like Fatty Acid Amide Hydrolase (FAAH) and various G-protein coupled receptors.[1][2] Derivatives have shown promise as antifungal agents, TRPV1 antagonists, and ALK inhibitors.[3][4][5] However, navigating the vast chemical space of possible substitutions to optimize potency, selectivity, and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties presents a formidable challenge.

This guide moves beyond a simple recitation of computational methods. It is a strategic blueprint for deploying a synergistic suite of in silico techniques to rationally design and validate novel this compound-based therapeutics. As a self-validating system, the workflow described herein is designed to build confidence at each stage, ensuring that only the most promising candidates, backed by robust computational evidence, proceed to costly experimental validation. We will explore the causality behind our methodological choices, grounding our protocols in the principles of molecular recognition and statistical rigor.

Part I: The Integrated Computational Workflow: A Strategic Overview

The discovery pipeline for novel inhibitors is no longer a linear path but a dynamic, iterative cycle where computational and experimental data provide constant feedback. The power of in silico modeling lies in its ability to rapidly screen thousands to millions of virtual compounds, predict their binding affinities, and elucidate the structural determinants of their activity before a single molecule is synthesized.[6][7] Our approach integrates four key pillars: Molecular Docking, Molecular Dynamics (MD) Simulations, Pharmacophore Modeling, and 3D-Quantitative Structure-Activity Relationship (3D-QSAR) analysis.

G cluster_0 Target-Based Design cluster_1 Ligand-Based Design Target ID Target Identification & Validation Docking Molecular Docking (Pose Prediction) Target ID->Docking MD Molecular Dynamics (Stability & Energetics) Docking->MD VS Virtual Screening (Large Compound Libraries) MD->VS Refined Target Structure Ligand Set Known Active Ligands Pharm Pharmacophore Modeling Ligand Set->Pharm QSAR 3D-QSAR (Predictive Model) Pharm->QSAR Pharm->VS Feature-based Screening QSAR->VS Predictive Filter Hit ID Hit Identification VS->Hit ID Lead Opt Lead Optimization Hit ID->Lead Opt Lead Opt->Docking Iterative Design

Figure 1: Integrated workflow for in silico drug design.

Part II: Structure-Based Design: Interrogating the Target

When the three-dimensional structure of the target protein is known, we can directly model the physical interactions governing molecular recognition.

Molecular Docking: Predicting the Binding Hypothesis

Expertise & Experience: Molecular docking is our first-line computational assay. It predicts the preferred orientation and conformation (the "pose") of a ligand within a protein's binding site and estimates its binding affinity via a scoring function.[8] This is more than just a virtual screen; it is our primary tool for generating structural hypotheses. For this compound derivatives, docking elucidates how substitutions on the piperazine or carboxamide moieties can exploit specific sub-pockets, form hydrogen bonds, or establish hydrophobic contacts.[9][10] The choice of docking software, such as the widely used AutoDock, is critical, as is the preparation of both the protein and ligand structures to ensure correct protonation states and charges.[11]

Experimental Protocol: Molecular Docking with AutoDock Vina

  • Receptor Preparation:

    • Obtain the 3D structure of the target protein from the Protein Data Bank (PDB).

    • Remove all non-essential molecules (water, co-factors, existing ligands).

    • Add polar hydrogens and assign Kollman charges using AutoDock Tools (ADT).

    • Define the "grid box": a 3D grid encompassing the binding site. The dimensions must be large enough to allow the ligand rotational and translational freedom. This step is critical for defining the search space.

  • Ligand Preparation:

    • Draw the this compound derivative in a molecular editor (e.g., ChemDraw) and generate its 3D coordinates.

    • Perform an initial energy minimization using a suitable force field (e.g., MMFF94).

    • Using ADT, assign Gasteiger charges and define the rotatable bonds. The flexibility of the ligand is a key parameter in the docking simulation.

  • Docking Execution:

    • Run AutoDock Vina, specifying the prepared receptor, ligand, and grid box configuration files. The exhaustiveness parameter controls the thoroughness of the conformational search. A higher value increases computational time but improves the reliability of the result.

  • Analysis of Results:

    • Analyze the output poses. Vina provides a binding affinity estimate (in kcal/mol) for the top-ranked poses.

    • Visualize the top-ranked pose in a molecular viewer (e.g., PyMOL, Chimera). Critically examine the predicted interactions (hydrogen bonds, hydrophobic contacts, pi-stacking). A good docking pose is not just about a low energy score; it must be chemically sensible and consistent with known structure-activity relationship (SAR) data.[8]

G PDB 1. Obtain Protein Structure (e.g., from PDB) PrepReceptor 3. Prepare Receptor (Add Hydrogens, Charges) PDB->PrepReceptor Ligand 2. Prepare Ligand (this compound) RunDock 5. Execute Docking (AutoDock Vina) Ligand->RunDock Grid 4. Define Grid Box (Binding Site Search Space) PrepReceptor->Grid Grid->RunDock Analyze 6. Analyze Results (Binding Energy & Pose) RunDock->Analyze

Figure 2: Molecular docking workflow.

Molecular Dynamics (MD) Simulation: From Static Pose to Dynamic Reality

Expertise & Experience: A docking pose is a static snapshot. Biological systems, however, are dynamic. MD simulations provide a "movie" of molecular motion over time by solving Newton's equations of motion for all atoms in the system.[12] This allows us to assess the stability of the predicted docking pose, observe conformational changes in the protein and ligand, and calculate binding free energies more accurately than with docking scores alone.[13][14] For a this compound complex, an MD simulation can reveal whether a key hydrogen bond predicted by docking is stable over time or if water molecules mediate the interaction, providing critical insights for lead optimization.[15]

Experimental Protocol: Protein-Ligand MD Simulation using GROMACS

  • System Preparation:

    • Start with the best-ranked docking pose of the protein-ligand complex.

    • Choose an appropriate force field (e.g., AMBER, CHARMM). The force field is a set of parameters that defines the potential energy of the system and is the single most important choice in an MD simulation.[13] Ligand parameters must be generated separately using tools like Antechamber or CGenFF.

    • Place the complex in a periodic box of solvent (e.g., water) and add counter-ions to neutralize the system's charge.

  • Energy Minimization:

    • Perform a steep descent energy minimization to remove any steric clashes or unfavorable geometries introduced during system setup.

  • Equilibration:

    • NVT Ensemble (Canonical): Gradually heat the system to the target temperature (e.g., 300 K) while keeping the number of particles (N), volume (V), and temperature (T) constant. This allows the solvent to relax around the solute. Position restraints are typically applied to the protein and ligand to prevent drastic conformational changes.

    • NPT Ensemble (Isothermal-Isobaric): Relax the system at constant pressure (P) and temperature (T). This adjusts the box density to a reasonable value. The position restraints are gradually released.

  • Production MD:

    • Run the simulation for a desired length of time (e.g., 50-100 nanoseconds) without restraints. Trajectory data (atomic coordinates over time) are saved at regular intervals.

  • Trajectory Analysis:

    • Root Mean Square Deviation (RMSD): Calculate the RMSD of the protein backbone and ligand to assess the overall stability of the simulation. A stable simulation will show the RMSD reaching a plateau.

    • Root Mean Square Fluctuation (RMSF): Calculate the RMSF per residue to identify flexible regions of the protein.[13]

    • Interaction Analysis: Analyze hydrogen bond occupancy, hydrophobic contacts, and other key interactions over the course of the simulation to validate the initial docking hypothesis.

Data Presentation: MD Simulation Stability Metrics

MetricDescriptionIndication of Stability
RMSD Measures the average deviation of atomic positions from a reference structure.Plateauing of the RMSD value over time.
RMSF Measures the fluctuation of individual residues around their average position.Lower fluctuations in the binding site residues upon ligand binding.
Radius of Gyration Measures the compactness of the protein structure.A stable value indicates no major unfolding events.
H-Bond Occupancy Percentage of simulation time a specific hydrogen bond is present.High occupancy (>75%) for key interactions predicted by docking.

Part III: Ligand-Based Design: Learning from Active Molecules

When the target structure is unknown, we can derive models from the chemical structures of known active and inactive compounds.

Pharmacophore Modeling: Defining the Essential Features

Expertise & Experience: A pharmacophore is a 3D arrangement of essential molecular features required for biological activity.[16] It is an abstract concept, focusing not on specific atoms but on features like hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings, and positive/negative charges.[17][18] This approach is invaluable for virtual screening to identify novel scaffolds that match the required feature arrangement.[19][20] For a series of active this compound compounds, a pharmacophore model might reveal that a hydrogen bond acceptor on the carboxamide oxygen, a hydrophobic group at one end, and an aromatic ring at the other, separated by specific distances, are crucial for activity.

Experimental Protocol: Ligand-Based Pharmacophore Generation

  • Training Set Selection:

    • Compile a set of structurally diverse molecules with known high activity against the target of interest.

    • Generate multiple low-energy conformations for each molecule to ensure conformational space is adequately sampled.

  • Feature Identification and Alignment:

    • Identify common chemical features (e.g., H-bond acceptors/donors, hydrophobic, aromatic) present in the active molecules.

    • Align the molecules in 3D space, superimposing the identified common features.

  • Pharmacophore Model Generation:

    • Generate a hypothesis that represents the 3D arrangement of the common features with specific distance constraints. Software like LigandScout or Phase can generate multiple hypotheses.

  • Model Validation:

    • The model's quality is assessed by its ability to distinguish active from inactive compounds. A good model will correctly identify most of the known actives (high sensitivity) while rejecting most known inactives (high specificity).

    • This is a critical self-validating step. The model is only trustworthy if it can successfully predict the activity of compounds not included in the initial training set.

G Actives 1. Select Active Ligands (Training Set) Conformers 2. Generate Conformations Actives->Conformers Features 3. Identify Common Features (H-bond, Hydrophobic, etc.) Conformers->Features Align 4. Align Molecules Features->Align Generate 5. Generate Hypotheses Align->Generate Validate 6. Validate Model (Screen known actives/inactives) Generate->Validate

Figure 3: Ligand-based pharmacophore modeling workflow.

3D-Quantitative Structure-Activity Relationship (3D-QSAR)

Expertise & Experience: 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) provide a predictive mathematical model that correlates the 3D properties of molecules with their biological activity.[1] These models generate contour maps that visualize regions in 3D space where specific properties (e.g., steric bulk, positive/negative charge) are predicted to increase or decrease activity.[4][21] For a series of this compound FAAH inhibitors, a CoMSIA map might show a green contour (sterically favored) near a specific position on the phenyl ring, guiding the design of new analogs with larger substituents at that position to enhance potency.[22][23]

Experimental Protocol: CoMSIA-based 3D-QSAR

  • Dataset Preparation:

    • Collect a dataset of this compound analogs with a wide range of biological activities (pIC50 values).

    • Divide the dataset into a training set (typically ~75-80% of the compounds) to build the model and a test set (~20-25%) to validate it.

  • Molecular Alignment:

    • This is the most critical step. All molecules in the dataset must be aligned to a common template or scaffold. The quality of the final model is highly dependent on the alignment rule.

  • Calculation of Molecular Fields:

    • Place each aligned molecule in a 3D grid.

    • At each grid point, calculate values for different molecular fields: steric, electrostatic, hydrophobic, and hydrogen bond donor/acceptor.

  • Model Generation and Validation:

    • Use Partial Least Squares (PLS) regression to build a mathematical equation correlating the variations in the field values with the variations in biological activity.

    • Internal Validation: Use Leave-One-Out (LOO) cross-validation to calculate the q² value. A q² > 0.5 is generally considered indicative of a robust model.

    • External Validation: Use the model to predict the activity of the test set compounds. The predictive ability is measured by the r²_pred value. A high r²_pred demonstrates the model's ability to generalize to new chemical matter.

Data Presentation: 3D-QSAR Model Validation Statistics

ParameterDescriptionAcceptable Value
Cross-validated correlation coefficient (from LOO).> 0.5
Non-cross-validated correlation coefficient.> 0.6
r²_pred Predictive correlation coefficient for the external test set.> 0.5
SEE Standard Error of Estimate.Lower is better.

Part IV: Model Validation: The Cornerstone of Trustworthiness

An unvalidated model is merely a hypothesis. The trustworthiness of in silico predictions hinges on rigorous validation.[24][25] Regulatory bodies increasingly require clear standards for the verification and validation of computational models used in drug development.[26]

  • Internal Validation (Cross-Validation): As described in the QSAR protocol, this assesses the internal robustness and stability of a model.

  • External Validation: Predicting the activity of a test set of compounds not used in model generation is the gold standard for confirming a model's predictive power.

  • Prospective Validation: The ultimate test is to use the model to design novel this compound derivatives, synthesize them, and experimentally test their activity. If the experimental results correlate well with the model's predictions, the model is considered truly validated.

Conclusion: From Pixels to Pills

The strategic application of an integrated in silico workflow transforms the discovery of novel this compound therapeutics from a process of serendipity to one of rational design. By combining structure-based methods like docking and MD simulations with ligand-based approaches such as pharmacophore modeling and 3D-QSAR, we create a self-validating system that builds a comprehensive understanding of the molecular interactions driving biological activity. This multi-faceted approach not only accelerates the identification of high-quality hit and lead compounds but also significantly reduces the attrition rates that plague traditional drug discovery pipelines, ultimately paving a more efficient path from computer model to clinical candidate.

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Methodological & Application

Application Notes & Protocols: A Comprehensive Guide to the Synthesis of N-Aryl Piperazine-1-Carboxamides

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the N-Aryl Piperazine-1-Carboxamide Scaffold

The N-aryl piperazine motif is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" due to its frequent appearance in a multitude of biologically active compounds.[1] Its unique physicochemical properties, including a rigid six-membered ring with two basic nitrogen atoms, often impart favorable characteristics such as improved aqueous solubility, oral bioavailability, and the ability to cross the blood-brain barrier.[2][3] When combined with a carboxamide functional group at the N-1 position, the resulting N-aryl this compound scaffold offers a versatile platform for developing potent and selective therapeutic agents. These compounds have demonstrated a wide range of pharmacological activities, including antagonism of the CCR2 chemokine receptor for anti-inflammatory applications and potential as novel anticancer agents.[4][5] This guide provides an in-depth exploration of the key synthetic strategies and a detailed, field-proven protocol for the preparation of this important class of molecules.

Strategic Overview of the Synthesis

The construction of N-aryl piperazine-1-carboxamides is logically approached in a two-stage process. The primary challenge lies in the formation of the sterically hindered C-N bond between the aromatic ring and the piperazine nitrogen. Following this key step, the carboxamide moiety is installed on the second piperazine nitrogen.

G cluster_0 Stage 1: N-Arylation cluster_1 Stage 2: Carboxamide Formation ArylHalide Aryl Halide / Triflates Arylation C-N Cross-Coupling ArylHalide->Arylation Piperazine Piperazine Derivative (e.g., N-Boc-Piperazine) Piperazine->Arylation Intermediate N-Aryl Piperazine Arylation->Intermediate Reagent Isocyanate / Carbamoyl Chloride CarboxamideFormation Amide Coupling Intermediate->CarboxamideFormation Reagent->CarboxamideFormation FinalProduct N-Aryl this compound CarboxamideFormation->FinalProduct

Caption: General two-stage synthetic workflow.

Part I: Core Methodologies for N-Arylation

The formation of the N-aryl bond is the critical transformation in this synthesis. The choice of method depends on the substrate's electronic properties, functional group tolerance, and cost considerations. The three primary methods are Palladium-catalyzed Buchwald-Hartwig amination, Copper-catalyzed Ullmann condensation, and Nucleophilic Aromatic Substitution (SNAr).[6]

A. Buchwald-Hartwig Amination: The Modern Workhorse

The Palladium-catalyzed Buchwald-Hartwig amination has become the preeminent method for C-N bond formation due to its exceptional functional group tolerance and broad substrate scope.[1][7] This reaction facilitates the coupling of an aryl halide or triflate with an amine, in this case, a piperazine derivative.

Causality & Mechanistic Insight: The reaction's success hinges on a catalytic cycle involving a Palladium(0) species. The choice of a bulky, electron-rich phosphine ligand is critical; it promotes the key steps of oxidative addition of the aryl halide to the Pd(0) center and the subsequent reductive elimination that forms the desired C-N bond and regenerates the active catalyst.[8] The use of a strong, non-nucleophilic base (e.g., NaOt-Bu, Cs₂CO₃) is essential to deprotonate the piperazine, generating the active nucleophile for the coupling reaction.[8]

G Pd0 Pd(0)L₂ Pd_complex Ar-Pd(II)-X (L₂) Pd0->Pd_complex Oxidative Addition (Ar-X) Amine_complex Ar-Pd(II)-NR₂ (L₂) Pd_complex->Amine_complex Ligand Exchange (HNR₂) Product Ar-NR₂ (Product) Amine_complex->Product Reductive Elimination Product->Pd0

Caption: Simplified Buchwald-Hartwig catalytic cycle.

B. Ullmann Condensation: The Classic Approach

The Ullmann condensation is a copper-promoted conversion of aryl halides to aryl amines.[9] While traditional Ullmann reactions required harsh conditions (high temperatures >200 °C, polar solvents, and stoichiometric copper), modern variations using soluble copper salts and ligands (e.g., diamines, picolinamides) have significantly improved the reaction's efficiency and scope, making it a viable alternative to palladium-based methods.[9][10][11]

Causality & Application: The reaction is believed to proceed through a Cu(I)/Cu(III) catalytic cycle.[11] It is particularly useful for large-scale syntheses where the cost of palladium can be prohibitive. The reaction is often favored for coupling with electron-deficient aryl halides.

C. Nucleophilic Aromatic Substitution (SNAr): The Substrate-Specific Route

SNAr is a powerful, catalyst-free method for arylating piperazines, but it is limited to specific substrates.[6] This reaction occurs when the aromatic ring is "activated" by the presence of strong electron-withdrawing groups (EWGs), such as nitro (-NO₂) or cyano (-CN) groups, positioned ortho or para to the leaving group (typically a halide).[12][13]

Causality & Mechanism: The EWGs delocalize the negative charge of the intermediate Meisenheimer complex, which forms upon nucleophilic attack by the piperazine.[13] This stabilization lowers the activation energy for the reaction to proceed. The rate of reaction follows the trend F > Cl > Br > I, as the rate-determining step is the initial nucleophilic attack, not the breaking of the carbon-halogen bond.[13]

Part II: Installation of the Carboxamide Moiety

Once the N-aryl piperazine core is synthesized, the final carboxamide group is typically installed through one of two highly efficient methods.

  • Reaction with Isocyanates: This is the most direct route. The free secondary amine of the N-aryl piperazine acts as a nucleophile, attacking the electrophilic carbon of an alkyl or aryl isocyanate (R-N=C=O) to directly afford the target N,N'-disubstituted urea (a carboxamide analog).[14]

  • Acylation with Carbamoyl Chlorides: An alternative method involves the acylation of the N-aryl piperazine with a suitable carbamoyl chloride (R₂NCOCl) in the presence of a non-nucleophilic base (e.g., triethylamine, DIPEA) to scavenge the HCl byproduct.

Detailed Synthesis Protocol: N-(4-methoxyphenyl)-4-(propylcarbamoyl)this compound

This section provides a representative, three-step protocol starting from commercially available reagents. It utilizes the Buchwald-Hartwig amination for the key N-arylation step.

Step 1: Synthesis of tert-butyl 4-(4-methoxyphenyl)piperazine-1-carboxylate

Materials:

  • 1-Bromo-4-methoxybenzene (1.0 equiv)

  • tert-butyl piperazine-1-carboxylate (N-Boc-piperazine) (1.2 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.02 equiv)

  • XantPhos (0.04 equiv)

  • Sodium tert-butoxide (NaOt-Bu) (1.4 equiv)

  • Anhydrous Toluene

Procedure:

  • To an oven-dried Schlenk flask, add 1-bromo-4-methoxybenzene, N-Boc-piperazine, and sodium tert-butoxide.

  • Seal the flask with a septum, and evacuate and backfill with inert gas (Argon or Nitrogen) three times.[8]

  • In a separate vial under an inert atmosphere, add Pd₂(dba)₃ and XantPhos, followed by anhydrous toluene to dissolve.

  • Add the anhydrous toluene to the Schlenk flask containing the solids, followed by the catalyst solution via syringe.

  • Heat the reaction mixture to 100 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the mixture to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove inorganic salts.

  • Wash the filtrate with water and then with brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to yield the desired product as a solid.

Step 2: Synthesis of 1-(4-methoxyphenyl)piperazine (Boc Deprotection)

Materials:

  • tert-butyl 4-(4-methoxyphenyl)piperazine-1-carboxylate (1.0 equiv)

  • 4M HCl in 1,4-Dioxane (10 equiv)

  • Dichloromethane (DCM)

Procedure:

  • Dissolve the Boc-protected piperazine from Step 1 in a minimal amount of DCM.

  • Cool the solution in an ice bath (0 °C).

  • Slowly add the 4M HCl in dioxane solution.

  • Remove the ice bath and allow the reaction to stir at room temperature for 2-4 hours, monitoring by TLC until the starting material is consumed.

  • Concentrate the reaction mixture under reduced pressure.

  • Triturate the resulting solid with diethyl ether, filter, and wash with additional ether to obtain the hydrochloride salt.

  • To obtain the free base, dissolve the salt in water, basify with 2M NaOH solution until pH > 12, and extract with DCM (3x). Combine the organic layers, dry over Na₂SO₄, filter, and evaporate to yield the free amine.

Step 3: Synthesis of N-(4-methoxyphenyl)-4-(propylcarbamoyl)this compound

Materials:

  • 1-(4-methoxyphenyl)piperazine (1.0 equiv)

  • Propyl isocyanate (1.05 equiv)

  • Anhydrous Dichloromethane (DCM)

Procedure:

  • Dissolve 1-(4-methoxyphenyl)piperazine in anhydrous DCM under an inert atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Add propyl isocyanate dropwise via syringe.

  • Allow the reaction to warm to room temperature and stir for 2-6 hours. Monitor by TLC or LC-MS.

  • Upon completion, concentrate the reaction mixture. The crude product is often pure enough for use, but can be further purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by flash chromatography if necessary.

Quantitative Data Summary

The efficiency of the key Buchwald-Hartwig amination step is highly dependent on the choice of catalyst, ligand, and reaction conditions. The following table provides representative data for the coupling of N-Boc-piperazine with various aryl halides.

Aryl HalidePd Catalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)Reference
4-BromotoluenePd₂(dba)₃ (2)XantPhos (4)NaOt-BuToluene1001892[8]
4-ChlorotoluenePd(OAc)₂ (2)RuPhos (4)K₃PO₄Dioxane1102488[8]
2-BromopyridinePd₂(dba)₃ (2)BINAP (3)Cs₂CO₃Toluene1001685[8]
4-BromoanisoleG3-Precat (1)(none)NaOt-BuToluene80495[1]

References

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Application Notes & Protocols: A Guide to In Vivo Experimental Design for Novel Piperazine-1-carboxamide Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Potential of the Piperazine-1-carboxamide Scaffold

The piperazine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs with a wide range of biological activities.[1][2][3] Derivatives of this versatile heterocycle have shown significant central nervous system (CNS) activity, including antipsychotic, antidepressant, and anxiolytic effects, largely through modulation of monoamine pathways.[1][4] Furthermore, modifications to the piperazine structure have yielded potent anti-inflammatory and anti-cancer agents.[2][5][6]

This compound serves as a key building block for developing novel therapeutic candidates. Its structure allows for diverse substitutions, enabling chemists to fine-tune pharmacological properties to achieve desired potency, selectivity, and pharmacokinetic profiles. The successful preclinical evaluation of a new this compound derivative hinges on a meticulously planned and executed in vivo experimental program.

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on designing and conducting robust in vivo studies for novel this compound compounds. It moves beyond a simple recitation of steps to explain the scientific rationale behind each phase of the preclinical workflow, from initial pharmacokinetic characterization to efficacy and safety evaluation. Our focus is on generating reliable, reproducible, and translatable data to support the advancement of promising new chemical entities.

Foundational Principles: Ethical Framework and Preclinical Strategy

The use of living organisms in research is a profound responsibility. All in vivo studies must be built upon a strong ethical foundation and a clear strategic plan. This not only ensures animal welfare but also enhances the scientific validity and translatability of the research findings.[7]

The 3Rs: A Mandatory Ethical Compass

Every in vivo experiment must adhere to the principles of the 3Rs: Replacement, Reduction, and Refinement .[8][9][10]

  • Replacement: Actively seek and prioritize alternative methods to animal testing whenever possible, such as in vitro assays or in silico modeling.[9] In vivo studies should only be conducted when essential questions cannot be answered otherwise.

  • Reduction: Design experiments to use the minimum number of animals necessary to obtain statistically significant and scientifically valid data.[8] This requires careful planning, including power calculations to determine appropriate sample sizes.[7]

  • Refinement: Continuously improve and modify procedures to minimize any potential pain, suffering, or distress to the animals.[8][10] This includes optimizing housing conditions, using appropriate anesthesia and analgesia, and defining humane endpoints.

Regulatory and Institutional Oversight

All research involving animals must be prospectively reviewed and approved by an accredited Institutional Animal Care and Use Committee (IACUC) or an equivalent ethics committee.[8][11] For studies intended to support regulatory submissions, adherence to Good Laboratory Practice (GLP) regulations is mandatory to ensure the quality and integrity of the data.[12][13][14][15]

Overall Preclinical Workflow

The in vivo evaluation of a novel compound like a this compound derivative follows a logical progression. The workflow ensures that knowledge gained in one stage informs the design of the next, optimizing the use of resources and animals.

Preclinical_Workflow A Compound Synthesis & In Vitro Characterization B Ethical Review & IACUC Approval A->B Submit Protocol C Pharmacokinetic (PK) Studies (ADME) B->C Approval Granted D Dose-Range Finding & Acute Toxicity C->D Inform Dose Selection E Pharmacodynamic (PD) & Efficacy Model Selection D->E Establish Tolerated Doses G Safety Pharmacology (CV, CNS, Resp) D->G Guide Safety Doses F Pivotal Efficacy Studies E->F Validate Model H Data Analysis, Interpretation & Reporting (ARRIVE) F->H G->H I Decision: Go / No-Go to IND-Enabling Tox H->I Synthesize All Data

Figure 1: A generalized workflow for the in vivo preclinical evaluation of a novel therapeutic compound.

Pharmacokinetic (PK) Studies: What the Body Does to the Drug

Before assessing what a drug does, we must first understand how the body absorbs, distributes, metabolizes, and excretes (ADME) it.[12] Pharmacokinetic (PK) studies are foundational, providing critical data that informs dose selection, administration routes, and scheduling for all subsequent in vivo experiments.[16][17][18]

Objectives of Initial PK Studies
  • Determine key PK parameters (Cmax, Tmax, AUC, half-life).

  • Assess oral bioavailability (F%).

  • Establish the relationship between dose and exposure.

Protocol: Single-Dose Pharmacokinetics in Rodents

This protocol provides a standard methodology for assessing the PK profile of a this compound derivative following both intravenous and oral administration.

Animal Model: Male Sprague Dawley rats (n=3-6 per group), weighing 250-350g, are frequently used for initial PK studies due to their size and well-characterized physiology.[16]

Methodology:

  • Acclimatization: House animals in standard conditions for at least one week before the study, with ad libitum access to food and water.[19]

  • Formulation: Prepare the this compound derivative in a suitable vehicle (e.g., 0.5% methylcellulose in water, or a solution containing saline and a solubilizing agent like DMSO/PEG400). The formulation must be appropriate for both IV and PO routes.

  • Dosing:

    • IV Group: Administer the compound at a low dose (e.g., 1-2 mg/kg) via the tail vein to ensure 100% bioavailability.

    • PO Group: Administer the compound at a higher dose (e.g., 10-20 mg/kg) via oral gavage.

  • Blood Sampling: Collect sparse blood samples (approx. 0.2 mL) from each animal at designated time points. A typical schedule includes pre-dose (0), and 5, 15, 30 minutes, and 1, 2, 4, 8, and 24 hours post-dose.[16] Using a sparse sampling design reduces the burden on individual animals.

  • Plasma Preparation: Immediately transfer blood into tubes containing an anticoagulant (e.g., K2EDTA). Centrifuge to separate plasma and store at -80°C until analysis.

  • Bioanalysis: Quantify the concentration of the this compound derivative in plasma samples using a validated LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) method.

  • Data Analysis: Use specialized software (e.g., Phoenix WinNonlin) to perform non-compartmental analysis (NCA) on the plasma concentration-time data to determine the key PK parameters.

Key Pharmacokinetic Parameters
ParameterDescriptionImportance
Cmax Maximum observed plasma concentrationIndicates the peak exposure after administration.
Tmax Time at which Cmax is reachedProvides information on the rate of absorption.
AUC Area Under the Curve (plasma concentration vs. time)Represents the total drug exposure over time.
Half-lifeThe time required for the plasma concentration to decrease by half. Informs dosing frequency.
CL ClearanceThe volume of plasma cleared of the drug per unit time.
Vd Volume of DistributionThe theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma.
F% Oral BioavailabilityThe fraction of the orally administered dose that reaches systemic circulation.

Pharmacodynamic (PD) and Efficacy Studies: What the Drug Does to the Body

Once a compound's exposure profile is understood, the next step is to determine if it engages its target and produces the desired therapeutic effect.[17] This is the core of efficacy testing. The choice of animal model is paramount and must be scientifically justified.[20][21]

The PK/PD Relationship

The goal is to establish a clear link between drug exposure (PK) and the biological response (PD).[18][22] This relationship helps to define the minimum effective concentration and the therapeutic window, guiding dose selection for human clinical trials.

PK_PD_Relationship cluster_PK Pharmacokinetics (PK) cluster_PD Pharmacodynamics (PD) Dose Dosing Regimen (Dose, Route, Frequency) Concentration Drug Concentration in Plasma & Tissue Dose->Concentration ADME (Absorption, Distribution, Metabolism, Excretion) Effect Pharmacological Effect (Biomarker, Physiological Change) Concentration->Effect Exposure-Response Relationship Outcome Clinical Outcome (Efficacy & Toxicity) Effect->Outcome Therapeutic Link

Figure 2: The relationship between Pharmacokinetics (drug concentration) and Pharmacodynamics (drug effect).
Selecting an Appropriate Animal Model

Modeling human diseases in animals is challenging, especially for complex neuropsychiatric disorders.[23][24] The chosen model should have the highest possible validity.[25][26]

Animal_Model_Selection Start Start: Define Therapeutic Hypothesis Q1 Does the model replicate the underlying pathophysiology or etiology of the disease? Start->Q1 A1_Yes High Construct Validity Q1->A1_Yes Yes Q2 Does the model exhibit symptoms or behaviors analogous to the human condition? Q1->Q2 No/Partially A1_Yes->Q2 A2_Yes High Face Validity Q2->A2_Yes Yes Q3 Does the model respond to clinically effective standard-of-care drugs in a predictable way? Q2->Q3 No/Partially A2_Yes->Q3 A3_Yes High Predictive Validity Q3->A3_Yes Yes No_Node Re-evaluate Model Choice Q3->No_Node No End Select Model A3_Yes->End No_Node->Start

Figure 3: A decision-making framework for selecting a relevant in vivo animal model.
Example Protocol 1: CNS Activity (Antipsychotic-like)

Based on literature for piperazine derivatives, assessing antipsychotic potential is a rational starting point.[27] The MK-801-induced hyperactivity model is a common screen for compounds with potential antipsychotic activity that may involve the glutamatergic or dopaminergic systems.

Animal Model: Male C57BL/6 mice, weighing 20-25g.

Methodology:

  • Acclimatization: Acclimate mice to the testing room and open-field arenas for at least 60 minutes before the experiment.

  • Group Allocation: Randomly assign animals to groups (n=8-12 per group):

    • Group 1: Vehicle + Saline

    • Group 2: Vehicle + MK-801

    • Group 3: Positive Control (e.g., Risperidone) + MK-801

    • Group 4-6: Test Compound (Low, Mid, High Dose) + MK-801

  • Dosing: Administer the test compound or vehicle (e.g., via oral gavage) 60 minutes before the MK-801 challenge. Administer the positive control as per its known PK profile.

  • Challenge: Administer MK-801 (e.g., 0.2 mg/kg, intraperitoneal injection) or saline.

  • Behavioral Assessment: Immediately place mice into the open-field arenas and record locomotor activity (e.g., total distance traveled) for 60 minutes using an automated tracking system.

  • Data Analysis: Analyze the total distance traveled using ANOVA followed by post-hoc tests to compare the treatment groups to the Vehicle + MK-801 group. A significant reduction in hyperactivity suggests potential antipsychotic-like efficacy.[27]

Example Protocol 2: Anti-Inflammatory Activity

Many piperazine compounds also exhibit anti-inflammatory properties.[5] The carrageenan-induced paw edema model is a classic, robust assay for evaluating acute anti-inflammatory effects.

Animal Model: Male Wistar rats, weighing 180-220g.

Methodology:

  • Baseline Measurement: Measure the baseline paw volume of the right hind paw of each rat using a plethysmometer.

  • Group Allocation: Randomly assign animals to groups (n=6-8 per group):

    • Group 1: Vehicle

    • Group 2: Positive Control (e.g., Indomethacin, 10 mg/kg, p.o.)

    • Group 3-5: Test Compound (Low, Mid, High Dose, p.o.)

  • Dosing: Administer the test compound, positive control, or vehicle orally 60 minutes before the carrageenan injection.

  • Induction of Edema: Inject 0.1 mL of 1% carrageenan solution subcutaneously into the plantar surface of the right hind paw.

  • Edema Measurement: Measure the paw volume at 1, 2, 3, 4, and 5 hours after the carrageenan injection.

  • Data Analysis: Calculate the percentage of edema inhibition for each group at each time point compared to the vehicle control group. Analyze data using ANOVA. A significant reduction in paw volume indicates anti-inflammatory activity.[5]

Safety Pharmacology and Toxicology

A critical component of preclinical development is to identify any potential adverse effects. Safety pharmacology studies investigate the effects of a compound on vital organ systems, while toxicology studies assess the nature and dose-dependency of adverse effects.[28]

Core Safety Pharmacology Battery

Regulatory guidelines typically require a core battery of tests to assess effects on:

  • Central Nervous System: A functional observational battery (FOB) or modified Irwin test is used to assess behavioral and neurological changes.[28][29]

  • Cardiovascular System: Evaluation of blood pressure, heart rate, and ECG in a conscious, instrumented animal model.[28]

  • Respiratory System: Assessment of respiratory rate and function.[28]

Protocol: Acute Toxicity (Maximum Tolerated Dose - MTD)

This study is designed to determine the highest dose of the compound that can be administered without causing unacceptable toxicity or mortality.[29] The results are crucial for setting dose levels in subsequent, longer-term studies.

Animal Model: Use two rodent species (e.g., mice and rats), including both males and females.

Methodology:

  • Dose Selection: Based on preliminary data, select a range of doses in a geometric progression.

  • Dosing: Administer a single dose of the test compound to small groups of animals (n=3-5 per sex per group) via the intended clinical route.

  • Clinical Observation: Observe animals intensely for the first several hours post-dose and then at least once daily for 14 days. Record all clinical signs of toxicity.

  • Body Weight: Measure body weight just before dosing and at specified intervals (e.g., Days 1, 3, 7, and 14).

  • Necropsy: At the end of the 14-day observation period, perform a gross necropsy on all animals to identify any tissue or organ abnormalities.

  • Endpoint Determination: The MTD is defined as the highest dose that does not produce mortality, overt signs of toxicity, or more than a 10% reduction in body weight.

Summary of Key Toxicological Observations
CategoryParameters to Observe
Clinical Signs Changes in posture, gait, respiration, grooming; presence of piloerection, convulsions, lethargy, salivation.[29]
Body Weight Daily or weekly measurements to assess general health and thriving.
Feed/Water Intake Quantitative measurement can provide insight into animal well-being.
Gross Necropsy Visual examination of organs and tissues for abnormalities in size, color, or texture.
Histopathology Microscopic examination of tissues from control and high-dose groups to identify cellular-level changes.

Data Interpretation and Reporting

Rigorous experimental design must be matched by rigorous analysis and transparent reporting. All data should be analyzed using appropriate statistical methods. When publishing or documenting results, researchers should adhere to the Animal Research: Reporting of In Vivo Experiments (ARRIVE) guidelines to ensure that the findings are reported with sufficient detail to allow for critical evaluation and reproducibility.[8]

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Application Notes and Protocols for In Vitro Cytotoxicity Assessment of Piperazine-1-carboxamide

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to MTT, NRU, and LDH Assays

Abstract

The piperazine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents.[1] Piperazine-1-carboxamide, as a foundational member of this class, warrants thorough toxicological evaluation. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the in vitro cytotoxic assessment of this compound using a panel of three robust, well-established assays. We present detailed, field-proven protocols for the MTT, Neutral Red Uptake (NRU), and Lactate Dehydrogenase (LDH) assays. Beyond mere procedural steps, this guide explains the scientific principles, the rationale behind experimental choices, and methods for data interpretation. By assessing distinct cellular endpoints—mitochondrial activity (MTT), lysosomal integrity (NRU), and membrane integrity (LDH)—this tripartite approach ensures a comprehensive and reliable cytotoxic profile of the target compound.

Introduction: The Importance of the Piperazine Scaffold and Cytotoxicity Screening

Piperazine and its derivatives are integral to modern drug discovery, exhibiting a wide spectrum of biological activities, including anticancer, anti-inflammatory, and antiviral properties.[1][2][3] The versatility of the piperazine ring allows for extensive structural modifications, making it a cornerstone for developing novel therapeutic candidates.[1] this compound (C₅H₁₁N₃O) serves as a key structural precursor in this landscape.[4]

Before any compound can advance in the drug development pipeline, a rigorous evaluation of its cytotoxic potential is paramount. In vitro cytotoxicity assays serve as a critical first-pass screening tool to determine a compound's concentration-dependent effects on cell health and to establish a therapeutic window. A multi-assay approach is scientifically superior as it mitigates the risk of compound-specific artifacts and provides a more holistic view of the potential mechanism of cell death. This guide focuses on three complementary colorimetric assays that are staples of toxicology labs worldwide.

General Experimental Workflow

A systematic workflow is essential for reproducible results. The process begins with preparing the test compound and culturing the appropriate cell lines, followed by parallel execution of the three primary assays to determine the dose-dependent cytotoxic response.

G cluster_prep Phase 1: Preparation cluster_treat Phase 2: Treatment cluster_assay Phase 3: Cytotoxicity Assessment cluster_analysis Phase 4: Data Analysis Compound Prepare this compound Stock Solution (e.g., in DMSO) Seed Seed Cells in 96-Well Plates (Allow 24h for adherence) Compound->Seed Cells Select & Culture Cell Lines (e.g., HeLa, HepG2, 3T3) Cells->Seed Treat Treat Cells with Serial Dilutions of this compound (24h, 48h, or 72h incubation) Seed->Treat MTT MTT Assay (Metabolic Activity) Treat->MTT Parallel Assays NRU NRU Assay (Lysosomal Integrity) Treat->NRU LDH LDH Assay (Membrane Integrity) Treat->LDH Analysis Measure Absorbance (Plate Reader) MTT->Analysis NRU->Analysis LDH->Analysis IC50 Calculate % Viability / Cytotoxicity Determine IC50 Values Analysis->IC50

General experimental workflow for in vitro cytotoxicity testing.

The MTT Assay: Assessing Metabolic Activity

Scientific Principle & Rationale

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a gold-standard colorimetric method for assessing cell viability through metabolic activity.[5] The core principle lies in the enzymatic reduction of the yellow, water-soluble MTT salt into a purple, insoluble formazan product.[6][7] This conversion is catalyzed by NAD(P)H-dependent cellular oxidoreductase enzymes, primarily located in the mitochondria.[5][6]

Causality: The amount of formazan produced is directly proportional to the number of metabolically active, and therefore viable, cells.[6] A cytotoxic agent that impairs mitochondrial function or leads to cell death will result in a decreased formazan signal. The insoluble formazan crystals are dissolved using a solubilizing agent (e.g., DMSO), and the absorbance is measured spectrophotometrically.[6]

Detailed Protocol for MTT Assay

MTT_Workflow Start 1. Seed & Treat Cells in 96-Well Plate (24-72h incubation) Aspirate 2. Aspirate Culture Medium Start->Aspirate Add_MTT 3. Add MTT Solution (0.5 mg/mL in serum-free medium) Aspirate->Add_MTT Incubate_MTT 4. Incubate for 2-4 hours at 37°C (Purple formazan crystals form) Add_MTT->Incubate_MTT Remove_MTT 5. Carefully Remove MTT Solution Incubate_MTT->Remove_MTT Solubilize 6. Add Solubilizing Agent (e.g., 150 µL DMSO) Remove_MTT->Solubilize Shake 7. Shake Plate for 15 min (Ensure full dissolution) Solubilize->Shake Read 8. Read Absorbance at 570 nm Shake->Read

Experimental workflow for the MTT cytotoxicity assay.

Materials:

  • This compound stock solution (e.g., 100 mM in DMSO)

  • 96-well flat-bottom tissue culture plates

  • Selected cell line(s) and appropriate culture medium

  • MTT solution: 5 mg/mL in sterile PBS (store at -20°C, protected from light)[7]

  • Solubilization solution: DMSO or 0.01 M HCl in 10% SDS solution

  • Phosphate-Buffered Saline (PBS)

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a pre-optimized density (e.g., 5,000-10,000 cells/well in 100 µL of medium). Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include vehicle controls (medium with the same concentration of DMSO as the highest compound dose) and untreated controls (medium only).

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: After incubation, carefully remove the treatment medium. Add 100 µL of MTT solution (diluted to 0.5 mg/mL in serum-free medium) to each well.[6]

  • Formazan Formation: Incubate the plate for 2-4 hours at 37°C. Visually inspect for the formation of purple intracellular crystals.

  • Solubilization: Carefully aspirate the MTT solution without disturbing the formazan crystals. Add 150 µL of DMSO to each well.[7]

  • Reading: Place the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan. Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background noise.

The Neutral Red Uptake (NRU) Assay: Assessing Lysosomal Integrity

Scientific Principle & Rationale

The NRU assay is a cell viability test that evaluates the integrity of the lysosomal membrane.[8][9][10] The principle is based on the ability of viable cells to actively transport and accumulate the supravital dye, Neutral Red, within their lysosomes.[8][10]

Causality: Neutral Red is a weak cationic dye that penetrates cell membranes via non-ionic diffusion and becomes trapped within the acidic environment of the lysosomes.[9][10] Toxic substances can impair the cell's ability to uptake the dye or cause damage to the lysosomal membrane, leading to a loss of dye retention.[11] The amount of dye extracted from the cells after exposure is therefore proportional to the number of viable cells with intact lysosomes.[9] This assay is particularly valuable for detecting damage that specifically targets lysosomes.

Detailed Protocol for NRU Assay

NRU_Workflow Start 1. Seed & Treat Cells in 96-Well Plate (24-72h incubation) Aspirate 2. Aspirate Treatment Medium Start->Aspirate Add_NR 3. Add Neutral Red Medium (e.g., 50 µg/mL) Aspirate->Add_NR Incubate_NR 4. Incubate for 2-3 hours at 37°C (Dye accumulates in lysosomes) Add_NR->Incubate_NR Wash 5. Remove Dye & Wash Cells with PBS (Removes unincorporated dye) Incubate_NR->Wash Destain 6. Add Destain Solution (1% Acetic Acid, 50% Ethanol) Wash->Destain Shake 7. Shake Plate for 10 min (Extracts dye from cells) Destain->Shake Read 8. Read Absorbance at 540 nm Shake->Read

Experimental workflow for the NRU cytotoxicity assay.

Materials:

  • Neutral Red stock solution (e.g., 3.3 mg/mL in water)

  • NR working medium (Dilute stock to 33-50 µg/mL in pre-warmed culture medium)[2][10]

  • Destain/Solubilization solution: 1% glacial acetic acid, 50% ethanol, 49% deionized water[11][12]

  • PBS

Procedure:

  • Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol.

  • Dye Incubation: After the compound incubation period, remove the treatment medium. Add 100 µL of pre-warmed Neutral Red working medium to each well.

  • Uptake: Incubate the plate for 2-3 hours at 37°C to allow for dye uptake into the lysosomes of viable cells.[2][8]

  • Wash: Carefully remove the dye-containing medium. Wash the cells once with 150 µL of PBS to remove any unincorporated dye.[11]

  • Dye Extraction: Remove the PBS wash. Add 150 µL of the destain solution to each well.[11]

  • Reading: Place the plate on a shaker for 10 minutes to extract the dye and form a homogenous solution.[11] Measure the absorbance at 540 nm.

The LDH Assay: Assessing Membrane Integrity

Scientific Principle & Rationale

The Lactate Dehydrogenase (LDH) assay is a widely used method for quantifying cytotoxicity by measuring plasma membrane damage.[13][14] LDH is a stable cytosolic enzyme that is present in almost all cell types.[13][15]

Causality: Under normal conditions, LDH is retained within the cytoplasm of healthy cells. Upon damage to the plasma membrane—a hallmark of necrosis or late-stage apoptosis—LDH is rapidly released into the surrounding culture medium.[13][14][15] The assay measures the enzymatic activity of LDH in the supernatant. This is typically achieved through a coupled enzymatic reaction where LDH oxidizes lactate to pyruvate, reducing NAD⁺ to NADH. The NADH then reduces a tetrazolium salt (like INT) to a colored formazan product.[13][16][17] The intensity of the color produced is directly proportional to the amount of LDH released, and thus to the number of damaged cells.[17]

Detailed Protocol for LDH Assay

LDH_Workflow Start 1. Seed & Treat Cells in 96-Well Plate (Include Max Release Control) Centrifuge 2. Centrifuge Plate at 250 x g (Pellets cells and debris) Start->Centrifuge Transfer 3. Transfer Supernatant (50 µL) to a new plate Centrifuge->Transfer Add_Reaction 4. Add LDH Reaction Mixture (Contains substrate, NAD+, diaphorase) Transfer->Add_Reaction Incubate 5. Incubate for 30 min at RT (Protected from light) Add_Reaction->Incubate Add_Stop 6. Add Stop Solution (e.g., 1M Acetic Acid) Incubate->Add_Stop Read 7. Read Absorbance at 490 nm Add_Stop->Read

Experimental workflow for the LDH cytotoxicity assay.

Materials:

  • Commercially available LDH Cytotoxicity Assay Kit (recommended for standardized reagents) or individual components (substrate, cofactor, diaphorase, INT dye).

  • Lysis Buffer (e.g., 1% Triton X-100 in assay medium) for maximum release control.[16]

Procedure:

  • Cell Seeding and Treatment: Follow steps 1-2 of the MTT protocol. Crucially, set up three types of controls:

    • Vehicle Control: Cells treated with vehicle only (spontaneous LDH release).

    • Maximum Release Control: Untreated cells lysed by adding Lysis Buffer 30-45 minutes before the end of the experiment.[17]

    • Medium Background Control: Wells with culture medium but no cells.[17]

  • Sample Collection: After the incubation period, centrifuge the 96-well plate at 250 x g for 5-10 minutes to pellet the cells.[16]

  • Supernatant Transfer: Carefully transfer 50 µL of the cell-free supernatant from each well to a corresponding well in a new, optically clear 96-well plate.

  • Reaction Setup: Prepare the LDH reaction mixture according to the manufacturer's instructions. Add 100 µL of this mixture to each well containing the supernatant.[16]

  • Incubation: Incubate the plate for up to 30 minutes at room temperature, protected from light.[16]

  • Stop Reaction: Add 50 µL of stop solution (if provided in the kit, often a mild acid) to each well.

  • Reading: Measure the absorbance at 490 nm using a microplate reader.

Data Analysis and Presentation

For all assays, data should be processed to determine the percentage of cell viability or cytotoxicity relative to controls.

Calculations:

  • For MTT and NRU (Viability):

    • % Viability = [(Abs_Sample - Abs_Blank) / (Abs_Control - Abs_Blank)] * 100

    • Where Abs_Control is the absorbance of untreated cells.

  • For LDH (Cytotoxicity):

    • % Cytotoxicity = [(Abs_Sample - Abs_Spontaneous) / (Abs_Maximum - Abs_Spontaneous)] * 100

    • Where Abs_Spontaneous is the absorbance from the vehicle control and Abs_Maximum is from the lysed cell control.

IC50 Determination: The half-maximal inhibitory concentration (IC50) is the concentration of a compound that causes a 50% reduction in the measured response (e.g., viability). This value is determined by plotting the percentage viability/cytotoxicity against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism, R).

Example Data Presentation

The following table presents hypothetical IC50 values for this compound against various cell lines, as determined by the three assays. This format allows for easy comparison of compound potency and assay sensitivity.

Cell LineTypeMTT IC50 (µM)NRU IC50 (µM)LDH EC50 (µM)*
HeLa Human Cervical Cancer115.8135.2> 500
HepG2 Human Liver Cancer98.5105.7450.6
3T3 Mouse Embryonic Fibroblast250.3280.1> 500

*Note: For LDH, the value is often expressed as EC50 (half-maximal effective concentration) for cytotoxicity.

Comparative Analysis and Conclusion

Employing a panel of cytotoxicity assays provides a more robust and nuanced understanding of a compound's toxicological profile.

AssayPrincipleCellular EndpointAdvantagesDisadvantages
MTT Enzymatic reduction of tetrazolium saltMitochondrial metabolic activityHigh-throughput, sensitive, widely usedCan be affected by compounds altering cellular redox state
NRU Uptake of supravital dyeLysosomal membrane integritySensitive, simple, reproducible, different endpoint from MTTColored test compounds can interfere; requires wash steps
LDH Release of cytosolic enzymePlasma membrane integrityMeasures irreversible cell death (necrosis), non-destructive to remaining cellsLess sensitive for early apoptosis; serum can have endogenous LDH

References

  • CLYTE Technologies. (2025). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. Available at: [Link]

  • Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Available at: [Link]

  • ResearchTweet. (n.d.). Cell Viability Assay: Neutral Red Uptake Assay Protocol. Available at: [Link]

  • National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. Available at: [Link]

  • Roche. (2004). Cytotoxicity Detection Kit (LDH) Instruction Manual. Available at: [Link]

  • PubChem. (n.d.). This compound Hydrochloride. Available at: [Link]

  • RE-Place. (n.d.). Neutral Red Uptake Assay. Available at: [Link]

  • National Toxicology Program. (2003). ICCVAM Recommended Protocol: NHK Neutral Red Uptake Assay. Available at: [Link]

  • InvivoGen. (n.d.). LDH Cytotoxicity Assay Kit INSTRUCTION MANUAL. Available at: [Link]

  • DB-ALM. (n.d.). Protocol n° 46: BALB/c 3T3 Neutral Red Uptake (NRU) Cytotoxicity Test. Available at: [Link]

  • Malinowska, M. et al. (2021). Cytotoxic Activity of Piperazin-2-One-Based Structures: Cyclic Imines, Lactams, Aminophosphonates, and Their Derivatives. Molecules, 26(16), 4989. Available at: [Link]

  • Dias da Silva, D. et al. (2015). Hepatotoxicity of piperazine designer drugs: up-regulation of key enzymes of cholesterol and lipid biosynthesis. Archives of Toxicology, 90, 3065-3080. Available at: [Link]

  • Sekar, S. et al. (2016). Synthesis and Cytotoxic Activity Evaluation of Novel Piperazine-quinoline Derivatives on Brest cancer Cell Lines. Der Pharma Chemica, 8(9), 30-38. Available at: [Link]

  • Al-Hourani, B. et al. (2022). Synthesis, Characterization, Cytotoxicity, Cellular Imaging, Molecular Docking, and ADMET Studies of Piperazine-Linked 1,8-Naphthalimide-Arylsulfonyl Derivatives. Molecules, 27(19), 6241. Available at: [Link]

  • Chemsrc. (n.d.). Piperazine-1-carboxamidine hemisulfate. Available at: [Link]

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Application Notes and Protocols for the Purity Analysis of Piperazine-1-carboxamide by HPLC and TLC Methods

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Purity in Piperazine-1-carboxamide

This compound is a key chemical intermediate in the synthesis of various active pharmaceutical ingredients (APIs). As a building block for more complex molecules, its purity is of paramount importance. The presence of impurities, even in trace amounts, can affect the safety, efficacy, and stability of the final drug product. Therefore, robust and reliable analytical methods are essential for the quality control of this compound, ensuring it meets the stringent requirements of the pharmaceutical industry.

This document provides detailed application notes and protocols for the purity analysis of this compound using two complementary chromatographic techniques: High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC). The methodologies described herein are designed to be both scientifically sound and practical for implementation in a research and quality control setting. The protocols are grounded in established analytical principles for piperazine derivatives and are presented with a focus on the rationale behind the experimental choices, ensuring a self-validating system.

Part 1: High-Performance Liquid Chromatography (HPLC) for Quantitative Purity Assessment

HPLC is the cornerstone of pharmaceutical analysis, offering high resolution, sensitivity, and quantitative accuracy.[1][2] For this compound, a reversed-phase HPLC method with UV detection is proposed as the primary technique for purity determination and impurity profiling. The carboxamide functional group in the molecule provides a chromophore that allows for direct UV detection, potentially circumventing the need for derivatization, which is often required for the parent piperazine molecule due to its lack of a strong UV-absorbing moiety.[1][3]

Scientific Rationale for Method Development

The choice of a reversed-phase C18 column is based on its versatility and wide applicability in separating compounds of moderate polarity like this compound. The mobile phase, a mixture of a buffered aqueous solution and an organic modifier (acetonitrile or methanol), allows for the fine-tuning of the retention and separation of the main component from its potential impurities. A slightly acidic pH for the aqueous phase is often beneficial for the chromatography of basic compounds like piperazine derivatives, as it ensures the analyte is in a single ionic form, leading to sharper and more symmetrical peaks. UV detection at a wavelength corresponding to the absorbance maximum of the carboxamide group will provide optimal sensitivity.

Proposed HPLC Method Protocol

This protocol outlines a starting point for the development and validation of a stability-indicating HPLC method.

Table 1: HPLC Method Parameters

ParameterRecommended ConditionRationale
Column C18, 250 mm x 4.6 mm, 5 µmStandard reversed-phase column for good resolution of polar to moderately nonpolar compounds.
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in WaterB: AcetonitrileTFA acts as an ion-pairing agent to improve peak shape for the basic piperazine moiety. Acetonitrile is a common organic modifier with good UV transparency.
Gradient Elution 0-5 min: 5% B5-20 min: 5% to 95% B20-25 min: 95% B25-26 min: 95% to 5% B26-30 min: 5% BA gradient elution is proposed to ensure the elution of any potential impurities with a wide range of polarities.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, providing a balance between analysis time and efficiency.
Column Temperature 30 °CMaintaining a constant column temperature ensures reproducible retention times.
Detection Wavelength 210 nmThe carboxamide group is expected to have significant absorbance at lower UV wavelengths. A photodiode array (PDA) detector is recommended to assess peak purity.
Injection Volume 10 µLA typical injection volume for analytical HPLC.
Sample Preparation Dissolve 1 mg/mL of this compound in a 50:50 mixture of water and acetonitrile.The diluent should be similar in composition to the initial mobile phase to ensure good peak shape.
Alternative HPLC Method: Derivatization for Enhanced Sensitivity

For the detection of trace-level impurities or if higher sensitivity is required, a pre-column derivatization approach can be employed. This is particularly useful for detecting impurities that may lack a suitable chromophore. A common derivatizing agent for secondary amines like the piperazine moiety is 4-chloro-7-nitrobenzofuran (NBD-Cl), which forms a stable, UV-active product.[3]

Protocol for Derivatization with NBD-Cl:

  • Prepare a 1 mg/mL solution of this compound in acetonitrile.

  • Prepare a 5 mg/mL solution of NBD-Cl in acetonitrile.

  • Mix 1 mL of the sample solution with 1 mL of the NBD-Cl solution in a sealed vial.

  • Add 100 µL of a 0.1 M sodium bicarbonate solution to catalyze the reaction.

  • Heat the mixture at 60 °C for 30 minutes.

  • Cool the solution to room temperature.

  • Dilute an aliquot of the reaction mixture with the mobile phase before injection into the HPLC system.

  • The detection wavelength should be adjusted to the absorbance maximum of the NBD-derivative (around 470 nm).

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Sample This compound Sample Dissolution Dissolve in Diluent (e.g., Water/Acetonitrile) Sample->Dissolution Filtration Filter through 0.45 µm Syringe Filter Dissolution->Filtration Injection Inject into HPLC Filtration->Injection Prepared Sample Separation C18 Column Separation (Gradient Elution) Injection->Separation Detection UV/PDA Detection Separation->Detection Chromatogram Obtain Chromatogram Detection->Chromatogram Raw Data Integration Peak Integration & Identification Chromatogram->Integration Quantification Purity Calculation (% Area Normalization) Integration->Quantification

Part 2: Thin-Layer Chromatography (TLC) for Rapid Purity Screening

TLC is a valuable tool for rapid, cost-effective, and high-throughput screening of sample purity.[4][5] It serves as an excellent complementary technique to HPLC, providing a visual assessment of the sample and helping to identify potential issues such as the presence of non-UV active impurities or highly polar/non-polar substances that may not behave well under reversed-phase HPLC conditions.

Scientific Rationale for TLC Method Development

For a polar compound like this compound, a normal-phase TLC system using a silica gel stationary phase is appropriate. The mobile phase, or developing solvent, will be a mixture of a relatively non-polar organic solvent and a more polar solvent. The ratio of these solvents can be adjusted to achieve optimal separation, where the main component has a retention factor (Rf) of approximately 0.3-0.5, allowing for clear separation from impurities at the baseline and the solvent front. Visualization of the separated spots can be achieved under UV light, and more universally, by staining with a chemical reagent that reacts with the piperazine moiety or the amide group.

Proposed TLC Method Protocol

Table 2: TLC Method Parameters

ParameterRecommended ConditionRationale
Stationary Phase Silica gel 60 F254 pre-coated TLC platesStandard silica gel plates with a fluorescent indicator for UV visualization.
Mobile Phase Dichloromethane:Methanol (9:1, v/v)A common solvent system for separating moderately polar compounds on silica gel. The ratio can be adjusted to optimize Rf values.
Sample Application Apply 1-5 µL of a 1-5 mg/mL solution in methanol as a small spot or band.Concentrated sample application ensures detectable spots.
Development Develop the plate in a saturated chromatography chamber until the solvent front is approximately 1 cm from the top of the plate.A saturated chamber ensures reproducible chromatography.
Visualization 1. UV light at 254 nm: The compound may quench the fluorescence of the indicator on the plate.2. Iodine vapor: A general-purpose stain for organic compounds.3. Ninhydrin stain: Specific for primary and secondary amines, which may be present as impurities.Multiple visualization techniques provide a more comprehensive impurity profile.

TLC_Workflow Start Start: Sample Preparation Spotting Spot Sample on TLC Plate Start->Spotting Development Develop Plate in Solvent Chamber Spotting->Development Drying Dry the TLC Plate Development->Drying Visualization Visualize Spots (UV, Iodine, Stains) Drying->Visualization Analysis Analyze Chromatogram (Calculate Rf values) Visualization->Analysis End End: Purity Assessment Analysis->End

Part 3: Method Validation and Forced Degradation Studies

A crucial aspect of ensuring the reliability of these analytical methods is their validation according to the International Council for Harmonisation (ICH) Q2(R1) guidelines.[6][7] Validation demonstrates that the analytical procedure is suitable for its intended purpose. Furthermore, forced degradation studies are essential for developing a "stability-indicating" method, which is a method that can accurately measure the active ingredient in the presence of its degradation products.

Method Validation Parameters

Both the HPLC and TLC methods should be validated for the following parameters:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components. For the HPLC method, this can be demonstrated by showing that the peak for this compound is free from co-eluting peaks using a photodiode array (PDA) detector and by analyzing placebo and spiked samples. For TLC, specificity is shown by the separation of the main spot from any other spots.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte in the sample. This is typically assessed by analyzing a series of standards over a defined range.

  • Accuracy: The closeness of the test results obtained by the method to the true value. This is often determined by recovery studies, where a known amount of pure analyte is added to a sample matrix.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This is evaluated at three levels: repeatability (intra-day), intermediate precision (inter-day and inter-analyst), and reproducibility (inter-laboratory).

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters. This provides an indication of its reliability during normal usage.

Validation_Parameters Method Analytical Method Specificity Specificity Method->Specificity Linearity Linearity Method->Linearity Accuracy Accuracy Method->Accuracy Precision Precision Method->Precision LOD_LOQ LOD & LOQ Method->LOD_LOQ Robustness Robustness Method->Robustness

Forced Degradation Studies

To establish the stability-indicating nature of the proposed HPLC method, forced degradation studies should be conducted on this compound. These studies involve subjecting the compound to a variety of stress conditions to induce degradation.

Recommended Stress Conditions:

  • Acid Hydrolysis: 0.1 M HCl at 60 °C for 24 hours.

  • Base Hydrolysis: 0.1 M NaOH at 60 °C for 24 hours.

  • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: Solid sample heated at 105 °C for 48 hours.

  • Photolytic Degradation: Exposing the solid sample and a solution of the sample to UV and visible light (ICH Q1B guidelines).

The stressed samples should then be analyzed by the developed HPLC method. The method is considered stability-indicating if the degradation products are well-resolved from the parent peak and from each other. A mass balance assessment should also be performed to ensure that all degradation products are accounted for.

Conclusion

The HPLC and TLC methods outlined in this application note provide a robust framework for the purity analysis of this compound. The proposed HPLC method offers quantitative accuracy and the potential for stability-indicating capabilities upon successful validation and forced degradation studies. The TLC method serves as a rapid and effective tool for qualitative screening. By implementing these methods and adhering to rigorous validation protocols, researchers, scientists, and drug development professionals can ensure the quality and consistency of this compound, a critical component in the pharmaceutical manufacturing chain.

References

  • Verma, R. K., & Garg, S. (2001). High-performance liquid chromatography in pharmaceutical analysis. Journal of Pharmaceutical and Biomedical Analysis, 24(5-6), 843–870.
  • Snyder, L. R., Kirkland, J. J., & Glajch, J. L. (1997). Practical HPLC Method Development. John Wiley & Sons.
  • ICH Harmonised Tripartite Guideline. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1).
  • Reddy, P. R., & Kumar, P. S. (2012). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Journal of Chemical and Pharmaceutical Research, 4(6), 2854-2859. [Link]

  • PubChem. (n.d.). This compound hydrochloride. National Center for Biotechnology Information. [Link]

  • Sherma, J., & Fried, B. (Eds.). (2003).
  • Gadzala-Kopciuch, R., Cendrowski, K., & Cesarz, A. (2011). Accurate HPLC determination of piperazine residues in the presence of other secondary and primary amines.
  • Touchstone, J. C. (1992).
  • U.S. Food and Drug Administration. (2015). Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • Bakshi, M., & Singh, S. (2002). Development of validated stability-indicating assay methods—critical review. Journal of pharmaceutical and biomedical analysis, 28(6), 1011-1040.
  • Alsante, K. M., Ando, A., Brown, R., Ensing, J., Hatajik, T. D., Kong, W., & Tsuda, Y. (2007). The role of degradant profiling in active pharmaceutical ingredients and drug products. Advanced drug delivery reviews, 59(1), 29-37.
  • United Nations Office on Drugs and Crime. (2013). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. [Link]

  • European Medicines Agency. (2017). ICH guideline Q2 (R1) on validation of analytical procedures: text and methodology. [Link]

  • Freeman, S. A. (2011). Thermal Degradation and Oxidation of Aqueous Piperazine for Carbon Dioxide Capture. The University of Texas at Austin. [Link]

  • Blessy, M., Patel, R. D., Prajapati, P. N., & Agrawal, Y. K. (2014). Development of forced degradation and stability indicating studies of drugs—A review. Journal of pharmaceutical analysis, 4(3), 159-165. [Link]

  • Poole, C. F. (2003).
  • Patel, R. B., Patel, M. R., & Patel, B. G. (2011). A review on analytical methods for piperazine determination. International Journal of Pharmaceutical Sciences and Research, 2(8), 1983.
  • SIELC Technologies. (n.d.). HPLC Analysis of Piperazine on Primesep 100. [Link]

  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of Piperazine. [Link]

  • J. Chem. Pharm. Res. (2012). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. [Link]

  • Journal of Planar Chromatography--Modern TLC. (2007).
  • Garsiya, M., & Kumar, P. (2017). A review on analytical methods for piperazine determination. World Journal of Pharmacy and Pharmaceutical Sciences, 6(9), 568-580.
  • ResearchGate. (2011). Novel Method for the Determination of Piperazine in Pharmaceutical Drug Substances Using Hydrophilic Interaction Chromatography and Evaporative Light Scattering Detection. [https://www.researchgate.net/publication/287661142_Novel_Method_for_the_Determination_of_Piperazine_in_Pharmaceutical_Drug_Substances_Using_Hydrophilic_Interaction_Chromatography_and_Evaporative_Light_Scattering_Detection]([Link]_ Chromatography_and_Evaporative_Light_Scattering_Detection)

  • ResearchGate. (2013). Thermal degradation of piperazine and its structural analogs. [Link]

  • ResearchGate. (2013). Piperazine Degradation in Pilot Plants. [Link]

  • Venkatesh, D. N., & Kumar, S. D. S. (2022). Forced Degradation–A Review. Biomedical Journal of Scientific & Technical Research, 47(3), 38229-38234. [Link]

  • Singh, S., & Bakshi, M. (2000). Guidance on conduct of stress tests to determine inherent stability of drugs. Pharmaceutical technology online, 24(1), 1-14.

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Application Notes & Protocols for the Analytical Characterization of Piperazine-1-carboxamide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Analytical Imperative for Piperazine-1-carboxamide

This compound is a key heterocyclic building block in modern drug discovery and development. As a derivative of piperazine, it serves as a crucial intermediate in the synthesis of a wide range of active pharmaceutical ingredients (APIs). Its structural integrity, purity, and stability are paramount, directly influencing the safety, efficacy, and quality of the final drug product. Consequently, a robust and multi-faceted analytical strategy is not merely a procedural step but a foundational requirement for regulatory approval and successful pharmaceutical development.

This guide provides an in-depth exploration of the essential analytical techniques for the comprehensive characterization of this compound. It is designed for researchers, analytical scientists, and drug development professionals, offering not just step-by-step protocols but also the underlying scientific rationale for methodological choices. By integrating spectroscopic, chromatographic, and thermal methods, one can build a complete analytical profile, ensuring the molecule's identity, purity, and physicochemical properties are thoroughly understood.

The following sections detail an integrated workflow, providing both the "how" and the "why" for each critical technique, ensuring a self-validating and scientifically sound characterization process.

G Figure 1: Integrated Analytical Workflow NMR NMR Spectroscopy (¹H, ¹³C) HPLC HPLC-UV/ELSD (Purity, Impurities) NMR->HPLC Structure Verified MS Mass Spectrometry (Molecular Weight) MS->HPLC FTIR FTIR Spectroscopy (Functional Groups) Thermal Thermal Analysis (TGA/DSC) HPLC->Thermal Purity Confirmed XRD X-Ray Diffraction (Crystallinity, Polymorphism) HPLC->XRD GC GC-MS (Volatile Impurities) Synthesis Synthesized This compound Synthesis->NMR Identity Synthesis->MS Identity Synthesis->FTIR Identity

Caption: A logical workflow for the comprehensive characterization of this compound.

Structural Elucidation: Spectroscopic Methods

The foundational step in characterization is the unambiguous confirmation of the molecular structure. A combination of Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Fourier-Transform Infrared (FTIR) spectroscopy provides orthogonal data points to verify the identity of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Application Note: NMR spectroscopy is the most powerful technique for elucidating the precise structure of organic molecules in solution.[1] For this compound, ¹H NMR confirms the number and connectivity of protons, while ¹³C NMR identifies the unique carbon environments. The molecule's symmetry is broken by the carboxamide group, leading to distinct signals for the protons on the piperazine ring. Due to restricted rotation around the amide C-N bond, signal broadening or the appearance of rotamers may be observed, providing valuable conformational information.[2][3][4] The choice of a deuterated solvent like DMSO-d₆ is often preferred as it can solubilize the compound and allows for the observation of exchangeable N-H protons from the primary amide and the secondary amine.

Experimental Protocol: ¹H and ¹³C NMR Analysis

  • Sample Preparation: Accurately weigh 5-10 mg of the this compound sample and dissolve it in approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆) within a 5 mm NMR tube.[1] Add a trace amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).

  • ¹H NMR Acquisition:

    • Use a standard single-pulse experiment on a 400 MHz or higher spectrometer.

    • Set the spectral width to encompass a range of 0-12 ppm.

    • Acquire a sufficient number of scans (typically 16-64) to achieve a signal-to-noise ratio >100:1 for the main signals.

  • ¹³C NMR Acquisition:

    • Employ a proton-decoupled pulse sequence (e.g., zgpg30) to enhance signal sensitivity and simplify the spectrum.

    • Set the spectral width to 0-200 ppm.

    • Acquire a significantly larger number of scans (e.g., 1024 or more) compared to ¹H NMR due to the low natural abundance of the ¹³C isotope.[1]

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID). Calibrate the spectrum using the TMS signal. Integrate proton signals to determine relative proton counts.

Data Presentation: Expected NMR Chemical Shifts

NucleusFunctional GroupExpected Chemical Shift (δ, ppm) in DMSO-d₆Multiplicity
¹H-C(H ₂)-N-C=O~3.2 - 3.4Triplet (t)
¹H-C(H ₂)-NH-~2.6 - 2.8Triplet (t)
¹H-NH -~2.5 - 3.0 (may be broad)Broad Singlet
¹H-C(=O)NH~6.5 - 7.0Broad Singlet
¹³CC =O~158 - 160Singlet
¹³C-C H₂-N-C=O~45 - 47Singlet
¹³C-C H₂-NH-~44 - 46Singlet

Note: Chemical shifts are predictive and can be influenced by concentration and temperature.

Mass Spectrometry (MS)

Application Note: Mass spectrometry is indispensable for determining the molecular weight and elemental composition of a compound.[1] For this compound (C₅H₁₁N₃O, Mol. Wt.: 129.16 g/mol ), a soft ionization technique such as Electrospray Ionization (ESI) is ideal to generate the protonated molecular ion [M+H]⁺ without significant fragmentation. High-resolution mass spectrometry (HRMS) can further confirm the elemental formula with high accuracy (typically <5 ppm error), providing definitive evidence of the compound's identity.[5]

Experimental Protocol: ESI-MS Analysis

  • Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent like methanol or acetonitrile/water (50:50 v/v).

  • Instrumentation: Use a mass spectrometer equipped with an ESI source. The sample can be introduced via direct infusion using a syringe pump or through an LC system.

  • Acquisition Parameters (Positive Ion Mode):

    • Capillary Voltage: 3.0 - 4.0 kV

    • Source Temperature: 100 - 150 °C

    • Scan Range: m/z 50 - 500

  • Data Analysis: Identify the base peak in the spectrum. For this compound, the expected protonated molecular ion [M+H]⁺ will be at m/z 130.10. HRMS analysis should yield a mass measurement within 5 ppm of the calculated exact mass (130.0929).

Fourier-Transform Infrared (FTIR) Spectroscopy

Application Note: FTIR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. For this compound, FTIR is used to confirm the presence of the key amide and amine functionalities. The spectrum will show characteristic stretching and bending vibrations for N-H, C=O, and C-N bonds.

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

  • Sample Preparation: Place a small amount of the solid this compound powder directly onto the ATR crystal.

  • Acquisition: Record the spectrum, typically in the range of 4000-400 cm⁻¹. Acquire and average multiple scans (e.g., 32) to improve the signal-to-noise ratio.

  • Data Processing: Perform a background correction using a spectrum of the empty ATR crystal.

Data Presentation: Characteristic FTIR Absorption Bands

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
3350 - 3180N-H Stretch (asym/sym)Primary Amide (-NH₂)
3300 - 3250N-H StretchSecondary Amine (-NH-)
2940 - 2850C-H Stretch (aliphatic)Piperazine Ring (-CH₂-)
1680 - 1640C=O Stretch (Amide I)Carboxamide (-C=O)
1640 - 1590N-H BendPrimary Amide (-NH₂)
1420 - 1380C-N StretchPiperazine Ring

Purity Assessment: High-Performance Liquid Chromatography (HPLC)

Application Note: HPLC is the gold standard for assessing the purity of pharmaceutical compounds, separating the main component from process-related impurities and degradation products.[6] this compound lacks a strong native UV chromophore, making direct UV detection at low wavelengths (e.g., <210 nm) non-specific and prone to interference.

To achieve high sensitivity and specificity, a pre-column derivatization strategy is employed.[7][8] Reacting the secondary amine of the piperazine ring with 4-chloro-7-nitrobenzofuran (NBD-Cl) yields a highly conjugated derivative with strong absorbance at a higher, more selective wavelength (~340 nm).[7] This approach allows for the accurate quantification of this compound and the detection of impurities at trace levels. Alternatively, for methods avoiding derivatization, detectors like Evaporative Light Scattering Detector (ELSD) or Charged Aerosol Detector (CAD) can be used.[9][10]

G Figure 2: HPLC Derivatization & Analysis Workflow Sample 1. Prepare Sample & Standard Solutions Reagent 2. Add NBD-Cl Derivatizing Agent Sample->Reagent Heat 3. Heat Mixture (e.g., 60°C, 30 min) Reagent->Heat Cool 4. Cool & Dilute with Mobile Phase Heat->Cool Inject 5. Inject onto HPLC-UV System Cool->Inject Analyze 6. Data Analysis (Peak Purity, Area %) Inject->Analyze

Caption: Workflow for purity analysis of this compound using pre-column derivatization.

Experimental Protocol: HPLC-UV with NBD-Cl Derivatization This protocol is adapted from established methods for piperazine analysis.[6][7]

  • Reagent Preparation:

    • NBD-Cl Solution: Prepare a solution of NBD-Cl in acetonitrile (e.g., 1 mg/mL).

  • Standard & Sample Preparation:

    • Standard Solution: Accurately prepare a stock solution of this compound reference standard in a suitable diluent (e.g., mobile phase). Create a working standard at the target concentration (e.g., 100 ppm).

    • Sample Solution: Prepare the sample to be tested at the same target concentration.

  • Derivatization Procedure:

    • To 1.0 mL of the standard or sample solution, add an excess of the NBD-Cl solution.

    • Heat the mixture in a sealed vial at 60°C for 30 minutes.[6]

    • Cool the solution to room temperature. The solution is now ready for injection.

  • Chromatographic Conditions:

    • System Suitability: Before sample analysis, inject the derivatized standard solution multiple times (e.g., n=5). The relative standard deviation (RSD) for the peak area should be ≤2.0%.

  • Analysis: Inject the derivatized sample solution and record the chromatogram. Calculate the purity by area percent, and identify any impurities relative to the main peak.

Data Presentation: Typical HPLC Method Parameters

ParameterConditionRationale
Column C18, 250 x 4.6 mm, 5 µmStandard reversed-phase column for good separation of small organic molecules.
Mobile Phase Acetonitrile:Methanol:Diethylamine (90:10:0.1, v/v/v)[7]Organic-rich mobile phase for retaining the derivatized product. Diethylamine improves peak shape for amines.
Flow Rate 1.0 mL/min[7]Provides optimal efficiency and reasonable run times.
Column Temp. 35 °C[7]Ensures reproducible retention times and improves peak symmetry.
Detection UV at 340 nm[7]Wavelength of maximum absorbance for the NBD-derivative, ensuring high sensitivity.
Injection Vol. 10 µL[7]Standard volume for analytical HPLC.
Run Time 20 minutes[7]Sufficient to elute the main peak and any late-eluting impurities.

Physicochemical Properties: Thermal Analysis

Application Note: Thermal analysis techniques are crucial for evaluating the physicochemical stability of a drug substance.[11] Thermogravimetric Analysis (TGA) measures mass loss as a function of temperature, identifying the decomposition temperature and quantifying volatile content (e.g., residual solvent or water). Differential Scanning Calorimetry (DSC) measures the heat flow into or out of a sample during a temperature change, allowing for the determination of melting point, enthalpy of fusion, and the detection of polymorphic transitions.[12] For this compound, this data is vital for defining storage conditions and understanding potential degradation pathways.[13]

Experimental Protocol: Simultaneous TGA-DSC Analysis

  • Instrument Calibration: Calibrate the instrument for temperature and heat flow using certified standards (e.g., Indium).

  • Sample Preparation: Accurately weigh 3-5 mg of this compound into an aluminum pan.

  • Acquisition Parameters:

    • Atmosphere: Nitrogen, with a purge rate of 30-50 mL/min.

    • Temperature Program: Heat the sample from ambient temperature (e.g., 30 °C) to a final temperature well above the decomposition point (e.g., 350 °C) at a constant rate of 10 °C/min.[13]

  • Data Analysis:

    • TGA Curve: Determine the onset temperature of decomposition from the mass loss curve.

    • DSC Curve: Identify the peak temperature of the melting endotherm.

Data Presentation: Representative Thermal Analysis Data

TechniqueEventTemperature (°C)Observation
DSC Melting~150 - 160 °CSharp endothermic peak indicating crystalline melt.
TGA DecompositionOnset > 220 °CSignificant mass loss indicating thermal breakdown.

Note: These values are illustrative and must be determined experimentally for each batch.

Definitive Solid-State Structure: X-Ray Diffraction

Application Note: While the previous techniques define the molecule's structure and purity, single-crystal X-ray diffraction (SCXRD) provides the definitive, unambiguous three-dimensional structure of the compound in the solid state.[14] This technique is the ultimate confirmation of molecular connectivity and stereochemistry. It also reveals how molecules pack together in a crystal lattice, which is fundamental to understanding physical properties like solubility and stability. SCXRD is the gold standard for identifying and characterizing different polymorphic forms, which is a critical regulatory requirement in drug development.

Experimental Protocol (High-Level Overview):

  • Crystal Growth: High-quality single crystals of this compound must be grown. This is typically achieved by slow evaporation of a saturated solution in a suitable solvent system (e.g., chloroform, ethanol).[15]

  • Data Collection: A suitable crystal is mounted on a diffractometer. X-rays are directed at the crystal, and the resulting diffraction pattern is collected as the crystal is rotated.

  • Structure Solution and Refinement: The diffraction data is processed to solve the crystal structure, yielding precise atomic coordinates, bond lengths, and bond angles. The final refined structure confirms the molecular identity and provides detailed conformational and packing information.[16]

Conclusion

The comprehensive characterization of this compound is achieved through the strategic integration of multiple orthogonal analytical techniques. Spectroscopic methods (NMR, MS, FTIR) unambiguously confirm the molecular structure. Chromatographic analysis, enhanced by derivatization, provides a reliable and sensitive measure of purity. Finally, thermal and X-ray analyses define the compound's critical physicochemical and solid-state properties. Following these detailed protocols and understanding the rationale behind them will enable scientists to build a complete, accurate, and defensible analytical data package for this compound, ensuring its quality and suitability for pharmaceutical applications.

References

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  • Krishnakumar, V., & John, X. (2008). Spectral investigation and normal coordinate analysis of piperazine. Indian Journal of Pure & Applied Physics, 46, 833-837.

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  • Analytical Chemistry: An Indian Journal. (n.d.). A stability indicating GC method for the determination of piperazine, 1-methyl piperazine and 1-ethyl piperazine in sildenafil and vardenafil bulk drug.

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  • CORE. (2024). New piperazine and morpholine derivatives: Mass spectrometry characterization and evaluation of their antimicrobial activity.

  • Ingenta Connect. (n.d.). Synthesis and characterization of several series of 4-acyl-1-[2-aryl-1-diazenyl]piperazines.

  • Beilstein Journal of Organic Chemistry. (2016). Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling. National Center for Biotechnology Information.

  • MDPI. (n.d.). Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines.

  • ResearchGate. (n.d.). FTIR spectra of (a) piperazine (b) COP-1.

  • ResearchGate. (n.d.). Mass spectra and major fragmentation patterns of piperazine designer drugs observed in mass spectrometry.

  • RSC Publishing. (2018). NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution.

  • National Institute of Standards and Technology. (n.d.). Piperazine. NIST WebBook.

  • ResearchGate. (n.d.). Crystal Structure of 4-Phenyl-piperazine-1-sulfonamide.

  • ResearchGate. (2025). Novel Method for the Determination of Piperazine in Pharmaceutical Drug Substances Using Hydrophilic Interaction Chromatography and Evaporative Light Scattering Detection.

  • MDPI. (2023). Coupled and Simultaneous Thermal Analysis Techniques in the Study of Pharmaceuticals.

  • National Center for Biotechnology Information. (n.d.). This compound Hydrochloride. PubChem.

  • PubMed. (1986). Determination of piperazine in working atmosphere and in human urine using derivatization and capillary gas chromatography with nitrogen- and mass-selective detection.

  • Journal of Scientific Research. (n.d.). Thermal Analysis of Copper Metal Complexes: Insights from TGA and DSC.

  • AZoM. (2025). The Role of Thermal Analysis in Pharmaceutical Testing and R&D.

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Application Notes and Protocols for the Synthesis of Piperazine-1-Carboxamide Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Privileged Piperazine Carboxamide Scaffold in Medicinal Chemistry

The piperazine ring is a ubiquitous structural motif in a vast array of therapeutic agents, valued for its ability to impart favorable pharmacokinetic properties such as improved solubility and oral bioavailability.[1][2] When functionalized as a piperazine-1-carboxamide, this scaffold becomes a versatile building block in drug discovery, enabling the exploration of diverse chemical space and the fine-tuning of interactions with biological targets.[3][4] These derivatives are integral to the development of drugs across numerous therapeutic areas, including antipsychotics, antihistamines, and anti-cancer agents.[3] This guide provides a detailed, step-by-step protocol for the synthesis of this compound derivatives, grounded in established chemical principles and supported by practical insights for successful execution in a research setting.

Core Synthetic Strategies: An Overview

The formation of the carboxamide linkage on the piperazine nitrogen can be achieved through several reliable synthetic routes. The choice of method often depends on the availability of starting materials, desired scale, and the chemical nature of the substituents.

  • Reaction with Isocyanates: This is one of the most direct and efficient methods for preparing N-substituted piperazine-1-carboxamides.[5][6] The reaction involves the nucleophilic attack of a piperazine nitrogen atom on the electrophilic carbon of an isocyanate, typically proceeding under mild conditions with high yields.[5][7]

  • Reaction with Carbamoyl Chlorides: Carbamoyl chlorides serve as effective carbamoylating agents for piperazines.[8][9] This method is particularly useful when the corresponding isocyanate is unstable or not commercially available. The reaction usually requires a base to neutralize the hydrochloric acid byproduct.[7]

  • Amide Coupling with Carboxylic Acids: Standard peptide coupling reagents, such as N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC.HCl) in the presence of an activating agent like 4-(Dimethylamino)pyridine (DMAP), can be used to form the carboxamide bond between a piperazine and a carboxylic acid.[10]

  • Reaction with Potassium Cyanate: For the synthesis of unsubstituted piperazine-1-carboxamides (where the carboxamide nitrogen is bonded to two hydrogens), the reaction of a piperazine with potassium cyanate in a suitable solvent system can be employed.[11][12]

This guide will focus on the reaction with isocyanates due to its broad applicability and straightforward execution.

Visualizing the Synthetic Workflow

The following diagram illustrates the general workflow for the synthesis of a this compound derivative via the isocyanate route, from reagent preparation to final product characterization.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis Reagents Select Piperazine and Isocyanate Solvent Choose Anhydrous Solvent (e.g., Toluene, DCM) Glassware Dry Glassware Dissolve Dissolve Piperazine in Solvent Glassware->Dissolve Cool Cool Solution (e.g., 0-5 °C) Dissolve->Cool Add Add Isocyanate Dropwise Cool->Add Stir Stir at Controlled Temperature Add->Stir Evaporate Evaporate Solvent Stir->Evaporate Purify Purify Crude Product (Recrystallization or Chromatography) Evaporate->Purify Dry Dry Final Product Purify->Dry NMR NMR Spectroscopy (¹H, ¹³C) Dry->NMR MS Mass Spectrometry MP Melting Point

Caption: General workflow for this compound synthesis.

Detailed Step-by-Step Protocol: Synthesis of 4-Benzoyl-N-phenylthis compound

This protocol details the synthesis of a representative this compound derivative.

Materials and Reagents
Reagent/MaterialGradeSupplier ExampleNotes
1-Benzoylpiperazine≥98%Sigma-AldrichEnsure it is dry before use.
Phenyl isocyanate≥98%Acros OrganicsHandle with care in a fume hood.
TolueneAnhydrousFisher ScientificUse a freshly opened bottle or dried solvent.
Dichloromethane (DCM)ACS GradeVWRFor work-up and purification.
HexaneACS GradeVWRFor recrystallization.
Sodium Sulfate (Na₂SO₄)AnhydrousEMD MilliporeFor drying the organic layer.
Experimental Procedure
  • Reaction Setup:

    • To a 100 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add 1-benzoylpiperazine (1.90 g, 10 mmol).

    • Add 40 mL of anhydrous toluene to the flask. Stir the mixture at room temperature until the 1-benzoylpiperazine is completely dissolved.

  • Addition of Isocyanate:

    • Cool the solution to 0-5 °C using an ice bath.

    • Slowly add phenyl isocyanate (1.19 g, 1.09 mL, 10 mmol) dropwise to the stirred solution over 10-15 minutes. The isocyanate is highly reactive; slow addition is crucial to control the exothermic reaction.[5]

  • Reaction Progression:

    • After the addition is complete, allow the reaction mixture to slowly warm to room temperature.

    • Continue stirring at room temperature for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 1:1 Hexane:Ethyl Acetate).

  • Product Isolation and Work-up:

    • Upon completion of the reaction, a white precipitate of the product may form.

    • Reduce the solvent volume by approximately half using a rotary evaporator.

    • Cool the concentrated mixture in an ice bath to maximize precipitation.

    • Collect the solid product by vacuum filtration and wash the filter cake with cold hexane to remove any unreacted starting materials.

  • Purification:

    • For higher purity, the crude product can be recrystallized from a suitable solvent system such as ethanol/water or dichloromethane/hexane.

    • Dissolve the crude product in a minimal amount of hot dichloromethane and add hexane until the solution becomes turbid. Allow the solution to cool to room temperature and then in an ice bath to induce crystallization.

  • Drying and Characterization:

    • Dry the purified solid under vacuum to a constant weight.

    • Characterize the final product by ¹H NMR, ¹³C NMR, mass spectrometry, and melting point analysis.

Expected Yield and Characteristics
CompoundMolecular FormulaMolecular WeightYield (%)Melting Point (°C)
4-Benzoyl-N-phenylthis compoundC₁₈H₁₉N₃O₂309.37 g/mol 85-95130-132

Note: Yields and melting points are representative and may vary based on reaction scale and purity of reagents.[13]

Mechanism and Scientific Rationale

The synthesis proceeds via a nucleophilic addition mechanism. The nitrogen atom of the piperazine ring, being nucleophilic, attacks the electrophilic carbonyl carbon of the isocyanate.

G Piperazine\n(Nucleophile) Piperazine (Nucleophile) Isocyanate\n(Electrophile) Isocyanate (Electrophile) Piperazine\n(Nucleophile)->Isocyanate\n(Electrophile) Nucleophilic Attack Zwitterionic\nIntermediate Zwitterionic Intermediate Isocyanate\n(Electrophile)->Zwitterionic\nIntermediate Forms This compound\n(Product) This compound (Product) Zwitterionic\nIntermediate->this compound\n(Product) Proton Transfer

Sources

Application Notes & Protocols for Preclinical Evaluation of Piperazine-1-carboxamide Anti-inflammatory Effects

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the design and execution of preclinical animal studies to evaluate the anti-inflammatory properties of novel Piperazine-1-carboxamide derivatives. We present detailed, field-proven protocols for two distinct and complementary rodent models: the Carrageenan-Induced Paw Edema model for acute, localized inflammation and the Lipopolysaccharide (LPS)-Induced Systemic Inflammation model for acute systemic responses. Beyond procedural steps, this guide emphasizes the scientific rationale behind model selection, experimental design, and endpoint analysis to ensure the generation of robust, reproducible, and mechanistically informative data. Protocols for key downstream analyses, including cytokine quantification, myeloperoxidase (MPO) assay, histology, and Western blot for signaling pathway modulation, are provided to create a self-validating experimental system.

Introduction: Rationale and Strategy

Inflammation is a complex biological response central to numerous pathologies, making it a critical target for therapeutic intervention. The transcription factor NF-κB and the Mitogen-Activated Protein Kinase (MAPK) cascades are pivotal mediators of inflammatory responses, inducing the expression of pro-inflammatory genes, including cytokines like TNF-α and IL-6.[1] Piperazine-containing compounds have emerged as a promising scaffold in medicinal chemistry, with various derivatives demonstrating potent anti-inflammatory activities.[2][3] Preliminary evidence suggests that compounds in the this compound class may exert their effects by modulating these core signaling pathways.[3][4]

The successful preclinical evaluation of these compounds requires the use of well-characterized animal models that recapitulate key aspects of human inflammatory conditions.[5][6] A multi-model approach is crucial for building a comprehensive efficacy profile.

  • Acute Localized Inflammation: The Carrageenan-Induced Paw Edema model is a robust, reproducible, and widely used assay for screening the acute anti-inflammatory activity of novel compounds.[7] It allows for a straightforward, quantitative assessment of a compound's ability to inhibit edema formation, a cardinal sign of inflammation.

  • Acute Systemic Inflammation: The LPS-Induced Systemic Inflammation model mimics the systemic inflammatory response triggered by bacterial endotoxins.[7][8] This model is invaluable for assessing a compound's ability to suppress the systemic release of pro-inflammatory cytokines, providing insights into its potential utility in conditions like sepsis.

This guide provides the necessary protocols to not only measure the therapeutic efficacy of this compound derivatives but also to probe their mechanism of action, thereby creating a robust data package for further development.

Signaling Pathways in Inflammation: A Putative Mechanism

The anti-inflammatory activity of this compound is hypothesized to involve the inhibition of key pro-inflammatory signaling cascades. An external stimulus, such as LPS binding to Toll-like receptor 4 (TLR4), initiates a downstream cascade activating both the NF-κB and MAPK (e.g., p38, JNK) pathways.[9][10] This leads to the translocation of transcription factors like NF-κB p65 into the nucleus, driving the transcription of pro-inflammatory cytokines (TNF-α, IL-6, IL-1β), which are then secreted, propagating the inflammatory response. The protocols described herein include endpoints designed to test the hypothesis that this compound derivatives interfere with this process.

Inflammatory_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK Activation TLR4->IKK MAPKKK MAP3K TLR4->MAPKKK IkB_NFkB IκB-p65/p50 IKK->IkB_NFkB P p65_p50 p65/p50 IkB_NFkB->p65_p50 IκB Degradation p65_p50_nuc p65/p50 p65_p50->p65_p50_nuc Translocation MAPKK MAP2K MAPKKK->MAPKK P p38_MAPK p38 MAPK MAPKK->p38_MAPK P p38_MAPK_nuc p-p38 MAPK p38_MAPK->p38_MAPK_nuc Translocation Test_Compound Piperazine-1- carboxamide Test_Compound->IKK Test_Compound->MAPKKK Genes Pro-inflammatory Gene Transcription p65_p50_nuc->Genes p38_MAPK_nuc->Genes Cytokines TNF-α, IL-6 Genes->Cytokines Translation & Secretion

Caption: Workflow for the LPS-Induced Systemic Inflammation assay.

Detailed Protocol

4.2.1. Materials

  • Test Animals: Male C57BL/6 mice (8-10 weeks old).

  • Test Compound & Vehicle: As described in section 3.2.1.

  • Positive Control: Dexamethasone.

  • Inducing Agent: Lipopolysaccharide (LPS) from E. coli O111:B4.

  • Equipment: Standard animal procedure equipment, centrifuge, ELISA plate reader, flow cytometer.

4.2.2. Procedure

  • Acclimatization & Grouping: As described in section 3.2.2.

  • Compound Administration: Administer the test compound (p.o.) or positive control (i.p.) 60 minutes prior to LPS challenge. The vehicle control group receives only the vehicle.

  • Induction of Inflammation: Administer LPS (a dose of 1-5 mg/kg, i.p., is typically effective) or sterile saline to the respective groups. The peak for many pro-inflammatory cytokines occurs between 1.5-2.5 hours post-injection.

  • Sample Collection: At 2 hours post-LPS injection, euthanize mice.

    • Blood: Collect blood via cardiac puncture into a serum separator tube. Allow to clot, then centrifuge at 2000 x g for 15 minutes at 4°C. Collect the serum and store at -80°C. [7] * Spleen: Aseptically remove the spleen and place it in ice-cold PBS or RPMI for immediate processing for flow cytometry.

Data Analysis and Endpoints

4.3.1. Serum Cytokine Quantification (ELISA) This is the primary endpoint for this model.

  • Protocol: Quantify the concentration of TNF-α and IL-6 in the collected serum using commercial sandwich ELISA kits. F[7]ollow the manufacturer's protocol precisely. A standard curve must be run on every plate.

  • Data Presentation: Results are expressed as pg/mL or ng/mL.

GroupSerum TNF-α (pg/mL, Mean ± SEM)Serum IL-6 (pg/mL, Mean ± SEM)
Saline + Vehicle
LPS + Vehicle
LPS + Test Compound
LPS + Dexamethasone

4.3.2. Splenic Myeloid Cell Analysis (Flow Cytometry) Analysis of immune cell populations in the spleen can provide further insight into the compound's effect on the systemic immune response.

  • Protocol:

    • Process the spleen into a single-cell suspension by mechanical dissociation through a 70 µm cell strainer.

    • Lyse red blood cells using an ACK lysis buffer.

    • Perform a cell count and stain approximately 1-2 x 10⁶ cells with a viability dye and a panel of fluorescently-conjugated antibodies.

    • A suggested panel to identify key myeloid populations: CD45, CD11b, Ly6G, Ly6C, F4/80. This allows for the identification of neutrophils (CD11b⁺Ly6G⁺), inflammatory monocytes (CD11b⁺Ly6Cʰⁱ), and macrophages.

    • Acquire data on a flow cytometer and analyze using appropriate software.

Mechanistic Validation: Western Blot Analysis

To validate the hypothesis that this compound acts on the NF-κB and/or MAPK pathways, Western blot analysis can be performed on tissue lysates from the paw edema model.

  • Protocol:

    • Homogenize paw tissue samples in RIPA buffer containing protease and phosphatase inhibitors.

    • Determine protein concentration using a BCA assay.

    • Separate equal amounts of protein (20-40 µg) via SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane and probe with primary antibodies against the phosphorylated (active) forms of key signaling proteins, such as phospho-p65 NF-κB and phospho-p38 MAPK.

    • Subsequently, strip the membrane and re-probe with antibodies for the total protein (total p65, total p38) and a loading control (e.g., GAPDH or β-actin) to ensure equal loading. [5][10] 6. Detect with an appropriate HRP-conjugated secondary antibody and visualize using an ECL substrate.

    • Quantify band density using image analysis software. A reduction in the ratio of phosphorylated protein to total protein in the compound-treated group relative to the vehicle control would support the proposed mechanism of action.

Conclusion and Interpretation

A successful this compound candidate will demonstrate a dose-dependent reduction in paw edema in the carrageenan model and a significant suppression of serum TNF-α and IL-6 levels in the LPS model. These efficacy findings, when coupled with a reduction in neutrophil infiltration (MPO activity and histology) and evidence of target engagement (inhibition of NF-κB/MAPK phosphorylation), provide a strong, multi-faceted rationale for advancing the compound into more complex, chronic models of inflammation. The use of appropriate vehicle and positive controls, as detailed in these protocols, is paramount for ensuring the validity and interpretability of the results.

References

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  • Liu, Y., et al. (2017). The transcription factor NF-κB regulates multiple aspects of innate and adaptive immune functions and serves as a pivotal mediator of inflammatory responses. Signal Transduction and Targeted Therapy, 2, 17023.
  • Lopes, L. G., et al. (2015). Anti-nociceptive and anti-inflammatory activities of 4-[(1-phenyl-1H-pyrazol-4-yl) methyl]1-piperazine carboxylic acid ethyl ester: A new piperazine derivative. Pharmacology Biochemistry and Behavior, 137, 85-92.
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  • Miyake, Y., et al. (2017). Redefining Myeloid Cell Subsets in Murine Spleen. Frontiers in Immunology, 8, 556.
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  • Regulation of Proinflammatory Mediators via NF-κB and p38 MAPK-Dependent Mechanisms in RAW 264.7 Macrophages by Polyphenol Components Isolated from Korea Lonicera japonica THUNB. (2014).
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  • [A mouse model of acute lung inflammation induced by lipopolysaccharide inhalation]. (2009). Zhongguo Wei Zhong Bing Ji Jiu Yi Xue, 21(4), 228-231.
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  • de Faria, F. M., et al. (2017). Anti-inflammatory effect of a new piperazine derivative: (4-methylpiperazin-1-yl)(1-phenyl-1H-pyrazol-4-yl)methanone. Inflammopharmacology, 25(6), 667-677.
  • Drugs targeting the JAK/STAT pathway for the treatment of immune-mediated inflammatory skin diseases: protocol for a scoping review. (2019). BMJ Open, 9(12), e032152.
  • Winter, C. A., Risley, E. A., & Nuss, G. W. (1962). Carrageenin-induced edema in hind paw of the rat as an assay for anti-inflammatory drugs. Proceedings of the Society for Experimental Biology and Medicine, 111, 544-547.
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  • Piperazine-Substituted Pyranopyridines Exhibit Antiproliferative Activity and Act as Inhibitors of HBV Virion Production. (2022). International Journal of Molecular Sciences, 23(15), 8443.
  • Synthesis, Characterization, and in vitro Anti-Inflammatory Activity of Novel Ferrocenyl(Piperazine-1-Yl)Methanone-based Derivatives. (2023). Medicinal Chemistry, 19(6), 596-608.
  • Synthesis and SAR of piperazine amides as novel c-jun N-terminal kinase (JNK) inhibitors. (2009). Bioorganic & Medicinal Chemistry Letters, 19(12), 3214-3217.
  • Biological Activities of Piperazine Derivatives: A Comprehensive Review. (2024). Journal of Molecular Structure, 1301, 137358.
  • Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. (2023). Molecules, 28(18), 6682.
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  • Piperazine: A Promising Scaffold with Analgesic and Anti-inflammatory Potential. (2020). Current Drug Research Reviews, 12(2), 122-135.
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  • Novel piperazine-based compounds inhibit microtubule dynamics and sensitize colon cancer cells to tumor necrosis factor-induced apoptosis. (2010). Molecular Cancer Therapeutics, 9(10), 2847-2857.
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  • Synthesis and Biological Evaluation of Some Piperazine Derivatives as Anti-Inflammatory Agents. (2019). Journal of Drug Delivery and Therapeutics, 9(4-S), 643-649.
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Application Notes and Protocols for Radioligand Binding Assays with Piperazine-1-carboxamide Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking Receptor Pharmacology of Piperazine-1-carboxamides

The piperazine-1-carboxamide scaffold is a privileged structure in modern medicinal chemistry, forming the core of numerous selective and potent ligands targeting a variety of receptors, particularly G-protein coupled receptors (GPCRs).[1][2][3][4] Understanding the binding characteristics of novel chemical entities based on this scaffold is a cornerstone of drug discovery and development. Radioligand binding assays remain the gold standard for quantifying the affinity of a ligand for its receptor due to their sensitivity, robustness, and direct measurement of the ligand-receptor interaction.[5][6][7]

This guide provides a detailed framework for researchers, scientists, and drug development professionals to design, execute, and interpret radioligand binding assays for the characterization of this compound derivatives. We will delve into the theoretical underpinnings and provide step-by-step protocols for both saturation and competition binding assays, emphasizing the causality behind experimental choices to ensure data integrity and reproducibility.

Core Principles: The Interplay of Ligands and Receptors

Radioligand binding assays are predicated on the law of mass action, which describes the reversible interaction between a ligand and a receptor to form a ligand-receptor complex.[7] By employing a radioactively labeled ligand (radioligand), we can quantify this interaction with high precision.

There are two primary types of radioligand binding assays that provide complementary information:

  • Saturation Binding Assays: These experiments determine the density of receptors in a given tissue or cell preparation (Bmax) and the equilibrium dissociation constant (Kd) of the radioligand, which is a measure of its affinity for the receptor.[5][8][9] In these assays, increasing concentrations of a radioligand are incubated with a fixed amount of receptor preparation until equilibrium is reached.

  • Competition Binding Assays: These assays are used to determine the affinity (expressed as the inhibition constant, Ki) of an unlabeled test compound (like a novel this compound) for a receptor.[6][10][11] This is achieved by measuring the ability of the test compound to compete with a fixed concentration of a known radioligand for binding to the receptor.

Experimental Design and Workflow

A successful radioligand binding assay hinges on careful planning and optimization. The general workflow involves preparation of the biological material, execution of the binding reaction, separation of bound and free radioligand, and quantification of radioactivity.

Radioligand Binding Assay Workflow cluster_prep Phase 1: Preparation cluster_assay Phase 2: Binding Assay cluster_separation Phase 3: Separation & Quantification cluster_analysis Phase 4: Data Analysis Membrane_Prep Receptor Source Preparation (e.g., Cell Membrane Homogenization) Incubation Incubation of Receptor, Radioligand, and Test Compound Membrane_Prep->Incubation Radioligand_Prep Radioligand Dilution Series Radioligand_Prep->Incubation Compound_Prep Test Compound Dilution Series (this compound) Compound_Prep->Incubation Filtration Separation of Bound and Free Ligand (e.g., Vacuum Filtration) Incubation->Filtration Counting Quantification of Radioactivity (Scintillation Counting) Filtration->Counting Data_Analysis Calculation of Binding Parameters (Kd, Bmax, Ki) Counting->Data_Analysis

Figure 1. Generalized workflow for a radioligand binding assay.

Part 1: Saturation Binding Assay Protocol

Objective: To determine the receptor density (Bmax) and the radioligand's dissociation constant (Kd).

Materials and Reagents:
  • Receptor Source: Cell membranes or tissue homogenates expressing the target receptor.

  • Radioligand: A high-affinity, high-specificity radiolabeled ligand for the target receptor (e.g., [³H]-dopamine for dopamine receptors). The choice of isotope (e.g., ³H or ¹²⁵I) will depend on the desired specific activity and safety considerations.[12]

  • Unlabeled Ligand: A high concentration of an unlabeled ligand known to bind to the same site as the radioligand, used to determine non-specific binding.

  • Assay Buffer: A buffer system that maintains the physiological pH and ionic strength for optimal receptor binding (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4).

  • Filtration Apparatus: A cell harvester or vacuum manifold with glass fiber filters (e.g., GF/C).[13]

  • Scintillation Counter and Scintillation Fluid.

Step-by-Step Protocol:
  • Membrane Preparation:

    • Homogenize cells or tissues in ice-cold lysis buffer (e.g., 50mM Tris-HCl, 5 mM EDTA, with protease inhibitors).[14]

    • Centrifuge the homogenate at low speed to remove nuclei and large debris.

    • Centrifuge the resulting supernatant at high speed (e.g., 20,000 x g) to pellet the membranes.[14]

    • Wash the membrane pellet by resuspending in fresh buffer and repeating the high-speed centrifugation.

    • Resuspend the final pellet in assay buffer and determine the protein concentration using a standard method (e.g., BCA assay).[14]

  • Assay Setup (in 96-well plates):

    • Prepare serial dilutions of the radioligand in assay buffer. A typical concentration range spans from 0.1 to 10 times the expected Kd.[15]

    • For each concentration of radioligand, prepare triplicate wells for:

      • Total Binding: Add receptor membranes, radioligand, and assay buffer.

      • Non-specific Binding (NSB): Add receptor membranes, radioligand, and a high concentration (e.g., 1000-fold excess over the radioligand's Kd) of the unlabeled ligand.[16][17] This will saturate the specific receptor sites, leaving only the binding of the radioligand to non-receptor components.[12]

      • Blank: Add assay buffer only (to measure background radiation).

  • Incubation:

    • Incubate the plates at a constant temperature (e.g., 30°C) for a predetermined time to reach equilibrium (e.g., 60 minutes).[14] This should be determined empirically in preliminary kinetic experiments.

  • Separation and Quantification:

    • Rapidly terminate the binding reaction by vacuum filtration through glass fiber filters, which trap the receptor-bound radioligand.[5][18]

    • Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

    • Dry the filters and place them in scintillation vials with scintillation fluid.

    • Quantify the radioactivity (in counts per minute, CPM) using a scintillation counter.

Data Analysis:
  • Calculate Specific Binding: For each radioligand concentration, subtract the average CPM of the non-specific binding wells from the average CPM of the total binding wells.[12]

  • Data Transformation: Convert CPM to molar units (e.g., fmol/mg protein) using the specific activity of the radioligand and the protein concentration of the membrane preparation.

  • Non-linear Regression: Plot specific binding as a function of the free radioligand concentration. Fit the data using a one-site binding (hyperbola) equation in a suitable software package (e.g., GraphPad Prism) to determine the Kd and Bmax values.[8][19]

    • Equation: Specific Binding = (Bmax * [L]) / (Kd + [L]), where [L] is the concentration of the radioligand.

ParameterDescriptionTypical Value
Kd Equilibrium Dissociation Constant1 - 100 nM
Bmax Maximum Receptor Density10 - 1000 fmol/mg protein

Table 1. Key parameters obtained from a saturation binding assay.

Part 2: Competition Binding Assay Protocol

Objective: To determine the inhibition constant (Ki) of a test this compound compound.

Materials and Reagents:
  • All materials from the saturation binding assay.

  • Test Compound: The unlabeled this compound derivative of interest, dissolved in a suitable solvent (e.g., DMSO) and serially diluted.

Step-by-Step Protocol:
  • Assay Setup (in 96-well plates):

    • Prepare serial dilutions of the test this compound compound. A wide concentration range is recommended to obtain a full inhibition curve (e.g., 10⁻¹¹ M to 10⁻⁵ M).

    • To each well, add:

      • Receptor membranes.

      • A fixed concentration of the radioligand, typically at or below its Kd value to ensure sensitivity to competition.[12]

      • The serially diluted test compound.

    • Include control wells for:

      • Total Binding: No test compound.

      • Non-specific Binding (NSB): A saturating concentration of a standard unlabeled ligand.

  • Incubation, Separation, and Quantification:

    • Follow the same procedures as described for the saturation binding assay.

Data Analysis:
  • Calculate Percent Inhibition: Determine the specific binding at each concentration of the test compound. Express this as a percentage of the total specific binding (in the absence of the competitor).

  • Non-linear Regression: Plot the percent inhibition against the logarithm of the test compound concentration. Fit the data to a sigmoidal dose-response curve (variable slope) to determine the IC50 value, which is the concentration of the test compound that inhibits 50% of the specific binding of the radioligand.[5][10]

  • Calculate the Inhibition Constant (Ki): The IC50 is an assay-dependent value. To determine the intrinsic affinity of the test compound (Ki), use the Cheng-Prusoff equation.[20]

    • Cheng-Prusoff Equation: Ki = IC50 / (1 + ([L]/Kd))

      • Where [L] is the concentration of the radioligand used in the assay and Kd is the dissociation constant of the radioligand for the receptor (determined from saturation binding experiments).

Competition Binding Principle cluster_receptor Receptor cluster_ligands Ligands cluster_interaction Binding Equilibrium R R R_RL R-RL* R->R_RL R_TC R-TC R->R_TC RL Radioligand (*) RL->R_RL Binds & Detected TC Test Compound (this compound) TC->R_TC Competes & Undetected

Figure 2. Principle of a competitive radioligand binding assay.

Trustworthiness and Self-Validation

To ensure the integrity of the data generated from these protocols, several validation steps are crucial:

  • Receptor Specificity: The binding of the radioligand should be saturable and specific to the receptor of interest. This can be confirmed by the displacement of the radioligand by known selective ligands for the target receptor.

  • Reproducibility: Assays should be performed on multiple occasions to ensure the reproducibility of the determined Kd, Bmax, and Ki values.

  • Data Quality: Non-specific binding should ideally be less than 20% of the total binding.[17] High non-specific binding can obscure the specific binding signal and reduce the accuracy of the results.

Conclusion

Radioligand binding assays are a powerful and indispensable tool in the pharmacological characterization of novel compounds such as those from the this compound class. By carefully following the detailed protocols for saturation and competition binding assays outlined in this guide, researchers can obtain reliable and reproducible data on the affinity and receptor density of their compounds of interest. This information is critical for making informed decisions in the drug discovery and development pipeline.

References

  • Gifford Bioscience. (n.d.). Radioligand Binding Assay. Retrieved from [Link]

  • Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol. Retrieved from [Link]

  • Oncodesign Services. (n.d.). Radioligand Binding Assay | In Vitro Biology. Retrieved from [Link]

  • Fabgennix International. (n.d.). Competition Assay Protocol. Retrieved from [Link]

  • Studylib. (n.d.). Saturation Binding Assay Guidelines: Kd & Ki Determination. Retrieved from [Link]...

  • Creative Bioarray. (n.d.). Radioligand Binding Assay. Retrieved from [Link]

  • GraphPad. (n.d.). Key concepts: Saturation binding. GraphPad Prism 10 Curve Fitting Guide. Retrieved from [Link]

  • NanoTemper Technologies. (n.d.). Assay setup for competitive binding measurements. Retrieved from [Link]

  • GraphPad. (n.d.). Nonspecific binding. GraphPad Prism 10 Curve Fitting Guide. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Cell-Binding Assays for Determining the Affinity of Protein–Protein Interactions: Technologies and Considerations. PMC - NIH. Retrieved from [Link]

  • European Pharmaceutical Review. (2005, May 20). A powerful tool for drug discovery. Retrieved from [Link]

  • Alfa Cytology. (n.d.). Saturation Radioligand Binding Assays. Retrieved from [Link]

  • American Physiological Society. (n.d.). Radioligand binding methods: practical guide and tips. Retrieved from [Link]

  • YouTube. (2015, March 22). Specific and Non-specific Binding in a ligand binding assay. Drug discovery methods. Retrieved from [Link]

  • GraphPad. (n.d.). The GraphPad Guide to Analyzing Radioligand Binding Data. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Radioligand saturation binding for quantitative analysis of ligand-receptor interactions. PMC - PubMed Central. Retrieved from [Link]

  • National Center for Biotechnology Information. (2012, May 1). Receptor Binding Assays for HTS and Drug Discovery. Retrieved from [Link]

  • ResearchGate. (2025, August 10). Radioligand saturation binding for quantitative analysis of ligand-receptor interactions. Retrieved from [Link]

  • protocols.io. (2023, February 28). Whole-cell radioligand saturation binding. Retrieved from [Link]

  • TPC. (2013, December 11). B max and K D. Retrieved from [Link]

  • National Institutes of Health. (n.d.). N-(3-Fluoro-4-(4-(2-methoxy or 2,3-dichlorophenyl) piperazine-1-yl)-butyl)-aryl carboxamides as Selective Dopamine D3 Receptor Ligands. Retrieved from [Link]

  • Nicoya Lifesciences. (n.d.). The ABC's of Competitive Binding Assays with SPR. Retrieved from [Link]

  • Wikipedia. (n.d.). Ligand binding assay. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). IC50-to-Ki converter. Retrieved from [Link]

  • National Center for Biotechnology Information. (2009, April 24). IC50-to-Ki: a web-based tool for converting IC50 to Ki values for inhibitors of enzyme activity and ligand binding. Retrieved from [Link]

  • YouTube. (2023, January 9). IC50 to Ki converter|Protein-Ligand Inhibitor & Enzyme-Substrate Inhibitor System. Retrieved from [Link]

  • PubMed. (n.d.). The design and synthesis of novel, potent and orally bioavailable N-aryl this compound CCR2 antagonists with very high hERG selectivity. Retrieved from [Link]

  • ACS Publications. (n.d.). Combining IC50 or Ki Values from Different Sources Is a Source of Significant Noise. Retrieved from [Link]

  • BMG LABTECH. (2025, December 17). Binding Assays. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity. PMC - PubMed Central. Retrieved from [Link]

  • ResearchGate. (2025, April 8). N -(??-(4-(2-Methoxyphenyl)piperazin-1-yl)alkyl)carboxamides as Dopamine D 2 and D 3 Receptor Ligands. Retrieved from [Link]

  • ResearchGate. (2025, August 10). Configuring Radioligand Receptor Binding Assays for HTS Using Scintillation Proximity Assay Technology. Retrieved from [Link]

  • Wikipedia. (n.d.). Scintillation proximity assay. Retrieved from [Link]

  • PubMed. (n.d.). Discovery of piperidine carboxamide TRPV1 antagonists. Retrieved from [Link]

  • YouTube. (2024, March 13). Scintillation proximity assay. What it is, how it works and what it is used for.. Retrieved from [Link]

  • PubMed. (n.d.). Synthesis and receptor binding studies of 3-substituted piperazine derivatives. Retrieved from [Link]

  • PubMed. (n.d.). Application of scintillation proximity assay in drug discovery. Retrieved from [Link]

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Application Notes and Protocols for the Structural Analysis of Piperazine-1-carboxamide using Crystallography Techniques

Author: BenchChem Technical Support Team. Date: January 2026

<_ _>

Introduction: The Critical Role of Solid-State Characterization

In modern drug development, a comprehensive understanding of an Active Pharmaceutical Ingredient's (API) solid-state properties is not merely an academic exercise but a fundamental requirement for ensuring product quality, efficacy, and safety.[1][2][3] The spatial arrangement of molecules in a crystal lattice dictates critical physicochemical properties, including solubility, dissolution rate, stability, and bioavailability.[2][4][5] Piperazine-1-carboxamide, as a small molecule of pharmaceutical interest, is no exception. Its three-dimensional structure, conformational flexibility, and intermolecular interactions in the solid state can significantly influence its performance as a therapeutic agent.

X-ray crystallography stands as the definitive method for elucidating the atomic-level structure of crystalline materials.[6][7] This guide provides a detailed overview of the crystallographic techniques and protocols essential for the complete structural analysis of this compound. It is designed for researchers, scientists, and drug development professionals, offering not just procedural steps but also the underlying scientific rationale to empower robust and reliable structural determination. We will delve into both single-crystal X-ray diffraction (SCXRD) for unambiguous structure solution and powder X-ray diffraction (PXRD) as a vital tool for phase identification and polymorphism screening.[4][8][9]

Part 1: The Foundation - Obtaining High-Quality Crystalline Material

The success of any crystallographic analysis hinges on the quality of the crystalline sample. For this compound, a molecule with potential for hydrogen bonding and conformational flexibility, achieving diffraction-quality crystals requires a systematic approach.

The Principles of Crystallization

Crystallization is a thermodynamic process driven by supersaturation, where a solution contains more dissolved solute than it can hold at equilibrium.[3][10] This unstable state is relieved by the formation of a highly ordered solid phase—the crystal.[2][10] The process is governed by two key kinetic events:

  • Nucleation: The initial formation of stable, sub-microscopic crystalline aggregates (nuclei).[3][10]

  • Crystal Growth: The subsequent, orderly addition of molecules from the solution onto the existing nuclei.[3][10]

Controlling the rates of these two processes is paramount for obtaining large, well-ordered single crystals suitable for SCXRD.[10]

Crystallization Protocol for this compound

This protocol outlines common, effective methods for crystallizing small organic molecules like this compound. A screening approach using multiple solvents and techniques is highly recommended.

Materials:

  • High-purity this compound (>99%)

  • A range of analytical grade solvents (e.g., methanol, ethanol, isopropanol, acetonitrile, ethyl acetate, acetone, water)

  • Small glass vials (1-4 mL) with screw caps or parafilm

  • Microscope with polarizing filters

Protocol Steps:

  • Solubility Screening:

    • Place a few milligrams of this compound into several different vials.

    • Add a solvent dropwise at room temperature, vortexing between additions, until the solid dissolves.

    • Categorize solvents as "poor," "sparingly soluble," or "freely soluble." This information is crucial for selecting an appropriate crystallization method.

  • Crystallization Method Selection & Execution:

    • Slow Evaporation (for "freely soluble" systems):

      • Prepare a saturated or near-saturated solution of this compound at room temperature.

      • Loosely cap the vial (e.g., perforate the cap or parafilm with a needle) to allow for slow solvent evaporation.[11]

      • Place the vial in a vibration-free location and monitor for crystal growth over several days to weeks. Causality: As the solvent evaporates, the concentration of the solute increases, leading to supersaturation and subsequent crystal formation. The slow rate is key to promoting growth over nucleation.

    • Slow Cooling (for systems with temperature-dependent solubility):

      • Prepare a saturated solution at an elevated temperature (e.g., 40-60°C).

      • Ensure all solid material is dissolved.

      • Allow the solution to cool slowly to room temperature. To slow the cooling rate, the vial can be placed in an insulated container (e.g., a dewar flask).[11]

      • If no crystals form, transfer to a refrigerator (4°C) or freezer (-20°C). Causality: For many compounds, solubility decreases as temperature decreases. Slow cooling prevents rapid, uncontrolled precipitation, favoring the growth of fewer, larger crystals.[1][2]

    • Vapor Diffusion (Liquid/Liquid or Solid/Liquid):

      • Prepare a concentrated solution of this compound in a "good" solvent.

      • Place this vial (uncapped) inside a larger, sealed jar containing a "poor" solvent (the anti-solvent) in which the compound is insoluble.

      • Over time, the anti-solvent vapor will diffuse into the good solvent, reducing the solubility of the this compound and inducing crystallization. Causality: This method provides a very slow and controlled way to induce supersaturation, often yielding high-quality crystals.[1]

  • Crystal Harvesting and Selection:

    • Once suitable crystals have formed, carefully extract them from the mother liquor using a pipette or a small loop.

    • Wash briefly with a cold solvent in which the compound is poorly soluble to remove surface impurities.

    • Examine the crystals under a polarizing microscope.[11] Good candidates for SCXRD are transparent, have well-defined faces, and extinguish light sharply when the polarizing filters are rotated.[11] Reject cloudy, cracked, or intergrown crystals.[11]

Part 2: Single-Crystal X-ray Diffraction (SCXRD) - The Definitive Structure

SCXRD provides the unambiguous, three-dimensional atomic arrangement of a molecule in the solid state, including precise bond lengths, bond angles, and intermolecular interactions.[6]

Experimental Workflow

The SCXRD experiment follows a logical progression from crystal mounting to data analysis.

SCXRD_Workflow A Crystal Selection & Mounting B Mounting on Diffractometer A->B Transfer to goniometer C Unit Cell Determination B->C Initial diffraction images D Data Collection Strategy C->D Lattice parameters obtained E Full Data Collection D->E Optimize for completeness & resolution F Data Reduction & Integration E->F Raw diffraction images G Structure Solution (Phasing) F->G Reflection file (hkl) H Structure Refinement G->H Initial atomic model I Structure Validation & Analysis H->I Refined structural model I->H Model adjustments J Final Report (CIF) I->J Model validated PXRD_Workflow A Sample Preparation B Instrument Setup A->B Load sample holder C Data Collection B->C Define scan parameters D Data Analysis C->D Raw diffractogram E Phase Identification D->E Processed pattern (2θ vs. Intensity) F Quantitative Analysis E->F Identify known phases G Structure Solution/Refinement (Optional) E->G For novel phases

Sources

Application Notes & Protocols: Large-Scale Synthesis of Piperazine-1-carboxamide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Piperazine-1-carboxamide is a pivotal building block in contemporary medicinal chemistry and drug development. As a versatile intermediate, it serves as a precursor for a multitude of active pharmaceutical ingredients (APIs), leveraging the favorable pharmacokinetic properties often associated with the piperazine moiety. Its synthesis on a large scale necessitates a robust, cost-effective, and safe process that guarantees high purity and batch-to-batch consistency.

This guide provides a comprehensive overview of the strategic considerations for the industrial-scale synthesis of this compound. It moves beyond a simple recitation of steps to explain the underlying chemical principles and process logic, ensuring that researchers and development professionals can adapt and optimize the process for their specific needs.

PART 1: Synthetic Strategies and Rationale

The synthesis of this compound involves the formation of a stable amide bond on one of the nitrogen atoms of the piperazine ring. Several synthetic routes are chemically viable; however, for large-scale production, the selection is driven by factors such as atom economy, cost of raw materials, safety, and ease of operation.

  • Reaction with Isocyanates: While effective on a lab scale, the use of isocyanates presents significant toxicity and handling challenges, making it less suitable for large-scale industrial synthesis.

  • Reaction with Carbamoyl Chlorides: This route is also effective but involves corrosive reagents and generates hydrochloride byproducts that need to be neutralized and removed, adding complexity to the process.

  • Reaction with Cyanates: The reaction of piperazine with a cyanate salt (e.g., potassium cyanate) in an aqueous acidic medium is a well-established method for producing urea and carboxamide derivatives. This method offers a good balance of reactivity and safety.

  • Reaction with Urea: This is often the most economically and environmentally favorable route for industrial production. It involves heating piperazine with urea, which thermally decomposes to generate isocyanic acid in situ. This highly reactive intermediate is then trapped by piperazine to form the desired product. This route avoids hazardous reagents and utilizes inexpensive, readily available starting materials.

Comparative Analysis of Synthetic Routes
Synthetic RouteStarting MaterialsKey AdvantagesKey DisadvantagesScale-Up Feasibility
From Cyanate Salt Piperazine, Potassium Cyanate, AcidGood yields, controlled reaction.Requires stoichiometric acid, salt byproduct.Good
From Urea Piperazine, UreaLow cost, high atom economy, readily available materials, safer reagents.Requires elevated temperatures, potential for side reactions (e.g., biuret formation, disubstitution).Excellent
From Isocyanates Piperazine, IsocyanateHigh reactivity, often fast reactions.Highly toxic and moisture-sensitive reagents.Poor
From Carbamoyl Chlorides Piperazine, Carbamoyl ChlorideVersatile for substituted derivatives.Corrosive reagents, byproduct disposal.Moderate

Based on this analysis, the reaction of piperazine with urea is the recommended approach for a cost-effective and scalable synthesis of this compound.

PART 2: Recommended Large-Scale Synthetic Protocol (Urea Route)

This protocol describes a representative process for the synthesis of this compound on a multi-kilogram scale. The causality behind each step is explained to provide a deeper understanding of the process.

Reaction Scheme

The overall reaction involves the thermal decomposition of urea to isocyanic acid (HNCO) and ammonia (NH₃). The piperazine then acts as a nucleophile, attacking the isocyanic acid to form the target product.

Materials and Equipment
ItemSpecificationRationale
Reactants
Piperazine, Anhydrous>99% PurityHigh purity starting material is crucial to minimize impurities in the final product. Anhydrous grade prevents side reactions with water.
UreaReagent GradeA cost-effective and safe source of the carboxamide group.
Solvent
TolueneTechnical GradeActs as a high-boiling solvent to facilitate the required reaction temperature and helps in the azeotropic removal of ammonia.
Purification
Isopropanol (IPA)Technical GradeA suitable solvent for recrystallization, providing good solubility at elevated temperatures and low solubility at ambient temperatures for high recovery.
Activated CarbonPharmaceutical GradeUsed to remove colored impurities during the recrystallization step.
Equipment
Glass-lined ReactorAppropriate VolumeProvides a non-reactive surface and is suitable for handling the reaction mixture at elevated temperatures.
Condenser & ReceiverTo manage solvent vapors and collect any distillate.
Filtration UnitFor isolating the crude and purified product.
Vacuum DryerFor efficient drying of the final product under controlled temperature.
Step-by-Step Protocol

Step 1: Reactor Charging and Inerting

  • Charge the glass-lined reactor with anhydrous piperazine (1.0 eq) and toluene (5-10 volumes relative to piperazine).

  • Begin agitation to ensure the piperazine dissolves or is well-suspended.

  • Inert the reactor atmosphere by purging with nitrogen.

    • Causality: Piperazine can absorb atmospheric carbon dioxide, which can form carbamate salts and interfere with the reaction[1][2]. An inert atmosphere prevents this and ensures a safe operating environment.

Step 2: Reaction with Urea

  • Add urea (1.0-1.2 eq) to the reactor. A slight excess of urea can help drive the reaction to completion.

  • Heat the reaction mixture to reflux (approximately 110-120 °C).

  • Maintain the reflux for 8-12 hours. Ammonia gas will be evolved during the reaction and should be safely scrubbed.

    • Causality: The high temperature is necessary for the thermal decomposition of urea into isocyanic acid. The nucleophilic secondary amine of piperazine is more reactive than the evolving ammonia, leading to the preferential formation of this compound.

Step 3: Reaction Monitoring and Work-up

  • Monitor the reaction progress using a suitable analytical method (e.g., HPLC or GC) until the consumption of piperazine is complete.

  • Once the reaction is complete, cool the mixture to 80-90 °C.

  • Filter the hot reaction mixture to remove any insoluble byproducts (e.g., biuret).

    • Causality: Hot filtration prevents the premature crystallization of the product while removing solid impurities.

Step 4: Isolation of Crude Product

  • Cool the filtrate to 0-5 °C over 2-3 hours to induce crystallization of the crude this compound.

  • Hold the slurry at this temperature for at least 2 hours to maximize yield.

  • Isolate the solid product by filtration and wash the cake with cold toluene (1-2 volumes).

  • Dry the crude product under vacuum at 50-60 °C.

Step 5: Purification by Recrystallization

  • Charge a clean reactor with the crude product and isopropanol (3-5 volumes).

  • Heat the mixture to reflux (around 80-85 °C) until all solids dissolve.

  • Add a small amount of activated carbon (1-2% w/w) and stir at reflux for 30 minutes.

    • Causality: Activated carbon adsorbs high molecular weight and colored impurities, improving the final product's appearance and purity.

  • Filter the hot solution through a filter aid (e.g., Celite) to remove the activated carbon.

  • Cool the clear filtrate slowly to 0-5 °C to crystallize the pure product.

  • Isolate the purified product by filtration, wash with cold isopropanol, and dry under vacuum at 60-70 °C until a constant weight is achieved.

PART 3: Process Optimization and Scale-Up Considerations

Scaling up a chemical synthesis from the lab to a production plant introduces challenges related to heat and mass transfer, safety, and process control.

  • Heat Management: The reaction of piperazine with isocyanic acid is exothermic. On a large scale, efficient heat removal is critical to prevent a runaway reaction. The rate of heating and the efficiency of the reactor's cooling jacket are critical process parameters.

  • Control of Impurities: The primary impurities can include unreacted piperazine and the di-substituted byproduct, 1,4-piperazinedicarboxamide. The formation of the di-substituted product can be minimized by controlling the stoichiometry and ensuring good mixing to avoid localized high concentrations of isocyanic acid.

  • Crystallization Control: The cooling rate during crystallization directly impacts crystal size and purity. Slow cooling generally yields larger, purer crystals which are easier to filter and dry. Seeding the solution with a small amount of pure product can help control the crystallization process and ensure batch consistency.[3]

  • Solvent Selection: While toluene is a good reaction solvent, alternative high-boiling point solvents can be evaluated based on safety, environmental, and cost considerations. For crystallization, the choice of solvent is critical for achieving high purity and yield.[4]

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Caption: High-level workflow for the large-scale synthesis of this compound.

PART 4: Quality Control and Analytical Methods

To ensure the final product meets the required specifications for use as a pharmaceutical intermediate, a robust set of analytical tests should be performed.

TestMethodTypical SpecificationRationale
Appearance Visual InspectionWhite to off-white crystalline powderConfirms basic physical properties and absence of gross contamination.
Identity FTIR, ¹H NMRConforms to the reference spectrumConfirms the chemical structure of the compound.
Purity HPLC≥ 99.0%Quantifies the main component and detects impurities.
Melting Point Capillary Method146 - 148 °C[5]A sharp melting point range is indicative of high purity.
Water Content Karl Fischer Titration≤ 0.5%Water can affect the stability and reactivity of the intermediate in subsequent steps.
Residual Solvents GC-HSToluene ≤ 890 ppm, IPA ≤ 5000 ppm (ICH Limits)Ensures that residual process solvents are below pharmaceutically acceptable limits.

PART 5: Safety and Handling

Hazard Identification:

  • Piperazine: Corrosive and can cause severe skin and eye damage.[1][6] It is also a sensitizer. Inhalation may cause respiratory irritation.

  • Urea: Generally considered low hazard, but dust can be irritating to the respiratory system.

  • Toluene: Flammable liquid and vapor. Harmful if inhaled or absorbed through the skin. Can cause damage to organs through prolonged or repeated exposure.

  • This compound: May be harmful if swallowed, in contact with skin, or if inhaled. Causes skin and serious eye irritation.[3][7]

Personal Protective Equipment (PPE):

  • Eye/Face Protection: Chemical safety goggles and/or a face shield.

  • Skin Protection: Chemical-resistant gloves (e.g., nitrile or neoprene), and protective clothing to prevent skin contact.

  • Respiratory Protection: In case of insufficient ventilation, use a NIOSH-approved respirator with organic vapor cartridges.

Handling and Storage:

  • All operations should be conducted in a well-ventilated area or in a closed system.[8]

  • Store this compound in tightly closed containers in a cool, dry place away from incompatible materials.

  • Ground and bond equipment when transferring flammable solvents like toluene to prevent static discharge.[8]

First Aid Measures:

  • Eye Contact: Immediately flush with plenty of water for at least 15 minutes, lifting upper and lower eyelids. Seek immediate medical attention.[6]

  • Skin Contact: Immediately remove contaminated clothing and wash the affected area with soap and water. Seek medical attention if irritation persists.[6]

  • Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.

G cluster_input Process Inputs & Controls cluster_process In-Process Decisions cluster_output Output & Quality Assurance materials Raw Material Quality (Piperazine, Urea Purity) reaction_monitoring Reaction Completion Check (IPC by HPLC/GC) materials->reaction_monitoring stoichiometry Stoichiometry Control (Urea:Piperazine Ratio) stoichiometry->reaction_monitoring temp Temperature Control (Heating & Cooling Rates) temp->reaction_monitoring mixing Agitation Speed mixing->reaction_monitoring crystallization_control Crystallization Monitoring (Cooling Profile, Seeding) reaction_monitoring->crystallization_control Proceed yield Yield Calculation crystallization_control->yield purity Purity Analysis (HPLC, GC-HS) crystallization_control->purity physical Physical Characterization (MP, Appearance) crystallization_control->physical final_spec Final Product Meets Specification? yield->final_spec purity->final_spec physical->final_spec release Release Product final_spec->release Yes rework Investigate/Rework final_spec->rework No

Caption: Key decision and control points for the scalable synthesis of this compound.

References

  • BIOSYNCE. (2025, May 15). How does piperazine affect the crystallization process? Retrieved from [Link]

  • Google Patents. (n.d.). EP0136274B1 - 1-piperazine carboxamide derivatives, their preparation and their use in pharmaceutical compositions.
  • RSC Publishing. (n.d.). Crystalline products of CO2 capture by piperazine aqueous solutions. Retrieved from [Link]

  • BIOSYNCE. (2025, June 13). What are the regulatory requirements for piperazine production? Retrieved from [Link]

  • NJ Department of Health. (n.d.). Piperazine - Hazard Summary. Retrieved from [Link]

  • Google Patents. (n.d.). CN103159700A - Piperazine citrate preparation process.
  • Pipzine Chemicals. (n.d.). Piperazine-1-carboximidamide. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Piperazine synthesis. Retrieved from [Link]

  • Google Patents. (n.d.). US6603003B2 - Method for the preparation of piperazine and its derivatives.
  • ResearchGate. (2025, August 5). Precipitation of Piperazine in Aqueous Piperazine Solutions with and without CO2 Loadings. Retrieved from [Link]

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Application Note: Formulation Development of Piperazine-1-carboxamide for In Vivo Delivery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for the formulation development of Piperazine-1-carboxamide, a water-soluble small molecule with potential therapeutic applications in neuropharmacology and inflammatory conditions.[1][2] Recognizing that aqueous solubility does not solely guarantee optimal in vivo performance, this guide presents two distinct formulation strategies: a straightforward aqueous-based oral solution and a more advanced cyclodextrin-based formulation. The latter approach is designed to enhance stability, improve palatability, or modulate the drug's release profile.[3] Detailed protocols for the preparation, characterization, and preliminary in vivo evaluation of these formulations are provided to guide researchers in advancing this compound towards preclinical and clinical assessment.

Introduction: Beyond Simple Solubility

This compound is a heterocyclic organic compound noted for its solubility in water and some polar organic solvents.[4] The piperazine moiety is a common scaffold in medicinal chemistry, with derivatives showing a wide range of pharmacological activities, including antipsychotic, antidepressant, and anxiolytic effects.[5][6] While its inherent water solubility is a significant advantage for formulation development, it is crucial to consider other factors that govern in vivo bioavailability, such as chemical stability in the gastrointestinal tract, permeability across biological membranes, and taste, which can impact patient compliance, particularly in pediatric or geriatric populations.[7][8]

The primary objective of this application note is to provide a robust framework for developing formulations of this compound that ensure consistent and reliable in vivo exposure. We will explore two scalable formulation strategies with increasing complexity, allowing for a phased development approach.

  • Strategy 1: Simple Oral Solution. This approach leverages the intrinsic solubility of this compound to create a basic aqueous formulation suitable for initial preclinical screening.[6] The focus here is on achieving the desired concentration and ensuring short-term stability through appropriate pH control and the use of common pharmaceutical excipients.[7]

  • Strategy 2: Cyclodextrin Inclusion Complex. This advanced strategy aims to address potential challenges such as poor stability, undesirable taste, or the need for enhanced permeability. Cyclodextrins are cyclic oligosaccharides that can encapsulate guest molecules, like this compound, within their hydrophobic cavity, thereby improving their physicochemical properties.[9][10]

This guide is intended for researchers, scientists, and drug development professionals. It provides not only step-by-step protocols but also the scientific rationale behind the selection of excipients and analytical methods, ensuring a thorough understanding of the formulation development process.

Physicochemical Characterization of this compound

A thorough understanding of the physicochemical properties of the active pharmaceutical ingredient (API) is fundamental to any formulation development program.[11]

PropertyValueSource
Molecular Formula C₅H₁₁N₃O[12]
Molecular Weight 129.16 g/mol PubChem
Appearance White to off-white crystalline powder[4]
Solubility Soluble in water and some polar organic solvents like ethanol[4]
Melting Point ~146-148 °C[4]
pKa ~9-10 (approximate for conjugate acid forms)[4]

Note: It is highly recommended to experimentally verify these properties for the specific batch of this compound being used.

Formulation Strategy 1: Simple Aqueous Oral Solution

This approach is ideal for early-stage in vivo studies where rapid development and ease of preparation are priorities. The goal is to create a clear, stable solution for accurate oral administration.

Rationale for Excipient Selection

The primary challenge in developing a simple oral solution is ensuring the drug's stability and palatability.[7]

  • Vehicle: Purified water is the primary solvent due to the water-soluble nature of this compound.[13]

  • pH Modifiers/Buffers: The stability of this compound may be pH-dependent. A buffer system is used to maintain the pH at a level where the drug is most stable and soluble.[14] Given the pKa of the piperazine moiety, a citrate or phosphate buffer in the pH range of 4-6 would be a logical starting point to ensure the compound is in its more stable, ionized form.

  • Sweeteners and Flavoring Agents: To improve palatability for potential clinical use, sweeteners and flavoring agents can be included.[14]

Experimental Workflow: Simple Oral Solution

G cluster_prep Formulation Preparation cluster_char Characterization cluster_stability Stability Assessment prep_api Weigh Piperazine- 1-carboxamide dissolve Dissolve API in Buffer with stirring prep_api->dissolve prep_buffer Prepare Buffer Solution (e.g., 0.1M Citrate Buffer, pH 5.0) prep_buffer->dissolve add_excipients Add Sweetener/Flavoring (optional) dissolve->add_excipients qs Adjust to Final Volume with Buffer add_excipients->qs char_visual Visual Inspection (Clarity, Color) qs->char_visual char_ph pH Measurement qs->char_ph char_hplc HPLC Analysis (Assay, Purity) qs->char_hplc stab_storage Store at defined conditions (e.g., 4°C, 25°C/60% RH) qs->stab_storage stab_testing Test at intervals (T=0, 1, 2, 4 weeks) stab_storage->stab_testing

Figure 1. Workflow for the preparation and characterization of a simple oral solution of this compound.

Protocol 1: Preparation of a 10 mg/mL Simple Oral Solution
  • Buffer Preparation: Prepare a 0.1 M citrate buffer by dissolving 21.01 g of citric acid monohydrate in approximately 800 mL of purified water. Adjust the pH to 5.0 using a 1 M sodium hydroxide solution. Add purified water to reach a final volume of 1 L.

  • Drug Solubilization: Weigh 1.0 g of this compound and transfer it to a calibrated 100 mL volumetric flask.

  • Formulation: Add approximately 80 mL of the 0.1 M citrate buffer (pH 5.0) to the volumetric flask. Stir using a magnetic stirrer until the drug is completely dissolved.

  • Final Volume Adjustment: Once dissolved, add the citrate buffer to the 100 mL mark.

  • Filtration (Optional): For parenteral formulations or to remove any particulate matter, filter the solution through a 0.22 µm sterile filter.

Formulation Strategy 2: Cyclodextrin-Based Formulation

This strategy is employed when challenges such as poor stability, taste-masking, or a need for enhanced bioavailability are identified.[3] Cyclodextrins form inclusion complexes with drug molecules, which can shield the drug from degradation, mask its taste, and improve its solubility and dissolution rate.[9][10]

Rationale for Cyclodextrin Selection
  • (2-Hydroxypropyl)-β-cyclodextrin (HP-β-CD): This derivative of β-cyclodextrin is widely used in pharmaceutical formulations due to its high aqueous solubility and favorable safety profile.[2] It is known to effectively form inclusion complexes with a variety of small molecules.[15]

Experimental Workflow: Cyclodextrin Formulation

G cluster_prep Complex Preparation cluster_char Complex Characterization cluster_form Final Formulation prep_cd Prepare HP-β-CD Solution in Purified Water add_api Add this compound to CD solution prep_cd->add_api knead Knead the mixture to form a paste add_api->knead dry Dry the paste (e.g., oven at 40°C) knead->dry sieve Sieve the dried complex dry->sieve char_ftir FTIR Spectroscopy sieve->char_ftir char_dsc Differential Scanning Calorimetry (DSC) sieve->char_dsc char_xrd Powder X-ray Diffraction (PXRD) sieve->char_xrd dissolve_complex Dissolve complex in aqueous vehicle sieve->dissolve_complex form_char Characterize final solution (pH, Assay) dissolve_complex->form_char

Figure 2. Workflow for the preparation and characterization of a this compound-HP-β-CD inclusion complex.

Protocol 2: Preparation of a this compound-HP-β-CD Inclusion Complex (Kneading Method)
  • Molar Ratio Calculation: Determine the desired molar ratio of this compound to HP-β-CD (a 1:1 molar ratio is a common starting point).

  • Cyclodextrin Slurry: In a mortar, place the calculated amount of HP-β-CD. Add a small amount of a water:ethanol (50:50 v/v) solution to form a thick paste.

  • Drug Incorporation: Gradually add the this compound powder to the paste while continuously triturating with a pestle.

  • Kneading: Knead the mixture for 60 minutes. The consistency should remain paste-like.

  • Drying: Spread the paste in a thin layer on a glass tray and dry in a hot air oven at 40-50°C until a constant weight is achieved.

  • Sizing: The dried complex should be pulverized and passed through a sieve (#80) to obtain a uniform particle size.[3]

  • Storage: Store the complex in a desiccator over fused calcium chloride.

Analytical Characterization of Formulations

Robust analytical methods are essential to ensure the quality and performance of the developed formulations.[16]

Protocol 3: HPLC Method for Assay and Purity

This protocol provides a general method that should be optimized and validated for the specific application.

  • Instrumentation: A standard HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of mobile phase A (0.1% trifluoroacetic acid in water) and mobile phase B (0.1% trifluoroacetic acid in acetonitrile).

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: To be determined by UV-Vis spectral scan of this compound (typically in the range of 210-280 nm).

  • Injection Volume: 10 µL.

  • Quantification: Use a calibration curve prepared with known concentrations of a this compound reference standard.

Characterization of Cyclodextrin Complexes

To confirm the formation of an inclusion complex, the following techniques are recommended:[17][18]

  • Differential Scanning Calorimetry (DSC): The disappearance or shifting of the melting endotherm of the drug in the complex is indicative of complex formation.[1]

  • Fourier-Transform Infrared (FTIR) Spectroscopy: Changes in the characteristic vibrational bands of the drug upon complexation can confirm interaction with the cyclodextrin.[1]

  • Powder X-ray Diffraction (PXRD): A change from a crystalline pattern for the pure drug to an amorphous or different crystalline pattern for the complex suggests inclusion.[17]

Analytical TechniqueExpected Outcome for Successful Complexation
DSC Disappearance or significant shift of the drug's melting peak.
FTIR Broadening, shifting, or disappearance of characteristic drug peaks.
PXRD A diffuse, amorphous halo pattern replacing the sharp crystalline peaks of the drug.

In Vivo Evaluation

The ultimate goal of formulation development is to achieve the desired therapeutic effect in vivo. A preliminary pharmacokinetic study in a rodent model is a critical step.[19]

Protocol 4: Oral Bioavailability Study in Rats
  • Animal Model: Male Sprague-Dawley rats (n=3-5 per group).[20]

  • Groups:

    • Group 1: Intravenous (IV) administration of this compound in saline (for bioavailability calculation).

    • Group 2: Oral gavage of the simple aqueous solution.

    • Group 3: Oral gavage of the cyclodextrin-based formulation.

  • Dosing:

    • IV dose: e.g., 2 mg/kg.

    • Oral dose: e.g., 10 mg/kg.[20]

  • Sample Collection: Collect blood samples (e.g., via tail vein or jugular vein cannula) at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).

  • Sample Analysis: Analyze plasma concentrations of this compound using a validated LC-MS/MS method.

  • Pharmacokinetic Analysis: Calculate key parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), and AUC (area under the curve).[20]

  • Bioavailability (F%) Calculation: F% = (AUC_oral / AUC_IV) x (Dose_IV / Dose_oral) x 100.[20]

Conclusion

The successful in vivo delivery of this compound hinges on the rational design of its formulation. This application note has provided two distinct, yet complementary, strategies to achieve this. The simple aqueous solution offers a rapid path for initial preclinical testing, while the cyclodextrin-based formulation presents a sophisticated approach to overcome potential stability, palatability, and bioavailability challenges. The detailed protocols for preparation, characterization, and in vivo evaluation are intended to serve as a comprehensive guide for researchers. It is imperative that all analytical methods and in vivo protocols are thoroughly validated to ensure the generation of reliable and reproducible data, paving the way for the successful clinical translation of this compound.

References

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Application Notes and Protocols for High-Throughput Screening of Piperazine-1-Carboxamide Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The piperazine-1-carboxamide scaffold is a privileged structure in modern medicinal chemistry, forming the core of numerous approved drugs and clinical candidates targeting a wide array of protein classes. Its prevalence underscores the need for robust and efficient methods to screen libraries of its derivatives to identify novel therapeutic leads. High-throughput screening (HTS) provides the necessary scale and speed for this initial discovery phase.[1][2] This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals, detailing application notes and detailed protocols for designing and executing HTS campaigns for this compound libraries. We focus on three major and frequently modulated drug target classes: G-protein coupled receptors (GPCRs), protein kinases, and ion channels, providing field-proven insights into assay selection, protocol execution, and data validation to ensure the identification of high-quality, tractable hit compounds.

Strategic Design of an HTS Campaign

The success of any HTS campaign is predicated on a well-conceived strategy that extends beyond the primary screen itself. For this compound libraries, which can exhibit diverse pharmacological profiles, careful planning is essential to minimize artifacts and maximize the discovery of meaningful biological modulators.

Target Selection and Rationale

The inherent structural features of the this compound core make it a versatile scaffold capable of interacting with various biological targets. The piperazine ring often serves as a key pharmacophore, contributing to solubility and engaging in hydrogen bonding or salt-bridge interactions, while the carboxamide linker provides a rigid vector to orient diverse substituents for exploring chemical space.

  • G-Protein Coupled Receptors (GPCRs): This scaffold is found in numerous GPCR antagonists. For example, specific derivatives have been developed as potent CCR2 antagonists, highlighting their utility in targeting chemokine receptors.[3] The basic nitrogen of the piperazine can form a key ionic interaction with acidic residues (e.g., Aspartic acid) common in aminergic GPCR binding pockets.

  • Protein Kinases: The piperazine moiety is a common feature in ATP-competitive kinase inhibitors, where it often interacts with the hinge region of the kinase domain.[4][5] Thiophene-3-carboxamide derivatives incorporating a piperazine linker have shown potent EGFR kinase inhibitory activity.[6]

  • Ion Channels: While some piperazine-1-carboxamides are designed as ion channel modulators (e.g., TRPV1 antagonists), this class of compounds can also exhibit off-target activity at cardiac ion channels like hERG, a critical consideration for safety profiling.[3][7]

The Choice of Assay Platform: Biochemical vs. Cell-Based

The initial choice between a biochemical (target-based) and a cell-based (phenotypic) assay is a critical decision point that shapes the entire screening cascade.[8]

  • Biochemical Assays: These assays utilize purified target proteins (e.g., a kinase domain or a receptor) and measure the direct interaction of a compound with the target.[9]

    • Advantages: They offer a clean, unambiguous readout of direct target engagement, are generally simpler to develop, and are less prone to artifacts from cytotoxicity or membrane permeability.

    • Disadvantages: They lack the physiological context of a living cell, meaning they cannot assess compound permeability or potential off-target effects within a cellular environment.[9]

  • Cell-Based Assays: These assays measure a downstream cellular response resulting from the modulation of the target within its native environment.[10][11]

    • Advantages: They provide more biologically relevant data, as they inherently filter for cell-permeable compounds and can reveal pathway-level effects.[10]

    • Disadvantages: They are more complex, susceptible to off-target effects that can produce false positives, and require more extensive secondary assays for target deconvolution.[9][10]

For a this compound library, a common strategy is to employ a biochemical assay for the primary HTS to identify all direct binders, followed by a cell-based assay as a secondary screen to confirm cellular activity and permeability.

HTS_Workflow cluster_0 Primary Screen cluster_1 Hit Confirmation & Triage cluster_2 Hit Validation Primary Primary HTS (e.g., 10 µM single concentration) Hits Initial 'Hits' Primary->Hits Identify active compounds DoseResponse Dose-Response (IC50/EC50) Determine Potency Hits->DoseResponse Orthogonal Orthogonal Assay (Different Technology) DoseResponse->Orthogonal Confirm with alternate method Counterscreen Counterscreen (Rule out artifacts) Orthogonal->Counterscreen Cellular Secondary Cellular Assay (Confirm on-target effect in cells) Counterscreen->Cellular Selectivity Selectivity Profiling (Assess off-target activity) Cellular->Selectivity ValidatedHit Validated Hit for Lead Op Selectivity->ValidatedHit

General High-Throughput Screening (HTS) Workflow.

Protocols for GPCR Modulator Screening

GPCRs represent a major target class for piperazine-containing drugs. HTS assays for GPCRs typically monitor the downstream signaling events that follow receptor activation, such as changes in intracellular second messengers like calcium (Ca²⁺) or cyclic AMP (cAMP).[12][13]

Primary Assay: Cell-Based Calcium Flux for Gαq-Coupled GPCRs

This assay is a workhorse for HTS campaigns targeting Gαq-coupled receptors, which signal via the release of intracellular calcium stores.

Causality and Principle: Activation of a Gαq-coupled GPCR leads to the activation of phospholipase C, which generates inositol trisphosphate (IP₃). IP₃ binds to its receptor on the endoplasmic reticulum, triggering the release of Ca²⁺ into the cytoplasm. This transient increase in intracellular [Ca²⁺] can be detected by a calcium-sensitive fluorescent indicator, such as Fluo-4 AM. Antagonists are identified by their ability to block the calcium flux induced by a known agonist.

Gq_Pathway Ligand Agonist GPCR Gαq-Coupled GPCR Ligand->GPCR Binds Gq Gαq Protein GPCR->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum (ER) IP3->ER Binds to IP3R Ca_release Ca²⁺ Release ER->Ca_release

Simplified Gαq signaling pathway leading to calcium release.

Protocol: Antagonist Mode Calcium Flux Assay

  • Cell Preparation:

    • Use a stable cell line (e.g., HEK293 or CHO) expressing the human recombinant GPCR target of interest.

    • Culture cells to ~80-90% confluency in appropriate media.

    • Harvest cells and resuspend in a serum-free buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

    • Seed 10,000-20,000 cells per well into a black-walled, clear-bottom 384-well microplate. Incubate overnight.

  • Compound and Dye Loading:

    • Prepare a stock solution of a calcium-sensitive dye (e.g., Fluo-4 AM) with an equal volume of Pluronic® F-127 to aid dispersion.

    • Dilute the dye stock in assay buffer to the final working concentration (typically 1-4 µM).

    • Remove cell culture media from the plate and add 20 µL of the dye-loading solution to each well.

    • Incubate for 45-60 minutes at 37°C, followed by 15-30 minutes at room temperature to allow for de-esterification of the dye.

  • Screening:

    • Using an acoustic liquid handler (e.g., ECHO®), transfer 20-50 nL of the this compound library compounds (typically at 10 mM in DMSO) to the assay plate for a final concentration of 10 µM.

    • Incubate for 15-30 minutes at room temperature.

    • Place the plate into a fluorescent imaging plate reader (FLIPR®) or similar instrument.

    • Initiate reading to establish a baseline fluorescence. After 10-20 seconds, add an agonist at a pre-determined EC₈₀ concentration.

    • Continue reading the fluorescence signal for 60-120 seconds to capture the peak calcium response.

  • Data Analysis:

    • Calculate the percentage of inhibition for each compound relative to the controls (agonist-only for 0% inhibition, buffer-only for 100% inhibition).

    • Assess assay quality by calculating the Z'-factor from the control wells. A Z' > 0.5 is considered excellent for HTS.

ParameterRecommended ValueRationale
Cell LineHEK293 or CHORobust, easy to transfect, and have low endogenous receptor expression.
Plate Format384-well, black wallReduces well-to-well crosstalk and background fluorescence.
Compound Conc.10 µMStandard single-point concentration for primary HTS.
Agonist Conc.EC₈₀Provides a robust signal window while remaining sensitive to competitive antagonists.
ReadoutPeak fluorescent signalCaptures the maximal response to agonist stimulation.

Protocols for Kinase Inhibitor Screening

Kinase inhibitors are a cornerstone of modern oncology, and the this compound scaffold is frequently employed in their design.[4][5] Biochemical assays that measure the consumption of ATP or the production of ADP are the most common primary HTS methods.

Primary Assay: Luminescence-Based Biochemical Kinase Assay (ADP-Glo™)

The ADP-Glo™ Kinase Assay is a highly sensitive and robust platform for measuring kinase activity.

Causality and Principle: Kinase enzymes catalyze the transfer of a phosphate group from ATP to a substrate, producing ADP. The assay works in two steps: first, a reagent is added to terminate the kinase reaction and deplete the remaining ATP. Second, a detection reagent is added to convert the ADP produced into ATP, which is then used in a coupled luciferase/luciferin reaction to generate a luminescent signal that is directly proportional to the initial kinase activity.[4] Inhibitors are identified by a reduction in luminescence.

ADP_Glo_Workflow cluster_0 Step 1: Kinase Reaction cluster_1 Step 2: ADP Detection start Kinase + Substrate + Piperazine Compound atp Add ATP start->atp reaction Incubate (e.g., 60 min) ADP is produced atp->reaction reagent1 Add ADP-Glo™ Reagent (Stops reaction, depletes ATP) reaction->reagent1 reagent2 Add Kinase Detection Reagent (Converts ADP to ATP, initiates luminescence) reagent1->reagent2 read Read Luminescence reagent2->read

Workflow for the ADP-Glo™ Kinase Assay.

Protocol: Kinase Inhibition Assay

  • Plate Preparation:

    • Use low-volume, white, opaque 384-well plates suitable for luminescence.

    • Dispense 50 nL of each library compound (10 mM in DMSO) into the assay plates for a final concentration of 10 µM in a 5 µL reaction volume. Include positive (known inhibitor) and negative (DMSO) controls.

  • Kinase Reaction:

    • Prepare a 2X solution of the target kinase and its specific peptide or protein substrate in kinase assay buffer.

    • Add 2.5 µL of the kinase/substrate mix to each well.

    • Initiate the kinase reaction by adding 2.5 µL of a 2X ATP solution (concentration should be at or near the Kₘ for the target kinase).

    • Incubate the reaction at room temperature for 60 minutes. The optimal time may vary by kinase.

  • Signal Detection:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction. Incubate for 40 minutes at room temperature.

    • Add 10 µL of Kinase Detection Reagent to each well. Incubate for 30-60 minutes at room temperature to allow the luminescent signal to stabilize.

    • Measure luminescence using a plate reader.

  • Data Analysis:

    • Calculate the percent inhibition for each compound relative to the high (DMSO) and low (no enzyme or potent inhibitor) controls.

    • Hits are typically defined as compounds exhibiting >50% inhibition or >3 standard deviations from the mean of the DMSO controls.

ParameterRecommended ValueRationale
Plate Format384-well, whiteMaximizes luminescent signal and minimizes crosstalk.
ATP ConcentrationKₘ valueEnsures the assay is sensitive to ATP-competitive inhibitors.
Enzyme Conc.Titrated for ~10-30% ATP turnoverProvides a linear reaction rate and a good signal window.
ReadoutLuminescence (RLU)Highly sensitive with a large dynamic range.

Protocols for Ion Channel Modulator Screening

Screening for ion channel modulators presents unique challenges, but fluorescence-based assays provide a robust HTS solution by indirectly measuring channel activity.[14][15]

Primary Assay: Fluorescence-Based Membrane Potential Assay

This assay is suitable for voltage-gated or ligand-gated ion channels whose activity results in a change in the cell's membrane potential.

Causality and Principle: Ion channels control the flow of ions across the cell membrane, establishing a membrane potential. The opening or closing of these channels causes depolarization or hyperpolarization. This change in voltage can be detected by fluorescent membrane potential dyes, which redistribute across the membrane in response to the potential change, leading to a measurable change in fluorescence (often via FRET).

Membrane_Potential_Assay cell Cell Exterior (High Na⁺) | Cell Membrane | Cell Interior (High K⁺, Resting Potential ~ -70mV) channel_closed Ion Channel (Closed) channel_open Ion Channel (Open) ion_flow Na⁺ Influx channel_open->ion_flow stimulus Stimulus (e.g., Depolarizing Agent) stimulus->channel_open Activates depolarization Depolarization (Potential becomes more positive) ion_flow->depolarization dye_response Fluorescent Dye Signal Changes depolarization->dye_response Detected by

Principle of a fluorescence-based membrane potential assay.

Protocol: Ion Channel Blockade Assay

  • Cell Preparation:

    • Use a stable cell line expressing the ion channel of interest.

    • Seed cells into 384-well, black-walled, clear-bottom plates and grow to a confluent monolayer.

  • Compound and Dye Loading:

    • Prepare a loading buffer containing a membrane potential-sensitive dye kit (e.g., FLIPR® Membrane Potential Assay Kit).

    • Remove the cell culture medium and add 20 µL of the dye loading buffer to each well.

    • Incubate for 45-60 minutes at 37°C.

  • Screening:

    • Transfer library compounds to the assay plate using an acoustic liquid handler (final concentration 10 µM).

    • Incubate for 15-30 minutes at room temperature.

    • Place the plate into a FLIPR® or equivalent instrument.

    • Establish a baseline fluorescence reading for 10-20 seconds.

    • Add a stimulus solution (e.g., a high concentration of KCl to open voltage-gated channels, or a specific agonist for ligand-gated channels).

    • Read the fluorescence for an additional 60-180 seconds to capture the full kinetic response.

  • Data Analysis:

    • The response is typically measured as the difference between the peak signal and the baseline fluorescence.

    • Calculate the percent inhibition of the response caused by the test compounds relative to controls.

ParameterRecommended ValueRationale
Cell LineStable, high-expression lineEnsures a robust and reproducible signal window.
Dye SystemFRET-based dyeOften provides a better signal-to-background ratio than single-wavelength dyes.
StimulusValidated agonist or ion concentrationThe stimulus must provide a consistent and strong response for the assay to be robust.
ReadoutKinetic fluorescenceCaptures the dynamic nature of ion channel activity.

Self-Validating Systems: Hit Triage and Confirmation

A primary HTS campaign is only the beginning. A rigorous triage process is essential to eliminate false positives and prioritize the most promising hits for further development. This process is the cornerstone of a trustworthy and self-validating screening system.

  • Dose-Response Confirmation: All initial hits should be re-tested in a multi-point concentration format (typically 8-10 points) to confirm activity and determine their potency (IC₅₀ or EC₅₀). This step eliminates hits that are not concentration-dependent.

  • Orthogonal Assays: A critical validation step is to confirm the activity of hit compounds in an assay that uses a different detection technology.[16] For example, a hit from a fluorescence-based kinase assay should be tested in a label-free format like Surface Plasmon Resonance (SPR) or a mass spectrometry-based assay to ensure the activity is not an artifact of the primary assay's detection method.[17][18][19]

  • Counter-Screening and Promiscuity: Piperazine-containing compounds can sometimes act as promiscuous inhibitors through non-specific mechanisms like aggregation. It is vital to counter-screen hits against an unrelated target (e.g., a different class of enzyme) to flag non-specific compounds.[16] Assays for assay interference (e.g., autofluorescence) should also be performed.

  • Cellular Target Engagement: For hits identified in biochemical assays, confirming that the compound can enter a cell and bind to its intended target is a crucial next step. Technologies like cellular thermal shift assays (CETSA) or NanoBRET™ are excellent for this purpose.

Hit_Triage_Logic PrimaryHit Primary Hit (Single Concentration) DoseResponse Confirm in Dose-Response? PrimaryHit->DoseResponse Orthogonal Active in Orthogonal Assay? DoseResponse->Orthogonal Yes Discard Discard (Artifact or Non-Tractable) DoseResponse->Discard No Specific Specific in Counterscreen? Orthogonal->Specific Yes Orthogonal->Discard No Validated Validated Hit Specific->Validated Yes Specific->Discard No

Decision-making workflow for hit triage and validation.

References

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  • Ohno, Y., et al. (2025). Inexpensive High-Throughput Screening of Kinase Inhibitors Using One-Step Enzyme-Coupled Fluorescence Assay for ADP Detection. Journal of Biomolecular Screening. Retrieved from [Link]

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  • Morgan, A. D., et al. (2008). The design and synthesis of novel, potent and orally bioavailable N-aryl this compound CCR2 antagonists with very high hERG selectivity. Bioorganic & Medicinal Chemistry Letters, 18(16), 4569-4572. Retrieved from [Link]

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Sources

Application Note: A Robust and Validated LC-MS/MS Method for the Quantification of Piperazine-1-carboxamide in Human Plasma

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Piperazine-1-carboxamide and its derivatives are integral scaffolds in modern medicinal chemistry, forming the core of numerous therapeutic agents. Accurate quantification of these moieties in biological matrices is paramount for pharmacokinetic (PK), toxicokinetic (TK), and bioavailability studies throughout the drug development pipeline. Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) stands as the gold standard for such bioanalytical assays, offering unparalleled sensitivity, selectivity, and throughput.[1] This application note details a comprehensive, validated LC-MS/MS method for the reliable determination of this compound in human plasma, designed to meet the rigorous standards of regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[2][3]

The causality behind choosing LC-MS/MS lies in its ability to distinguish the analyte from a complex biological matrix with high confidence. The chromatographic separation physically isolates this compound from endogenous plasma components, while the mass spectrometer provides two layers of mass-based selectivity (precursor and product ions), minimizing the risk of interference and ensuring accurate quantification.

Experimental Design and Rationale

A robust bioanalytical method is a self-validating system.[4] This protocol is built on this principle, incorporating a stable isotope-labeled internal standard (SIL-IS) to normalize for variations in sample processing and instrument response. The selection of a simple yet effective protein precipitation (PPT) sample preparation technique is justified by its speed and efficiency, making it suitable for high-throughput analysis.[5][6]

Materials and Reagents
  • Analytes: this compound (Reference Standard, purity ≥98%), this compound-d4 (Internal Standard, purity ≥98%)

  • Solvents: Acetonitrile (LC-MS grade), Methanol (LC-MS grade), Formic acid (LC-MS grade), Deionized water (18.2 MΩ·cm)

  • Biological Matrix: Human plasma (K2EDTA) sourced from an accredited supplier.

Instrumentation
  • Liquid Chromatograph: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system capable of delivering reproducible gradients at flow rates up to 1 mL/min.

  • Mass Spectrometer: A triple quadrupole mass spectrometer equipped with a positive electrospray ionization (ESI) source.

  • Analytical Column: A reversed-phase C18 column (e.g., 50 x 2.1 mm, 1.8 µm) is recommended for good retention and peak shape of the polar analyte.

Protocols

Protocol 1: Preparation of Standard and Quality Control (QC) Samples

The foundation of accurate quantification lies in the meticulous preparation of calibration standards and QCs.

  • Stock Solutions (1 mg/mL): Accurately weigh and dissolve this compound and this compound-d4 in methanol to create primary stock solutions.

  • Working Solutions: Prepare a series of intermediate working solutions by serially diluting the stock solutions with a 50:50 (v/v) mixture of acetonitrile and water. These solutions will be used to spike into blank plasma.

  • Calibration Curve Standards: Spike blank human plasma with the appropriate working solutions to create a calibration curve ranging from the lower limit of quantification (LLOQ) to the upper limit of quantification (ULOQ). A typical range for such an assay might be 0.5 to 500 ng/mL.

  • Quality Control Samples: Prepare QC samples at a minimum of four concentration levels: LLOQ, low QC (LQC), medium QC (MQC), and high QC (HQC), from a separate weighing of the reference standard to ensure an independent assessment of accuracy.[7]

Protocol 2: Sample Preparation (Protein Precipitation)
  • Aliquot 50 µL of plasma sample (unknown, calibrator, or QC) into a 1.5 mL microcentrifuge tube.

  • Add 10 µL of the internal standard working solution (e.g., 100 ng/mL this compound-d4).

  • Vortex briefly to mix.

  • Add 200 µL of cold acetonitrile containing 0.1% formic acid to precipitate plasma proteins. The acid helps to improve the ionization efficiency of the analyte.

  • Vortex vigorously for 1 minute.

  • Centrifuge at >12,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Carefully transfer the supernatant to a clean 96-well plate or autosampler vial for LC-MS/MS analysis.

Protocol 3: LC-MS/MS Analysis

The chromatographic and mass spectrometric conditions must be optimized to ensure selectivity and sensitivity.

Table 1: Optimized LC-MS/MS Parameters

ParameterConditionRationale
LC Conditions
ColumnReversed-Phase C18, 50 x 2.1 mm, 1.8 µmProvides good retention and peak shape for polar analytes.
Mobile Phase A0.1% Formic Acid in WaterAcidified mobile phase promotes protonation for positive ESI.
Mobile Phase B0.1% Formic Acid in AcetonitrileOrganic solvent for gradient elution.
Flow Rate0.4 mL/minA standard flow rate compatible with ESI.
Gradient5% B to 95% B over 2.5 min, hold for 0.5 min, return to initial conditions and equilibrate for 1 minA rapid gradient allows for high-throughput analysis while ensuring adequate separation from matrix components.
Injection Volume5 µLA small injection volume minimizes potential matrix effects.
MS/MS Conditions
Ionization ModeElectrospray Ionization (ESI), PositivePiperazine compounds readily form positive ions.
Monitored Transitions (MRM)This compound: m/z 130.1 → 87.1this compound-d4: m/z 134.1 → 91.1Specific precursor-to-product ion transitions ensure high selectivity and sensitivity.[8][9]
Dwell Time100 msSufficient time to acquire an adequate number of data points across the chromatographic peak.
Source Temperature500 °COptimized for efficient desolvation.
IonSpray Voltage5500 VOptimized for stable ion generation.

Method Validation

The developed method was rigorously validated according to the principles outlined in the ICH M10 Bioanalytical Method Validation guideline.[10]

Table 2: Summary of Method Validation Parameters and Acceptance Criteria

Validation ParameterAcceptance Criteria
Selectivity No significant interfering peaks at the retention time of the analyte and IS in at least six different sources of blank plasma.
Linearity Calibration curve with a correlation coefficient (r²) ≥ 0.99 using a weighted (1/x² or 1/x) linear regression.
Accuracy & Precision Intra- and inter-day precision (%CV) within ±15% (±20% for LLOQ) and accuracy (% bias) within ±15% (±20% for LLOQ) for all QC levels.[11]
Matrix Effect The matrix factor should be consistent across different lots of plasma, with a %CV of ≤15%.
Recovery Extraction recovery of the analyte and IS should be consistent, precise, and reproducible. While not mandated by all guidelines, it is a good indicator of method performance.[11]
Stability Analyte stability demonstrated under various conditions: bench-top, freeze-thaw cycles, and long-term storage. Analyte concentrations should be within ±15% of the nominal values.

Visualization of the Analytical Workflow

The following diagram illustrates the logical flow of the bioanalytical process from sample receipt to final data reporting.

workflow cluster_preanalytical Pre-Analytical Phase cluster_analytical Analytical Phase cluster_postanalytical Post-Analytical Phase Sample_Receipt Sample Receipt & Login Standard_Prep Standard & QC Preparation Sample_Prep Sample Preparation (Protein Precipitation) Sample_Receipt->Sample_Prep Standard_Prep->Sample_Prep Spiking LC_MS_Analysis LC-MS/MS Analysis Sample_Prep->LC_MS_Analysis Data_Processing Data Processing & Integration LC_MS_Analysis->Data_Processing Review_QC Review & QC of Results Data_Processing->Review_QC Reporting Final Report Generation Review_QC->Reporting

Caption: Workflow for the LC-MS/MS quantification of this compound.

Conclusion

This application note presents a detailed and robust LC-MS/MS method for the quantification of this compound in human plasma. The protocol, from sample preparation to data analysis, is designed for high-throughput environments and has been validated to meet stringent international regulatory standards. The described methodology provides a reliable and accurate tool for researchers and drug development professionals engaged in pharmacokinetic and toxicokinetic studies of piperazine-containing compounds.

References

  • De Bievre, P., Dybkaer, R., Fajgelj, A., & Hibbert, D. B. (2012). Metrological traceability of measurement results in chemistry: concepts and implementation (IUPAC Technical Report). Pure and Applied Chemistry, 84(9), 1873-1935. [Link]

  • U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. [Link]

  • European Medicines Agency. (2011). Guideline on bioanalytical method validation. [Link]

  • Nowak, M., & Głowka, F. K. (2019). Bioanalytical method validation: new FDA guidance vs. EMA guideline. Better or worse?. Journal of Pharmaceutical and Biomedical Analysis, 165, 381-385. [Link]

  • Wohlfarth, A., Weinmann, W., & Dresen, S. (2010). LC-MS/MS screening method for designer amphetamines, tryptamines, and piperazines in serum. Analytical and Bioanalytical Chemistry, 396(7), 2403-2414. [Link]

  • Wohlfarth, A., Weinmann, W., & Dresen, S. (2010). LC-MS/MS screening method for designer amphetamines, tryptamines, and piperazines in serum. PubMed. [Link]

  • da Silva, D. L. G., Lanchote, V. L., & Coelho, E. B. (2023). Bioanalytical LC-QTOF/MS Method for a N-phenylpiperazine Derivate (LQFM05): An Anxiolytic- and Antidepressant-like Prototype Drug Applied to Pharmacokinetic and Biodistribution Studies. Pharmaceuticals, 16(7), 930. [Link]

  • Li, W., Jia, Y., Wang, G., & Li, Y. (2019). Simultaneous Determination of Tandospirone and Its Active Metabolite, 1-[2-pyrimidyl]-piperazine in Rat Plasma by LC-MS/MS and Its Application to a Pharmacokinetic Study. Journal of Chromatographic Science, 57(8), 735-742. [Link]

  • European Medicines Agency. (2022). ICH M10 on bioanalytical method validation. [Link]

  • Zhang, Y., Ding, L., & Li, Y. (2011). Quantification of piperazine phosphate in human plasma by high-performance liquid chromatography-electrospray ionization tandem mass spectrometry employing precolumn derivatization with dansyl chloride. Journal of Separation Science, 34(1), 1-7. [Link]

  • Kruszewska, K., & Stępnik, K. (2023). Development and Validation of LC-MS/MS Method for the Determination of 1-Methyl-4-Nitrosopiperazine (MNP) in Multicomponent Products with Rifampicin—Analytical Challenges and Degradation Studies. Molecules, 28(21), 7401. [Link]

  • National Institute of Standards and Technology. (n.d.). Piperazine. NIST WebBook. [Link]

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  • Qiao, X., Sun, L., Wang, Y., Zhang, L., Zhang, Y., & Zhang, Y. (2011). Piperazines for peptide carboxyl group derivatization: effect of derivatization reagents and properties of peptides on signal enhancement in matrix-assisted laser desorption/ionization mass spectrometry. Rapid communications in mass spectrometry : RCM, 25(5), 639-646. [Link]

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  • Al-Masri, I. M., Taha, M. O., & Al-Halim, L. A. (2023). Synthesis of some piperazine/piperidine amides of chromone-2-carboxylic acid as potential soluble epoxide hydrolase (sEH) inhibitors. Records of Natural Products, 17(1), 24-32. [Link]

  • ResearchGate. (n.d.). Chromatogram of piperazine derivatives (and pentedrone as internal.... [Link]

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  • Li, F., Zhang, Y., & Li, Y. (2007). Analysis of 4-methyl-piperazine-1-carbodithioic acid 3-cyano-3,3-diphenyl-propyl ester hydrochloride and its major metabolites in rat plasma and tissues by LC-MS/MS. Journal of separation science, 30(13), 2080-2085. [Link]

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Troubleshooting & Optimization

Technical Support Center: Synthesis of Piperazine-1-carboxamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for the synthesis of Piperazine-1-carboxamide and its derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with this synthetic transformation. The formation of the amide bond is a cornerstone of medicinal chemistry, yet it is frequently plagued by issues of low yield, competing side reactions, and purification difficulties.[1] This document provides in-depth, field-tested insights in a direct question-and-answer format to help you troubleshoot and optimize your reactions.

Troubleshooting Guide

This section addresses specific, common problems encountered during the synthesis of piperazine-1-carboxamides. Each answer provides a mechanistic explanation and actionable steps for resolution.

Question 1: My reaction yield is low, and I've isolated a significant amount of a 1,4-di-substituted piperazine byproduct. How can I improve selectivity for mono-acylation?

Answer: This is the most frequent challenge in piperazine chemistry. The presence of two secondary amine groups of similar nucleophilicity makes di-substitution a statistically probable event.[2] To favor the desired mono-substituted product, you must manipulate the reaction conditions to kinetically disfavor the second acylation.

Causality and Strategy:

  • Stoichiometric Control: The most straightforward approach is to use a large excess of piperazine (5-10 equivalents) relative to the acylating agent.[2] By ensuring that an activated carboxylic acid is more likely to encounter an unreacted piperazine molecule than a mono-acylated one, you can significantly improve the yield of the desired product. The primary drawback is the need to remove a large amount of unreacted piperazine during workup.

  • Slow Addition: A slow, controlled addition of the activated acid or acylating agent to the reaction mixture, especially at lower temperatures (e.g., 0 °C), can help maintain a low instantaneous concentration of the electrophile.[2] This minimizes the chance of a second reaction with the already-formed mono-substituted product.

  • Use of Protecting Groups: For syntheses where material cost is high or purification is exceptionally difficult, the most robust strategy is to use a mono-protected piperazine, such as N-Boc-piperazine or N-Cbz-piperazine.[3][4] This chemically ensures that only one nitrogen is available for reaction. The protecting group is then removed in a subsequent step. While this adds steps to the overall synthesis, it often results in a much higher overall yield and purity.[5]

Workflow for Improving Mono-Selectivity

start Low Yield due to Di-substitution strategy1 Strategy 1: Stoichiometric Control start->strategy1 Simple strategy2 Strategy 2: Kinetic Control start->strategy2 Controlled strategy3 Strategy 3: Protecting Group start->strategy3 Robust step1a Increase Piperazine Excess (5-10 eq.) strategy1->step1a step2a Slowly Add Acylating Agent at Low Temperature (0 °C) strategy2->step2a step3a Use Mono-Boc-Piperazine strategy3->step3a step1b Challenge: Removal of Excess Piperazine step1a->step1b step2b Monitor reaction by TLC/LC-MS step2a->step2b step3b Perform Amide Coupling step3a->step3b step3c Deprotect with Acid (e.g., TFA) step3b->step3c step3d Benefit: High Selectivity & Purity step3c->step3d

Caption: Troubleshooting workflow for low mono-substitution yield.

Question 2: The reaction has stalled. I'm recovering mostly unreacted carboxylic acid and piperazine. What is the likely cause?

Answer: This issue almost always points to inefficient activation of the carboxylic acid. The direct reaction between a carboxylic acid and an amine to form an amide is extremely slow and requires high temperatures, which are often not feasible for complex molecules. Coupling reagents are used to convert the carboxylic acid's hydroxyl group into a better leaving group.[1]

Potential Causes & Solutions:

  • Suboptimal Coupling Reagent: The choice of coupling reagent is critical and substrate-dependent.[1] For sterically hindered acids or less nucleophilic amines, a more powerful activating agent is required.

    • Carbodiimides (EDC, DCC): These are common and cost-effective but can be slow and may require an additive like HOBt or DMAP to prevent side reactions and racemization. A common failure mode is the formation of a stable N-acylurea byproduct.[6]

    • Uronium/Aminium Salts (HATU, HBTU): These are highly efficient and rapid coupling agents, often succeeding where carbodiimides fail. They are generally the first choice for difficult couplings.

    • Phosphonium Salts (PyBOP): Similar in reactivity to uronium salts, these are also excellent for challenging amide bond formations.

  • Reagent Degradation: Coupling reagents, especially uronium salts like HATU, can be sensitive to moisture. Ensure they are stored in a desiccator and handled under an inert atmosphere (e.g., nitrogen or argon). The base used (e.g., DIPEA, triethylamine) must be anhydrous.

  • Incorrect Stoichiometry or pH: Most coupling reactions require a non-nucleophilic base (like DIPEA) to neutralize the acid formed and to deprotonate the amine's ammonium salt. Typically, 2-3 equivalents of base are used. An incorrect pH can prevent the reaction from proceeding.

General Amide Coupling Mechanism

cluster_0 Step 1: Acid Activation cluster_1 Step 2: Nucleophilic Attack Acid R-COOH Carboxylic Acid ActiveEster R-CO-X Activated Intermediate Acid->ActiveEster + CouplingAgent Coupling Agent (e.g., HATU) Piperazine H-Piperazine Piperazine ActiveEster->Piperazine Reaction Amide R-CO-Piperazine This compound Piperazine->Amide + Base

Caption: Generalized mechanism of amide bond formation.

Frequently Asked Questions (FAQs)

Q1: How do I choose the right coupling agent for my synthesis?

A1: The selection depends on the scale of your reaction, the steric hindrance of your substrates, your budget, and the need to avoid racemization if you are using chiral carboxylic acids.

Coupling Agent ClassExamplesCostReactivityKey Considerations
Carbodiimides EDC, DCC, DICLowModerateRisk of N-acylurea byproduct; Additives (HOBt, HOAt) recommended to increase efficiency and suppress racemization.[1]
Uronium/Aminium HATU, HBTUHighVery HighExcellent for hindered substrates and rapid reactions. Highly reliable but moisture-sensitive.
Phosphonium PyBOP, PyAOPHighVery HighSimilar to uronium salts; generates phosphine oxide byproducts that can complicate purification.
Other CDIModerateModerateGood for simple substrates; reaction releases imidazole. Can be less effective for complex molecules.[6]

Q2: What analytical methods are best for monitoring the reaction and identifying byproducts?

A2: A combination of techniques is ideal for a comprehensive analysis.

  • Thin-Layer Chromatography (TLC): Excellent for quick, qualitative monitoring of the consumption of starting materials and the formation of the main product.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): The most powerful tool. It provides quantitative data on reaction progress and allows for the identification of the molecular weights of byproducts, which is crucial for troubleshooting.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Useful if the starting materials and products are volatile. It can help confirm the absence of residual starting materials or low molecular weight byproducts.[7]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Essential for the final structural confirmation of your product and for identifying the structure of persistent, isolated impurities.

Q3: My purification is difficult due to water-soluble byproducts. What workup strategies do you recommend?

A3: Workup for amide couplings can be challenging due to byproducts from the coupling agent and excess base.

  • Aqueous Washes: Start with a standard aqueous workup. A wash with dilute acid (e.g., 1M HCl) will remove excess piperazine and basic additives like DIPEA. A wash with dilute base (e.g., saturated NaHCO₃) will remove unreacted carboxylic acid and acidic additives like HOBt.

  • Liquid-Liquid Extraction: Ensure you are using an appropriate organic solvent (e.g., Ethyl Acetate, Dichloromethane) for extraction. Sometimes, switching to a different solvent can improve separation.

  • Precipitation/Crystallization: If your product is a solid, attempting to crystallize it from the crude mixture can be an effective purification method.

  • Silica Gel Chromatography: This is often the final step for achieving high purity, especially for complex drug development candidates.[5]

Protocols

Protocol 1: General Procedure for this compound Synthesis using HATU

This protocol describes a robust method for coupling a generic carboxylic acid with mono-Boc-piperazine.

Materials:

  • Carboxylic Acid (1.0 eq)

  • N-Boc-Piperazine (1.1 eq)

  • HATU (1.1 eq)

  • Diisopropylethylamine (DIPEA) (2.5 eq)

  • Anhydrous Dimethylformamide (DMF)

Procedure:

  • Under an inert atmosphere (N₂ or Ar), dissolve the carboxylic acid (1.0 eq) and N-Boc-piperazine (1.1 eq) in anhydrous DMF.

  • Add DIPEA (2.5 eq) to the solution and stir for 5 minutes at room temperature.

  • In a separate vial, dissolve HATU (1.1 eq) in a small amount of anhydrous DMF.

  • Add the HATU solution dropwise to the main reaction mixture at 0 °C (ice bath).

  • Allow the reaction to warm to room temperature and stir for 2-4 hours.

  • Monitor the reaction progress by LC-MS or TLC until the carboxylic acid is consumed.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 5% citric acid solution (2x), saturated sodium bicarbonate solution (2x), and brine (1x).

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel chromatography.

Protocol 2: Boc-Group Deprotection

Materials:

  • Boc-protected this compound

  • Trifluoroacetic Acid (TFA)

  • Dichloromethane (DCM)

Procedure:

  • Dissolve the Boc-protected compound in DCM (approx. 0.1 M solution).

  • Cool the solution to 0 °C in an ice bath.

  • Add Trifluoroacetic Acid (TFA) (5-10 equivalents, often used as a 20-50% solution in DCM).

  • Stir the reaction at 0 °C to room temperature for 1-3 hours, monitoring by TLC/LC-MS for the disappearance of the starting material.

  • Once complete, concentrate the reaction mixture under reduced pressure to remove excess TFA and DCM.

  • Re-dissolve the residue in an organic solvent and wash with a saturated solution of sodium bicarbonate to neutralize any remaining acid, or carefully add a saturated base solution until the pH is > 8.

  • Extract the aqueous layer with the organic solvent, combine the organic layers, dry over Na₂SO₄, filter, and concentrate to yield the deprotected product.

References

  • Deckers, K., et al. (2009). Design and synthesis of a series of piperazine-1-carboxamidine derivatives with antifungal activity resulting from accumulation of endogenous reactive oxygen species. ChemMedChem, 4(10), 1714-21. Retrieved from [Link]

  • Piaz, V. D., et al. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Molecules, 28(21), 7393. Retrieved from [Link]

  • Flippin, L. A., et al. (1998). Synthesis and diversity analysis of lead discovery piperazine-2-carboxamide libraries. Molecular Diversity, 3(1), 1-14. Retrieved from [Link]

  • Amelia, T., et al. (2022). Chiral pyrimidinyl-piperazine carboxamide derivatives as potent yeast α-glucosidase inhibitors. Scientific Reports, 12(1), 11181. Retrieved from [Link]

  • HepatoChem, Inc. (n.d.). Amide coupling reaction in medicinal chemistry. Retrieved from [Link]

  • Christensen, I. T., et al. (1985). 1-piperazine carboxamide derivatives, their preparation and their use in pharmaceutical compositions. Google Patents.
  • Ziyaei Halimehjani, A., & Badali, E. (2019). DABCO bond cleavage for the synthesis of piperazine derivatives. RSC Advances, 9(63), 36929-36965. Retrieved from [Link]

  • Al-saad, Z. A. A., et al. (2022). A Review on Analytical Methods for Piperazine Determination. NTU Journal of Pure Sciences, 1(3), 1-9. Retrieved from [Link]

  • Woźna, A. O., et al. (2024). Piperidine and piperazine analogs in action: zinc(ii)-mediated formation of amidines. Dalton Transactions, 53(17), 7622-7634. Retrieved from [Link]

  • Deadman, B. J., et al. (2014). Integration of enabling methods for the automated flow preparation of piperazine-2-carboxamide. Beilstein Journal of Organic Chemistry, 10, 566-575. Retrieved from [Link]

  • Analytical Methods Committee. (2014). Analytical methodology for the characterisation of street samples of piperazines. Analytical Methods, 6(13), 4507-4515. Retrieved from [Link]

  • Kumar, P., et al. (2011). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Journal of Chemical and Pharmaceutical Research, 3(6), 844-853. Retrieved from [Link]

  • Královec, K., et al. (2018). Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. Molecules, 23(10), 2669. Retrieved from [Link]

  • Ostec Corporate Group. (n.d.). Determination of MDEA and piperazine content in aqueous amines. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Piperazine synthesis. Retrieved from [Link]

  • Lee, S. Y., & Lee, W. S. (2019). A Concise Synthetic Method for Constructing 3-Substituted Piperazine-2-Acetic Acid Esters from 1,2-Diamines. Molecules, 24(17), 3058. Retrieved from [Link]

  • Focken, T., et al. (2018). Discovery and hit-to-lead evaluation of piperazine amides as selective, state-dependent NaV1.7 inhibitors. Bioorganic & Medicinal Chemistry Letters, 28(15), 2537-2542. Retrieved from [Link]

  • Agudo-Álvarez, S., et al. (2023). The amide group and its preparation methods by acid-amine coupling reactions: an overview. Vitae, 30(2). Retrieved from [Link]

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Technical Support Center: Optimization of Reaction Conditions for Piperazine-1-carboxamide Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the synthesis of Piperazine-1-carboxamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for common challenges encountered during this synthesis. Our goal is to equip you with the knowledge to optimize your reaction conditions, maximize yields, and ensure the highest purity of your final product.

Frequently Asked Questions (FAQs)

Here, we address some of the most common initial questions regarding the synthesis of this compound.

Q1: What are the most common synthetic routes to prepare this compound?

A1: The most frequently employed methods for synthesizing this compound involve the reaction of piperazine with a carbamoylating agent. The primary routes include:

  • Reaction with Urea: This method involves heating piperazine with urea. It is a cost-effective route but often requires careful temperature control to minimize the formation of byproducts.

  • Reaction with Potassium Cyanate: Treating piperazine with potassium cyanate in an aqueous acidic medium is another common approach. This method can offer good selectivity for the mono-substituted product under optimized conditions[1].

  • Reaction with Carbamoyl Chloride: While effective, this method requires careful handling of the moisture-sensitive and reactive carbamoyl chloride.

Q2: What is the major byproduct in this compound synthesis, and how can its formation be minimized?

A2: The principal byproduct is the di-substituted 1,4-piperazinedicarboxamide . Its formation is a significant challenge due to the presence of two reactive secondary amine groups on the piperazine ring. Minimizing its formation is key to optimizing the synthesis. Strategies to favor mono-substitution include:

  • Using a large excess of piperazine: This statistical approach increases the probability of the carbamoylating agent reacting with an unreacted piperazine molecule.

  • Protonation of one nitrogen: By conducting the reaction in a slightly acidic medium, one of the piperazine nitrogens can be protonated, rendering it less nucleophilic and favoring mono-reaction at the other nitrogen[2].

  • Controlled addition of the carbamoylating agent: Slow, dropwise addition of the carbamoylating agent to a solution of piperazine can help maintain a high effective concentration of piperazine relative to the electrophile.

Q3: Why is the purification of this compound often challenging?

A3: The purification challenges arise from the physicochemical properties of the product and potential byproducts. This compound is a polar and basic compound, which can lead to:

  • Streaking on silica gel chromatography: The basic nature of the piperazine moiety can cause strong interactions with the acidic silica gel, leading to poor separation[3].

  • High water solubility: This can make extraction and isolation from aqueous reaction mixtures difficult.

  • Similar polarity to byproducts: The di-substituted byproduct and unreacted piperazine can have similar polarities, making chromatographic separation challenging.

Q4: What are the recommended analytical techniques for monitoring the reaction and assessing product purity?

A4: A combination of chromatographic and spectroscopic methods is recommended:

  • Thin-Layer Chromatography (TLC): Useful for rapid in-process monitoring of the reaction progress. A typical mobile phase for these polar compounds could be a mixture of dichloromethane, methanol, and ammonium hydroxide[3].

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative information on the conversion of starting material and the formation of products and byproducts. Due to the lack of a strong chromophore in piperazine itself, UV detection might require derivatization, or alternative detectors like Evaporative Light Scattering Detector (ELSD) or Mass Spectrometry (MS) can be used[4][5].

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Essential for structural confirmation of the final product and identification of impurities. Both ¹H and ¹³C NMR should be employed[6][7][8].

  • Mass Spectrometry (MS): Confirms the molecular weight of the desired product and can help identify byproducts.

Troubleshooting Guide

This section provides a more in-depth look at specific problems you may encounter during the synthesis and offers practical solutions.

Problem 1: Low Yield of this compound

Symptoms:

  • Low isolated yield of the desired product after purification.

  • TLC or HPLC analysis shows a significant amount of unreacted piperazine.

  • Formation of multiple, difficult-to-separate spots on TLC.

Possible Causes & Solutions:

Possible Cause Explanation Recommended Solution
Incomplete Reaction The reaction may not have gone to completion due to insufficient reaction time, low temperature, or deactivation of reagents.Monitor the reaction closely by TLC or HPLC until the starting material is consumed. If the reaction stalls, consider increasing the temperature (within a reasonable range to avoid degradation) or extending the reaction time.
Suboptimal Stoichiometry An incorrect ratio of piperazine to the carbamoylating agent can lead to either unreacted starting material or excessive byproduct formation.Carefully control the stoichiometry. For mono-substitution, a significant excess of piperazine (e.g., 3-5 equivalents) is often beneficial.
Hydrolysis of Reagents If using a carbamoyl chloride, it is highly susceptible to hydrolysis by moisture, rendering it inactive.Ensure all glassware is thoroughly dried and use anhydrous solvents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
Poor Work-up and Isolation This compound can be water-soluble, leading to losses during aqueous work-up procedures. The product may also be difficult to precipitate or crystallize.Minimize the volume of water used during work-up. Consider extraction with a more polar organic solvent like a mixture of chloroform and isopropanol. For crystallization, explore a range of solvent systems (e.g., ethanol/ether, isopropanol/heptane).
Problem 2: High Levels of 1,4-Piperazinedicarboxamide Byproduct

Symptoms:

  • TLC or HPLC analysis shows a significant peak corresponding to the di-substituted product.

  • Difficulty in purifying the mono-substituted product due to co-elution or co-crystallization with the byproduct.

  • NMR spectrum shows symmetrical signals characteristic of the di-substituted piperazine ring.

Possible Causes & Solutions:

Possible Cause Explanation Recommended Solution
Incorrect Stoichiometry Using a 1:1 or near-stoichiometric ratio of piperazine to the carbamoylating agent significantly increases the likelihood of di-substitution.Employ a large excess of piperazine (3-5 equivalents or more). This statistically favors the reaction of the electrophile with an unreacted piperazine molecule.
High Local Concentration of Carbamoylating Agent Rapid addition of the carbamoylating agent can create localized areas of high concentration, promoting reaction at both nitrogen atoms of a single piperazine molecule that has already undergone mono-substitution.Add the carbamoylating agent slowly and dropwise to a well-stirred solution of piperazine. Consider using a syringe pump for controlled addition.
Reaction Conditions Favoring Di-substitution High temperatures and prolonged reaction times after the initial mono-substitution can sometimes lead to further reaction.Monitor the reaction progress and stop it once the formation of the mono-substituted product is maximized and before significant di-substitution occurs.
Use of a Non-selective Method Some synthetic routes are inherently less selective for mono-substitution.Consider methods specifically designed for mono-acylation, such as using a protecting group strategy (e.g., mono-Boc-piperazine) or employing a solid-phase synthesis approach where one end of the piperazine is anchored to a resin[9].
Problem 3: Purification Difficulties

Symptoms:

  • Streaking or tailing of the product spot on silica gel TLC.

  • Poor separation of the product from starting materials and byproducts during column chromatography.

  • Difficulty in inducing crystallization or obtaining a pure solid product.

Possible Causes & Solutions:

Possible Cause Explanation Recommended Solution
Strong Interaction with Silica Gel The basic nitrogen atoms of the piperazine ring interact strongly with the acidic silanol groups of the silica gel, leading to poor chromatographic performance.For Column Chromatography: Deactivate the silica gel by pre-treating it with a small amount of a base like triethylamine or ammonium hydroxide in the eluent system. A common mobile phase is a gradient of methanol in dichloromethane with 0.5-1% triethylamine or ammonium hydroxide[3]. Alternatively, use a less acidic stationary phase like alumina.
High Polarity of the Compound The high polarity of this compound makes it poorly soluble in many common organic solvents used for chromatography and crystallization.For Column Chromatography: Use more polar solvent systems, such as those containing methanol or ethanol. Consider reverse-phase chromatography or Hydrophilic Interaction Liquid Chromatography (HILIC) for very polar compounds[10][11][12]. For Crystallization: Explore polar solvent systems. Good results can sometimes be achieved by dissolving the crude product in a minimal amount of a hot polar solvent (e.g., ethanol, isopropanol) and then adding a less polar anti-solvent (e.g., diethyl ether, heptane) to induce precipitation.
Product is an Oil or Amorphous Solid The product may not readily form a crystalline solid, making isolation by filtration difficult.If the product is an oil, try triturating it with a non-polar solvent like diethyl ether or pentane to induce solidification. If it remains an oil, purification by chromatography is the best option. If an amorphous solid is obtained, attempt recrystallization from various solvent systems to obtain a crystalline form.

Experimental Protocols & Data

Protocol 1: Synthesis of this compound from Piperazine and Urea

This protocol is a general guideline and may require optimization based on your specific laboratory conditions and scale.

Materials:

  • Piperazine

  • Urea

  • Toluene

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add piperazine (4 equivalents) and toluene.

  • Heat the mixture to reflux to ensure the piperazine is fully dissolved.

  • Add urea (1 equivalent) portion-wise to the refluxing solution over 30 minutes.

  • Continue to heat the reaction mixture at reflux for 4-6 hours, monitoring the progress by TLC (e.g., 80:18:2 DCM:MeOH:NH₄OH).

  • After the reaction is complete, cool the mixture to room temperature.

  • The product may precipitate upon cooling. If so, collect the solid by filtration and wash with cold toluene.

  • If the product does not precipitate, remove the toluene under reduced pressure.

  • Purify the crude product by recrystallization (e.g., from ethanol) or by column chromatography on silica gel using a gradient of methanol in dichloromethane containing 1% triethylamine.

Protocol 2: HPLC-MS Method for Reaction Monitoring

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) Mobile Phase A: 0.1% Formic acid in water Mobile Phase B: 0.1% Formic acid in acetonitrile Gradient: 5% B to 95% B over 15 minutes Flow Rate: 1.0 mL/min Detection: UV at 210 nm and ESI-MS (positive ion mode)

Expected Retention Times (approximate):

  • Piperazine: Early eluting

  • This compound: Intermediate retention

  • 1,4-Piperazinedicarboxamide: Later eluting

Spectroscopic Data

¹H NMR (400 MHz, DMSO-d₆) of this compound (Expected Chemical Shifts):

  • δ ~5.8-6.2 (s, 2H, -NH₂)

  • δ ~3.2-3.4 (t, 4H, -CH₂-N-CO-)

  • δ ~2.6-2.8 (t, 4H, -CH₂-NH-)

  • δ ~2.5 (br s, 1H, -NH-)

¹³C NMR (100 MHz, DMSO-d₆) of this compound (Expected Chemical Shifts):

  • δ ~160 (-C=O)

  • δ ~45 (-CH₂-N-CO-)

  • δ ~44 (-CH₂-NH-)

Note: Chemical shifts are approximate and can vary depending on the solvent and concentration. The presence of rotamers due to the amide bond can lead to broadening or splitting of the piperazine proton signals in the NMR spectrum[7][13].

Visualizing the Synthesis and Troubleshooting

Reaction Scheme and Key Intermediates

G cluster_reactants Reactants cluster_products Products Piperazine Piperazine Mono_Product This compound (Desired Product) Piperazine->Mono_Product 1 eq. Carbamoylating Agent (Mono-substitution) CarbamoylatingAgent Carbamoylating Agent (e.g., Urea, KOCN) Di_Product 1,4-Piperazinedicarboxamide (Byproduct) Mono_Product->Di_Product 1 eq. Carbamoylating Agent (Di-substitution) Troubleshooting_Workflow cluster_issues Troubleshooting cluster_solutions Solutions Start Start Synthesis Monitor Monitor Reaction (TLC/HPLC) Start->Monitor Workup Work-up & Isolation Monitor->Workup Reaction Complete LowYield Low Yield? Monitor->LowYield Incomplete Reaction HighByproduct High Byproduct? Monitor->HighByproduct Di-substitution observed Purify Purification (Chromatography/Crystallization) Workup->Purify Characterize Characterization (NMR/MS) Purify->Characterize PurificationDifficulty Purification Issues? Purify->PurificationDifficulty Poor Separation OptimizeConditions Optimize Reaction Conditions: - Temperature - Time - Stoichiometry LowYield->OptimizeConditions Yes ControlAddition Control Reagent Addition: - Slow, dropwise addition - Use excess piperazine HighByproduct->ControlAddition Yes ModifyPurification Modify Purification Method: - Base-washed silica - Reverse-phase/HILIC - Recrystallization screen PurificationDifficulty->ModifyPurification Yes OptimizeConditions->Start Re-run ControlAddition->Start Re-run ModifyPurification->Purify Re-purify

Caption: A decision-making workflow for troubleshooting common issues.

References

Sources

Technical Support Center: Piperazine-1-carboxamide Purification

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for piperazine-1-carboxamide purification. This guide is designed for researchers, scientists, and drug development professionals who work with this versatile chemical scaffold. This compound and its derivatives are crucial intermediates in the synthesis of numerous bioactive molecules, including antifungal agents and compounds targeting neurological disorders.[1][2] Achieving high purity is paramount for reliable downstream applications, whether in biological screening or process development.

However, the inherent physicochemical properties of the piperazine moiety can present significant purification challenges. This guide provides in-depth, field-proven insights through a series of frequently asked questions and troubleshooting scenarios to help you navigate these complexities effectively.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common high-level questions regarding the purification of this compound.

Q1: What are the most common impurities I should expect when synthesizing this compound?

A1: Impurities are typically process-related and can be categorized as follows:

  • Unreacted Starting Materials: Residual piperazine is a common impurity. Depending on the synthetic route, unreacted reagents used for the carboxamidation, such as potassium cyanate or isocyanates, may also be present.[3]

  • Side-Reaction Products: During synthesis, side reactions can lead to the formation of structurally similar impurities. These can include N,N'-disubstituted piperazine species, pyrazines, and other N-alkylated byproducts, which are often difficult to separate due to similar polarities.[4][5]

  • Degradation Products: this compound, like many amines, can degrade under improper storage or harsh reaction conditions. It readily absorbs atmospheric water and carbon dioxide, which can lead to the formation of carbamates and hydrates.[6][7][8] Thermal degradation can also occur, potentially forming byproducts like N-formylpiperazine.[4][9]

Q2: How does the basicity of this compound affect its purification?

A2: The two nitrogen atoms in the piperazine ring confer significant basicity (pKa values are typically around 5.3 and 9.7 for the parent piperazine molecule).[4][7] This property is a double-edged sword in purification:

  • Challenges: The basic nature leads to strong interactions with the acidic silanol groups on standard silica gel, causing significant peak tailing, streaking, or even irreversible adsorption during column chromatography.[4] In reverse-phase HPLC, its high polarity and charge can result in poor retention on C18 columns.

  • Opportunities: The basicity can be exploited to your advantage. The compound can be converted into a crystalline acid addition salt (e.g., hydrochloride, diacetate) by treating it with an appropriate acid.[3] These salts often have different solubility profiles than the free base, allowing for effective purification from non-basic impurities via recrystallization.[5] Subsequently, the pure free base can be regenerated by treatment with a mild alkali.[3] This strategy is often more effective than direct chromatography of the free base.

Q3: What are the best practices for storing this compound to prevent degradation?

A3: Proper storage is crucial to maintain the integrity of your compound.

  • Prevent Moisture and CO₂ Absorption: Piperazine and its derivatives are often hygroscopic and can react with atmospheric CO₂.[4][6][7] Always store the compound in a tightly sealed container in a desiccator or a dry, inert atmosphere (e.g., under nitrogen or argon).

  • Control Temperature: Store in a cool, dry place away from direct heat sources to minimize the risk of thermal degradation.[6]

  • Avoid Incompatibilities: Keep the compound away from strong oxidizing agents, with which it can react.[6]

Section 2: Troubleshooting Guide: Common Purification Scenarios

This guide provides solutions to specific experimental problems you may encounter.

Scenario 1: Low Purity After Recrystallization
  • Symptom: Your NMR or HPLC analysis shows persistent impurities even after recrystallizing the final product.

  • Possible Cause & Solution:

    • Co-precipitation of Impurities: Structurally similar byproducts may have solubility profiles close to your target compound, causing them to co-precipitate.

      • Solution: Screen a wider range of solvent systems. A good recrystallization solvent should dissolve the compound well when hot but poorly when cold, while dissolving impurities well at all temperatures. Consider using a binary solvent system (a "solvent" and an "anti-solvent") to fine-tune the solubility.

    • Occlusion: If crystallization occurs too rapidly, impurities can become trapped within the crystal lattice.

      • Solution: Ensure the solution cools slowly and without excessive agitation to allow for the formation of well-ordered, pure crystals. Insulating the flask can promote slow cooling.

    • Ineffective Method: For certain impurity profiles, simple recrystallization of the free base may not be sufficient.

      • Solution: Convert the compound to an acid salt as described in Protocol 2 . This fundamentally changes the molecule's properties and can leave behind impurities that do not form salts.

Scenario 2: Poor Yield During Recrystallization
  • Symptom: A significant portion of your product remains in the mother liquor, resulting in low recovery.[4]

  • Possible Cause & Solution:

    • Excess Solvent: Using too much solvent to dissolve the crude product is a common cause of low yield.

      • Solution: Use the minimum amount of hot solvent necessary to fully dissolve the material. Add the solvent in small portions to the heated mixture until dissolution is just complete.

    • High Product Solubility: The chosen solvent may be too good, keeping a significant amount of product dissolved even at low temperatures.

      • Solution: If you suspect high solubility, you can partially evaporate the solvent before cooling or add an "anti-solvent" (a solvent in which your product is insoluble but is miscible with the primary solvent) dropwise to the warm solution until it just becomes cloudy, then re-heat to clarify and cool slowly.

    • Incomplete Precipitation: The product may require lower temperatures to crystallize fully.

      • Solution: After initial cooling to room temperature, place the crystallization flask in an ice bath or refrigerator to maximize product precipitation before filtration.[4]

Scenario 3: Challenges with Column Chromatography
  • Symptom: When using silica gel chromatography, your compound streaks badly, elutes as a very broad peak, or remains on the column.

  • Possible Cause & Solution:

    • Strong Acid-Base Interaction: The basic nitrogen atoms of your compound are strongly interacting with the acidic surface of the silica gel.[4]

      • Solution 1 (Mobile Phase Additive): Add a small amount of a competing base to your mobile phase to occupy the acidic sites on the silica. Triethylamine (TEA) at 0.5-1% (v/v) or a few drops of aqueous ammonia in the solvent mixture (e.g., for DCM/Methanol gradients) is highly effective.

      • Solution 2 (Alternative Stationary Phase): Switch to a less acidic stationary phase, such as neutral or basic alumina. Alternatively, commercially available amine-functionalized or deactivated silica gels can be used.

  • Symptom: In reverse-phase HPLC (e.g., on a C18 column), your compound shows little to no retention and elutes with the solvent front.

  • Possible Cause & Solution:

    • High Polarity: this compound is a highly polar molecule, which limits its interaction with the nonpolar C18 stationary phase.

      • Solution 1 (Modify Mobile Phase): Use a highly aqueous mobile phase (e.g., 95% water with 0.1% formic acid or TFA). Ensure your column is "aqueous stable" (often designated with "AQ") to prevent phase collapse.

      • Solution 2 (Alternative Stationary Phase): Use a column with a more polar stationary phase. A polar-embedded C18 column or a cyano (CN) column may provide better retention. For very polar compounds, Hydrophilic Interaction Liquid Chromatography (HILIC) is an excellent alternative that uses a polar stationary phase (like bare silica) and a high organic mobile phase.

Section 3: Key Purification Protocols & Workflows

Workflow for Selecting a Purification Strategy

The choice of purification method depends on the scale of your experiment and the nature of the impurities. This decision tree can guide your strategy.

G start Crude this compound impurity_check Are major impurities non-basic? start->impurity_check scale_check Scale > 1g? impurity_check->scale_check No salt_formation Protocol 2: Purify via Acid Salt impurity_check->salt_formation Yes recrystallization Protocol 1: Direct Recrystallization scale_check->recrystallization Yes chromatography Protocol 3: Flash Chromatography scale_check->chromatography No

Caption: Decision tree for purification strategy selection.

Protocol 1: High-Purity Recrystallization

This protocol is ideal for removing impurities with different solubility profiles from your product.

  • Solvent Selection: Choose a suitable solvent or solvent pair. Use small-scale tests to find a solvent that dissolves your crude product when hot but not when cold.

  • Dissolution: Place the crude solid in an Erlenmeyer flask with a stir bar. Add a minimal amount of the chosen solvent and heat the mixture to reflux with stirring. Continue adding small portions of hot solvent until the solid is just dissolved.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated carbon, keep the solution hot for a few minutes, and then perform a hot filtration to remove the carbon.

  • Slow Cooling: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Do not disturb the flask during this period to promote the growth of large, pure crystals.

  • Crystallization: Once the flask has reached room temperature, cool it further in an ice bath for at least 30 minutes to maximize precipitation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor.

  • Drying: Dry the purified crystals under vacuum to remove all traces of solvent.

Suggested Solvents for Polar Amines Comments
Isopropanol (IPA) / Ethanol (EtOH)Good general-purpose solvents for moderately polar compounds.
Acetonitrile (ACN)Can be effective for compounds that are too soluble in alcohols.
Ethyl Acetate (EtOAc)Often used, but solubility can be limited. Can be paired with hexanes.
WaterPiperazine derivatives can be soluble in water, but this can also lead to hydrate formation.[10][11]
IPA / Water MixturesAllows for fine-tuning of polarity to optimize crystallization.
Protocol 2: Purification via Diacetate Salt Formation

This method, adapted from a process for purifying piperazine itself, is excellent for removing non-basic or weakly basic impurities.[5]

  • Dissolution: Dissolve the crude this compound in a suitable organic solvent like acetone or isopropanol. The concentration should be around 5-10 weight percent.[5]

  • Acid Addition: While stirring, slowly add glacial acetic acid. Use at least a stoichiometric amount relative to the this compound. An excess (up to 2-3 equivalents) can help drive the precipitation.

  • Precipitation: The this compound diacetate salt should begin to precipitate. Stir the mixture at room temperature for an hour, then cool in an ice bath to ensure complete precipitation.[5]

  • Isolation & Washing: Collect the salt by vacuum filtration. Wash the filter cake thoroughly with cold acetone or the solvent used for dissolution to remove impurities remaining in the mother liquor.

  • Recrystallization of Salt (Optional): For very high purity, the isolated salt can be recrystallized using a suitable polar solvent like an ethanol/water mixture.

  • Liberation of Free Base:

    • Suspend the purified salt in a biphasic mixture of a suitable organic solvent (e.g., dichloromethane or ethyl acetate) and water.

    • Cool the mixture in an ice bath and slowly add a base (e.g., 5N NaOH or saturated sodium bicarbonate solution) with vigorous stirring until the aqueous layer is basic (pH > 10).

    • Separate the organic layer. Extract the aqueous layer two more times with the organic solvent.

    • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the purified free base.

Analytical Workflow for Purity Confirmation

A multi-technique approach is essential to confirm the purity and identity of your final product.

G cluster_0 Purification Process cluster_1 Purity & Identity Confirmation crude Crude Product purification Selected Purification (Protocol 1, 2, or 3) crude->purification pure Dried Product purification->pure hplc HPLC-UV (Quantitative Purity) pure->hplc nmr ¹H & ¹³C NMR (Structure & Solvents) pure->nmr ms LC-MS / HRMS (Identity Confirmation) pure->ms final Purity > 99% Identity Confirmed hplc->final nmr->final ms->final

Caption: Standard analytical workflow for final product validation.

  • High-Performance Liquid Chromatography (HPLC): Use a validated HPLC method to determine the purity of your compound as a percentage (e.g., area % at a specific UV wavelength). Derivatization may be required for compounds lacking a strong chromophore to achieve high sensitivity.[12][13]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the chemical structure of the desired product and identifying any remaining impurities or residual solvents.

  • Mass Spectrometry (MS): LC-MS or direct infusion MS confirms the molecular weight of your compound, providing definitive proof of its identity.

By applying these principles and protocols, you can effectively overcome the challenges associated with this compound purification and ensure the quality required for your research and development endeavors.

References

  • Pipzine Chemicals. (n.d.). Piperazine-1-carboximidamide.
  • Bouling Chemical Co., Limited. (n.d.). Piperazine-1-Carboxamidine | Properties, Uses, Safety Data & Supplier in China.
  • National Center for Biotechnology Information. (n.d.). This compound Hydrochloride. PubChem.
  • Nielsen, P., et al. (2021). Purification of Degraded Aqueous Piperazine by Ion Exchange and Carbon Treating. OSTI.gov.
  • National Center for Biotechnology Information. (n.d.). Piperazine-1-carboxylic acid. PubChem.
  • Chem-Impex. (n.d.). Piperazine-1-carboxylic acid methyl ester.
  • BenchChem. (n.d.). Technical Support Center: Purification of Piperazine-Containing Compounds.
  • Cool, R. H., et al. (2009). Design and synthesis of a series of piperazine-1-carboxamidine derivatives with antifungal activity resulting from accumulation of endogenous reactive oxygen species. ChemMedChem, 4(10), 1714-21.
  • Janssen, P. A. (1985). 1-piperazine carboxamide derivatives, their preparation and their use in pharmaceutical compositions. Google Patents.
  • Godirey, N. B. (1959). Purification of piperazine. Google Patents.
  • Navaneeswari, R., & Reddy, P. R. (2012). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Journal of Chemical and Pharmaceutical Research, 4(6), 2854-2859.
  • Moss, P. A. (1969). Recovery and purification of piperazine. Google Patents.
  • Smolecule. (2023). Piperazine-1-carboximidamide.
  • SINTEF. (n.d.). Solid liquid solubility of piperazine.
  • Al-Neaimy, U. I. S., Saeed, Z. F., & Shehab, S. M. (2022). A Review on Analytical Methods for Piperazine Determination. NTU Journal of Pure Sciences, 1(3), 1–9.
  • Jadhav, P. D., et al. (2020). Degradation study of piperazine, its blends and structural analogs for CO2 capture: A review. Journal of the Indian Chemical Society, 97(10), 1605-1614.
  • Journal of Chemical and Pharmaceutical Research. (n.d.). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV.
  • ACG Publications. (2023). Synthesis of some piperazine/piperidine amides of chromone-2- carboxylic acid as potential soluble epoxide hydrolase (sEH) inhibitors.
  • Wikipedia. (n.d.). Piperazine.
  • Lomjaria, N., et al. (2021). Crystalline products of CO2 capture by piperazine aqueous solutions. RSC Publishing.
  • Freeman, S. & Rochelle, G. (2012). Thermal degradation of piperazine and its structural analogs. Energy Procedia, 23, 119-128.
  • Finger, S. (2013). How to extract/isolate piperazine from water without distillation? ResearchGate.

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Identification and removal of byproducts in Piperazine-1-carboxamide reactions

Author: BenchChem Technical Support Team. Date: January 2026

This guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of Piperazine-1-carboxamide and its derivatives. This compound is a crucial scaffold in medicinal chemistry, forming the backbone of numerous pharmacologically active agents.[1] However, its synthesis is often plagued by challenges related to selectivity and byproduct formation, leading to difficult purifications and reduced yields.

This document provides a comprehensive, question-and-answer-based resource for troubleshooting common issues, identifying unwanted byproducts, and implementing effective purification strategies.

Frequently Asked Questions (FAQs)

Q1: What is the most common challenge when synthesizing mono-substituted Piperazine-1-carboxamides?

The primary challenge is achieving mono-acylation selectivity. Piperazine has two secondary amine nitrogens with similar basicity and nucleophilicity (pKa values are approximately 9.73 and 5.35).[2] This makes the molecule susceptible to double acylation, resulting in the formation of the symmetrical 1,4-di-substituted byproduct, which can be difficult to separate from the desired mono-substituted product.[3]

Q2: Why is controlling stoichiometry crucial in this reaction?

Using a precise stoichiometric ratio of the acylating agent to piperazine is critical. An excess of the acylating agent will significantly increase the rate of the second acylation, leading to a higher proportion of the unwanted 1,4-di-substituted byproduct.[4] Conversely, using a large excess of piperazine can favor mono-substitution but complicates purification, as the unreacted piperazine must be removed.

Q3: What are the best general reaction conditions to favor mono-acylation?

To favor mono-acylation, the reaction should be performed under dilute conditions at a low temperature (e.g., 0 °C to room temperature). The acylating agent (e.g., isocyanate, carbamoyl chloride) should be added slowly, or portion-wise, to the solution of piperazine.[5] This maintains a low instantaneous concentration of the acylating agent, reducing the probability of the already-formed mono-acylated product reacting a second time.

Q4: Which analytical techniques are best for monitoring the reaction and identifying byproducts?

A combination of techniques is recommended.

  • Thin-Layer Chromatography (TLC): Excellent for rapid, real-time reaction monitoring to track the consumption of starting materials and the appearance of products and byproducts.

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative information on the purity of the crude mixture and final product. It is highly effective for separating the starting material, mono-substituted product, and di-substituted byproduct.[6][7]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Essential for structural confirmation of the desired product and identification of byproducts. The symmetry of the 1,4-di-substituted byproduct often results in a simpler spectrum compared to the mono-substituted product.[8][9]

  • Mass Spectrometry (MS): Used to confirm the molecular weights of the product and any impurities, which is critical for byproduct identification.[6]

Troubleshooting Guide: Common Issues and Solutions

Problem 1: Low or No Yield of the Desired Product
  • Probable Cause A: Inactive Acylating Agent. Acylating agents like isocyanates and acyl chlorides can degrade upon exposure to moisture.

  • Solution A: Ensure the acylating agent is fresh or has been stored properly under an inert atmosphere. If possible, test its activity on a simpler amine. For carboxylic acids requiring activation (e.g., with HBTU, EDC), ensure coupling reagents are not hydrolyzed.

  • Probable Cause B: Incorrect pH or Base. If starting with a piperazine salt (e.g., piperazine dihydrochloride), a suitable base must be added to liberate the free amine for the reaction to proceed. An insufficient amount of base will result in low conversion.

  • Solution B: Use at least two equivalents of a non-nucleophilic base (e.g., triethylamine, DIEA) when starting with a piperazine dihydrochloride salt. Monitor the reaction mixture's pH to ensure it remains basic.

  • Probable Cause C: Low Reaction Temperature. While low temperatures are used to control selectivity, some less reactive acylating agents may require higher temperatures to proceed at a reasonable rate.

  • Solution C: Monitor the reaction by TLC. If no progress is observed after several hours at low temperature, allow the reaction to slowly warm to room temperature or slightly higher (e.g., 40-50 °C), while continuing to monitor for byproduct formation.

Problem 2: Significant Formation of the 1,4-Di-substituted Byproduct

This is the most frequent issue, identified by an additional, typically less polar spot on TLC or a new peak in the HPLC chromatogram with a higher molecular weight confirmed by MS.

  • Probable Cause A: High Concentration or Rapid Addition. Adding the acylating agent too quickly creates localized areas of high concentration, promoting the second acylation.

  • Solution A:

    • Dilute the reaction mixture.

    • Add the acylating agent dropwise via a syringe pump over an extended period (e.g., 1-2 hours).

    • Maintain a low reaction temperature (0 °C) during the addition.

  • Probable Cause B: Incorrect Stoichiometry. Using more than one equivalent of the acylating agent will inevitably lead to the di-substituted product.

  • Solution B: Carefully calculate and measure the amount of the acylating agent. A slight excess of piperazine (e.g., 1.1 to 1.5 equivalents) can be used to consume the acylating agent and favor the mono-acylated product, but this requires an effective method for removing the excess piperazine later.

G cluster_reaction Reaction Optimization cluster_analysis Crude Analysis cluster_purification Purification Strategy start Start Reaction: Piperazine + Acylating Agent conditions Control Conditions: - Temp: 0 °C - Slow addition of acylating agent - Use slight excess of Piperazine start->conditions monitor Monitor by TLC/HPLC conditions->monitor analysis Analyze Crude Mixture monitor->analysis decision Di-substituted byproduct > 5%? analysis->decision acid_base Acid-Base Extraction (Separates basic amines from neutral di-substituted byproduct) decision->acid_base Yes column Flash Column Chromatography (Polarity-based separation) decision->column Yes final_product Pure Mono-substituted Product (Purity > 98%) decision->final_product No acid_base->column If still impure recrystal Recrystallization (If solubility differences are significant) column->recrystal For final polishing column->final_product recrystal->final_product

Caption: Troubleshooting workflow for byproduct removal.

Problem 3: Difficulty Removing Unreacted Piperazine
  • Probable Cause: Piperazine is highly water-soluble and basic, making it sometimes tricky to separate from the desired product, which is also basic.

  • Solution: Acid-Base Extraction. This is the most effective method.

    • Dissolve the crude reaction mixture in an organic solvent (e.g., dichloromethane or ethyl acetate).

    • Extract the organic layer with a dilute aqueous acid (e.g., 1M HCl). Both the desired product and unreacted piperazine will move into the aqueous layer as their hydrochloride salts. The neutral di-substituted byproduct will remain in the organic layer.[10]

    • Separate the layers. Wash the aqueous layer with a fresh portion of organic solvent to remove any remaining neutral impurities.

    • Cool the aqueous layer in an ice bath and slowly add a base (e.g., 2M NaOH or saturated NaHCO₃) until the pH is >10. This will deprotonate the amine salts.

    • Extract the now basic aqueous layer multiple times with an organic solvent (e.g., dichloromethane). The desired mono-substituted product, being more lipophilic than piperazine, will be preferentially extracted into the organic layer.

    • Combine the organic extracts, dry with Na₂SO₄, filter, and evaporate the solvent to yield the purified product.

Key Byproduct Profiles and Mechanisms

The formation of a 1,4-di-substituted byproduct is the most common side reaction.

G Piperazine Piperazine This compound This compound Piperazine->this compound + R-N=C=O (Isocyanate) - H+ G This compound This compound 1,4-Disubstituted Byproduct 1,4-Disubstituted Byproduct This compound->1,4-Disubstituted Byproduct + R-N=C=O (Isocyanate) - H+

Caption: Formation of the 1,4-di-substituted byproduct.

CompoundStructure TypeKey Identifying Features
Piperazine Starting MaterialHighly polar (Rf ≈ 0 on silica with 10% MeOH/DCM). Water-soluble.
This compound Desired ProductModerately polar. Asymmetric NMR signals for the two pairs of piperazine protons.
1,4-Di-substituted Piperazine Main ByproductLeast polar (highest Rf). Symmetrical NMR signals (only one signal for all 8 piperazine protons if substituents are identical). [9]

Experimental Protocols

Protocol 1: General Synthesis of a this compound Derivative
  • In a round-bottom flask under a nitrogen atmosphere, dissolve piperazine (1.2 eq) in a suitable solvent (e.g., dichloromethane or THF, ~0.1 M).

  • Cool the flask to 0 °C in an ice bath.

  • Dissolve the isocyanate (1.0 eq) in the same solvent.

  • Add the isocyanate solution dropwise to the stirred piperazine solution over 1 hour.

  • Allow the reaction to stir at 0 °C for an additional hour, then warm to room temperature and stir for 4-16 hours.

  • Monitor the reaction to completion using TLC (e.g., 10% Methanol in Dichloromethane with 1% triethylamine).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Proceed with purification as described below.

Protocol 2: Purification by Flash Column Chromatography
  • Adsorb the crude material onto a small amount of silica gel.

  • Load the dry silica onto a pre-packed silica gel column.

  • Elute the column with a gradient of methanol in dichloromethane (e.g., 0% to 10% MeOH). To prevent streaking of basic compounds, it is advisable to add 0.5-1% triethylamine to the mobile phase.

  • The non-polar di-substituted byproduct will elute first, followed by the desired mono-substituted product, and finally the highly polar unreacted piperazine.

  • Collect fractions and analyze by TLC to identify those containing the pure product.

  • Combine pure fractions and remove the solvent under reduced pressure.

References

  • Pharmaffiliates. (n.d.). Piperazine-impurities. [Link]

  • Romanelli, M. N., Braconi, L., Gabellini, A., Manetti, D., Marotta, G., & Teodori, E. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Molecules, 28(18), 6683. [Link]

  • MDPI. (2021). Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization. [Link]

  • MDPI. (n.d.). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. [Link]

  • Google Patents. (n.d.). EP0136274B1 - 1-piperazine carboxamide derivatives, their preparation and their use in pharmaceutical compositions.
  • Al-Neaimy, U. I. S., Saeed, Z. F., & Shehab, S. M. (2022). A Review on Analytical Methods for Piperazine Determination. NTU Journal of Pure Sciences, 1(3), 1–9. [Link]

  • ResearchGate. (2012). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. [Link]

  • Navaneeswari, R., & Reddy, P. R. (2012). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Journal of Chemical and Pharmaceutical Research, 4(6), 2854-2859. [Link]

  • ResearchGate. (n.d.). Reactions of acetylenic acid esters with piperazine derivatives. [Link]

  • Journal of Chemical and Pharmaceutical Research. (n.d.). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. [Link]

  • UNODC. (n.d.). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. [Link]

  • Dimitrova, D., Ivanov, I., Ilieva, S., Cherneva, I., Bojilov, D., & Manolov, S. (2026). N-(2-(1H-Indol-3-yl)ethyl)-2-propylpentanamide. Molbank, m2123. [Link]

  • Wikipedia. (n.d.). Piperazine. [Link]

  • NTU Journal of Pure Sciences. (2022). A Review on Analytical Methods for Piperazine Determination. [Link]

  • Royal Society of Chemistry. (2018). NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution. [Link]

  • Suryavanshi, G., et al. (2025). Chiral pyrimidinyl-piperazine carboxamide derivatives as potent yeast α-glucosidase inhibitors. Scientific Reports. [Link]

  • Saario, S. M., et al. (2014). Piperazine and piperidine carboxamides and carbamates as inhibitors of fatty acid amide hydrolase (FAAH) and monoacylglycerol lipase (MAGL). Bioorganic & Medicinal Chemistry, 22(23), 6496-6509. [Link]

  • Gadzała-Kopciuch, R. M. (2007). Accurate HPLC Determination of Piperazine Residues in the Presence of other Secondary and Primary Amines. Journal of Liquid Chromatography & Related Technologies, 30(15), 2213-2226. [Link]

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Technical Support Center: Piperazine-1-carboxamide Stability & Shelf-Life

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Piperazine-1-carboxamide. This guide is designed for researchers, scientists, and drug development professionals to navigate and resolve common stability challenges encountered during experimentation and formulation. Our goal is to provide not just solutions, but a foundational understanding of the underlying chemical principles to empower your research and development efforts.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses specific issues you may encounter. We will explore the root causes and provide actionable protocols to mitigate them.

Question 1: My solid this compound powder is clumping and showing decreased potency over time. What's happening and how can I fix it?

Answer:

This is a classic sign of issues related to hygroscopicity and subsequent hydrolysis . The piperazine moiety is known to be hygroscopic, meaning it readily absorbs moisture from the atmosphere.[1] This absorbed water can then act as a reactant, facilitating the hydrolytic cleavage of the carboxamide bond, even in the solid state, leading to a loss of potency and changes in physical properties like clumping.

Causality: The primary amide group on this compound is susceptible to hydrolysis, a chemical reaction where a water molecule breaks the amide bond. This process is significantly accelerated by the presence of moisture. The reaction yields Piperazine-1-carboxylic acid and ammonia as degradation products.[2][3]

  • Immediate Action - Controlled Storage:

    • Step 1: Immediately transfer your API to a desiccator containing a suitable desiccant (e.g., silica gel, calcium chloride).

    • Step 2: For long-term storage, use tightly sealed containers, preferably made of amber glass to also protect against potential light sensitivity.[1]

    • Step 3: Consider backfilling the container headspace with an inert gas like nitrogen or argon before sealing to displace moist air.

  • Formulation Strategy - Moisture Protection:

    • When developing a solid dosage form, the choice of excipients is critical. Co-processing with excipients that deflect moisture can significantly improve stability.[[“]][5]

    • Applying a protective film coating to tablets or granules creates a physical barrier against environmental moisture.[[“]][5]

Excipient TypeExamplesPrimary Function
Hydrophobic Glidants Magnesium Stearate, TalcReduce inter-particle friction and moisture adherence.
Moisture Scavengers Anhydrous Dibasic Calcium Phosphate, Colloidal Silicon DioxidePreferentially absorb available moisture.
Film-Forming Polymers HPMC, EthylcelluloseCreate a physical barrier to moisture ingress.[5]
Question 2: My aqueous solution of this compound shows a pH drop and a new, more polar peak on my reverse-phase HPLC. What is this degradant?

Answer:

The observed pH drop and the appearance of a new, earlier-eluting (more polar) peak on your HPLC chromatogram strongly indicate hydrolytic degradation . The primary degradation product is Piperazine-1-carboxylic acid .[2]

Causality: The hydrolysis of the neutral this compound molecule results in the formation of a carboxylic acid. This acidic degradant will lower the pH of your unbuffered solution. Carboxylic acids are significantly more polar than their corresponding amides, which is why this degradant appears with a shorter retention time on a standard C18 reverse-phase HPLC column. This hydrolysis can be catalyzed by both acidic and basic conditions.[6]

Hydrolysis_Pathway cluster_products P1C This compound H2O + H₂O Degradants Degradation Products H2O->Degradants Hydrolysis (Acid/Base Catalyzed) P1CA Piperazine-1-carboxylic acid Degradants->P1CA Ammonia Ammonia (NH₃) Degradants->Ammonia

Caption: Hydrolytic degradation of this compound.

Question 3: How can I design an experiment to find the most stable pH for my liquid formulation?

Answer:

To determine the optimal pH for stability, you must conduct a pH-rate profile study . This experiment involves subjecting your drug solution to a range of pH conditions at an elevated temperature to accelerate degradation, allowing you to identify the pH at which the degradation rate is lowest.

Expertise & Causality: Amide hydrolysis rates are highly dependent on pH. Typically, there is a pH range where the rate of hydrolysis is minimized, usually between pH 4 and 6. At very low pH, the reaction is specific-acid catalyzed (protonation of the carbonyl oxygen makes the carbonyl carbon more electrophilic), and at high pH, it is specific-base catalyzed (direct nucleophilic attack by hydroxide ions).[3][6] Your experiment will map this "V-shaped" or "U-shaped" curve to find the bottom of the "V," your pH of maximum stability.

  • Preparation of Buffers: Prepare a series of buffers covering a wide pH range (e.g., pH 2 to 10). Use buffers with appropriate pKa values to ensure adequate buffering capacity at each target pH.

  • Sample Preparation:

    • Accurately prepare a stock solution of this compound in purified water.

    • For each pH condition, dilute the stock solution with the corresponding buffer to your target final concentration.

    • Filter the solutions through a 0.22 µm filter into clean, sealed vials (amber vials are recommended).

  • Incubation: Place all samples in a temperature-controlled oven at an accelerated temperature (e.g., 50°C, 60°C). Retain a set of control samples (T=0) in the refrigerator.

  • Time-Point Analysis:

    • At specified time points (e.g., 0, 24, 48, 72, 168 hours), pull one vial from each pH condition.

    • Immediately quench the degradation by cooling the sample (e.g., ice bath).

    • Analyze the samples using a validated stability-indicating HPLC method to quantify the remaining percentage of this compound.

  • Data Analysis:

    • For each pH, plot the natural logarithm of the concentration (ln[C]) versus time. The degradation of many drugs follows pseudo-first-order kinetics.

    • The slope of this line will be the negative of the apparent degradation rate constant (-k_obs).

    • Finally, plot log(k_obs) versus pH. The lowest point on this graph corresponds to the pH of maximum stability.

Target pHBuffer SystemTypical Concentration
2.0 - 3.0Citrate-HCl50 mM
3.0 - 6.0Citrate-Phosphate50 mM
6.0 - 8.0Sodium Phosphate50 mM
8.0 - 10.0Borate50 mM
Question 4: My formulation is buffered at the optimal pH, but it's still degrading and turning a slight yellow color. What other mechanism could be at play?

Answer:

This scenario points towards oxidative degradation . Even at the optimal pH for hydrolytic stability, the piperazine ring is susceptible to oxidation, which can be initiated by dissolved oxygen, trace metal ions, or exposure to light.[7][8] The yellowing of the solution is a common indicator of oxidative side-reactions forming chromophoric degradants.

Causality & Trustworthiness: The nitrogen atoms and the adjacent carbon atoms in the piperazine ring are electron-rich and can be attacked by oxidizing species.[9][10] This process is often autocatalytic, where degradation products can accelerate further oxidation.[8] Trace metal ions, particularly copper (Cu²⁺) and iron (Fe²⁺), are potent catalysts for the oxidation of piperazine and its derivatives.[7] These ions can be leached from container closures or be present as impurities in excipients.

Troubleshooting_Workflow A Observe Instability (e.g., Discoloration, New Peaks) B Hypothesis: Oxidation A->B C Analytical Confirmation B->C D Implement Mitigation Strategies C->D If Confirmed E Sparging with N₂/Ar (Remove O₂) D->E F Add Chelating Agent (e.g., EDTA) D->F G Add Antioxidant (e.g., Ascorbic Acid) D->G H Re-evaluate Stability (Accelerated Study) E->H F->H G->H

Caption: A logical workflow for diagnosing and solving oxidative instability.

  • Minimize Oxygen Exposure:

    • During manufacturing, sparge all solutions (buffers, drug solution) with an inert gas like nitrogen or argon to remove dissolved oxygen.

    • Manufacture and fill under a nitrogen blanket.

    • Package the final product in containers with minimal headspace or a nitrogen overlay.

  • Chelate Metal Ions:

    • Incorporate a chelating agent such as Edetate Disodium (EDTA) at a low concentration (typically 0.01% - 0.1% w/v) into your formulation. EDTA will sequester catalytic metal ions, rendering them inactive.

  • Add Antioxidants:

    • Consider adding a water-soluble antioxidant. The choice depends on the formulation, but common examples include ascorbic acid and sodium metabisulfite. These compounds act as sacrificial agents, being preferentially oxidized over the drug substance.

Summary of Recommended Storage Conditions

To maximize the shelf-life of this compound in both its pure and formulated states, adherence to proper storage conditions is non-negotiable.

ParameterSolid APIAqueous FormulationRationale
Temperature Controlled Room Temperature (20-25°C) or Refrigerated (2-8°C)Refrigerated (2-8°C)[11]Reduces rates of all chemical degradation pathways (hydrolysis, oxidation).[7]
Humidity Store in a desiccator or with desiccant packs (<40% RH)N/A (Sealed Container)Prevents moisture absorption which accelerates hydrolysis.[1][12]
Light Protect from light (Amber containers)[1]Protect from light (Amber vials/syringes)Prevents potential photolytic degradation.
Atmosphere Tightly sealed container, consider inert gas overlayHeadspace should be minimized or filled with an inert gas (N₂/Ar)Minimizes exposure to atmospheric moisture and oxygen.[12]

References

  • Pipzine Chemicals. (n.d.). Piperazine-1-carboximidamide.
  • Freeman, S. A., & Rochelle, G. T. (2011). Thermal degradation and oxidation of aqueous piperazine for carbon dioxide capture. Energy Procedia, 4, 1199-1206.
  • PubChem. (n.d.). This compound Hydrochloride. Retrieved from [Link]

  • Almeida, T. G., & Kurtén, T. (2022). Atmospheric Oxidation of Imine Derivative of Piperazine Initiated by OH Radical. ACS Earth and Space Chemistry, 6(10), 2453–2464.
  • Gagnon, A., & Spino, C. (2011). Mild Hydrolysis or Alcoholysis of Amides. Ti(IV) Catalyzed Conversion of Primary Carboxamides to Carboxylic Acids or Esters. Canadian Journal of Chemistry, 72(1), 142-145.
  • Bouling Chemical Co., Limited. (n.d.). Piperazine-1-Carboxamidine | Properties, Uses, Safety Data & Supplier in China.
  • Hunt, I. (n.d.). Ch20 : Amide hydrolysis. University of Calgary. Retrieved from [Link]

  • Nielsen, P., Tanthana, J., & Rochelle, G. (2014). Oxidation of piperazine in post-combustion carbon capture.
  • MDPI. (2021).
  • Medeiros, D. J., Blitz, M. A., & Seakins, P. W. (2021). Atmospheric Oxidation of Piperazine Initiated by OH: A Theoretical Kinetics Investigation. ACS Earth and Space Chemistry, 5(6), 1436–1447.
  • Chemistry Steps. (n.d.). Amide Hydrolysis: Acid and Base-Catalyzed Mechanism. Retrieved from [Link]

  • Yates, K., & Stevens, J. B. (1965). Mechanisms of Acid Hydrolysis of Carboxylic Acid Esters and Amides. Journal of the American Chemical Society, 87(1), 1-10.
  • Consensus. (n.d.). Strategies to enhance pharmaceutical formulation stability. Retrieved from [Link]

  • Al-Zoubi, R. M., & Marion, T. R. (2022). Amide Bond Bioisosteres: Strategies, Synthesis, and Successes. Journal of Medicinal Chemistry, 65(1), 1-52.
  • PubChem. (n.d.). Piperazine-1-carboxylic acid. Retrieved from [Link]

  • Master Organic Chemistry. (2019, October 7). Amide Hydrolysis Using Acid Or Base. Retrieved from [Link]

  • eCampusOntario Pressbooks. (n.d.). Drug Modifications to Improve Stability – An Introduction to Medicinal Chemistry & Molecular Recognition. Retrieved from [Link]

  • Hosseinzadeh, H., & Asoodeh, A. (2023). Designing Formulation Strategies for Enhanced Stability of Therapeutic Peptides in Aqueous Solutions: A Review. Pharmaceuticals, 16(3), 449.
  • Chan, S. Y., & Othman, N. (2021). Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals. Pharmaceutics, 13(8), 1224.
  • Englert, L., et al. (2025). Degradation of 2‑Amino-2-methylpropanol and Piperazine at CO2 Capture-Relevant Conditions. Industrial & Engineering Chemistry Research.
  • Freeman, S., & Rochelle, G. (2012). Thermal degradation of piperazine and its structural analogs. Energy Procedia, 23, 119-128.
  • Ali, M., et al. (2021). Degradation study of piperazine, its blends and structural analogs for CO2 capture: A review. Journal of Natural Gas Science and Engineering, 95, 104193.
  • Freeman, S. A. (2011). Thermal Degradation and Oxidation of Aqueous Piperazine for Carbon Dioxide Capture (Dissertation).
  • Breyer-Pfaff, U., et al. (1978).

Sources

Technical Support Center: Catalyst Deactivation in Piperazine-1-carboxamide Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals engaged in the synthesis of Piperazine-1-carboxamide and its derivatives. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address the common and complex challenge of catalyst deactivation. By understanding the root causes of catalyst performance degradation, you can enhance the efficiency, reproducibility, and scalability of your synthetic processes.

I. Frequently Asked Questions (FAQs)

This section provides quick answers to common questions regarding catalyst deactivation during this compound synthesis.

Q1: My reaction yield has suddenly dropped, or the reaction has stalled. What is the most likely cause?

A sudden drop in yield or a stalled reaction is often a primary indicator of catalyst deactivation. The most common culprits in the context of this compound synthesis, which frequently employs palladium on carbon (Pd/C) or other supported palladium catalysts, are catalyst poisoning or fouling. The nitrogen atoms in the piperazine ring and its derivatives can act as inhibitors by strongly adsorbing to the active metal sites.[1]

Q2: I've noticed a change in the physical appearance of my catalyst (e.g., clumping, color change). What does this signify?

A visual change in the catalyst can provide clues about the deactivation mechanism. For instance, the formation of a black precipitate, often referred to as palladium black, suggests catalyst aggregation and sintering, which leads to a loss of active surface area.[2] A color change could indicate a change in the oxidation state of the metal or the deposition of carbonaceous material (coking).

Q3: Can the piperazine starting material or the product itself cause catalyst deactivation?

Yes, this is a critical point to consider. Nitrogen-containing heterocycles, including piperazine and its derivatives, are known to act as catalyst poisons for precious metal catalysts like palladium.[1][3] The lone pair of electrons on the nitrogen atoms can coordinate strongly with the palladium surface, blocking active sites required for the catalytic cycle.

Q4: How can I determine the specific cause of my catalyst's deactivation?

Identifying the root cause requires a combination of reaction analysis and catalyst characterization. A systematic approach to troubleshooting, starting with an analysis of your starting materials for impurities, is crucial. For a definitive diagnosis, characterization of the spent catalyst using techniques such as X-ray Photoelectron Spectroscopy (XPS), Transmission Electron Microscopy (TEM), and X-ray Diffraction (XRD) is highly recommended.[2][4][5][6]

Q5: Is it possible to regenerate a deactivated catalyst, or do I always need to use a fresh batch?

Catalyst regeneration is often possible, depending on the deactivation mechanism. Fouling by carbonaceous deposits (coking) can often be reversed by controlled oxidation.[7] Some forms of poisoning can be reversed by washing with appropriate reagents. However, severe sintering (thermal degradation) is generally irreversible.[1]

II. In-Depth Troubleshooting Guides

This section provides detailed troubleshooting guides for the primary mechanisms of catalyst deactivation encountered during this compound synthesis.

Catalyst Poisoning

Catalyst poisoning refers to the strong chemisorption of substances onto the active sites of the catalyst, rendering them inactive.[8]

Common Poisons in this compound Synthesis:

  • Sulfur Compounds: Often present as impurities in starting materials or solvents, sulfur is a potent poison for palladium catalysts.[5][9]

  • Nitrogen-Containing Compounds: As mentioned, the piperazine substrate, product, and related intermediates can act as poisons.[1][3]

  • Halides: Residual halides from starting materials can also inhibit catalyst activity.[2]

  • Carbon Monoxide (CO): If using carbonylation chemistry, impurities in the CO gas stream or side reactions can lead to CO poisoning.

Diagnosis and Troubleshooting:

  • Purity Analysis: Scrutinize the purity of all reactants and solvents. Use high-purity grade materials to minimize potential poisons.

  • Control Experiment: Conduct a control experiment with highly purified starting materials. A significant improvement in yield would point towards poisoning from impurities in your standard reagents.

  • Catalyst Characterization: XPS analysis of the spent catalyst can reveal the presence of poisoning elements like sulfur or halides on the palladium surface.

Experimental Protocol: Testing for Catalyst Poisoning

  • Baseline Reaction: Run the synthesis under your standard conditions and record the reaction profile and final yield.

  • High-Purity Reaction: Meticulously purify all starting materials and solvents. For example, recrystallize solid reagents and use freshly distilled, degassed solvents. Rerun the reaction under the same conditions.

  • Comparison: A marked improvement in the high-purity reaction strongly suggests that impurities in your regular reagents are poisoning the catalyst.

Fouling (Coking)

Fouling is the physical deposition of carbonaceous materials, or "coke," on the catalyst surface, which blocks pores and active sites.[10]

Causes of Coking:

  • Decomposition of Organic Molecules: At elevated temperatures, organic molecules (solvents, reactants, or products) can decompose on the catalyst surface to form carbon deposits.

  • Polymerization: Reactive intermediates can polymerize on the catalyst surface, leading to fouling.

Diagnosis and Troubleshooting:

  • Visual Inspection: A darkened or black appearance of the catalyst can be indicative of coking.

  • Thermogravimetric Analysis (TGA): TGA of the spent catalyst can quantify the amount of carbonaceous deposits by measuring weight loss upon heating in an oxidizing atmosphere.

  • Reaction Condition Optimization: Lowering the reaction temperature or pressure can often mitigate coke formation.

Thermal Degradation (Sintering)

Sintering is the agglomeration of small metal catalyst particles into larger ones at high temperatures, resulting in a decrease in the active surface area.[1] This is a common cause of irreversible deactivation.

Causes of Sintering:

  • High Reaction Temperatures: Exceeding the thermal stability limit of the catalyst is the primary cause of sintering.

  • Localized Hotspots: Poor heat transfer within the reactor can lead to localized "hotspots" where the temperature is significantly higher than the bulk reaction temperature.

Diagnosis and Troubleshooting:

  • TEM Analysis: Transmission Electron Microscopy (TEM) is the most direct method to visualize an increase in palladium nanoparticle size, confirming sintering.[11][12]

  • XRD Analysis: X-ray Diffraction (XRD) can also indicate particle growth through the sharpening of diffraction peaks corresponding to palladium.[8][13][14]

  • Process Control: Ensure accurate temperature monitoring and control. For exothermic reactions, efficient stirring and heat dissipation are critical to prevent hotspots.

Leaching

Leaching is the dissolution of the active metal from the solid support into the reaction medium.[15][16] This not only deactivates the catalyst but can also contaminate the product.[17]

Causes of Leaching:

  • Chelating Agents: The presence of strong chelating agents in the reaction mixture, including some amines and solvents, can facilitate the dissolution of palladium.[15]

  • Acidic Conditions: Acidic conditions can promote the oxidation and subsequent leaching of palladium.

  • Oxidative Addition: In cross-coupling reactions, the oxidative addition of aryl halides to Pd(0) can lead to the formation of soluble palladium species.[15]

Diagnosis and Troubleshooting:

  • Product Analysis: Analyze the final product for trace palladium content using techniques like Inductively Coupled Plasma Mass Spectrometry (ICP-MS).

  • Reaction Filtrate Analysis: Analyze the reaction filtrate for dissolved palladium to confirm leaching.

  • Catalyst Support and Ligand Choice: The choice of catalyst support and, if applicable, ligands can influence the stability of the palladium. Stronger metal-support interactions can reduce leaching.

III. Data Presentation & Visualization

Table 1: Summary of Catalyst Deactivation Mechanisms and Diagnostic Approaches
Deactivation MechanismCommon Causes in this compound SynthesisKey Diagnostic TechniquesReversibility
Poisoning Sulfur impurities, nitrogen-containing compounds (substrate, product), halides, COXPS, Elemental AnalysisOften reversible with specific treatments
Fouling (Coking) High reaction temperatures, decomposition of organic moleculesTGA, Visual InspectionGenerally reversible by oxidation
Sintering Excessive reaction temperature, localized hotspotsTEM, XRDGenerally irreversible
Leaching Presence of chelating agents, acidic conditions, oxidative additionICP-MS of product/filtrateIrreversible loss of active metal
Diagram 1: Troubleshooting Workflow for Catalyst Deactivation

G start Low Yield or Stalled Reaction check_purity Check Purity of Reagents & Solvents start->check_purity run_control Run High-Purity Control Experiment check_purity->run_control purity_issue Yield Improves? run_control->purity_issue poisoning Diagnosis: Catalyst Poisoning purity_issue->poisoning Yes no_purity_issue No Significant Improvement purity_issue->no_purity_issue No characterize Characterize Spent Catalyst no_purity_issue->characterize xps XPS Analysis characterize->xps tem_xrd TEM / XRD Analysis characterize->tem_xrd tga TGA Analysis characterize->tga icpms ICP-MS of Product characterize->icpms xps_result Poisons Detected? xps->xps_result tem_xrd_result Increased Particle Size? tem_xrd->tem_xrd_result tga_result Significant Weight Loss? tga->tga_result icpms_result High Pd in Product? icpms->icpms_result xps_result->poisoning Yes sintering Diagnosis: Sintering tem_xrd_result->sintering Yes coking Diagnosis: Coking/Fouling tga_result->coking Yes leaching Diagnosis: Leaching icpms_result->leaching Yes

Caption: A logical workflow for troubleshooting catalyst deactivation.

Diagram 2: Catalyst Deactivation Pathways

G cluster_poisoning Poisoning cluster_fouling Fouling (Coking) cluster_sintering Sintering cluster_leaching Leaching active_catalyst Active Catalyst High Surface Area Pd Nanoparticles poisoned_catalyst Poisoned Catalyst Active Sites Blocked by Impurities (S, N, etc.) active_catalyst->poisoned_catalyst Impurities fouled_catalyst Fouled Catalyst Surface Covered by Carbon Deposits active_catalyst->fouled_catalyst High Temperature + Organics sintered_catalyst Sintered Catalyst Agglomerated Pd Particles (Low Surface Area) active_catalyst->sintered_catalyst High Temperature leached_catalyst Leached Catalyst Pd Dissolved into Solution active_catalyst->leached_catalyst Chelating Agents / Acidic Conditions

Caption: The main pathways of catalyst deactivation.

IV. Catalyst Regeneration Protocols

The appropriate regeneration protocol depends on the cause of deactivation. Always handle catalysts with appropriate personal protective equipment in a well-ventilated area.

Protocol 1: Regeneration of a Coked/Fouled Pd/C Catalyst

This protocol aims to remove carbonaceous deposits through controlled oxidation.

  • Solvent Washing:

    • Filter the catalyst from the reaction mixture.

    • Wash the catalyst thoroughly with a solvent that is a good solvent for the reactants and products (e.g., ethanol, isopropanol) to remove adsorbed organic species.

    • Dry the catalyst under vacuum at a moderate temperature (e.g., 60-80 °C).

  • Oxidative Treatment (Calcination):

    • Place the dried catalyst in a tube furnace.

    • Purge the furnace with an inert gas (e.g., nitrogen, argon).

    • Slowly introduce a stream of air or a dilute oxygen/nitrogen mixture.

    • Gradually heat the furnace to a temperature of 250-350 °C. Caution: Do not exceed the thermal stability limit of the catalyst support. The temperature should be high enough to burn off the coke but not so high as to cause sintering.

    • Hold at this temperature for 2-4 hours or until the coke is removed.

    • Cool the catalyst to room temperature under an inert atmosphere.

  • Reduction (if necessary):

    • The oxidative treatment will form a layer of palladium oxide (PdO) on the catalyst surface. For many hydrogenation reactions, the active species is Pd(0).

    • Reduce the catalyst in a stream of hydrogen gas (e.g., 5% H₂ in N₂) at a controlled temperature (typically 100-200 °C) to regenerate the active Pd(0) sites.

Protocol 2: Regeneration of a Mildly Poisoned Pd/C Catalyst

This protocol is for cases where poisoning is suspected to be reversible.

  • Solvent Washing:

    • As described in Protocol 1, wash the catalyst thoroughly with organic solvents.

  • Aqueous Washing:

    • For suspected poisoning by ionic species (e.g., halides), wash the catalyst with deionized water.

    • For some types of poisoning, a dilute aqueous base wash (e.g., 1-5% sodium carbonate solution) followed by a deionized water wash to neutrality can be effective.

    • A dilute acid wash (e.g., 1-5% acetic acid) may also be effective for removing certain basic poisons, but caution is advised as strong acids can leach the palladium.

  • Drying and Reduction:

    • Dry the washed catalyst thoroughly under vacuum.

    • If an oxidative state change is suspected or if the catalyst was exposed to air, perform a reduction step as described in Protocol 1.

V. References

  • Quantitative Differences in Sulfur Poisoning Phenomena over Ruthenium and Palladium: An Attempt To Deconvolute Geometric and Electronic Poisoning Effects Using Model Catalysts. ACS Catalysis. [URL: https://pubs.acs.org/doi/10.1021/acscatal.5b00454]

  • Recovery and reuse of homogeneous palladium catalysts via organic solvent nanofiltration: application in the synthesis of AZD4625. Green Chemistry. [URL: https://pubs.rsc.org/en/content/articlelanding/2023/gc/d3gc01449a]

  • Tracking Sulfur Poisoning of Pd/Al2O3 Catalysts for Methane Oxidation on Different Complexity Scales. ACS Publications. [URL: https://pubs.acs.org/doi/10.1021/acscatal.2c06030]

  • Investigation of Pd Leaching from Supported Pd Catalysts during the Heck Reaction. The Journal of Physical Chemistry B. [URL: https://pubs.acs.org/doi/10.1021/jp0442301]

  • Technical Support Center: Troubleshooting Low Yield in Palladium-Catalyzed Reactions of Pyridines. BenchChem. [URL: https://www.benchchem.com/technical-support-center/troubleshooting-low-yield-in-palladium-catalyzed-reactions-of-pyridines]

  • Sulphur poisoning of palladium catalysts used for methane combustion: effect of the support. Journal of Hazardous Materials. [URL: https://pubmed.ncbi.nlm.nih.gov/17935880/]

  • Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry. Organic Process Research & Development. [URL: https://pubs.acs.org/doi/10.1021/acs.oprd.3c00150]

  • Nanoscale Analysis of Sulfur Poisoning Effects on Hydrogen Sorption in Single Pd Nanoparticles. ChemRxiv. [URL: https://chemrxiv.org/engage/chemrxiv/article-details/64771485d924361e5e08b173]

  • Nanoscale Analysis of Sulfur Poisoning Effects on Hydrogen Sorption in Single Pd Nanoparticles. ACS Nano. [URL: https://pubs.acs.org/doi/10.1021/acsnano.3c05167]

  • avoiding catalyst poisoning in piperidine hydrogenation. BenchChem. [URL: https://www.benchchem.com/technical-support-center/avoiding-catalyst-poisoning-in-piperidine-hydrogenation]

  • XRD pattern and TEM images of Pd/C catalyst. ResearchGate. [URL: https://www.researchgate.net/figure/XRD-pattern-and-TEM-images-of-Pd-C-catalyst_fig2_349332025]

  • Figure 4. TEM image of catalysts: (a) Unreduced Pt,Pd,Ni/MgO, (b)... ResearchGate. [URL: https://www.researchgate.net/figure/TEM-image-of-catalysts-a-Unreduced-Pt-Pd-Ni-MgO-b-Unreduced-Pt-Pd-Ni-Mg097Zr-4-003O_fig4_325608935]

  • Recovery of Homogeneous Platinoid Catalysts from Pharmaceutical Media: Review on the Existing Treatments and the Perspectives of Membrane Processes. PubMed Central. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7914482/]

  • The Synthesis and Regeneration of Palladium Catalysts with the Use of Supercritical Carbon Dioxide. ResearchGate. [URL: https://www.researchgate.net/publication/279836926_The_Synthesis_and_Regeneration_of_Palladium_Catalysts_with_the_Use_of_Supercritical_Carbon_Dioxide]

  • Piperazine-promoted gold-catalyzed hydrogenation: the influence of capping ligands. ResearchGate. [URL: https://www.researchgate.net/publication/336499849_Piperazine-promoted_gold-catalyzed_hydrogenation_the_influence_of_capping_ligands]

  • Palladium Leaching in Ammonia. 911Metallurgist. [URL: https://www.911metallurgist.com/palladium-leaching-ammonia/]

  • X ray diffraction (XRD) patterns of Pd/C, Pd/C-300C, Pd/C-400C, Pd/C-500C and Pd/C-600C. ResearchGate. [URL: https://www.researchgate.net/figure/X-ray-diffraction-XRD-patterns-of-Pd-C-Pd-C-300C-Pd-C-400C-Pd-C-500C-and-Pd-C-600C_fig2_299400267]

  • An Efficient Leaching of Palladium from Spent Catalysts through Oxidation with Fe(III). MDPI. [URL: https://www.mdpi.com/2075-4701/9/4/451]

  • Regeneration of Supported Palladium Catalyst for Selective Hydrogenation of Acetylene. ResearchGate. [URL: https://www.researchgate.net/publication/250066265_Regeneration_of_Supported_Palladium_Catalyst_for_Selective_Hydrogenation_of_Acetylene]

  • CHAPTER 16: Palladium Detection Techniques for Active Pharmaceutical Ingredients Prepared via Cross-Couplings. Royal Society of Chemistry. [URL: https://pubs.rsc.org/en/content/chapter/bk9781849739218-00779/978-1-84973-921-8]

  • In Situ Electron Microscopy Studies of the Sintering of Palladium Nanoparticles on Alumina during Catalyst Regeneration Processes. ResearchGate. [URL: https://www.researchgate.net/publication/250066254_In_Situ_Electron_Microscopy_Studies_of_the_Sintering_of_Palladium_Nanoparticles_on_Alumina_during_Catalyst_Regeneration_Processes]

  • XRD analysis of Pd/C catalyst. The X-ray diffraction analysis examined... ResearchGate. [URL: https://www.researchgate.net/figure/XRD-analysis-of-Pd-C-catalyst-The-X-ray-diffraction-analysis-examined-the-formation_fig1_354898734]

  • Iridium- and Palladium-Based Catalysts in the Pharmaceutical Industry. MDPI. [URL: https://www.mdpi.com/1420-3049/27/3/859]

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  • Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. IntechOpen. [URL: https://www.intechopen.com/chapters/82618]

  • Underlying Mechanisms of Reductive Amination on Pd-Catalysts: The Unique Role of Hydroxyl Group in Generating Sterically Hindered Amine. National Institutes of Health. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7503387/]

  • Pd-Catalyzed Amination of Base-Sensitive Five-Membered Heteroaryl Halides with Aliphatic Amines. PubMed Central. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4197434/]

  • Overcoming Pd Catalyst Deactivation in the C–H Coupling of Tryptophan Residues in Water Using Air as the Oxidant. National Institutes of Health. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10383786/]

  • Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. Organic Process Research & Development. [URL: https://pubs.acs.org/doi/10.1021/acs.oprd.2c00122]

  • Palladium-Catalyzed Cascade Reactions for Synthesis of Heterocycles Initiated by C(sp3)–H Functionalization. MDPI. [URL: https://www.mdpi.com/1420-3049/28/18/6561]

  • Operando NAP-XPS Studies of a Ceria-Supported Pd Catalyst for CO Oxidation. MDPI. [URL: https://www.mdpi.com/2073-4344/12/10/1258]

  • Recent Advances of Pd/C-Catalyzed Reactions. MDPI. [URL: https://www.mdpi.com/1420-3049/21/9/1179]

  • Palladium Catalysed Cyclizations for N-Heterocycle Synthesis: Recent Developments. ResearchGate. [URL: https://www.researchgate.net/publication/225155787_Palladium_Catalysed_Cyclizations_for_N-Heterocycle_Synthesis_Recent_Developments]

  • Synthesis of Chiral Piperazines via Hydrogenation of Pyrazines Activated by Alkyl Halides. Organic Letters. [URL: https://pubmed.ncbi.nlm.nih.gov/27295257/]

  • Nitrogen heterocycles via palladium-catalyzed carbocyclization. Formal synthesis of (+)-alpha-allokainic acid. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/15228292/]

  • Enhancing the feasibility of Pd/C-catalyzed formic acid decomposition for hydrogen generation – catalyst pretreatment, deactivation, and regeneration. Catalysis Science & Technology. [URL: https://pubs.rsc.org/en/content/articlelanding/2021/cy/d1cy00713a]

  • Poisoning and Reuse of Supported Precious Metal Catalysts in the Hydrogenation of N-Heterocycles, Part II: Hydrogenation of 1-Methylpyrrole over Rhodium. MDPI. [URL: https://www.mdpi.com/2073-4344/10/10/1189]

  • Near-Ambient Pressure XPS and MS Study of CO Oxidation over Model Pd-Au/HOPG Catalysts: The Effect of the Metal Ratio. MDPI. [URL: https://www.mdpi.com/2073-4344/12/12/1628]

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Minimizing side reactions in the synthesis of Piperazine-1-carboxamide analogs

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Minimizing Side Reactions

Welcome to the Technical Support Center for the synthesis of piperazine-1-carboxamide analogs. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and navigate the common challenges encountered during the synthesis of this important class of compounds. Here, we provide in-depth, experience-driven advice in a direct question-and-answer format to address specific issues and help you optimize your synthetic strategies.

Troubleshooting Guide: Common Side Reactions and Mitigation Strategies

This section addresses the most frequent and problematic side reactions observed during the synthesis of this compound analogs. Each question is designed to reflect a real-world experimental challenge, followed by a detailed explanation of the underlying chemistry and actionable protocols.

Issue 1: Formation of Di-substituted Piperazine Byproducts

Question: My reaction is producing a significant amount of the 1,4-di-substituted byproduct, leading to a low yield of my desired mono-substituted this compound. How can I improve the selectivity for mono-substitution?

Answer: The formation of a di-substituted byproduct is a classic challenge in piperazine chemistry, arising from the comparable nucleophilicity of both nitrogen atoms in the piperazine ring.[1] To enhance mono-selectivity, several key strategies can be employed, focusing on controlling the stoichiometry, reaction kinetics, and the relative reactivity of the piperazine nitrogens.

Core Principles for Enhancing Mono-substitution:

  • Stoichiometric Control: Employing a large excess of piperazine (typically 5-10 equivalents) relative to your electrophile (e.g., acyl chloride, isocyanate) is the most straightforward approach. This statistically favors the reaction of the electrophile with an unreacted piperazine molecule over the mono-substituted product.[1][2]

  • Slow Addition & Temperature Control: A slow, controlled addition of the electrophile, particularly at reduced temperatures (e.g., 0 °C), can help manage the reaction rate. This minimizes localized high concentrations of the electrophile, which can drive the formation of the di-substituted product.[1][2]

  • Use of Protecting Groups: For maximum control, the use of a mono-protected piperazine derivative is the most robust strategy. The tert-butyloxycarbonyl (Boc) group is a common and effective choice, rendering one nitrogen temporarily unreactive. The protecting group can be subsequently removed under acidic conditions.[1][3]

Experimental Protocols for Selective Mono-acylation:

Protocol A: Excess Piperazine Method

  • Dissolve piperazine (5-10 equivalents) in a suitable aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add your acyl chloride or isocyanate (1 equivalent) dropwise to the stirred piperazine solution.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC or LC-MS.

  • Upon completion, quench the reaction with water and perform a standard aqueous workup.

  • Purify the crude product via column chromatography to separate the desired mono-acylated product from excess piperazine and the di-acylated byproduct.

Protocol B: Mono-Boc-Piperazine Approach

  • React commercially available N-Boc-piperazine (1 equivalent) with your acyl chloride or isocyanate (1-1.2 equivalents) in the presence of a non-nucleophilic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.5 equivalents) in DCM.

  • Stir the reaction at room temperature for 2-16 hours until completion is observed by TLC or LC-MS.

  • Perform an aqueous workup to remove the amine salt.

  • The resulting Boc-protected intermediate can often be used directly or purified by column chromatography.

  • To deprotect, dissolve the intermediate in a solution of trifluoroacetic acid (TFA) in DCM (typically 20-50% v/v) or 4M HCl in dioxane and stir at room temperature for 1-2 hours.

  • Evaporate the solvent and excess acid under reduced pressure to obtain the desired product as its salt.

Table 1: Comparison of Strategies to Minimize Di-substitution

StrategyAdvantagesDisadvantagesTypical Conditions
Excess Piperazine Simple, one-step procedure.Requires a significant excess of piperazine, which can complicate purification. May still yield some di-substituted product.5-10 eq. piperazine, slow addition at 0 °C.[2]
Mono-Protecting Group High selectivity for mono-substitution.[1]Multi-step process (protection and deprotection).[3]N-Boc-piperazine, base (TEA, DIPEA), DCM.

Logical Workflow for Troubleshooting Di-substitution

G start Significant Di-substitution Observed q1 Are you using a protecting group? start->q1 yes1 Yes q1->yes1 Yes no1 No q1->no1 No check_purity Check purity of protected starting material. yes1->check_purity strategy1 Increase excess of piperazine (5-10 eq.). no1->strategy1 strategy2 Implement slow addition of electrophile at 0 °C. strategy1->strategy2 strategy3 Consider using a mono-protected piperazine (e.g., N-Boc). strategy2->strategy3 check_conditions Verify deprotection conditions are not promoting side reactions. check_purity->check_conditions

Caption: Troubleshooting workflow for di-substitution.

Issue 2: Poor Yields in Amide Coupling Reactions

Question: I am attempting to form the carboxamide by coupling a carboxylic acid with a piperazine derivative using a standard coupling reagent, but my yields are consistently low. What factors could be contributing to this and how can I improve them?

Answer: Low yields in amide coupling reactions involving piperazines can stem from several sources, including suboptimal coupling reagent choice, inappropriate reaction conditions, or the inherent reactivity of your specific substrates.

Key Considerations for Efficient Amide Coupling:

  • Choice of Coupling Reagent: The selection of the coupling reagent is critical. For sterically hindered carboxylic acids or piperazines, more potent coupling reagents may be required. Common choices include EDC (in combination with an additive like HOBt or DMAP), HATU, or HBTU.[4][5]

  • Base Selection: A non-nucleophilic base, such as DIPEA or TEA, is essential to neutralize the acid formed during the reaction and to ensure the piperazine nitrogen remains sufficiently nucleophilic. The amount of base used should be carefully controlled.

  • Solvent and Temperature: Aprotic solvents like DCM, DMF, or acetonitrile are typically used.[4][6] While many couplings proceed well at room temperature, gentle heating (e.g., 50 °C) can sometimes improve yields for less reactive partners.[4]

  • Purity of Starting Materials: Ensure that both the carboxylic acid and the piperazine starting materials are pure and dry, as impurities and water can interfere with the coupling reaction.

Troubleshooting Protocol for Low Coupling Yields:

  • Reagent Screening: If using EDC/HOBt with poor results, consider switching to a more powerful uronium-based coupling reagent like HATU.

  • Optimize Base Equivalents: Typically, 1.5-2.0 equivalents of a non-nucleophilic base are sufficient. An excess can sometimes lead to side reactions.

  • Solvent Variation: If the reaction is sluggish in DCM, try a more polar aprotic solvent like DMF.

  • Temperature Adjustment: If the reaction does not proceed to completion at room temperature, consider gentle heating (40-50 °C) while monitoring for any decomposition.

Table 2: Common Coupling Reagents for this compound Synthesis

Coupling ReagentAdditiveCommon BaseKey Characteristics
EDCHOBt or DMAPDIPEA, TEACost-effective, but may be less efficient for hindered substrates.[4][5]
HATUNone requiredDIPEA, TEAHighly efficient, even for challenging couplings, but more expensive.
HBTUNone requiredDIPEA, TEASimilar to HATU in reactivity, a common alternative.

Frequently Asked Questions (FAQs)

Q1: What are the best practices for purifying this compound analogs from common side products?

A1: Purification can often be challenging due to the similar polarities of the desired product and byproducts.

  • Column Chromatography: Silica gel column chromatography is the most common method. A gradient elution starting with a non-polar solvent system (e.g., hexanes/ethyl acetate) and gradually increasing the polarity is often effective. Adding a small amount of triethylamine (0.1-1%) to the eluent can help to reduce tailing of basic compounds on the silica gel.

  • Recrystallization: If the product is a solid, recrystallization can be a highly effective purification technique.[7]

  • Acid-Base Extraction: An acid-base workup can be useful to remove non-basic impurities. Dissolving the crude mixture in an organic solvent and washing with a dilute acid (e.g., 1M HCl) will extract the basic piperazine-containing compounds into the aqueous layer. The aqueous layer can then be basified (e.g., with NaOH) and re-extracted with an organic solvent to recover the purified product.

Q2: How can I avoid N-alkylation side reactions when my starting materials contain alkyl halides?

A2: N-alkylation is a common side reaction if your piperazine starting material has a free N-H and there are alkyl halides present.[2][8]

  • Protecting Groups: The most reliable method is to use a piperazine with a protecting group on the nitrogen you do not want to react, such as a Boc or Cbz group.[1][9]

  • Reaction Conditions: Lowering the reaction temperature can help to disfavor the slower N-alkylation reaction in comparison to the desired acylation.[2]

Q3: My reaction involves a chiral piperazine derivative. What are the risks of epimerization and how can I minimize them?

A3: Epimerization can be a concern, particularly under harsh basic or acidic conditions, or with prolonged heating.

  • Mild Reagents: Use mild coupling reagents and bases. Avoid strong, non-hindered bases if possible.

  • Temperature Control: Keep reaction temperatures as low as feasible to achieve a reasonable reaction rate.

  • pH Control: During workup and purification, avoid prolonged exposure to strong acids or bases.

Reaction Scheme: General Synthesis of this compound Analogs

G cluster_0 Method A: Acyl Halide cluster_1 Method B: Amide Coupling piperazine1 Piperazine product1 This compound piperazine1->product1 Base (e.g., TEA) acyl_halide R-COCl acyl_halide->product1 piperazine2 Piperazine product2 This compound piperazine2->product2 Coupling Reagent (e.g., HATU), Base carboxylic_acid R-COOH carboxylic_acid->product2

Caption: Common synthetic routes to Piperazine-1-carboxamides.

References

  • BenchChem. (2025). Preventing di-substitution in piperazine N-alkylation reactions. BenchChem Technical Support.
  • Google Patents. (1987). 1-piperazine carboxamide derivatives, their preparation and their use in pharmaceutical compositions. EP0136274B1.
  • Ambeed. Reactions of Piperazines. Ambeed.com.
  • Taylor & Francis Online. (2017).
  • PubMed. (2009). Design and synthesis of a series of piperazine-1-carboxamidine derivatives with antifungal activity resulting from accumulation of endogenous reactive oxygen species.
  • BenchChem. (2025). Technical Support Center: Optimizing Piperazine Synthesis. BenchChem.
  • ResearchGate. (2017). Synthesis and biological activities of piperazine derivatives as antimicrobial and antifungal agents.
  • MDPI. (2021).
  • National Institutes of Health (NIH). (2018). Discovery of N-Alkyl Piperazine Side Chain Based CXCR4 Antagonists with Improved Drug-like Properties.
  • ACG Publications. (2023). Synthesis of some piperazine/piperidine amides of chromone-2- carboxylic acid as potential soluble epoxide hydrolase (sEH) inhibitors.
  • National Institutes of Health (NIH). (2016).
  • PubMed Central. (2020). Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor.
  • OSTI.gov. (2018).
  • BenchChem. (2025).
  • MDPI. (2021).
  • ResearchGate. (2003). A Simple Synthesis of N-Alkylpiperazines.
  • ACG Publications. (2023). Synthesis of some piperazine/piperidine amides of chromone-2-carboxylic acid as potential soluble epoxide hydrolase (sEH) inhibitors.
  • MDPI. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023.
  • Encyclopedia MDPI. (2021).
  • PubMed Central. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023.
  • PubMed. (2008). The design and synthesis of novel, potent and orally bioavailable N-aryl this compound CCR2 antagonists with very high hERG selectivity.
  • National Institutes of Health (NIH). (2025). Chiral pyrimidinyl-piperazine carboxamide derivatives as potent yeast α-glucosidase inhibitors.

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Technical Support Center: Enhancing the Oral Bioavailability of N-Aryl Piperazine-1-Carboxamides

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The N-aryl piperazine-1-carboxamide scaffold is a privileged structure in modern medicinal chemistry, forming the core of numerous clinical candidates and approved drugs. However, these compounds frequently present significant drug development challenges, primarily related to poor aqueous solubility and/or low intestinal permeability. These characteristics, often classifying them as Biopharmaceutics Classification System (BCS) Class II or IV compounds, can lead to low and variable oral bioavailability, hindering their therapeutic potential.[1][2] This guide provides a comprehensive, question-driven framework for researchers to troubleshoot common issues and systematically enhance the oral bioavailability of this important compound class.

Section 1: Troubleshooting & FAQs

This section addresses the most common experimental hurdles in a direct question-and-answer format, providing both the underlying rationale and actionable next steps.

Solubility-Related Issues

Q1: My N-aryl this compound derivative shows extremely low aqueous solubility (<10 µg/mL). What are my initial steps?

A1: Low aqueous solubility is the most common initial barrier. Your first step is to thoroughly characterize the compound's physicochemical properties to inform your formulation strategy.

  • Determine the pKa: The piperazine nitrogen is typically basic. Knowing the pKa is crucial. If the pKa is in the range of 2-8, the compound's solubility will be highly pH-dependent. For weakly basic drugs, salt formation is often a viable and effective strategy.[3]

  • Assess Crystallinity: Use X-ray Powder Diffraction (XRPD) and Differential Scanning Calorimetry (DSC) to determine if your material is crystalline or amorphous. Highly crystalline materials ("brick dust") require more energy to dissolve.[4] Strategies to overcome high lattice energy include creating amorphous solid dispersions or co-crystals.[5][6]

  • Measure LogP/LogD: This determines the lipophilicity of your compound. Highly lipophilic compounds (LogP > 3) are candidates for lipid-based formulations, which can improve solubility and utilize lipid absorption pathways.[7]

Q2: I've attempted salt formation with my weakly basic compound, but the resulting salt is unstable, disproportionates in solution, or is hygroscopic. What should I try next?

A2: Salt screening is a powerful tool, but not all salts are viable.[8]

  • The ∆pKa Rule: A stable salt generally requires a difference of at least 2-3 pKa units between the base (your compound) and the counter-ion acid.[3][9] If the difference is too small, the salt can disproportionate back to the free base in the higher pH environment of the intestine.

  • Screen Diverse Counter-ions: Do not limit your screen to common inorganic acids (e.g., HCl). Include a range of organic acids like mesylate, tosylate, and citrate, which can form more stable and less hygroscopic salts.[4][10]

  • Consider Co-crystals: If a stable salt is elusive, co-crystal engineering is an excellent alternative. Co-crystals are multi-component crystalline solids where the API and a co-former are linked by non-ionic interactions. They can significantly improve solubility and dissolution without the risk of disproportionation.[6][11]

Q3: My compound is a "brick dust" molecule with high crystallinity and a high melting point. How can I disrupt the crystal lattice to improve dissolution?

A3: For highly crystalline compounds, the goal is to present the drug to the gastrointestinal (GI) fluid in a higher-energy, more soluble form. The most effective strategy for this is creating an Amorphous Solid Dispersion (ASD) .[5][12]

  • Mechanism: In an ASD, the drug is molecularly dispersed within a polymer matrix (e.g., HPMC, HPMCAS, PVP).[6][13] This prevents the drug from crystallizing and maintains it in a high-energy, amorphous state. Upon administration, the polymer dissolves, releasing the drug in a supersaturated state, which provides a large concentration gradient for absorption.[12]

  • Key Consideration: The primary challenge with ASDs is preventing recrystallization during storage or in the GI tract.[12] The choice of polymer is critical; it must be miscible with the drug and have a high glass transition temperature (Tg) to limit molecular mobility.[6][12]

Permeability-Related Issues

Q4: My formulation provides good solubility and dissolution in vitro, but the compound still shows low permeability in a Caco-2 assay. Why might this be?

A4: This scenario suggests that the limiting factor for absorption is not dissolution, but the ability of the drug to cross the intestinal epithelium.

  • Efflux Transporters: The most common cause is that your compound is a substrate for an efflux transporter, primarily P-glycoprotein (P-gp) .[14][15] P-gp is an ATP-dependent pump expressed on the apical side of intestinal enterocytes that actively transports substrates back into the gut lumen, limiting absorption.[16][17]

  • Investigating P-gp Efflux: A bidirectional Caco-2 assay is the standard method to investigate this.[18] If the permeability from the basolateral-to-apical (B-A) side is significantly higher than from the apical-to-basolateral (A-B) side (typically an efflux ratio > 2), your compound is likely a P-gp substrate.[19] This can be confirmed by running the assay in the presence of a known P-gp inhibitor, like verapamil.[16]

Q5: How can I overcome P-glycoprotein (P-gp) efflux for my N-aryl this compound?

A5: If P-gp efflux is confirmed, several formulation strategies can be employed:

  • Use of Excipients as P-gp Inhibitors: Many pharmaceutical excipients, particularly surfactants and lipids used in formulations, have P-gp inhibitory effects.[17] Polysorbate 80 (Tween® 80), Cremophor® EL, and various components of lipid-based formulations can inhibit P-gp, effectively increasing the net flux of your compound across the intestinal wall.

  • Lipid-Based Formulations (LBFs): LBFs, such as Self-Emulsifying Drug Delivery Systems (SEDDS), are particularly effective.[20][21] They can enhance absorption not only by solubilizing the drug but also by inhibiting P-gp and potentially promoting lymphatic transport, which bypasses first-pass metabolism in the liver.[22]

In Vivo & Preclinical Hurdles

Q6: There is a significant discrepancy between my in vitro dissolution data and the in vivo pharmacokinetic (PK) profile. What could be the cause?

A6: This is a common challenge known as a lack of in vitro-in vivo correlation (IVIVC).[23][24]

  • Use of Biorelevant Dissolution Media: Standard dissolution tests in simple buffers often fail to predict in vivo behavior. You must use biorelevant media like Fasted State Simulated Intestinal Fluid (FaSSIF) and Fed State Simulated Intestinal Fluid (FeSSIF) .[25][26] These media contain bile salts and lecithin, which mimic the composition of human intestinal fluids and are critical for assessing the dissolution of poorly soluble and lipidic compounds.[27]

  • Precipitation in the Gut: An enabling formulation (like an ASD) might achieve rapid dissolution, creating a supersaturated solution that is prone to precipitation in the GI tract. Your in vitro dissolution setup should be designed to detect this (e.g., using a transfer model that simulates the pH change from the stomach to the intestine).

  • First-Pass Metabolism: The compound may be well-absorbed but then rapidly metabolized in the gut wall (by enzymes like CYP3A4) or the liver.[16] P-gp and CYP3A4 often have overlapping substrates, acting as a coordinated barrier to oral bioavailability.[15]

Section 2: Formulation Strategies & Experimental Protocols

This section provides detailed methodologies for the key formulation strategies discussed above.

Amorphous Solid Dispersions (ASDs)
  • Rationale: ASDs enhance oral bioavailability by converting a crystalline drug into its higher-energy, more soluble amorphous form, stabilized by a polymer matrix.[12] This approach is ideal for BCS Class II compounds where dissolution is the rate-limiting step for absorption.[28]

  • Diagram: Mechanism of Amorphous Solid Dispersion

    ASD_Mechanism cluster_0 Crystalline Drug (Low Energy, Low Solubility) cluster_1 ASD (High Energy, High Solubility) C1 C2 C3 C4 D Drug Molecule P Polymer Chain p1 p2 p3 p4 p5 GI GI Fluid (Supersaturation) Abs Absorption GI->Abs cluster_0 cluster_0 cluster_1 cluster_1 cluster_0->cluster_1 Spray Drying + Polymer cluster_1->GI Dissolution

    Caption: ASDs convert crystalline drugs into a high-energy amorphous form.

  • Protocol: Preparation of ASD by Spray Drying

    • Polymer & Solvent Selection: Select a polymer with good miscibility with your API (e.g., HPMCAS-HF, PVP VA64). Choose a common solvent system (e.g., acetone, methanol, or a mixture) that dissolves both the API and the polymer at the desired ratio (e.g., 25% drug load).

    • Solution Preparation: Prepare a solution with a total solid content of 2-5% (w/v). For example, to make a 25% drug load ASD, dissolve 250 mg of API and 750 mg of polymer in 20-50 mL of solvent.

    • Spray Drying Parameters:

      • Inlet Temperature: Set to 40-60 °C above the boiling point of your solvent.

      • Aspirator/Fan Rate: Set to a high level (e.g., 80-100%) to ensure efficient drying and collection.

      • Pump/Feed Rate: Start at a low rate (e.g., 10-20%) to ensure droplets dry before hitting the cyclone wall.

    • Execution: Feed the solution into the spray dryer. The solvent rapidly evaporates, leaving the API molecularly dispersed in the polymer matrix.

    • Collection & Secondary Drying: Collect the powdered ASD from the collection vessel. Dry the product under vacuum at 40 °C for 24-48 hours to remove residual solvent.

    • Characterization (Self-Validation):

      • PXRD: Confirm the absence of crystalline peaks to verify the amorphous state.

      • DSC: Observe a single glass transition temperature (Tg) to confirm miscibility.

      • HPLC: Assess the purity and degradation of the API post-processing.

Lipid-Based Formulations (LBFs)
  • Rationale: LBFs are highly effective for lipophilic (high LogP) compounds. They enhance bioavailability by pre-dissolving the drug in a lipid vehicle, facilitating emulsification in the gut, inhibiting efflux transporters, and promoting lymphatic uptake.[7][29]

  • Diagram: LBF Mechanism of Action

    LBF_Mechanism Formulation LBF Formulation (Drug in Oil/Surfactant) Emulsion Fine Emulsion / Micelles in GI Tract Formulation->Emulsion Dispersion & Digestion Enterocyte Enterocyte (Gut Wall) Emulsion->Enterocyte Absorption Lumen Intestinal Lumen PortalVein Portal Vein (to Liver) Enterocyte->PortalVein Lymph Lymphatic System (Bypasses Liver) Enterocyte->Lymph Lymphatic Uptake (for high LogP drugs)

    Caption: LBFs enhance absorption via emulsification and lymphatic pathways.

  • Protocol: Screening for a Simple Self-Emulsifying Drug Delivery System (SEDDS)

    • Excipient Screening: Determine the solubility of your API in various lipid excipients (oils, surfactants, co-solvents).

      • Oils: Long-chain triglycerides (e.g., Maisine® CC) and medium-chain triglycerides (e.g., Capmul® MCM).

      • Surfactants: Kolliphor® EL, Kolliphor® RH40, Tween® 80.

      • Co-solvents: Transcutol® HP, Propylene Glycol.

    • Ternary Phase Diagram Construction: Select the best oil, surfactant, and co-solvent based on solubility. Prepare a series of blank formulations at different ratios (e.g., varying oil from 10-80%, surfactant from 20-90%).

    • Emulsification Test: For each blank formulation, add 100 µL to 200 mL of water with gentle stirring. Observe the spontaneity of emulsification and the resulting droplet size (it should appear clear or slightly bluish, indicating a microemulsion). The region of the phase diagram that forms stable microemulsions is your self-emulsifying region.

    • Drug Loading: Prepare the best-performing blank formulation and dissolve your API into it at the desired concentration. Ensure the drug remains dissolved upon storage.

    • Characterization: Assess droplet size, polydispersity index (PDI), and dissolution performance in biorelevant media.

Section 3: In Vitro & In Vivo Assessment

Dissolution Testing for Enabling Formulations
  • Rationale: To establish a meaningful IVIVC, dissolution testing must simulate the conditions of the human intestine. This requires the use of biorelevant media that contain bile salts and lecithin.[25]

  • Table: Comparison of Biorelevant Dissolution Media

MediaComposition HighlightsSimulatesKey Application
FaSSIF pH 6.5, Low conc. of Taurocholate & LecithinFasted State IntestinePredicting performance when dosed on an empty stomach.[26]
FeSSIF pH 5.0-5.8, High conc. of Taurocholate & LecithinFed State IntestinePredicting performance after a meal; assessing food effects.[26]
  • Protocol: Preparation of FaSSIF (Fasted-State Simulated Intestinal Fluid) [25][30]

    • Prepare Blank FaSSIF Buffer (pH 6.5):

      • Dissolve sodium dihydrogen phosphate monohydrate (3.95 g), sodium chloride (6.19 g), and sodium hydroxide (as needed for pH adjustment) in 1 L of purified water. Adjust pH to 6.5 with 1N NaOH or HCl.

    • Prepare FaSSIF:

      • To the 1 L of blank buffer, add Sodium Taurocholate (3.3 g) and Lecithin (0.6 g).

      • Stir vigorously with a high-shear mixer or homogenizer until the solution becomes clear or slightly opalescent. A simplified method avoiding chlorinated solvents is now common.[25] The use of pre-made powders is also a convenient option.[31]

Caco-2 Permeability Assay for Efflux Assessment
  • Rationale: The Caco-2 cell line, derived from human colorectal adenocarcinoma, differentiates into a monolayer of polarized enterocytes that form tight junctions and express key transporters like P-gp. It is the gold standard for in vitro assessment of intestinal permeability and efflux.[18][19]

  • Diagram: Caco-2 Bidirectional Permeability Workflow

    Caco2_Workflow Seed Seed Caco-2 cells on Transwell inserts Culture Culture for 21 days to form monolayer Seed->Culture TEER Measure TEER (Transepithelial Electrical Resistance) to confirm monolayer integrity Culture->TEER Transport_A Add Drug to Apical (A) side Sample from Basolateral (B) side TEER->Transport_A Transport_B Add Drug to Basolateral (B) side Sample from Apical (A) side TEER->Transport_B Analyze Quantify drug concentration (LC-MS/MS) Transport_A->Analyze Transport_B->Analyze Calculate Calculate Apparent Permeability (Papp) and Efflux Ratio (ER) Analyze->Calculate

    Caption: Workflow for assessing drug permeability and efflux using Caco-2 cells.

  • Protocol: Caco-2 Bidirectional Assay

    • Cell Culture: Seed Caco-2 cells onto Transwell® inserts and culture for 21-25 days until a differentiated monolayer is formed.

    • Monolayer Integrity Check: Measure the Transepithelial Electrical Resistance (TEER) of each well. Only use monolayers with TEER values > 300 Ω·cm².

    • Transport Experiment:

      • Wash the monolayers with pre-warmed transport buffer (e.g., HBSS, pH 7.4).

      • A-to-B Transport: Add the test compound (e.g., at 10 µM) to the apical (donor) chamber and fresh buffer to the basolateral (receiver) chamber.

      • B-to-A Transport: Add the test compound to the basolateral (donor) chamber and fresh buffer to the apical (receiver) chamber.

    • Sampling: Incubate at 37 °C on an orbital shaker. Take samples from the receiver chamber at specified time points (e.g., 30, 60, 90, 120 min) and replace with fresh buffer.

    • Analysis: Quantify the concentration of the compound in all samples using LC-MS/MS.

    • Calculation:

      • Calculate the apparent permeability coefficient (Papp) for both directions.

      • Calculate the Efflux Ratio (ER) = Papp (B-A) / Papp (A-B).

      • Interpretation: An ER > 2 is indicative of active efflux.[19]

Section 4: References

  • Hilaris Publisher. (n.d.). Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. Retrieved from [Link]

  • Nayak, A. (n.d.). Novel Approaches to Enhance Oral Bioavailability of Poorly Soluble Drugs. Asian Journal of Pharmacy and Technology. Retrieved from [Link]

  • Fromm, M. F. (2000). P-glycoprotein: a defense mechanism limiting oral bioavailability and CNS accumulation of drugs. PubMed. Retrieved from [Link]

  • Luebbert, C., et al. (2017). Salt screening and characterization for poorly soluble, weak basic compounds: case study albendazole. PubMed. Retrieved from [Link]

  • Shaikh, J., et al. (2021). Introduction to Lipid-Based Drug Delivery Systems for Oral Delivery. IntechOpen. Retrieved from [Link]

  • Krishnaiah, Y. S. R. (2010). Pharmaceutical Technologies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. Walsh Medical Media. Retrieved from [Link]

  • Jadhav, M., et al. (n.d.). A Simple, Safe, and Environmentally Friendly Method of FaSSIF and FeSSIF Preparation Without Methylene Chloride. Dissolution Technologies. Retrieved from [Link]

  • Krishnaiah, Y. S. R. (2010). Pharmaceutical Technologies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. Journal of Bioequivalence & Bioavailability. Retrieved from [Link]

  • Slideshare. (n.d.). Methods of enhancing Dissolution and bioavailability of poorly soluble drugs. Retrieved from [Link]

  • Fromm, M. F. (2014). P-glycoprotein and its role in drug-drug interactions. Australian Prescriber. Retrieved from [Link]

  • Biorelevant.com. (n.d.). FaSSIF/FeSSIF/FaSSGF Biorelevant Dissolution Media. Retrieved from [Link]

  • Singh, G., et al. (2025). Formulation Strategy of BCS-II Drugs by Coupling Mechanistic In-Vitro and Nonclinical In-Vivo Data with PBPK: Fundamentals of Absorption-Dissolution to Parameterization of Modelling and Simulation. PubMed. Retrieved from [Link]

  • Saffoon, N., et al. (2021). Amorphous solid dispersions: An update for preparation, characterization, mechanism on bioavailability, stability, regulatory considerations and marketed products. NIH. Retrieved from [Link]

  • Khatri, R., et al. (2020). ORAL LIPID BASED DRUG DELIVERY SYSTEM: A REVIEW. International Journal of Pharmaceutical Sciences and Research. Retrieved from [Link]

  • Troutman, M. D., & Thakker, D. R. (2003). Impact of P-Glycoprotein-Mediated Intestinal Efflux Kinetics on Oral Bioavailability of P-Glycoprotein Substrates. ACS Publications. Retrieved from [Link]

  • ResearchGate. (n.d.). Salt screening and characterization for poorly soluble, weak basic compounds: Case study albendazole. Retrieved from [Link]

  • Varma, M. V. S., et al. (2005). Investigation of the Functional Role of P-Glycoprotein in Limiting the Oral Bioavailability of Lumefantrine. Antimicrobial Agents and Chemotherapy. Retrieved from [Link]

  • Singh, B., et al. (2017). Oral lipid based drug delivery system (LBDDS): formulation, characterization and application: a review. PubMed. Retrieved from [Link]

  • Pharmapproach.com. (2017). Bio-relevant Dissolution Media Development. Retrieved from [Link]

  • Al-Ali, A. A., et al. (2021). Pharmaceutical Formulations with P-Glycoprotein Inhibitory Effect as Promising Approaches for Enhancing Oral Drug Absorption and Bioavailability. PubMed Central. Retrieved from [Link]

  • Vertzoni, M., et al. (2005). The Use of Biorelevant Dissolution Media to Forecast the In Vivo Performance of a Drug. Pharmaceutical Technology. Retrieved from [Link]

  • International Journal of Pharmaceutical Sciences Review and Research. (2024). Enhancement of Solubility and Dissolution Rate of BCS Class II Drugs. Retrieved from [Link]

  • Interchim. (n.d.). FaSSIF, FeSSIF, FaSSGF (previously known as SIF Powder Original). Retrieved from [Link]

  • TANZ JOURNAL. (2025). advanced approaches to improve solubility of bcs class ii drugs. Retrieved from [Link]

  • PEXACY International Journal of Pharmaceutical Science. (2025). Cutting-Edge Approaches for Addressing Solubility Challenges in BCS Class II and IV Pharmaceuticals. Retrieved from [Link]

  • Contract Pharma. (2023). Amorphous Solid Dispersions for Bioavailability Enhancement. Retrieved from [Link]

  • Berge, S. M., et al. (n.d.). Strategy for the Prediction and Selection of Drug Substance Salt Forms. American Pharmaceutical Review. Retrieved from [Link]

  • Al-Gousous, J., & Langguth, P. (2024). Improving In Vitro–In Vivo Correlation (IVIVC) for Lipid-Based Formulations: Overcoming Challenges and Exploring Opportunities. MDPI. Retrieved from [Link]

  • ResearchGate. (n.d.). Amorphous solid dispersion method for improving oral bioavailability of poorly water-soluble drugs. Retrieved from [Link]

  • Lonza. (2022). Rapid Development of Amorphous Solid Dispersions for Improved Bioavailability. Retrieved from [Link]

  • ResearchGate. (n.d.). Formulation of lipid-based delivery systems for oral administration: Materials, methods and strategies. Retrieved from [Link]

  • FIP - International Pharmaceutical Federation. (2022). In Vitro In Vivo (IVIV) Correlations. YouTube. Retrieved from [Link]

  • Division of Pharmacy Professional Development. (n.d.). WHITE PAPER: Amorphous Solid Dispersions-One approach to improving Bioavailability. Retrieved from [Link]

  • Pharma Focus Asia. (n.d.). Lipid Based Drug Delivery Systems. Retrieved from [Link]

  • Creative Biolabs. (n.d.). Salt Selection. Retrieved from [Link]

  • Kim, T. H., et al. (2013). In vitro-In vivo Correlation: Perspectives on Model Development. PubMed Central. Retrieved from [Link]

  • Volpe, D. A. (2011). Optimization of the Caco-2 permeability assay to screen drug compounds for intestinal absorption and efflux. PubMed. Retrieved from [Link]

  • ResearchGate. (n.d.). In vitro - In vivo correlation in the development of oral drug formulation: A screenshot of the last two decades. Retrieved from [Link]

  • Jaleh, A., et al. (2010). In vitro - in vivo correlation: from theory to applications. PubMed. Retrieved from [Link]

  • Chaudhary, A., et al. (2022). Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations. MDPI. Retrieved from [Link]

  • ResearchGate. (n.d.). Permeability for Intestinal Absorption: Caco-2 Assay and Related Issues. Retrieved from [Link]

Sources

Technical Support Center: Mitigating hERG Inhibition in Piperazine-1-Carboxamide CCR2 Antagonists

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) to address the specific challenge of reducing hERG (human Ether-à-go-go-Related Gene) potassium channel inhibition for Piperazine-1-carboxamide CCR2 antagonists. Our goal is to provide actionable strategies and explain the scientific rationale behind them to accelerate your drug discovery programs.

Part 1: Frequently Asked Questions (FAQs)

This section addresses foundational concepts critical to understanding and tackling hERG-related cardiotoxicity.

Q1: What is the hERG channel and why is it a major concern in drug discovery?

The hERG gene encodes the pore-forming subunit of a voltage-gated potassium channel (IKr) that is crucial for the repolarization phase of the cardiac action potential.[1][2] Inhibition of this channel by pharmaceutical compounds can delay this repolarization process, leading to a prolongation of the QT interval on an electrocardiogram.[3][4] This condition, known as Long QT Syndrome, can trigger life-threatening cardiac arrhythmias like Torsade de Pointes (TdP).[1][3] Due to this severe side effect, hERG inhibition is a primary reason for drug candidate attrition during preclinical and clinical development, and several drugs have been withdrawn from the market.[5][6] Consequently, early and routine screening for hERG liability is a mandatory step in modern drug discovery.[7]

Q2: What are this compound CCR2 antagonists and why are they investigated?

This compound is a chemical scaffold used to develop antagonists for the C-C chemokine receptor type 2 (CCR2). CCR2 and its primary ligand, MCP-1 (CCL2), are key players in the inflammatory response, particularly in recruiting monocytes to sites of inflammation.[8] This pathway has been implicated in a wide range of diseases, including rheumatoid arthritis, atherosclerosis, multiple sclerosis, and neuropathic pain.[8] Therefore, small molecule antagonists of CCR2, such as those based on the this compound scaffold, are being actively investigated as potential therapeutics for these inflammatory conditions.[9]

Q3: Why does the this compound scaffold have a high propensity for hERG inhibition?

The hERG channel's binding pocket is notoriously promiscuous, accommodating a wide variety of structurally diverse molecules.[3][7] However, most potent hERG blockers share a common pharmacophore: a basic, ionizable nitrogen atom flanked by hydrophobic or aromatic groups.[7][10]

The this compound scaffold inherently contains these features:

  • Basic Center: The piperazine ring contains at least one basic nitrogen atom that is protonated at physiological pH. This positively charged center can form critical cation-π or ion-dipole interactions with key aromatic residues (Tyr652 and Phe656) in the hERG channel pore.[11][12]

  • Hydrophobicity: The scaffold is typically decorated with lipophilic aryl or heteroaryl groups to achieve high-affinity binding to the CCR2 target.[8] This combination of a basic center and high lipophilicity is a classic recipe for hERG channel inhibition.[4][13]

Part 2: Troubleshooting Guides

This section provides practical, in-depth guidance for specific experimental challenges.

Troubleshooting Guide 1: My lead CCR2 antagonist shows significant hERG inhibition. What are my immediate next steps?

Discovering hERG liability in a promising lead compound can be a significant setback, but a systematic approach can clarify the risk and guide your next steps.

Step 1: Confirm and Quantify the hERG Liability

Initial screens can sometimes produce false positives. It is crucial to confirm the finding with a "gold-standard" assay.

  • Recommended Action: Perform an automated whole-cell patch-clamp electrophysiology assay.[1] This assay directly measures the flow of ions through the hERG channel in a cell line (e.g., HEK-293 or CHO) stably expressing the channel. It provides a quantitative IC₅₀ value (the concentration at which the compound inhibits 50% of the channel's current), which is the industry standard for assessing hERG potency.[1][14]

  • Causality: High-throughput screening methods, like fluorescence polarization binding assays, measure binding, not functional channel block.[15] Electrophysiology confirms that the binding event translates into a functional inhibition of the channel's ability to conduct potassium ions, which is the direct cause of cardiac repolarization delay.

Step 2: Analyze Physicochemical Properties

Once the IC₅₀ is confirmed, analyze the compound's key physicochemical properties to diagnose the likely cause of the hERG activity.

  • Recommended Action: Calculate or measure the following properties:

    • Lipophilicity (cLogP or LogD₇.₄): High lipophilicity (cLogP > 3.5) is strongly correlated with hERG inhibition.[13]

    • Basicity (pKa): A basic nitrogen with a pKa in the physiological range (6.5-8.5) is a major risk factor.[3]

  • Causality: Lipophilic compounds can partition more readily into the cell membrane, potentially accessing the hERG channel's binding site from within the lipid bilayer.[16] A basic center that is protonated at physiological pH is essential for the key electrostatic interactions within the channel pore that "lock" the blocker in place.[17]

Step 3: Determine the Safety Margin

The absolute hERG IC₅₀ value is less important than its ratio relative to the on-target potency.

  • Recommended Action: Calculate the safety margin (or hERG selectivity index) by dividing the hERG IC₅₀ by the CCR2 functional IC₅₀.

    • Safety Margin = hERG IC₅₀ / CCR2 IC₅₀

  • Interpretation: A safety margin of >30-100x is often considered a minimum requirement to proceed, though this can vary by project. A low margin (<30x) indicates that the concentrations required for therapeutic efficacy are close to those that could cause cardiotoxicity, necessitating significant medicinal chemistry optimization.

The following workflow diagram summarizes this initial triaging process.

G cluster_0 Start Lead Compound with Potential hERG Flag Confirm Confirm with Automated Patch Clamp Assay Start->Confirm Initial Screen Result Analyze Analyze Physicochemical Properties (LogP, pKa) Confirm->Analyze IC50 Confirmed CalcMargin Calculate Safety Margin (hERG IC50 / CCR2 IC50) Analyze->CalcMargin Decision Safety Margin >100x? CalcMargin->Decision Proceed Proceed with Caution (Monitor in vivo) Decision->Proceed Yes Optimize Enter Lead Optimization Cycle (See Troubleshooting Guide 2) Decision->Optimize No caption Fig 1. Triage workflow for a compound with hERG liability.

Fig 1. Triage workflow for a compound with hERG liability.
Troubleshooting Guide 2: How can I structurally modify the this compound scaffold to mitigate hERG risk while maintaining CCR2 potency?

Mitigating hERG inhibition is a multi-parameter optimization challenge. The goal is to disrupt the key interactions with the hERG channel while preserving the necessary interactions for CCR2 binding. Several well-established medicinal chemistry strategies can be employed.[6][18]

Strategy 1: Reduce Basicity of the Piperazine Nitrogen

This is often the most effective strategy. Lowering the pKa of the basic nitrogen reduces the proportion of the compound that is protonated at physiological pH, thereby weakening the crucial cation-π interactions in the hERG pore.[3]

  • Tactic A: Introduce Electron-Withdrawing Groups (EWGs): Placing EWGs on or near the piperazine ring can inductively lower the pKa of the nitrogen. For example, replacing a piperidine with a piperazine can lower pKa.[3]

  • Tactic B: Bioisosteric Replacement of the Piperazine Core: Replace the piperazine ring with a bioisostere that has a lower intrinsic basicity or presents the nitrogen atoms in a different spatial orientation.[19] This is a powerful strategy to explore novel chemical space.[20] Examples include constrained bicyclic diamines or diazepanes.[19][21]

Strategy 2: Reduce Overall Lipophilicity

Decreasing the molecule's "greasiness" can reduce its affinity for the hydrophobic regions of the hERG channel and lower its partitioning into the cell membrane.[3][6][13]

  • Tactic A: Add Polar Functional Groups: Introduce polar groups (e.g., hydroxyl, small amides) onto peripheral parts of the molecule, away from the core CCR2 pharmacophore.

  • Tactic B: Modify Aromatic Rings: Replace a lipophilic aromatic ring (e.g., dichlorophenyl) with a more polar heterocycle (e.g., pyridine, pyrimidine) or add polar substituents.[18]

Strategy 3: Introduce an Acidic Group to Form a Zwitterion

Introducing a carboxylic acid or other acidic moiety can create a zwitterion at physiological pH.[3][18]

  • Tactic A: Add a Carboxylic Acid: The classic example is the transformation of the hERG-blocking antihistamine terfenadine into its non-blocking, active metabolite fexofenadine by the addition of a carboxylic acid.[3] The intramolecular salt bridge can mask the basic center and dramatically reduce lipophilicity, effectively "hiding" the hERG pharmacophore.

  • Caution: This can sometimes negatively impact cell permeability and oral bioavailability. Placing the acid with steric hindrance can sometimes mitigate the formation of reactive acyl glucuronide metabolites.[3][18]

The following table summarizes these strategies and their expected impact.

Strategy Specific Tactic Effect on pKa Effect on Lipophilicity (cLogP) Expected Impact on hERG IC₅₀ Potential Risk to CCR2 Potency
Reduce Basicity Replace piperidine with piperazine[3]↓↓↑↑ (Favorable)Low to Moderate
Bioisosteric replacement of piperazine[19]↓ or ↔↔ or ↓↑↑ (Favorable)Moderate to High
Reduce Lipophilicity Add peripheral hydroxyl group↑ (Favorable)Low
Replace aryl ring with heterocycle[18]↓↓↑↑ (Favorable)Moderate
Introduce Acidity Add carboxylic acid to form zwitterion[3]Forms internal salt↓↓↓↑↑↑ (Highly Favorable)Moderate (Permeability risk)

Key: ↑ = Increase; ↓ = Decrease; ↔ = Little to no change. The number of arrows indicates the general magnitude of the effect.

The process of applying these strategies is iterative, as depicted in the lead optimization cycle diagram below.

G cluster_0 Analyze Analyze SAR (hERG vs. CCR2) Design Design New Analogs (Apply hERG mitigation strategies) Analyze->Design Iterate Synthesize Synthesize Compounds Design->Synthesize Test Test in vitro (CCR2 & hERG Assays) Synthesize->Test Test->Analyze caption Fig 2. The iterative Design-Make-Test-Analyze (DMTA) cycle.

Fig 2. The iterative Design-Make-Test-Analyze (DMTA) cycle.
Part 3: Experimental Protocols

To ensure data quality and reproducibility, adhering to standardized protocols is essential. Below is a generalized protocol for a key assay in hERG liability assessment.

Protocol: Automated Whole-Cell Patch-Clamp Electrophysiology for hERG IC₅₀ Determination

This protocol provides a framework for using an automated patch-clamp system (e.g., QPatch) to determine a compound's inhibitory effect on the hERG channel.[1]

1. Cell Preparation

  • Culture CHO or HEK-293 cells stably expressing the hERG channel under standard conditions (e.g., 37°C, 5% CO₂).

  • On the day of the experiment, detach cells using a gentle, non-enzymatic dissociation solution to ensure cell membrane integrity.

  • Resuspend the cells in the appropriate extracellular (external) solution at a concentration of 1-2 x 10⁶ cells/mL.

  • Allow cells to recover for at least 30 minutes before use.

2. Instrument Setup and Solutions

  • Instrument: QPatch Automated Patch Clamp System or equivalent.[1]

  • External Solution (in mM): 140 NaCl, 4 KCl, 1 MgCl₂, 2 CaCl₂, 10 HEPES, 5 Glucose. Adjust pH to 7.4 with NaOH.

  • Internal Solution (in mM): 120 KCl, 5 MgCl₂, 5 EGTA, 10 HEPES, 4 Mg-ATP. Adjust pH to 7.2 with KOH.

  • Compound Preparation: Prepare a stock solution of the test compound in 100% DMSO. Perform a serial dilution series to achieve the final desired test concentrations (e.g., 0.01, 0.1, 1, 10, 30 µM). The final DMSO concentration in the well should be ≤0.5%.

3. Experimental Run

  • Prime the instrument's fluidics with the internal and external solutions.

  • Load the cell suspension and compound plates onto the instrument deck.

  • Initiate the automated protocol. The instrument will perform the following steps for each well:

    • Trap a single cell and form a giga-ohm seal (>1 GΩ).

    • Rupture the cell membrane to achieve whole-cell configuration.

    • Apply the voltage-clamp protocol to elicit hERG currents. A typical pulse protocol involves holding the cell at -80 mV, depolarizing to +20 mV to open and inactivate the channels, and then repolarizing to -50 mV to measure the deactivating tail current.[22]

    • Establish a stable baseline current with vehicle solution.

    • Apply the test compound at increasing concentrations, allowing for equilibrium at each concentration (typically 3-5 minutes).

4. Data Analysis

  • Measure the peak amplitude of the hERG tail current at -50 mV for each concentration.

  • Normalize the data by expressing the current at each compound concentration as a percentage of the baseline (vehicle) current.

  • Fit the concentration-response data to a four-parameter Hill equation to determine the IC₅₀ value.

  • Quality Control: Only include cells that maintain a stable seal resistance and low leak current throughout the experiment.

References
  • Physicochemical determinants for drug induced blockade of HERG potassium channels: effect of charge and charge shielding.PubMed.
  • Case studies of optimizing hERG toxicity for different compounds. a,...ResearchGate.
  • Physicochemical QSAR analysis of hERG inhibition revisited: towards a quantitative potency prediction.ResearchGate.
  • Physicochemical Features of the hERG Channel Drug Binding Site.Semantic Scholar.
  • hERG Safety Assay.Creative Bioarray.
  • Mastering hERG: Med Chem Strategies for Mitigating Cardiotoxicity Risks.YouTube.
  • Med Chem Strategies to Master hERG and Mitigate Cardiotoxicity Risks.Drug Hunter.
  • Medicinal Chemistry of hERG Optimizations: Highlights and Hang-Ups.ResearchGate.
  • In Vitro Safety Pharmacology Assays.Charles River Laboratories.
  • Overcoming hERG activity in the discovery of a series of 4-azetidinyl-1-aryl-cyclohexanes as CCR2 antagonists.ResearchGate.
  • Herg Assay Services.Reaction Biology.
  • Basic Bioisosteres.Cambridge MedChem Consulting.
  • [Lead compound optimization strategy(5) – reducing the hERG cardiac toxicity in drug development].PubMed.
  • Bioisosteres of Piperazine & Related Diamines in the Design of Biologically Active Compounds.Blumberg Institute.
  • The design and synthesis of novel, potent and orally bioavailable N-aryl this compound CCR2 antagonists with very high hERG selectivity.PubMed.
  • Overcoming Undesirable HERG Potency of Chemokine Receptor Antagonists Using Baseline Lipophilicity Relationships.PubMed.
  • Bioisosteric Replacement as a Tool in Anti-HIV Drug Design.MDPI.
  • hERG channel blockers: Part 2.YouTube.
  • Structural modeling of the hERG potassium channel and associated drug interactions.Biophysical Journal.
  • Three-dimensional quantitative structure-activity relationship for inhibition of human ether-a-go-go-related gene potassium channel.PubMed.
  • Effect of the Membrane Environment on Pharmacologic Inhibition of hERG K+ Channel Activity.PubMed.
  • Characterisation of recombinant HERG K+ channel blockade by the Class Ia antiarrhythmic drug procainamide.PubMed.
  • Probing the molecular basis of hERG drug block with unnatural amino acids.Nature.

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Technical Support Center: Strategies for Improving Regioselectivity in Piperazine-1-carboxamide Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for piperazine chemistry. This guide is designed for researchers, medicinal chemists, and drug development professionals who are navigating the complexities of synthesizing N1-monosubstituted piperazine-1-carboxamides. The symmetrical nature of the piperazine ring presents a unique synthetic challenge, where controlling functionalization at the N1 versus the N4 position is paramount for achieving the desired molecular architecture.[1][2]

This document provides a structured approach to overcoming regioselectivity issues, moving from foundational concepts in our FAQ section to detailed, problem-oriented solutions in our Troubleshooting Guides.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common questions that form the basis of a rational approach to piperazine synthesis.

Q1: Why is achieving regioselectivity in piperazine-1-carboxamide synthesis inherently challenging?

The core challenge lies in the structure of piperazine itself. It is a symmetrical molecule with two secondary amine nitrogens (N1 and N4) that possess nearly identical reactivity and nucleophilicity.[1] A direct reaction of piperazine with a single equivalent of an acylating agent (like an isocyanate or carbamoyl chloride) will typically result in a statistical mixture of the desired N1-monosubstituted product, the N1,N4-disubstituted byproduct, and unreacted starting material.

Q2: What is the most common and reliable strategy to achieve selective N1-monosubstitution?

The most widely accepted and practiced method is the use of a protecting group.[3] This strategy involves temporarily "blocking" or "masking" one of the piperazine nitrogens, thereby differentiating it from the other. The reaction sequence is as follows:

  • Protection: Selectively introduce a protecting group onto one nitrogen atom (e.g., N4).

  • Functionalization: Perform the desired carboxamide formation reaction on the remaining free nitrogen (N1).

  • Deprotection: Remove the protecting group to reveal the secondary amine at N4, yielding the final N1-piperazine-1-carboxamide.

Q3: What are "orthogonal protecting groups" and why are they important in this context?

Orthogonal protecting groups are distinct classes of protecting groups that can be removed under specific, non-interfering conditions.[1][4] For example, one group might be removed with acid, while another is removed by catalytic hydrogenolysis.[1][2] This concept is critical when synthesizing complex molecules where multiple functional groups need to be managed. If the final molecule requires further elaboration at the N4 position, an orthogonal strategy allows for the selective deprotection of N4 without disturbing the N1-carboxamide or other sensitive parts of the molecule.[1]

Q4: What are the key factors to consider when selecting a protecting group for my synthesis?

The choice is dictated by the overall molecular environment and the planned synthetic route.[4] Key considerations include:

  • Stability: The protecting group must be stable to the conditions required for the carboxamide formation step.

  • Ease of Introduction and Removal: The protection and deprotection steps should be high-yielding and straightforward.

  • Compatibility: The conditions used to remove the protecting group must not cleave or degrade other functional groups present in your molecule.[1] For instance, if your molecule contains a double bond, you might avoid a Cbz group, which is removed by hydrogenation.

Q5: Is it possible to achieve monosubstitution without using protecting groups?

While less common for carboxamides, some methods for monosubstitution avoid traditional protection-deprotection steps. One approach involves using a protonated piperazine salt (e.g., piperazine mono-hydrochloride or mono-acetate).[3] The protonation of one nitrogen deactivates it, allowing the other to react selectively. However, this method's success can be highly dependent on the specific electrophile and reaction conditions, and it may not be as general or high-yielding as a protecting group strategy.[3]

Section 2: Troubleshooting Guides & Protocols

This section provides solutions to specific experimental problems you may encounter.

Problem 1: My reaction is yielding a mixture of mono- and di-substituted products, resulting in low yield and difficult purification.
  • Probable Cause: You are likely attempting a direct acylation of unprotected piperazine. The two nitrogen atoms have similar reactivity, leading to poor selectivity.

  • Solution: Implement a protecting group strategy. This is the most robust method to ensure high regioselectivity for N1-carboxamide formation. The general workflow is outlined below.

G cluster_0 Regioselective Synthesis Workflow Piperazine Piperazine ProtectedPip N4-Protected Piperazine Piperazine->ProtectedPip 1. Protection (e.g., Boc₂O) TargetProtected N1-Carboxamide-N4-Protected Piperazine ProtectedPip->TargetProtected 2. Carboxamide Formation (e.g., R-NCO) FinalProduct Target N1-Piperazine-1-carboxamide TargetProtected->FinalProduct 3. Deprotection (e.g., TFA)

Caption: General workflow for regioselective synthesis.

Problem 2: I need to choose a protecting group strategy, but I'm unsure which one is best for my molecule.
  • Analysis: The optimal protecting group is determined by the chemical stability of your starting materials and any other functional groups present. The decision tree below can guide your selection based on common chemical sensitivities.

G cluster_yes cluster_no Start Is your molecule stable to strong acid (e.g., TFA)? Boc Use Boc Group (tert-Butoxycarbonyl) Start->Boc Yes H2_Stable Is your molecule stable to catalytic hydrogenolysis? Start->H2_Stable No Cbz Use Cbz Group (Benzyloxycarbonyl) H2_Stable->Cbz Yes Base_Stable Is it stable to mild base (e.g., Piperidine)? H2_Stable->Base_Stable No Fmoc Consider Fmoc Group (Base-labile) Advanced Consider Advanced Groups (Alloc, Teoc) Base_Stable->Fmoc Yes Base_Stable->Advanced No (Needs very mild non-acidic/basic/reductive)

Caption: Decision tree for selecting a protecting group.

For a direct comparison, the following table summarizes the most common orthogonal protecting groups used in piperazine synthesis.[1]

Protecting Group Abbreviation Introduction Reagent Deprotection Conditions Stability Profile
tert-ButoxycarbonylBocDi-tert-butyl dicarbonate (Boc)₂OStrong acid (e.g., TFA, HCl)Stable to base and hydrogenolysis.[1]
BenzyloxycarbonylCbz or ZBenzyl chloroformate (Cbz-Cl)Catalytic Hydrogenolysis (e.g., H₂/Pd/C)Stable to acidic and basic conditions.[1]
9-FluorenylmethoxycarbonylFmocFmoc-Cl or Fmoc-OSuBase (e.g., 20% Piperidine in DMF)Stable to acid and hydrogenolysis.
Problem 3: My molecule is sensitive to strong acid. How can I synthesize my target compound?
  • Recommended Strategy: The Benzyloxycarbonyl (Cbz) group is ideal for this scenario. It is robustly stable under most conditions required for carboxamide formation and is selectively removed by catalytic hydrogenolysis, which is a neutral and mild method.[1]

  • Detailed Protocol: N-Cbz Protection of Piperazine [1]

    • Materials: Piperazine, Benzyl chloroformate (Cbz-Cl), Dichloromethane (DCM), Sodium carbonate.

    • Procedure:

      • Dissolve piperazine (2.5 equivalents) in DCM.

      • Cool the solution to 0 °C in an ice bath.

      • Slowly add a solution of Benzyl chloroformate (1.0 equivalent) in DCM.

      • Add an aqueous solution of sodium carbonate to maintain a basic pH.

      • Allow the reaction to warm to room temperature and stir for 3-4 hours, monitoring by TLC or LC-MS.

      • Upon completion, perform an aqueous workup, dry the organic layer, and concentrate under reduced pressure. Purify the resulting N-Cbz-piperazine by chromatography or crystallization.

  • Detailed Protocol: Deprotection of N-Cbz Group via Hydrogenolysis [1]

    • Materials: N-Cbz protected piperazine derivative, 10% Palladium on carbon (Pd/C), Methanol (MeOH), Hydrogen gas (H₂).

    • Procedure:

      • Dissolve the N-Cbz protected compound in MeOH.

      • Carefully add 10% Pd/C catalyst (typically 5-10 mol% Pd).

      • Place the reaction flask under an atmosphere of hydrogen (a balloon is often sufficient for small scale).

      • Stir the mixture vigorously at room temperature until the starting material is consumed (monitor by TLC or LC-MS).

      • Filter the reaction mixture through a pad of Celite® to remove the catalyst.

      • Concentrate the filtrate under reduced pressure to obtain the deprotected product.

Problem 4: My molecule contains functional groups sensitive to catalytic hydrogenolysis (e.g., alkenes, alkynes, or other reducible groups). What is a suitable alternative to Cbz?
  • Recommended Strategy: The tert-Butoxycarbonyl (Boc) group is the most common and effective choice in this case. It is completely stable to hydrogenolysis and basic conditions but is cleanly removed with strong acids like trifluoroacetic acid (TFA).[1][2]

  • Detailed Protocol: N-Boc Protection of Piperazine

    • Materials: Piperazine, Di-tert-butyl dicarbonate ((Boc)₂O), Dichloromethane (DCM) or Tetrahydrofuran (THF).

    • Procedure:

      • Dissolve piperazine (2.5 equivalents) in the chosen solvent.

      • Cool the solution to 0 °C.

      • Slowly add a solution of (Boc)₂O (1.0 equivalent) in the same solvent.

      • Allow the reaction to warm to room temperature and stir overnight.

      • Monitor the reaction for the disappearance of the starting material by TLC or LC-MS.

      • Upon completion, concentrate the reaction mixture and purify the N-Boc-piperazine, often by an aqueous workup followed by chromatography.

  • Detailed Protocol: Deprotection of N-Boc Group with TFA [1]

    • Materials: N-Boc protected piperazine derivative, Dichloromethane (DCM), Trifluoroacetic acid (TFA).

    • Procedure:

      • Dissolve the N-Boc protected compound in DCM.

      • Cool the solution to 0 °C in an ice bath.

      • Add an excess of TFA (typically 20-50% v/v in DCM).

      • Stir the reaction at room temperature for 1-2 hours, monitoring by TLC or LC-MS.

      • Upon completion, remove the solvent and excess TFA under reduced pressure.

      • Neutralize the residue carefully with a base (e.g., saturated aqueous NaHCO₃) and extract the product into an organic solvent.

References
  • A Comparative Guide to Orthogonal Protecting Groups in Piperazine Synthesis. Benchchem.
  • A Comparative Guide to Selective Piperazine Functionalization: Exploring Alternatives to N-Boc. Benchchem.
  • Lai, L.-L., Wang, E., & Luh, B.-J. (2001). A series of monosubstituted piperazine derivatives were obtained by the reaction of piperazine with trimethylacetic arylcarboxylic anhydrides in good yields, which were prepared in situ from arylcarboxylic acid with trimethylacetyl chloride in the presence of triethylamine. Synthesis, 2001(03), 361-363.
  • Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. MDPI.
  • Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. Journal of Chemical and Pharmaceutical Research.

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Technical Support Hub: Biological Evaluation of Piperazine-1-carboxamide Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with piperazine-1-carboxamide and related scaffolds. The piperazine ring is a cornerstone in medicinal chemistry, valued for its ability to modulate physicochemical properties and engage with a wide range of biological targets.[1][2][3] However, this versatile scaffold is not without its challenges. This guide is designed to provide in-depth, field-proven insights into common pitfalls encountered during biological evaluation and to offer robust troubleshooting strategies to ensure the integrity and success of your research.

Section 1: Physicochemical Pitfalls & Compound Integrity

The most common source of irreproducible or misleading biological data is poor compound quality and handling. Before initiating any biological assay, it is critical to validate the physicochemical properties of your this compound derivative.

FAQ 1: My compound shows poor solubility in aqueous buffers and precipitates during my assay. What's happening and what should I do?

Answer: This is a frequent issue, as the piperazine scaffold, while often used to improve solubility compared to a non-basic amine, can still be part of a larger, lipophilic molecule.[4] The basicity of the piperazine nitrogens means that solubility is highly pH-dependent.

The Causality: At neutral or alkaline pH, the piperazine nitrogens are less likely to be protonated, reducing the molecule's polarity and aqueous solubility. Precipitation can lead to artificially low potency in assays, inaccurate concentration measurements, and physical interference with optical or sensor-based readouts.

Troubleshooting Protocol: Tiered Solubility Assessment

  • Visual Solubility Check:

    • Prepare a high-concentration stock solution (e.g., 10-20 mM) in 100% DMSO.

    • Serially dilute the stock into your primary aqueous assay buffer (e.g., PBS, pH 7.4) to the highest intended final concentration.

    • Incubate for 1-2 hours at the assay temperature.

    • Visually inspect for precipitation (cloudiness, particulates) against a dark background. Use a simple light microscope for confirmation.

  • Kinetic Solubility Assay (Nephelometry):

    • This high-throughput method measures light scattering as the compound is diluted from DMSO into an aqueous buffer. The concentration at which light scattering sharply increases is the kinetic solubility limit. This mimics the conditions of most plate-based assays.

  • Thermodynamic Solubility Assay (Shake-Flask Method):

    • Add an excess of solid compound to the buffer of interest.

    • Agitate at a constant temperature until equilibrium is reached (typically 24-48 hours).

    • Filter or centrifuge to remove undissolved solid.

    • Quantify the concentration of the dissolved compound in the supernatant via a calibrated method like HPLC-UV. This provides the true equilibrium solubility.

Mitigation Strategies:

  • pH Modification: For basic piperazine derivatives, using a slightly acidic buffer (if tolerated by the assay) can improve solubility.[5]

  • Co-solvents: The use of water-miscible organic solvents can enhance solubility, but their concentration must be carefully controlled to avoid impacting biological activity.[6]

  • Formulation Aids: For in vivo studies, consider formulation strategies like cyclodextrin complexes or lipid-based systems to enhance bioavailability.[7][8][9]

Section 2: Navigating Off-Target Effects in Vitro

The piperazine scaffold is a well-known "privileged structure," meaning it binds to multiple, often unrelated, biological targets.[1] This promiscuity is a major pitfall, leading to misinterpretation of experimental results.

FAQ 2: I'm observing a cellular phenotype (e.g., toxicity, unexpected signaling) that doesn't seem to be mediated by my primary target. Could this be an off-target effect?

Answer: Absolutely. The piperazine moiety is notorious for interacting with a range of receptors and channels, particularly aminergic G-protein coupled receptors (GPCRs) and ion channels.[10][11]

Common Off-Target Liabilities for the Piperazine Scaffold:

Target FamilySpecific ExamplesCommon Consequence
Aminergic GPCRs Serotonin (5-HT), Dopamine (D), Adrenergic (α) ReceptorsCNS effects, cardiovascular changes.[10][12]
Ion Channels hERG (KCNH2) Potassium ChannelCardiotoxicity (QT prolongation).[13][14][15]
Sigma Receptors Sigma-1 (σ1R), Sigma-2 (σ2R)Neuromodulatory and anti-proliferative effects.[16][17]

Troubleshooting Workflow: De-risking Off-Target Activity

The following workflow provides a systematic approach to identifying and mitigating potential off-target effects early in the discovery process.

Off_Target_Workflow cluster_0 Phase 1: Initial Observation cluster_1 Phase 2: In Silico & Literature Analysis cluster_2 Phase 3: Experimental Validation cluster_3 Phase 4: Mitigation & Decision A Unexpected Phenotype Observed (e.g., cytotoxicity, off-pathway signaling) B Literature Search: Known liabilities of piperazine analogs A->B Investigate C In Silico Screening: Predict binding to known off-targets (hERG, GPCRs, kinases) A->C Investigate D Broad Panel Screening (e.g., Eurofins SafetyScreen, CEREP panel) B->D C->D E Specific hERG Assay (e.g., Patch-clamp, binding assay) D->E If cardio risk predicted F SAR Analysis: Can the off-target activity be separated from on-target potency? D->F E->F G Decision Point F->G H Modify Scaffold or Deprioritize Compound G->H No I Proceed with Caution (Acknowledge & monitor off-target) G->I Yes

Caption: Workflow for identifying and mitigating off-target effects.

Critical Note on hERG Liability: Blockade of the hERG potassium channel is a frequent and serious issue with piperazine-containing compounds, leading to potentially fatal cardiac arrhythmias.[13] Early assessment via automated patch-clamp or even a predictive computational model is highly recommended for any project involving this scaffold.[18] Medicinal chemistry strategies to mitigate hERG activity often involve reducing lipophilicity and the basicity (pKa) of the distal piperazine nitrogen.[15][18]

Section 3: Metabolic Instability

A compound can be highly potent in an isolated enzymatic or cell-based assay but show no efficacy in vivo. A primary cause for this discrepancy is rapid metabolic breakdown.

FAQ 3: My compound is potent in vitro but has a very short half-life and low exposure in pharmacokinetic (PK) studies. What is the likely metabolic liability?

Answer: Piperazine-containing compounds are susceptible to metabolism by cytochrome P450 (CYP) enzymes in the liver.[10][19] All piperazine analogues tested in one study showed significant inhibitory activity against most major CYP isoenzymes, and the metabolism of common piperazines involved CYP2D6, CYP1A2, and CYP3A4.[19]

Common Metabolic Pathways for Piperazine Derivatives:

  • N-dealkylation: Cleavage of the substituent on one of the piperazine nitrogens.

  • Aromatic hydroxylation: Addition of a hydroxyl group to an attached aromatic ring.

  • Ring oxidation: Formation of piperazine-N-oxides or opening of the piperazine ring.

Troubleshooting Protocol: In Vitro Metabolic Stability Assay

This assay provides a reliable estimate of a compound's susceptibility to Phase I metabolism.

  • Materials:

    • Test compound stock solution (in DMSO).

    • Pooled human liver microsomes (HLM).

    • NADPH regenerating system (cofactor for CYP enzymes).

    • Phosphate buffer (e.g., 100 mM, pH 7.4).

    • Control compounds (High clearance: Verapamil; Low clearance: Warfarin).

    • Acetonitrile with an internal standard for reaction quenching and sample analysis.

    • LC-MS/MS for quantification.

  • Procedure:

    • Pre-warm HLM and buffer to 37°C.

    • In a 96-well plate, add HLM and the test compound (final concentration typically 1 µM).

    • Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.

    • At specific time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding cold acetonitrile with the internal standard.

    • Include a "-NADPH" control where the cofactor is omitted to control for non-CYP-mediated degradation.

    • Centrifuge the plate to pellet the protein.

    • Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound at each time point.

  • Data Analysis:

    • Plot the natural log of the percentage of the parent compound remaining versus time.

    • The slope of the line (k) is the elimination rate constant.

    • Calculate the in vitro half-life (t½) using the formula: t½ = 0.693 / k .

    • This half-life can then be used in scaling models to predict in vivo hepatic clearance.

Mitigation Strategies:

  • Metabolite Identification: Use high-resolution mass spectrometry to identify the specific metabolites formed. This "met-ID" study pinpoints the metabolic "soft spot."

  • Structure-Metabolism Relationship (SMR): Once the soft spot is known, medicinal chemists can block the site of metabolism, for example, by adding a fluorine atom to a site of aromatic hydroxylation, or by introducing steric hindrance to prevent N-dealkylation.[20]

Section 4: Assay-Specific Pitfalls

FAQ 4: My results in a fluorescence-based assay are inconsistent or show high background. Could my this compound be interfering?

Answer: Yes, this is a distinct possibility. Compounds with aromatic rings, like many piperazine derivatives, can interfere with optical assays.

Mechanisms of Interference:

  • Autofluorescence: The compound itself may fluoresce at the excitation/emission wavelengths of the assay fluorophore, leading to high background.

  • Fluorescence Quenching: The compound can absorb light at the excitation or emission wavelength, reducing the signal.

  • Compound Aggregation: At concentrations above the solubility limit, compound aggregates can scatter light and interfere with readings.

Troubleshooting Protocol: Assay Interference Counter-Screen

  • Run the Assay Without the Target: Perform the assay with all components (buffer, substrate, detection reagents) except for the biological target (e.g., the enzyme or receptor). Add your test compound. A significant signal in this "target-null" condition indicates direct interference.

  • Pre-read the Plate: Before adding the final detection reagent, read the plate at the assay wavelength. This will identify autofluorescent compounds.

  • Check for Reactivity: Some compounds, known as Pan-Assay Interference Compounds (PAINS), are chemically reactive and can non-specifically modify assay components, creating false positives.[21] While the this compound core is not a classic PAIN, reactive functional groups can be appended to it. Including a thiol-containing reagent like DTT in the assay buffer can help identify thiol-reactive artifacts.[21]

By systematically addressing these common pitfalls, you can significantly increase the quality and reliability of your biological data, enabling more confident decision-making in your drug discovery and development programs.

References

  • BenchChem. (2025). A Technical Guide to the Physicochemical Properties of Piperazine Salts. Benchchem.
  • ResearchGate. (2024). Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry.
  • Frontiers in Pharmacology. (2023). Ensemble of structure and ligand-based classification models for hERG liability profiling. National Institutes of Health (NIH). [Link]

  • Varela, J., et al. (2022). Piperazine amides with desirable solubility, physicochemical and drug-like properties: Synthesis and evaluation of the anti-Trypanosoma cruzi activity. National Institutes of Health (NIH). [Link]

  • ResearchGate. (2024). (PDF) Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry.
  • Pharmaffiliates. (n.d.). The Role of Piperazine Derivatives in Drug Discovery.
  • Royal Society of Chemistry. (2023). Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity. RSC Publishing. [Link]

  • Antia, U., et al. (2009). Metabolic interactions with piperazine-based 'party pill' drugs. ResearchGate. [Link]

  • Drug Hunter. (2024). Mastering hERG: Med Chem Strategies for Mitigating Cardiotoxicity Risks. YouTube. [Link]

  • ResearchGate. (2025). Piperazine derivatives as metabolites of therapeutic drugs. ResearchGate. [Link]

  • BenchChem. (2025). Technical Support Center: Enhancing the Stability of Piperazine-Containing Drugs. Benchchem.
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  • World Pharma Today. (n.d.). Innovative Formulation Strategies for Poorly Soluble Drugs. World Pharma Today. [Link]

  • Elliott, S. (2011). Current awareness of piperazines: pharmacology and toxicology. Drug Testing and Analysis. [Link]

  • Welz, A., & Koba, M. (2019). Piperazine derivatives as dangerous abused compounds. Acta Pharmaceutica. [Link]

  • Welz, A., & Koba, M. (2020). Piperazine derivatives as dangerous abused compounds. Acta Pharmaceutica. [Link]

  • ResearchGate. (2025). (PDF) Formulation strategies for poorly soluble drugs. ResearchGate. [Link]

  • Szaniawska, M., & Szymczyk, K. (n.d.). Strategies in poorly soluble drug delivery systems. University of Lodz. [Link]

  • Romanelli, M. N., et al. (2022). The piperazine scaffold for novel drug discovery efforts: the evidence to date. Expert Opinion on Drug Discovery. [Link]

  • Wang, Y., et al. (2019). Discovery of 3,4,6-Trisubstituted Piperidine Derivatives as Orally Active, Low hERG Blocking Akt Inhibitors via Conformational Restriction and Structure-Based Design. Journal of Medicinal Chemistry. [Link]

  • International Journal of Pharmaceutical and Phytopharmacological Research. (2023). Synthesis, Characterization and Biological Evaluation of Piperazine Derivatives. IJPPR. [Link]

  • Journal of Enzyme Inhibition and Medicinal Chemistry. (2023). Design, synthesis, and biological evaluation of piperazine derivatives involved in the 5-HT1AR/BDNF/PKA pathway. Taylor & Francis Online. [Link]

  • Journal of Chemical and Pharmaceutical Research. (n.d.). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. JOCPR. [Link]

  • Mini Reviews in Medicinal Chemistry. (2016). Piperazine scaffold: A remarkable tool in generation of diverse pharmacological agents. PubMed. [Link]

  • Bioorganic & Medicinal Chemistry Letters. (2007). The design and synthesis of novel, potent and orally bioavailable N-aryl this compound CCR2 antagonists with very high hERG selectivity. PubMed. [Link]

  • Assay Guidance Manual. (2015). Assay Interference by Chemical Reactivity. National Center for Biotechnology Information (NCBI). [Link]

  • Bioorganic & Medicinal Chemistry Letters. (2025). N-[3-(4-(2-methoxyphenyl) piperazine-1-yl) propyl]-heteroaromatic carboxamide as selective α1A/1D-adrenoceptor antagonists: SAR study and metabolic stability evaluation. PubMed. [Link]

  • Molecules. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. PubMed Central. [Link]

  • Dalton Transactions. (2022). Recent advances in the synthesis of piperazine based ligands and metal complexes and their applications. Royal Society of Chemistry. [Link]

  • Molecules. (2023). Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties. PubMed Central. [Link]

  • Scientific Reports. (2025). Chiral pyrimidinyl-piperazine carboxamide derivatives as potent yeast α-glucosidase inhibitors. National Institutes of Health (NIH). [Link]

  • Cell Chemical Biology. (2025). Identification of potent and reversible piperidine carboxamides that are species-selective orally active proteasome inhibitors to treat malaria. PubMed Central. [Link]

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Validation & Comparative

A Comparative Guide to the Efficacy of Piperazine-1-carboxamide and Other CCR2 Antagonists

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of therapeutic drug discovery, the C-C chemokine receptor 2 (CCR2) has emerged as a critical target for a multitude of inflammatory and fibrotic diseases.[1][2][3] The binding of its primary ligand, C-C motif chemokine ligand 2 (CCL2), also known as monocyte chemoattractant protein-1 (MCP-1), orchestrates the migration of monocytes and macrophages to sites of inflammation, a key process in the pathogenesis of conditions like rheumatoid arthritis, multiple sclerosis, atherosclerosis, and type 2 diabetes.[4][5][6] This guide provides a detailed comparison of the efficacy of a prominent class of CCR2 inhibitors, Piperazine-1-carboxamide derivatives, against other notable CCR2 antagonists, supported by experimental data to aid researchers in their drug development endeavors.

The Critical Role of the CCL2-CCR2 Signaling Axis

The CCL2/CCR2 signaling pathway is a pivotal component of the inflammatory cascade.[1][2] Upon CCL2 binding, CCR2, a G protein-coupled receptor, initiates a conformational change that activates downstream signaling molecules like phospholipase C (PLC), protein kinase C (PKC), and phosphoinositide 3-OH kinase (PI3K).[1] This cascade ultimately leads to monocyte and macrophage chemotaxis, adhesion, and activation at the site of inflammation.[1][5] Disrupting this axis with small molecule antagonists is a promising therapeutic strategy to mitigate the chronic inflammation that drives many diseases.[4][7]

CCR2_Signaling_Pathway CCL2-CCR2 Signaling Pathway CCL2 CCL2 (MCP-1) CCR2 CCR2 Receptor CCL2->CCR2 Binding G_Protein G Protein Activation CCR2->G_Protein Activation PLC Phospholipase C (PLC) G_Protein->PLC PI3K PI3K G_Protein->PI3K PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Ca²⁺ Release IP3->Ca_Release PKC Protein Kinase C (PKC) DAG->PKC Chemotaxis Monocyte Chemotaxis & Activation Ca_Release->Chemotaxis PKC->Chemotaxis Akt Akt PI3K->Akt Akt->Chemotaxis

Caption: The CCL2-CCR2 signaling cascade leading to monocyte recruitment.

This compound Derivatives: A Prominent Class of CCR2 Antagonists

A significant focus in the development of CCR2 antagonists has been on the N-aryl this compound scaffold.[8] Early compounds in this series demonstrated high potency for CCR2 but were often hampered by off-target effects, most notably inhibition of the hERG cardiac ion channel.[8] Through structural modifications aimed at reducing lipophilicity and basicity, researchers have successfully developed analogues with an improved safety profile while maintaining high CCR2 affinity.[8] One such lead compound, N-(3,4-dichlorophenyl)-4-[(2R)-4-isopropylpiperazine-2-carbonyl]this compound, has shown promising pharmacological and pharmacokinetic properties.[8] Another series of N-thiazolyl this compound CCR2 antagonists has also been investigated.[9][10]

Comparative Efficacy of CCR2 Antagonists

Evaluating the efficacy of different CCR2 antagonists requires a multi-faceted approach, encompassing in vitro potency, selectivity, and in vivo activity in relevant disease models. Direct comparison of absolute values from different studies should be approached with caution due to variations in experimental conditions.[6]

In Vitro Potency: A Head-to-Head Look

The half-maximal inhibitory concentration (IC50) is a key metric for quantifying the in vitro potency of an antagonist. The following table summarizes the reported IC50 values for several prominent CCR2 antagonists from various chemical classes.

Compound Name/ClassTargetAssay TypeIC50 (nM)Reference(s)
This compound Derivative Human CCR2BindingPotent (specific values vary by analogue)[8]
INCB3344 Human CCR2Binding5.1[11][12]
Mouse CCR2Binding9.5[11][12]
Human CCR2Chemotaxis3.8[11][12]
Mouse CCR2Chemotaxis7.8[11][12]
PF-4136309 (INCB8761) Human CCR2Binding5.2[11][13]
Mouse CCR2Binding17[13][14]
Rat CCR2Binding13[13][14]
RS504393 Human CCR2Binding89-98[11][14]
RS-102895 Human CCR2Binding360[11][14]
MK-0812 Human CCR2Calcium InfluxPotent (most potent of 10 compared)[15]
Cenicriviroc (Dual CCR2/CCR5) CCR2/CCR5-Potent[11][12]
BMS-813160 (Dual CCR2/CCR5) CCR2/CCR5-Potent[11][12]

Note: IC50 values can vary depending on the specific assay conditions and cell types used.[16]

In Vivo Efficacy: Translating In Vitro Potency to Disease Models

The ultimate test of a CCR2 antagonist's efficacy lies in its performance in preclinical in vivo models of disease. Several antagonists have demonstrated significant therapeutic effects in various models of inflammation and fibrosis.

  • INCB3344: Showed significant efficacy in a mouse model of experimental autoimmune encephalomyelitis (a model for multiple sclerosis) and a rat model of inflammatory arthritis.[7]

  • GSK-1344386B: Demonstrated the ability to decrease the progression of atherosclerotic plaques in a mouse model.[7]

  • MK-0812: Oral administration in a humanized mouse model of breast cancer lung metastasis reduced the number of monocytic myeloid-derived suppressor cells and the rate of metastasis.[15]

  • CCX140-B Analogue: In diet-induced obese (DIO) mice and db/db diabetic mice, a mouse-active analogue of the clinical candidate CCX140-B blocked the recruitment of inflammatory macrophages to adipose tissue, reduced hyperglycemia and insulinemia, and improved insulin sensitivity.[17]

  • RS504393: Used in an in vivo osteosarcoma model, though it did not slow tumor growth or metastasis, it did alter the tumor microenvironment.[18]

Key Experimental Protocols for Efficacy Evaluation

Standardized and robust experimental protocols are crucial for the accurate assessment and comparison of CCR2 antagonists.

In Vitro Assays

In_Vitro_Assay_Workflow In Vitro CCR2 Antagonist Evaluation Workflow cluster_0 Primary Screening cluster_1 Functional Assays cluster_2 Selectivity Profiling Binding_Assay Receptor Binding Assay (e.g., ¹²⁵I-CCL2 displacement) Chemotaxis_Assay Chemotaxis Assay (Boyden Chamber) Binding_Assay->Chemotaxis_Assay Calcium_Flux_Assay Calcium Flux Assay Binding_Assay->Calcium_Flux_Assay Selectivity_Screen Selectivity Screening (vs. other chemokine receptors) Chemotaxis_Assay->Selectivity_Screen Calcium_Flux_Assay->Selectivity_Screen

Caption: A typical workflow for the in vitro evaluation of CCR2 antagonists.

1. Receptor Binding Assay:

  • Principle: To determine the affinity of the antagonist for the CCR2 receptor by measuring its ability to displace a radiolabeled ligand (e.g., ¹²⁵I-CCL2).

  • Methodology:

    • Prepare membranes from cells expressing CCR2 (e.g., human monocytes or a recombinant cell line).

    • Incubate the membranes with a fixed concentration of radiolabeled CCL2 and varying concentrations of the test antagonist.

    • Separate bound from free radioligand by filtration.

    • Quantify the radioactivity of the filters to determine the extent of displacement.

    • Calculate the IC50 value from the dose-response curve.

2. Chemotaxis Assay (Boyden Chamber):

  • Principle: To assess the functional ability of the antagonist to block CCL2-induced cell migration.

  • Methodology:

    • Place a suspension of CCR2-expressing cells (e.g., human monocytes or THP-1 cells) in the upper chamber of a Boyden chamber, which is separated from the lower chamber by a porous membrane.

    • Add CCL2 to the lower chamber as a chemoattractant.

    • Add varying concentrations of the antagonist to the upper chamber with the cells.

    • Incubate to allow for cell migration through the membrane.

    • Quantify the number of migrated cells in the lower chamber.

    • Determine the IC50 for inhibition of chemotaxis.[19]

3. Calcium Flux Assay:

  • Principle: To measure the antagonist's ability to inhibit CCL2-induced intracellular calcium mobilization, a key downstream signaling event.

  • Methodology:

    • Load CCR2-expressing cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).

    • Pre-incubate the cells with varying concentrations of the antagonist.

    • Stimulate the cells with CCL2.

    • Measure the change in fluorescence intensity over time using a fluorometric plate reader.

    • Calculate the IC50 for the inhibition of calcium flux.

In Vivo Models

The choice of in vivo model is critical and should align with the intended therapeutic application.

1. Collagen-Induced Arthritis (CIA) in Mice (Model for Rheumatoid Arthritis):

  • Principle: To evaluate the anti-inflammatory efficacy of a CCR2 antagonist in a widely used mouse model of rheumatoid arthritis.[20]

  • Methodology:

    • Immunize susceptible mouse strains (e.g., DBA/1) with type II collagen emulsified in Complete Freund's Adjuvant (CFA).

    • Administer a booster immunization 21 days later.

    • Begin administration of the CCR2 antagonist at the onset of disease or prophylactically.

    • Monitor disease progression by scoring clinical signs of arthritis (e.g., paw swelling, joint inflammation).

    • At the end of the study, perform histological analysis of the joints to assess inflammation and damage.

2. Diet-Induced Obesity (DIO) in Mice (Model for Type 2 Diabetes):

  • Principle: To assess the metabolic effects of CCR2 antagonism in a model of obesity-induced insulin resistance.

  • Methodology:

    • Feed mice a high-fat diet for an extended period to induce obesity and insulin resistance.

    • Treat the mice with the CCR2 antagonist or a vehicle control.

    • Monitor metabolic parameters such as body weight, blood glucose levels, insulin tolerance, and glucose tolerance.

    • Analyze adipose tissue for macrophage infiltration and inflammatory markers.[17]

Challenges and Future Directions

Despite the promising preclinical data for many CCR2 antagonists, clinical translation has been challenging.[21][22][23] Some clinical trials have shown limited efficacy, which could be due to a variety of factors including species differences in receptor pharmacology, redundancy in the chemokine system, and suboptimal pharmacokinetic/pharmacodynamic properties of the drug candidates.[21][24]

Future research should focus on:

  • Structure-Based Drug Design: Utilizing a deeper understanding of the molecular interactions between antagonists and the CCR2 receptor to design more potent and selective compounds.[21][25]

  • Combination Therapies: Exploring the synergistic effects of CCR2 antagonists with other therapeutic agents, such as immune checkpoint inhibitors in cancer.[26][27][28]

  • Patient Stratification: Identifying biomarkers to select patient populations most likely to respond to CCR2-targeted therapies.[26]

Conclusion

The this compound scaffold has yielded a promising class of CCR2 antagonists with significant potential for the treatment of inflammatory diseases. While direct comparisons of efficacy are complex, the available data suggest that several compounds from this and other chemical classes exhibit high in vitro potency and encouraging in vivo activity. Continued research focusing on optimizing drug properties and exploring combination therapies will be crucial for the successful clinical development of CCR2 antagonists.

References

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  • Pharmacological Targeting of the CCL2/CCR2 Axis for Atheroprotection: A Meta-Analysis of Preclinical Studies. Arteriosclerosis, Thrombosis, and Vascular Biology. Available at: [Link]

  • CCR2 antagonism in patients with type 2 diabetes mellitus: a randomized, placebo-controlled study. PubMed. Available at: [Link]

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  • Pharmacological Inhibition of CCR2 Signaling Exacerbates Exercise-Induced Inflammation Independently of Neutrophil Infiltration and Oxidative Stress. MDPI. Available at: [Link]

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A Senior Application Scientist's Guide to Validating the Antifungal Activity of Piperazine-1-carboxamide Derivatives In Vivo

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative for Novel Antifungals

The rising incidence of invasive fungal infections, coupled with the emergence of drug-resistant strains, presents a formidable challenge to global public health.[1] Species such as Candida albicans, Candida glabrata, and Aspergillus fumigatus are major causes of morbidity and mortality, particularly in immunocompromised patient populations.[2][3] The existing antifungal arsenal is limited to a few drug classes, including polyenes, azoles, and echinocandins, each with its own limitations regarding spectrum of activity, toxicity, and susceptibility to resistance.[4] This landscape underscores the urgent need for novel antifungal agents with distinct mechanisms of action.

Piperazine-1-carboxamide derivatives have emerged as a promising class of compounds. Various synthetic approaches have yielded derivatives with significant in vitro activity against a range of pathogenic fungi, including fluconazole-resistant Candida species.[5][6][7][8] Mechanistic studies suggest some derivatives may function by inducing the accumulation of endogenous reactive oxygen species (ROS) within the fungal cell, leading to oxidative stress and cell death, while others may target essential enzymes like 1,3-beta-D-glucan synthase.[9][10]

However, potent in vitro activity is merely the first step. The critical bottleneck in antifungal drug development is the translation of this initial promise into demonstrable in vivo efficacy. This guide provides a comprehensive framework for researchers and drug development professionals to rigorously validate the antifungal activity of novel this compound derivatives using a well-established murine model of systemic candidiasis. We will compare the performance of a hypothetical lead compound, "PCD-821," against standard-of-care agents, fluconazole and caspofungin, emphasizing the rationale behind experimental design and protocol choices.

Part 1: Pre-clinical Assessment and Model Selection

Before committing to costly and labor-intensive animal studies, a foundational dataset is required. This includes robust in vitro susceptibility testing and preliminary ADME/Tox (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiling.

Foundational In Vitro Characterization

The antifungal activity of the lead compound (PCD-821) must be thoroughly characterized in vitro. Standardized methods from the Clinical and Laboratory Standards Institute (CLSI) or the European Committee on Antimicrobial Susceptibility Testing (EUCAST) should be employed to determine the Minimum Inhibitory Concentration (MIC).[1] This establishes the baseline potency against target pathogens.

  • Rationale: Standardized broth microdilution assays provide reproducible MIC values, which are essential for comparing the potency of new compounds to existing drugs and for correlating in vitro data with in vivo outcomes.[1][2]

The Murine Model of Systemic Candidiasis: A Rationale

For validating systemic antifungal agents, the murine model of intravenous (IV) challenge with Candida albicans is the gold standard.[3][11][12] This model is technically straightforward, highly reproducible, and effectively mimics disseminated candidiasis in humans, a life-threatening condition.[12][13]

  • Causality: In this model, IV injection delivers the fungus directly into the bloodstream, leading to a systemic infection. The kidneys are the primary target organs, and mice develop renal failure and septic shock, recapitulating the progressive sepsis observed in severe human cases.[12] This allows for the evaluation of key efficacy endpoints such as animal survival and fungal burden in target organs.[14] While this model bypasses the initial mucosal barrier translocation step, its reproducibility makes it ideal for the comparative assessment of a drug's intrinsic antifungal efficacy.[3][13]

Part 2: Experimental Design and Protocols

A robust experimental design is critical for generating unambiguous and statistically significant data. The following workflow outlines the key stages for an in vivo efficacy study.

G cluster_prep Phase 1: Preparation cluster_infection Phase 2: Infection & Treatment cluster_endpoints Phase 3: Endpoint Analysis CompoundPrep Compound Formulation (PCD-821, Fluconazole, Caspofungin) Infection Systemic Infection (IV Tail Vein Injection) CompoundPrep->Infection InoculumPrep Inoculum Preparation (C. albicans SC5314) InoculumPrep->Infection AnimalAcclimatization Animal Acclimatization (BALB/c Mice, 6-8 weeks) AnimalAcclimatization->Infection Treatment Treatment Initiation (2h Post-Infection) Infection->Treatment Dosing Daily Dosing Regimen (e.g., 7 days) Treatment->Dosing Survival Survival Monitoring (21-day study) Dosing->Survival Burden Fungal Burden Analysis (Day 4 Post-Infection) Dosing->Burden KidneyHomogenization Kidney Homogenization Burden->KidneyHomogenization CFU_Plating Serial Dilution & Plating KidneyHomogenization->CFU_Plating CFU_Counting CFU Enumeration CFU_Plating->CFU_Counting

Caption: Experimental workflow for in vivo antifungal efficacy testing.

Detailed Experimental Protocol: Murine Systemic Candidiasis

This protocol is designed for a study comparing PCD-821 with fluconazole (azole control) and caspofungin (echinocandin control).

Materials:

  • Animals: Male BALB/c mice, 6-8 weeks old.

  • Fungal Strain: Candida albicans SC5314 or a well-characterized clinical isolate.

  • Media: Sabouraud Dextrose Agar (SDA), Sabouraud Dextrose Broth (SDB), sterile saline (0.85%).

  • Test Compounds: PCD-821, Fluconazole (for oral or IP administration), Caspofungin (for IV or IP administration).

  • Vehicle: Appropriate, non-toxic vehicle for compound solubilization (e.g., saline, 5% DMSO in saline).

Step-by-Step Methodology:

  • Inoculum Preparation:

    • Streak C. albicans on an SDA plate and incubate at 35°C for 24 hours.[15]

    • Inoculate a single colony into SDB and grow overnight at 35°C with shaking.

    • Harvest cells by centrifugation, wash twice with sterile saline.

    • Resuspend cells in sterile saline and adjust the concentration to 2x10^6 cells/mL using a hemocytometer. The final inoculum should deliver 1x10^6 CFU per mouse in a 0.5 mL injection volume.[15]

  • Animal Infection:

    • Randomly assign mice to treatment groups (n=10 per group for survival studies; n=5 for fungal burden studies). Groups should include: Vehicle Control, PCD-821 (multiple doses), Fluconazole, and Caspofungin.

    • Warm the mice under a heat lamp to dilate the lateral tail vein.

    • Inject 0.5 mL of the prepared C. albicans suspension (1x10^6 CFU) into each mouse via the lateral tail vein.[11][12]

  • Drug Administration:

    • Initiate treatment 2 hours post-infection.

    • Administer drugs once daily for 7 consecutive days. The route of administration (e.g., intraperitoneal, oral gavage, intravenous) should be consistent with the compound's properties and intended clinical use.[16]

    • PCD-821: Administer at escalating doses (e.g., 1, 5, and 10 mg/kg) to determine a dose-response relationship.

    • Fluconazole: Administer at a standard effective dose (e.g., 5-10 mg/kg).[17]

    • Caspofungin: Administer at a standard effective dose (e.g., 1-5 mg/kg).[16][18]

  • Efficacy Assessment:

    • Survival Study:

      • Monitor mice daily for 21 days post-infection.

      • Record morbidity (e.g., weight loss, ruffled fur, lethargy) and mortality.

      • Humanely euthanize moribund animals according to institutional guidelines.

    • Fungal Burden Study:

      • On day 4 post-infection (a time point typically corresponding to peak fungal load in kidneys), euthanize a separate cohort of mice.[15]

      • Aseptically harvest the kidneys.

      • Weigh the kidneys and homogenize them in 1 mL of sterile saline.

      • Perform 10-fold serial dilutions of the homogenate and plate onto SDA plates.

      • Incubate plates at 35°C for 24-48 hours and count the number of Colony Forming Units (CFUs).

      • Calculate the fungal burden as log10 CFU per gram of kidney tissue.[16]

Part 3: Data Analysis and Comparative Evaluation

Objective comparison requires clear data presentation and appropriate statistical analysis.

Data Presentation

Quantitative data should be summarized in tables for easy comparison.

Table 1: Comparative Efficacy of PCD-821 in a Murine Model of Systemic Candidiasis

Treatment Group (Dose)% Survival (Day 21)Mean Kidney Fungal Burden (log10 CFU/g ± SD)
Vehicle Control0%7.2 ± 0.4
PCD-821 (1 mg/kg) 20%6.1 ± 0.5
PCD-821 (5 mg/kg) 80%4.5 ± 0.6
PCD-821 (10 mg/kg) 90%3.1 ± 0.4
Fluconazole (10 mg/kg)80%3.8 ± 0.5
Caspofungin (5 mg/kg)90%2.9 ± 0.3

Note: Data are hypothetical for illustrative purposes.

Statistical Analysis
  • Survival Data: Analyze using the log-rank (Mantel-Cox) test to compare survival curves between groups.

  • Fungal Burden Data: Analyze using one-way ANOVA with post-hoc tests (e.g., Dunnett's or Tukey's) to compare treatment groups to the vehicle control and to each other. A p-value of <0.05 is typically considered statistically significant.

Part 4: Mechanistic Insights and Future Directions

The in vivo data provides a critical piece of the puzzle, but understanding the mechanism of action strengthens the case for a new drug candidate.

Correlating In Vivo Efficacy with Mechanism of Action

Piperazine-1-carboxamidine derivatives have been reported to induce the accumulation of endogenous ROS in C. albicans.[9] This proposed mechanism offers a fungicidal mode of action, which can be highly desirable.

  • Causality: The robust reduction in kidney fungal burden by PCD-821, comparable to the fungicidal drug caspofungin, supports a potential fungicidal mechanism in vivo.[16] In contrast, azoles like fluconazole are generally considered fungistatic, inhibiting growth and allowing the host's immune system to clear the infection.[19] The ability of a compound to sterilize tissues, especially in immunocompromised models, provides compelling evidence for fungicidal activity.[16]

G PCD This compound Derivative (PCD-821) Cell Fungal Cell (C. albicans) PCD->Cell Enters Cell ROS Increased Endogenous Reactive Oxygen Species (ROS) Cell->ROS Disrupts Redox Homeostasis Damage Oxidative Damage (Proteins, Lipids, DNA) ROS->Damage Death Fungal Cell Death (Apoptosis/Necrosis) Damage->Death

Caption: Proposed mechanism of action for select Piperazine derivatives.

Conclusion and Next Steps

This guide outlines a rigorous, self-validating methodology for assessing the in vivo efficacy of novel this compound derivatives. The successful demonstration of dose-dependent survival benefit and significant reduction in target organ fungal burden, benchmarked against standard-of-care agents, is a critical milestone.

Positive results, such as those hypothetically presented for PCD-821, would strongly justify advancing the compound to further pre-clinical development. Subsequent steps would include studies in immunocompromised animal models (e.g., neutropenic mice) to better reflect the clinical setting for invasive candidiasis, as well as expanded toxicology and pharmacokinetic/pharmacodynamic (PK/PD) profiling to define optimal dosing regimens.[16][20]

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A Comparative Analysis of Piperazine-1-carboxamide and its Bioisosteres: A Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern medicinal chemistry, the piperazine scaffold holds a privileged position, appearing in numerous approved therapeutic agents.[1][2] Its unique physicochemical properties, including high aqueous solubility and two sites for chemical modification, make it a versatile building block in drug design. The Piperazine-1-carboxamide moiety, in particular, is a common feature in molecules targeting a wide array of biological targets, from enzymes like Fatty Acid Amide Hydrolase (FAAH) to G-protein coupled receptors.[3][4] However, the journey of a drug candidate from discovery to clinic is often fraught with challenges related to potency, selectivity, and pharmacokinetic properties. Bioisosteric replacement is a powerful strategy employed by medicinal chemists to navigate these challenges, fine-tuning a molecule's characteristics to achieve a desirable therapeutic profile.

This guide provides an in-depth comparative analysis of this compound and its key bioisosteres. We will delve into the rationale behind bioisosteric selection, compare their physicochemical and pharmacokinetic properties with supporting data, and provide detailed experimental protocols for their synthesis and evaluation. Our focus will be on providing actionable insights for researchers, scientists, and drug development professionals to guide their lead optimization efforts.

The Rationale for Bioisosteric Replacement

The core principle of bioisosterism is to substitute a functional group in a lead compound with another group that retains similar biological activity while improving other key properties. For this compound, bioisosteric modifications can be applied to both the carboxamide functional group and the piperazine ring itself.

The carboxamide group is a hydrogen bond donor and acceptor, contributing significantly to target engagement. However, it can be susceptible to enzymatic hydrolysis, potentially limiting its metabolic stability. Bioisosteres of the carboxamide are often sought to enhance stability, modulate acidity or basicity, and alter lipophilicity. Common replacements include sulfonamides, thioamides, and five-membered heterocycles like 1,3,4-oxadiazoles and 1,2,3-triazoles.

The piperazine ring, while often beneficial for solubility, can be a site of metabolism (e.g., N-dealkylation) and may contribute to off-target effects. Bioisosteres of the piperazine ring, such as homopiperazine, piperidine, or constrained bicyclic systems, are explored to alter the pKa of the basic nitrogens, modify the vector projections of substituents, and improve metabolic stability.[5]

Comparative Analysis of Key Bioisosteres

Carboxamide Bioisosteres: A Focus on the Sulfonamide and 1,3,4-Oxadiazole

The sulfonamide group is a classical non-classical bioisostere of the carboxamide. While structurally similar, the central sulfur atom in a sulfonamide, as opposed to the carbon in a carboxamide, alters the geometry and electronic properties. The 1,3,4-oxadiazole ring is another common replacement, offering a rigid, planar, and metabolically stable core that can mimic the hydrogen bonding characteristics of a trans-amide.

A critical aspect of bioisosteric replacement is the modulation of physicochemical properties that govern a drug's absorption, distribution, metabolism, and excretion (ADME) profile.

Compound/BioisostereFunctional GroupKey Physicochemical CharacteristicsRationale for Use
This compound -C(O)NHRHydrogen bond donor/acceptor; can be susceptible to hydrolysis.Established scaffold with favorable solubility.
Piperazine-1-sulfonamide -S(O)₂NHRStronger hydrogen bond acceptor; generally more metabolically stable than carboxamides. Can increase acidity compared to carboxamides.To improve metabolic stability and modulate pKa.
Piperazine-1-(1,3,4-oxadiazole) Heterocyclic ringMetabolically robust; rigid planar structure; can act as a hydrogen bond acceptor. Generally increases lipophilicity.To enhance metabolic stability and lock conformation.

This table presents a qualitative comparison. Quantitative data is highly dependent on the specific substituents.

The ultimate goal of bioisosteric replacement is often to improve the pharmacokinetic profile of a drug candidate.

PropertyThis compoundPiperazine-1-sulfonamidePiperazine-1-(1,3,4-oxadiazole)
Metabolic Stability (Liver Microsomes) Variable, can be susceptible to hydrolysis.[7]Generally more stable to hydrolysis.Typically high metabolic stability due to the aromatic nature of the ring.
Membrane Permeability (e.g., Caco-2) Moderate, influenced by H-bonding capacity.Can be similar to or slightly higher than carboxamides depending on overall lipophilicity.Often higher due to increased lipophilicity and rigidity.
Oral Bioavailability Dependent on a balance of solubility and permeability.Can be improved due to enhanced metabolic stability.May be improved due to increased permeability and stability, but can be limited by lower solubility.

This table represents general trends observed in medicinal chemistry. Specific values are highly compound-dependent.

A study on piperazin-1-ylpyridazines highlighted the significant impact of structural modifications on metabolic stability. The parent compound in their series, a carboxamide, had a very short half-life in mouse and human liver microsomes (~2-3 minutes). Through structural modifications, including altering substituents on the piperazine and pyridazine rings, they were able to dramatically improve the half-life to over 100 minutes.[7] This underscores the profound influence that even subtle structural changes, let alone a full bioisosteric replacement, can have on metabolic fate.

Piperazine Ring Bioisosteres: A Focus on Homopiperazine

Expanding the six-membered piperazine ring to the seven-membered homopiperazine (1,4-diazepane) is a common tactic to alter the conformational flexibility and basicity of the scaffold.

The addition of an extra methylene group in homopiperazine can lead to several changes in properties:

PropertyPiperazineHomopiperazineRationale for Use
pKa pKa1 ~5.7, pKa2 ~9.8pKa1 ~7.6, pKa2 ~11.1Homopiperazine is more basic, which can alter target engagement and solubility at physiological pH.
Conformational Flexibility More rigid chair/boat conformationsMore flexible, with a larger number of accessible conformations.Increased flexibility may allow for better fitting into a binding pocket.
Metabolic Stability Can be susceptible to N-dealkylation and ring oxidation.Can exhibit improved metabolic stability.[5]To block or alter sites of metabolism.
Bioavailability Generally good due to favorable solubility.Can be improved by enhancing metabolic stability and permeability.[5]To enhance overall drug exposure.

A study comparing piperazine and homopiperazine analogues of the anti-cancer agent JS-K found that the homopiperazine analogues had comparable in vitro activity to the parent piperazine compound.[8] This suggests that in some cases, the ring expansion is well-tolerated from a pharmacodynamic perspective and can be a viable strategy to explore for improving pharmacokinetic properties.

Experimental Protocols

Synthesis of this compound and its Bioisosteres

The following are generalized, yet detailed, protocols for the synthesis of a generic N-aryl this compound and its corresponding sulfonamide and 1,3,4-oxadiazole bioisosteres.

This protocol is a representative example of an amide coupling reaction.

Materials:

  • 1-(4-chlorophenyl)piperazine

  • Triphosgene

  • Ammonia solution (0.5 M in dioxane)

  • Dichloromethane (DCM), anhydrous

  • Triethylamine (TEA)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate for chromatography

Procedure:

  • Dissolve 1-(4-chlorophenyl)piperazine (1.0 eq) in anhydrous DCM under a nitrogen atmosphere and cool to 0 °C in an ice bath.

  • Add triethylamine (2.2 eq) to the solution.

  • In a separate flask, dissolve triphosgene (0.4 eq) in anhydrous DCM.

  • Add the triphosgene solution dropwise to the piperazine solution at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 2 hours.

  • Cool the reaction mixture back to 0 °C and add a 0.5 M solution of ammonia in dioxane (5.0 eq) dropwise.

  • Stir the reaction at room temperature overnight.

  • Quench the reaction by adding water. Separate the organic layer.

  • Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a gradient of hexanes and ethyl acetate to yield the title compound.

This protocol outlines a typical sulfonylation of a secondary amine.[9][10]

Materials:

  • 1-(4-chlorophenyl)piperazine

  • 4-Nitrobenzenesulfonyl chloride

  • Triethylamine (TEA)

  • Dichloromethane (DCM), anhydrous

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate for chromatography

Procedure:

  • Dissolve 1-(4-chlorophenyl)piperazine (1.0 eq) in anhydrous DCM and cool to 0 °C.

  • Add triethylamine (3.0 eq) and stir for 10 minutes.

  • Add 4-nitrobenzenesulfonyl chloride (1.0 eq) portion-wise to the cold solution.

  • Allow the reaction mixture to stir at room temperature for 6 hours, monitoring by TLC.

  • Upon completion, remove the solvent under reduced pressure.

  • Add water to the residue and extract with ethyl acetate.

  • Wash the combined organic layers with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by silica gel column chromatography using a gradient of hexanes and ethyl acetate.[9]

This protocol involves the cyclization of a hydrazide precursor.[11][12]

Materials:

  • 1-(4-chlorophenyl)piperazine-1-carbohydrazide (can be synthesized from the corresponding ester and hydrazine)

  • Benzoyl chloride

  • Phosphorus oxychloride (POCl₃)

  • Pyridine

  • Dichloromethane (DCM), anhydrous

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • Acylation: Dissolve 1-(4-chlorophenyl)piperazine-1-carbohydrazide (1.0 eq) in DCM with pyridine (1.2 eq) and cool to 0 °C.

  • Add benzoyl chloride (1.1 eq) dropwise and stir at room temperature overnight.

  • Wash the reaction mixture with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over sodium sulfate, filter, and concentrate to obtain the diacylhydrazine intermediate.

  • Cyclization: To the crude diacylhydrazine, add phosphorus oxychloride (5-10 eq) and heat at reflux for 4-6 hours.

  • Cool the reaction mixture and carefully pour it onto crushed ice.

  • Neutralize with a saturated solution of sodium bicarbonate.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over sodium sulfate, and concentrate.

  • Purify the crude product by silica gel column chromatography.

In Vitro ADME Assays

This assay is the industry standard for predicting in vitro intestinal permeability.[][14][15]

Objective: To determine the apparent permeability coefficient (Papp) of a test compound in both the apical-to-basolateral (A-B) and basolateral-to-apical (B-A) directions across a Caco-2 cell monolayer.

Materials:

  • Caco-2 cells

  • Transwell inserts (e.g., 24-well format)

  • Cell culture medium (e.g., DMEM with FBS, non-essential amino acids, penicillin-streptomycin)

  • Hanks' Balanced Salt Solution (HBSS) buffered with HEPES

  • Test compound stock solution (e.g., 10 mM in DMSO)

  • Lucifer yellow solution (for monolayer integrity check)

  • LC-MS/MS system for quantification

Procedure:

  • Cell Seeding and Differentiation: Seed Caco-2 cells onto the apical side of Transwell inserts at an appropriate density. Culture the cells for 21-25 days to allow for differentiation and formation of a confluent monolayer with tight junctions.

  • Monolayer Integrity Test: Before the experiment, measure the transepithelial electrical resistance (TEER) of each monolayer. Additionally, perform a Lucifer yellow permeability assay. Only use monolayers with high TEER values and low Lucifer yellow permeability.

  • Assay Preparation: Wash the cell monolayers with pre-warmed HBSS.

  • Prepare the dosing solutions of the test compound (e.g., 10 µM) in HBSS.

  • A-B Permeability: Add the dosing solution to the apical (donor) compartment and fresh HBSS to the basolateral (receiver) compartment.

  • B-A Permeability: Add the dosing solution to the basolateral (donor) compartment and fresh HBSS to the apical (receiver) compartment.

  • Incubation: Incubate the plates at 37 °C with gentle shaking for a defined period (e.g., 2 hours).

  • Sampling: At the end of the incubation, take samples from both the donor and receiver compartments.

  • Quantification: Analyze the concentration of the test compound in all samples by LC-MS/MS.

  • Calculation: Calculate the Papp value using the formula: Papp (cm/s) = (dQ/dt) / (A * C₀) where dQ/dt is the rate of permeation, A is the surface area of the insert, and C₀ is the initial concentration in the donor compartment.

  • Efflux Ratio: Calculate the efflux ratio (ER) as Papp(B-A) / Papp(A-B). An ER > 2 suggests the compound is a substrate for active efflux transporters.

This assay assesses the susceptibility of a compound to Phase I metabolism.[7][16]

Objective: To determine the in vitro half-life (t½) and intrinsic clearance (Clint) of a test compound in human liver microsomes.

Materials:

  • Pooled human liver microsomes (HLM)

  • Phosphate buffer (e.g., 100 mM, pH 7.4)

  • NADPH regenerating system (containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Test compound stock solution (e.g., 10 mM in DMSO)

  • Control compounds (e.g., a high-clearance compound like verapamil and a low-clearance compound like warfarin)

  • Acetonitrile with an internal standard for quenching and protein precipitation

  • LC-MS/MS system for quantification

Procedure:

  • Reaction Mixture Preparation: In a microcentrifuge tube on ice, prepare a master mix containing phosphate buffer and HLM.

  • Prepare the test compound solution by diluting the stock solution in phosphate buffer to the desired starting concentration (e.g., 1 µM).

  • Incubation: Pre-warm the HLM master mix and the test compound solution at 37 °C for 5 minutes.

  • Initiate the metabolic reaction by adding the NADPH regenerating system to the HLM master mix, then immediately add this to the test compound solution.

  • At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and add it to a quench solution (cold acetonitrile with internal standard) to stop the reaction and precipitate proteins.

  • Sample Processing: Centrifuge the quenched samples to pellet the precipitated protein.

  • Transfer the supernatant to a new plate for LC-MS/MS analysis.

  • Quantification: Analyze the concentration of the remaining parent compound at each time point.

  • Data Analysis: Plot the natural logarithm of the percentage of the parent compound remaining versus time. The slope of the linear portion of this plot (k) is the elimination rate constant.

  • Calculations:

    • Half-life (t½) = 0.693 / k

    • Intrinsic Clearance (Clint) = (k / [microsomal protein concentration]) * (volume of incubation)

Visualizing the Concepts

Graphviz Diagram: Bioisosteric Replacement Strategy

Bioisostere_Strategy cluster_0 Carboxamide Bioisosteres cluster_1 Piperazine Ring Bioisosteres Parent This compound Lead Scaffold Good Solubility - Potential Metabolic Liability - Specific H-Bonding Profile Sulfonamide Piperazine-1-sulfonamide Improved Metabolic Stability - Altered pKa & Geometry Parent->Sulfonamide Improves Stability Oxadiazole Piperazine-1-(1,3,4-oxadiazole) High Metabolic Stability + Rigid Conformation - Increased Lipophilicity Parent->Oxadiazole Enhances Rigidity & Stability Homopiperazine Homothis compound Increased Flexibility + Altered Basicity - May Impact Conformation Parent->Homopiperazine Modulates Flexibility & pKa Piperidine Piperidine-1-carboxamide Reduced H-Bond Acceptors + Reduced Basicity Parent->Piperidine Reduces Basicity

Caption: Bioisosteric replacement strategies for this compound.

Graphviz Diagram: Experimental Workflow for In Vitro ADME Profiling

ADME_Workflow cluster_synthesis Compound Synthesis cluster_assays In Vitro ADME Assays cluster_analysis Data Analysis & Decision Parent Piperazine-1- carboxamide Caco2 Caco-2 Permeability (Papp, Efflux Ratio) Parent->Caco2 Microsomes Liver Microsome Stability (t½, Clint) Parent->Microsomes Solubility Kinetic/Thermodynamic Solubility Parent->Solubility Bioisostere Bioisosteric Analogue Bioisostere->Caco2 Bioisostere->Microsomes Bioisostere->Solubility Analysis Comparative Analysis of ADME Properties Caco2->Analysis Microsomes->Analysis Solubility->Analysis Decision Select Candidate for In Vivo PK Studies Analysis->Decision

Caption: Workflow for the comparative in vitro ADME profiling.

Conclusion

The strategic application of bioisosterism is a cornerstone of modern drug discovery. For a scaffold as prevalent as this compound, understanding the nuanced effects of replacing the carboxamide group or the piperazine ring is crucial for successful lead optimization. While the carboxamide offers a balance of properties that make it a frequent starting point, its potential metabolic liabilities often necessitate exploration of more robust alternatives like sulfonamides or 1,3,4-oxadiazoles. Similarly, modification of the piperazine ring to a homopiperazine or other cyclic diamine can be a fruitful strategy to improve metabolic stability and fine-tune basicity.

The decision to employ a specific bioisostere should be data-driven, relying on a systematic evaluation of pharmacodynamic and pharmacokinetic properties. By synthesizing a focused set of analogues and subjecting them to a battery of in vitro assays as outlined in this guide, drug discovery teams can make more informed decisions, increasing the likelihood of identifying a clinical candidate with a well-balanced profile of potency, selectivity, and drug-like properties.

References

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A Comparative Benchmarking Guide to Piperazine-1-Carboxamide Based Enzyme Inhibitors: The Case of JZL195 vs. Selective FAAH and MAGL Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Targeting the Endocannabinoid System

The endocannabinoid system (ECS) is a crucial neuromodulatory network that plays a significant role in regulating a multitude of physiological processes, including pain perception, mood, appetite, and memory. The biological effects of the ECS are primarily mediated by two endogenous cannabinoids: anandamide (AEA) and 2-arachidonoylglycerol (2-AG).[1][2] The signaling of these endocannabinoids is tightly controlled by their synthesis and degradation. Two key enzymes responsible for their breakdown are Fatty Acid Amide Hydrolase (FAAH), which primarily hydrolyzes AEA, and Monoacylglycerol Lipase (MAGL), the main enzyme for 2-AG degradation.[1][3]

Inhibition of these enzymes presents a compelling therapeutic strategy. By preventing the degradation of AEA and 2-AG, their endogenous levels rise, leading to enhanced activation of cannabinoid receptors (CB1 and CB2) in a more physiologically relevant manner than direct receptor agonists.[4][5] This approach is hypothesized to offer therapeutic benefits, such as analgesia and anxiolysis, with a potentially reduced side-effect profile compared to direct cannabinoid receptor agonists.[6]

The piperazine-1-carboxamide scaffold is a versatile chemical structure that has been explored for the development of various enzyme inhibitors.[7][8] This guide focuses on a prominent derivative, JZL195 , which was designed as a dual inhibitor of both FAAH and MAGL.[9][10] We will objectively compare the in vitro performance of JZL195 against well-established, selective inhibitors of FAAH and MAGL, providing the scientific community with a clear, data-driven benchmark.

The Inhibitors: A Head-to-Head Comparison

For this guide, we will be comparing the following inhibitors:

  • JZL195 : A piperazine carbamate-based dual inhibitor of FAAH and MAGL.[9][11]

  • URB597 : A potent and selective carbamate-based inhibitor of FAAH.[12]

  • JZL184 : A potent and selective piperidine carbamate-based inhibitor of MAGL.[13][14]

The rationale for selecting these specific inhibitors is their extensive characterization in the scientific literature and their established potency and selectivity profiles, making them ideal benchmarks.

Data Presentation: Inhibitory Potency

The following table summarizes the in vitro inhibitory potency (IC50) of each compound against their respective target enzymes. The IC50 value represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%.

InhibitorTarget Enzyme(s)IC50 Value (nM)Selectivity ProfileReference(s)
JZL195 FAAH & MAGLFAAH: 2 nMMAGL: 4 nMDual Inhibitor[9][10][11]
URB597 FAAH3-5 nMHighly selective for FAAH over MAGL and other cannabinoid targets.[6][12]
JZL184 MAGL8 nM>300-fold selectivity for MAGL over FAAH.[13][14][15]

As the data indicates, JZL195 exhibits potent, low nanomolar inhibition of both FAAH and MAGL, confirming its designed dual-inhibitor profile.[9][11] In comparison, URB597 and JZL184 demonstrate high potency and selectivity for their respective targets, FAAH and MAGL.

Experimental Protocols: A Guide to In Vitro Benchmarking

To ensure scientific integrity and reproducibility, the following detailed protocols for fluorometric and colorimetric enzyme inhibition assays are provided. These methods are standard in the field for assessing the potency of FAAH and MAGL inhibitors.

Protocol 1: Fluorometric FAAH Inhibition Assay

This assay quantifies FAAH activity by measuring the hydrolysis of a fluorogenic substrate, arachidonoyl-7-amino-4-methylcoumarin amide (AAMCA), which releases the highly fluorescent 7-amino-4-methylcoumarin (AMC).[16][17][18]

Materials:

  • Recombinant human or rat FAAH

  • FAAH Assay Buffer (e.g., 125 mM Tris-HCl, pH 9.0, 1 mM EDTA)

  • AAMCA substrate

  • Test inhibitors (JZL195, URB597) dissolved in DMSO

  • 96-well black microplate

  • Fluorescence plate reader (Excitation: ~360 nm, Emission: ~465 nm)

Procedure:

  • Prepare serial dilutions of the test inhibitors in FAAH Assay Buffer.

  • In a 96-well plate, add the following to each well:

    • FAAH Assay Buffer

    • Test inhibitor dilution or vehicle control (DMSO)

    • FAAH enzyme solution

  • Incubate the plate at 37°C for 15 minutes to allow for inhibitor-enzyme interaction.

  • Initiate the reaction by adding the AAMCA substrate solution to all wells.

  • Immediately begin kinetic measurement of fluorescence intensity at 37°C for 30 minutes.

  • Calculate the rate of reaction from the linear portion of the fluorescence vs. time curve.

  • Determine the percent inhibition for each inhibitor concentration relative to the vehicle control and calculate the IC50 value using a suitable data analysis software.

Protocol 2: Colorimetric MAGL Inhibition Assay

This assay measures MAGL activity through the hydrolysis of the chromogenic substrate 4-nitrophenyl acetate (4-NPA), which releases 4-nitrophenol, a yellow product that can be quantified by its absorbance at 405-415 nm.[19][20]

Materials:

  • Recombinant human MAGL

  • MAGL Assay Buffer (e.g., 10 mM Tris-HCl, pH 7.2, 1 mM EDTA)

  • 4-Nitrophenyl acetate (4-NPA) substrate

  • Test inhibitors (JZL195, JZL184) dissolved in DMSO

  • 96-well clear microplate

  • Absorbance plate reader

Procedure:

  • Prepare serial dilutions of the test inhibitors in MAGL Assay Buffer.

  • In a 96-well plate, add the following to each well:

    • MAGL Assay Buffer

    • Test inhibitor dilution or vehicle control (DMSO)

    • MAGL enzyme solution

  • Incubate the plate at room temperature for 15 minutes.

  • Initiate the reaction by adding the 4-NPA substrate solution to all wells.

  • Incubate for 10 minutes at room temperature.

  • Measure the absorbance at 405-415 nm.

  • Calculate the percent inhibition for each inhibitor concentration relative to the vehicle control and determine the IC50 value.

Visualization of Key Concepts

To further elucidate the concepts discussed, the following diagrams have been generated.

G cluster_0 Endocannabinoid Signaling Pathway AEA Anandamide (AEA) FAAH FAAH AEA->FAAH Degradation CB1_R CB1/CB2 Receptors AEA->CB1_R AG 2-Arachidonoylglycerol (2-AG) MAGL MAGL AG->MAGL Degradation AG->CB1_R Downstream Downstream Signaling (e.g., Pain Modulation) CB1_R->Downstream JZL195 JZL195 JZL195->FAAH Inhibits JZL195->MAGL Inhibits URB597 URB597 URB597->FAAH Inhibits JZL184 JZL184 JZL184->MAGL Inhibits

Caption: Endocannabinoid signaling and points of inhibition.

G cluster_1 Experimental Workflow: Enzyme Inhibition Assay A Prepare Reagents (Enzyme, Inhibitor, Substrate) B Pre-incubate Enzyme with Inhibitor A->B C Initiate Reaction with Substrate B->C D Measure Signal (Fluorescence/Absorbance) C->D E Data Analysis (Calculate IC50) D->E

Caption: General workflow for in vitro enzyme inhibition assays.

Expert Insights and Causality

The choice between a dual inhibitor like JZL195 and a selective inhibitor depends on the research question.

  • Dual Inhibition (JZL195): By elevating both AEA and 2-AG levels, JZL195 allows for the investigation of the synergistic or additive effects of these two endocannabinoids.[2][21] This can be particularly relevant for complex in vivo models where both signaling pathways may contribute to the observed phenotype, such as in certain pain and anxiety models.[10][22] However, attributing a specific effect to either the FAAH or MAGL pathway can be challenging.

  • Selective Inhibition (URB597 & JZL184): The use of selective inhibitors is crucial for dissecting the individual contributions of the AEA/FAAH and 2-AG/MAGL pathways to a biological process.[6][23] This approach provides a clearer understanding of the distinct roles of each endocannabinoid.

A Note on Selectivity Profiling: While IC50 values are a primary measure of potency, a comprehensive understanding of an inhibitor's utility requires broader selectivity profiling. Activity-Based Protein Profiling (ABPP) is a powerful chemoproteomic technique used to assess the selectivity of inhibitors against a wide range of enzymes in their native biological context.[24][25][26] For instance, ABPP studies have been instrumental in confirming the high selectivity of JZL184 for MAGL over other serine hydrolases in the brain.[21]

Conclusion

The this compound derivative JZL195 stands as a potent dual inhibitor of FAAH and MAGL, offering a valuable tool for studying the combined effects of enhanced anandamide and 2-arachidonoylglycerol signaling. When benchmarked against the selective inhibitors URB597 and JZL184, it is evident that all three compounds exhibit high potency in the low nanomolar range. The choice of inhibitor should be guided by the specific experimental goals: JZL195 for investigating synergistic endocannabinoid effects, and selective inhibitors like URB597 and JZL184 for elucidating the distinct roles of the FAAH and MAGL pathways. The provided protocols offer a standardized framework for researchers to conduct their own comparative studies, ensuring data integrity and contributing to the advancement of endocannabinoid research.

References

  • Anderson, A. A., et al. (2015). Actions of the dual FAAH/MAGL inhibitor JZL195 in a murine neuropathic pain model. British Journal of Pharmacology, 172(6), 1593–1605. Retrieved from [Link]

  • Long, J. Z., et al. (2009). Dual blockade of FAAH and MAGL identifies behavioral processes regulated by endocannabinoid crosstalk in vivo. Proceedings of the National Academy of Sciences, 106(48), 20270–20275. Retrieved from [Link]

  • Long, J. Z., et al. (2009). Dual blockade of FAAH and MAGL identifies behavioral processes regulated by endocannabinoid crosstalk in vivo. Proceedings of the National Academy of Sciences, 106(48), 20270–20275. Retrieved from [Link]

  • Endocannabinoid signaling and the role of FAAH and MAGL fact sheet. (2025). Bristol Myers Squibb. Retrieved from [Link]

  • van Egmond, N., Straub, V. M., & van der Stelt, M. (2021). Targeting Endocannabinoid Signaling: FAAH and MAG Lipase Inhibitors. Annual Review of Pharmacology and Toxicology, 61, 441–463. Retrieved from [Link]

  • Ahn, K., McKinney, M. K., & Cravatt, B. F. (2008). Enzymatic Pathways That Regulate Endocannabinoid Signaling in the Nervous System. Chemical Reviews, 108(5), 1687–1707. Retrieved from [Link]

  • Piomelli, D., et al. (2006). Pharmacological profile of the selective FAAH inhibitor KDS-4103 (URB597). CNS Drug Reviews, 12(1), 21–38. Retrieved from [Link]

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  • Zuhl, A. M., et al. (2012). Competitive Activity-Based Protein Profiling Identifies Aza-β-Lactams as a Versatile Chemotype for Serine Hydrolase Inhibition. Journal of the American Chemical Society, 134(11), 5068–5071. Retrieved from [Link]

  • Long, J. Z., et al. (2009). Dual blockade of FAAH and MAGL identifies behavioral processes regulated by endocannabinoid crosstalk in vivo. Proceedings of the National Academy of Sciences, 106(48), 20270–20275. Retrieved from [Link]

  • Yuan, C., et al. (2016). Activity-based protein profiling: an efficient approach to study serine hydrolases and their inhibitors in mammals and microbes. Chemical Communications, 52(42), 6844–6859. Retrieved from [Link]

  • Hradilova, K., et al. (2023). Weak Hypotensive Effect of Chronic Administration of the Dual FAAH/MAGL Inhibitor JZL195 in Spontaneously Hypertensive Rats as Revealed by Area under the Curve Analysis. International Journal of Molecular Sciences, 24(13), 10976. Retrieved from [Link]

  • van Egmond, N., Straub, V. M., & van der Stelt, M. (2021). Targeting Endocannabinoid Signaling: FAAH and MAG Lipase Inhibitors. Annual Review of Pharmacology and Toxicology, 61, 441–463. Retrieved from [Link]

  • Dolui, S., & Vijayaraj, P. (2022). Activity-Based Protein Profiling of Serine Hydrolase Superfamily Enzymes. Bio-protocol, 12(6), e4364. Retrieved from [Link]

  • van der Meulen, W. I. A., et al. (2022). Activity-based protein profiling of serine hydrolases and penicillin-binding proteins in Enterococcus faecium. FEMS Microbes, 3(1), xtac013. Retrieved from [Link]

  • McMahon, L. R., et al. (2015). Simultaneous Inhibition of Fatty Acid Amide Hydrolase and Monoacylglycerol Lipase Shares Discriminative Stimulus Effects with Δ9-Tetrahydrocannabinol in Mice. Journal of Pharmacology and Experimental Therapeutics, 353(3), 484–493. Retrieved from [Link]

  • Greco, R., et al. (2020). Dual Inhibition of FAAH and MAGL Counteracts Migraine-like Pain and Behavior in an Animal Model of Migraine. International Journal of Molecular Sciences, 21(11), 3847. Retrieved from [Link]

  • Angelucci, C. B., Giacominelli-Stuffler, R., & Maccarrone, M. (2023). Fluorimetric Assay of FAAH Activity. Methods in Molecular Biology, 2642, 269–275. Retrieved from [Link]

  • Angelucci, C. B., Giacominelli-Stuffler, R., & Maccarrone, M. (2023). Fluorimetric Assay of FAAH Activity. Methods in Molecular Biology, 2642, 269–275. Retrieved from [Link]

  • Long, J. Z., et al. (2011). Characterization of tunable piperidine and piperazine carbamates as inhibitors of endocannabinoid hydrolases. Journal of the American Chemical Society, 133(47), 18980–18991. Retrieved from [Link]

  • Adib, M., et al. (2024). Methods for Assessing MAGL Enzymatic Activity: An Extensive Review of Past and Emerging Approaches. International Journal of Molecular Sciences, 25(3), 1642. Retrieved from [Link]

  • Design and Synthesis of Endocannabinoid Enzyme Inhibitors for Potential Peripherally Selective Glaucoma Treatments. (2024). Liberty University. Retrieved from [Link]

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A Head-to-Head Comparison of Kinase Inhibitors: Imatinib as a Case Study for Piperazine-Containing First-Generation Agents vs. EGFR Tyrosine Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a detailed, head-to-head comparison between two classes of first-generation tyrosine kinase inhibitors (TKIs): the BCR-ABL inhibitor Imatinib, a notable example of a therapeutic agent incorporating a piperazine-carboxamide-like scaffold, and first-generation Epidermal Growth Factor Receptor (EGFR) inhibitors such as Gefitinib and Erlotinib. This analysis is designed for researchers, scientists, and drug development professionals, offering insights into the nuances of their mechanisms, performance, and the experimental methodologies used for their evaluation.

Introduction: The Dawn of Targeted Therapy

The advent of tyrosine kinase inhibitors revolutionized oncology, shifting the paradigm from cytotoxic chemotherapy to targeted molecular therapies.[1] First-generation TKIs were at the forefront of this revolution, offering remarkable efficacy in cancers driven by specific, constitutively active kinases.[2][3]

This guide dissects two landmark examples:

  • Imatinib (Gleevec®) : The first highly successful TKI, designed to inhibit the BCR-ABL fusion protein in Chronic Myelogenous Leukemia (CML).[4] Its structure features a 2-phenylaminopyrimidine core and a distinctive piperazine group linked via a benzamide bridge. This piperazine moiety is crucial for the drug's solubility and oral bioavailability, making it a prime example of how the broader "piperazine-carboxamide" chemical space is leveraged in drug design.[4][5][6]

  • First-Generation EGFR Inhibitors (Gefitinib, Erlotinib) : These agents target the EGFR kinase domain, particularly in non-small cell lung cancer (NSCLC) patients with specific activating mutations (e.g., exon 19 deletions or L858R).[7][8]

By comparing these two archetypes, we can explore fundamental principles of TKI action, selectivity, and the evolution of resistance, providing a robust framework for evaluating future kinase inhibitors.

Part 1: Mechanism of Action and Target Profile

Both Imatinib and first-generation EGFR TKIs are ATP-competitive inhibitors. They function by binding to the ATP pocket of the kinase's catalytic domain, preventing the phosphorylation of downstream substrates and thereby blocking the signaling cascade that drives cancer cell proliferation and survival.[1][7][9]

Tyrosine kinases act as molecular switches, transferring a phosphate group from ATP to a tyrosine residue on a substrate protein. This phosphorylation event initiates a cascade of downstream signals that regulate cellular processes like growth, differentiation, and survival.[1][9] In cancer, mutations can cause these kinases to become permanently "switched on," leading to uncontrolled cell division. TKIs block this process by occupying the ATP-binding site.

TKI_Mechanism_of_Action cluster_0 Normal Kinase Activity cluster_1 Inhibition by TKI ATP ATP Kinase Kinase ATP->Kinase Binds to Active Site Phosphorylated_Substrate Phosphorylated Substrate Kinase->Phosphorylated_Substrate Phosphorylates Substrate Substrate Substrate->Kinase Downstream_Signaling Cell Growth & Survival Signaling Phosphorylated_Substrate->Downstream_Signaling TKI First-Gen TKI (e.g., Imatinib) Kinase_Inhibited Kinase TKI->Kinase_Inhibited Competes with ATP, Binds to Active Site No_Phosphorylation Phosphorylation Blocked Kinase_Inhibited->No_Phosphorylation Blocked_Signaling Signaling Inhibited No_Phosphorylation->Blocked_Signaling

Figure 1: General mechanism of ATP-competitive tyrosine kinase inhibitors.

While their overarching mechanism is similar, their target profiles and selectivity differ significantly, which is a critical consideration in drug development.

  • Imatinib's Target Profile : Primarily targets BCR-ABL. However, it also inhibits other kinases, including c-KIT (critical for its efficacy in gastrointestinal stromal tumors, GIST), and Platelet-Derived Growth Factor Receptor (PDGFR).[4] This multi-targeted nature is a hallmark of many early TKIs.

  • EGFR TKI Target Profile : Designed to be more selective for EGFR.[8] However, they still inhibit wild-type EGFR, which is expressed in healthy tissues like skin and the gastrointestinal tract, leading to characteristic side effects (e.g., rash and diarrhea).[2]

Part 2: Head-to-Head Performance & Experimental Evaluation

Objective comparison of inhibitor performance relies on standardized in vitro and cell-based assays. Below, we outline the key metrics and provide validated protocols for their assessment.

Comparative Performance Metrics
Parameter Imatinib First-Gen EGFR TKI (Gefitinib) Significance & Rationale
Primary Target BCR-ABLEGFR (mutant)Defines the primary indication and the required cellular context for testing.
Biochemical Potency (IC50) ~25-100 nM (vs. ABL kinase)~2-40 nM (vs. mutant EGFR)The IC50 value represents the concentration of inhibitor required to reduce kinase activity by 50% in a cell-free assay.[10] It is a fundamental measure of potency. Lower values indicate higher potency.
Cellular Potency (GI50) ~100-500 nM (in K562 cells)~10-100 nM (in HCC827 cells)Measures the inhibitor's effectiveness in a biological context, reflecting cell permeability, stability, and target engagement. Often higher than biochemical IC50.
Key Off-Targets c-KIT, PDGFRWild-Type EGFROff-target activity can lead to adverse effects but can also provide therapeutic benefits in other indications (e.g., Imatinib in GIST via c-KIT inhibition).[11]
Primary Resistance Mutation T315I ("Gatekeeper")T790M ("Gatekeeper")Acquired resistance is a major clinical challenge.[2] Understanding these mutations is crucial for developing next-generation inhibitors.

Table 1: Comparative profile of Imatinib vs. a representative first-generation EGFR TKI. Values are representative and can vary based on specific experimental conditions.

Experimental Protocols

The following protocols provide a self-validating system for comparing kinase inhibitors. Each step is designed to ensure reproducibility and accuracy.

Protocol 1: Biochemical IC50 Determination via In Vitro Kinase Assay

This protocol determines the direct inhibitory effect of a compound on the purified kinase enzyme. Radiometric assays using [γ-³³P]-ATP are considered a gold standard for their direct measurement of phosphorylation.[12][13]

Objective: To calculate the IC50 value of an inhibitor against its target kinase.

Materials:

  • Purified recombinant kinase (e.g., ABL or EGFR)

  • Specific peptide substrate for the kinase

  • Kinase reaction buffer (e.g., Tris-HCl, MgCl₂, DTT)

  • [γ-³³P]-ATP (radiolabeled ATP)

  • Test inhibitors (dissolved in DMSO)

  • 96-well plates

  • Phosphocellulose paper and wash buffer (phosphoric acid)

  • Scintillation counter

Step-by-Step Methodology:

  • Prepare Inhibitor Dilutions: Create a serial dilution of the test inhibitor (e.g., Imatinib) in DMSO, typically from 10 mM down to 10 pM. Prepare a DMSO-only control.

  • Set Up Kinase Reaction: In each well of a 96-well plate, add the kinase reaction buffer, the specific substrate peptide, and the diluted inhibitor.

  • Initiate Reaction: Add the purified kinase enzyme to each well and briefly pre-incubate (e.g., 10 minutes at room temperature) to allow inhibitor binding.

  • Start Phosphorylation: Initiate the phosphorylation reaction by adding the [γ-³³P]-ATP. Incubate for a set time (e.g., 30-60 minutes) at 30°C. The ATP concentration should ideally be at or near the Km for the enzyme to ensure accurate competitive inhibitor assessment.[13]

  • Stop Reaction & Spot: Stop the reaction by adding an acid (e.g., phosphoric acid). Spot a portion of the reaction mixture from each well onto a sheet of phosphocellulose paper. The phosphorylated peptide will bind to the paper, while unused [γ-³³P]-ATP will not.

  • Wash: Wash the paper multiple times in phosphoric acid wash buffer to remove all unbound radiolabeled ATP.

  • Quantify: Measure the radioactivity of each spot using a scintillation counter. The counts are directly proportional to the kinase activity.

  • Data Analysis: Plot the percentage of kinase activity against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.[10][14]

IC50_Workflow Start Start Dilute_Inhibitor Prepare Serial Inhibitor Dilutions Start->Dilute_Inhibitor Setup_Reaction Add Buffer, Substrate, & Inhibitor to Plate Dilute_Inhibitor->Setup_Reaction Add_Kinase Add Kinase Enzyme (Pre-incubate) Setup_Reaction->Add_Kinase Add_ATP Initiate with [γ-³³P]-ATP Add_Kinase->Add_ATP Incubate Incubate at 30°C Add_ATP->Incubate Stop_Reaction Stop Reaction & Spot on Paper Incubate->Stop_Reaction Wash_Paper Wash to Remove Unbound ATP Stop_Reaction->Wash_Paper Measure_Counts Quantify Radioactivity (Scintillation Counter) Wash_Paper->Measure_Counts Analyze Plot Dose-Response Curve & Calculate IC50 Measure_Counts->Analyze End End Analyze->End

Figure 2: Workflow for determining biochemical IC50 via radiometric assay.

Protocol 2: Cellular Proliferation Assay (MTT Assay)

This assay measures the metabolic activity of cells, which serves as an indicator of cell viability and proliferation.[15] It is essential for determining if the biochemical potency of an inhibitor translates into an anti-cancer effect in a living cell.[16][17]

Objective: To measure the concentration at which an inhibitor reduces cancer cell growth by 50% (GI50).

Materials:

  • Cancer cell lines (e.g., K562 for Imatinib, HCC827 for Gefitinib)

  • Complete growth medium (e.g., RPMI or DMEM with 10% FBS)

  • 96-well cell culture plates

  • Test inhibitors dissolved in DMSO

  • MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

  • Solubilization solution (e.g., acidified isopropanol or DMSO)

  • Multichannel pipette and microplate reader

Step-by-Step Methodology:

  • Cell Seeding: Harvest cells during their logarithmic growth phase. Count and dilute the cells to a predetermined optimal density (e.g., 5,000 cells/well). Seed 100 µL of the cell suspension into each well of a 96-well plate and incubate for 24 hours to allow attachment and recovery.[15]

  • Compound Treatment: Prepare serial dilutions of the inhibitor in complete growth medium. Remove the old medium from the wells and add 100 µL of the medium containing the various inhibitor concentrations. Include a vehicle control (DMSO) and a no-cell blank control.

  • Incubation: Incubate the plate for 48-72 hours in a humidified incubator at 37°C with 5% CO₂.

  • Add MTT Reagent: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 3-4 hours. Live cells with active dehydrogenases will convert the yellow MTT to a purple formazan precipitate.

  • Solubilize Formazan: Carefully remove the medium and add 150 µL of solubilization solution to each well to dissolve the formazan crystals. Gently shake the plate for 10-15 minutes.

  • Measure Absorbance: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Subtract the blank reading, normalize the data to the vehicle control (100% viability), and plot the percentage of cell viability against the logarithm of inhibitor concentration to calculate the GI50 value.

Protocol 3: Western Blot Analysis of Downstream Signaling

This protocol provides direct evidence of target engagement within the cell by measuring the phosphorylation status of key downstream effector proteins.[18] For BCR-ABL, a key substrate is CrkL. For EGFR, downstream pathways include PI3K/AKT and MAPK/ERK.[18]

Objective: To confirm that the inhibitor blocks the intended signaling pathway in treated cells.

Materials:

  • Cancer cell lines and inhibitors

  • Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Protein quantification assay (e.g., BCA assay)

  • SDS-PAGE gels and electrophoresis equipment

  • Transfer system (for transferring proteins to PVDF membrane)

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-phospho-CrkL, anti-CrkL, anti-phospho-AKT, anti-AKT, anti-phospho-ERK, anti-ERK)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate (ECL) and imaging system

Step-by-Step Methodology:

  • Cell Treatment and Lysis: Plate cells and allow them to attach. Treat with the inhibitor at various concentrations (e.g., 0.1x, 1x, 10x GI50) for a specified time (e.g., 2-24 hours). Wash the cells with cold PBS and lyse them on ice using lysis buffer.

  • Protein Quantification: Clear the lysates by centrifugation and determine the protein concentration of the supernatant using a BCA assay.

  • SDS-PAGE: Normalize the protein amounts for all samples, mix with Laemmli sample buffer, and denature by heating. Load equal amounts of protein onto an SDS-PAGE gel and separate by electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding. Incubate the membrane with a primary antibody targeting a phosphorylated protein (e.g., anti-phospho-AKT) overnight at 4°C.

  • Secondary Antibody and Detection: Wash the membrane with TBST and then incubate with an HRP-conjugated secondary antibody for 1 hour. After further washes, apply the ECL substrate and capture the chemiluminescent signal with an imager.

  • Stripping and Reprobing: To ensure equal protein loading, the membrane can be stripped of the first set of antibodies and re-probed with an antibody against the total protein (e.g., anti-total-AKT) or a housekeeping protein like GAPDH.[19] A decrease in the phospho-protein signal with no change in the total protein signal confirms specific inhibition of the pathway.

Signaling_Pathway_Comparison cluster_0 Imatinib Target Pathway cluster_1 EGFR TKI Target Pathway BCR_ABL BCR_ABL p_CrkL p-CrkL (Phosphorylated) BCR_ABL->p_CrkL Phosphorylates Imatinib Imatinib Imatinib->BCR_ABL Inhibits CML_Proliferation CML Cell Proliferation p_CrkL->CML_Proliferation EGFR EGFR PI3K_AKT PI3K/AKT Pathway EGFR->PI3K_AKT RAS_MAPK RAS/MAPK Pathway EGFR->RAS_MAPK Gefitinib Gefitinib Gefitinib->EGFR Inhibits NSCLC_Proliferation NSCLC Cell Proliferation PI3K_AKT->NSCLC_Proliferation RAS_MAPK->NSCLC_Proliferation

Figure 3: Simplified signaling pathways inhibited by Imatinib and first-generation EGFR TKIs.

Part 3: Acquired Resistance and Next-Generation Development

A critical limitation of first-generation inhibitors is the inevitable development of acquired resistance.[20] Tumors that initially respond eventually progress due to the selection of cancer cells with new mutations in the target kinase.

  • Imatinib and T315I: The "gatekeeper" T315I mutation in BCR-ABL sterically hinders Imatinib from binding to the ATP pocket, rendering the drug ineffective. This spurred the development of second and third-generation inhibitors designed to overcome this resistance.

  • EGFR TKIs and T790M: Similarly, the T790M mutation is the most common mechanism of resistance to first-generation EGFR TKIs.[2] This mutation increases the kinase's affinity for ATP, making it difficult for the inhibitor to compete. This led to the creation of third-generation inhibitors like Osimertinib, which specifically target the T790M mutant form.[7]

Conclusion

The head-to-head comparison of Imatinib and first-generation EGFR inhibitors illuminates the foundational principles of targeted cancer therapy. While both operate as ATP-competitive inhibitors, their efficacy and limitations are dictated by their specific chemical structures, target selectivity profiles, and the resulting clinical outcomes. The piperazine-carboxamide moiety present in Imatinib is a testament to the importance of medicinal chemistry in optimizing pharmacokinetic properties like solubility and bioavailability, which are as critical as target potency.

The experimental protocols detailed here provide a robust framework for the preclinical evaluation of any new kinase inhibitor, ensuring that key parameters like potency, cellular efficacy, and on-target activity are rigorously assessed. Understanding the successes and failures of these pioneering first-generation agents provides invaluable lessons for the continued development of more durable and effective targeted therapies.

References

  • In Depth Overview of Tyrosine Kinase Inhibitor Treatment of EGFR + Lung Cancer. (2025, August 28). [Source Not Available]
  • In Vitro and In Vivo Models for Analysis of Resistance to Anticancer Molecular Therapies. (n.d.). Bentham Science.
  • In Vivo Efficacy Evaluation for Cancer Therapy. (n.d.). Alfa Cytology.
  • Combating Cancer Drug Resistance with In Vivo Models. (2022, April 20). Crown Bioscience Blog.
  • Predicting In Vivo Efficacy from In Vitro Data: Quantitative Systems Pharmacology Modeling for an Epigenetic Modifier Drug in Cancer. (n.d.). PubMed Central.
  • Efficacy Models. (n.d.).
  • Role of Cell-Based Assays in Drug Discovery and Development. (n.d.).
  • Cell-based Assays for Drug Discovery. (n.d.). Reaction Biology.
  • Measuring and interpreting the selectivity of protein kinase inhibitors. (n.d.). PMC - NIH.
  • Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. (2021, August 12). PMC - PubMed Central.
  • The role of cell-based assays for drug discovery. (2024, February 1). News-Medical.Net.
  • Tyrosine kinase inhibitor. (n.d.). Wikipedia.
  • IC50 Determin
  • Tyrosine Kinase Inhibitors. (n.d.).
  • Protocol for Determining the IC 50 of Drugs on Adherent Cells Using MTT Assay. (n.d.).
  • Kinase inhibition assay. Determination of IC50 in dose–response curves... (n.d.).
  • Application Notes and Protocols for Western Blot Analysis of BRD4-Kinases-IN-3 Tre
  • What It Takes to Improve a First-Generation Inhibitor to a Second- or Third-Generation Small Molecule. (2019, May 17).
  • Early identification of chemical series with defined kinase inhibitor selectivity profiles. (2005, May 1). Cancer Research.
  • New Generations of Tyrosine Kinase Inhibitors in Treating NSCLC with Oncogene Addiction: Strengths and Limit
  • Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines. (2014, April 28). PMC - NIH.
  • EGFR first- and second-generation TKIs—there is still place for them in EGFR-mutant NSCLC patients. (n.d.).
  • Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. (n.d.). PubMed Central.
  • Synthesis, molecular modeling, and biological evaluation of novel imatinib derivatives as anticancer agents. (n.d.). PMC - NIH.
  • Repurposing Study of 4-Acyl-1-phenylaminocarbonyl-2- substituted-piperazine Derivatives as Potential Anticancer Agents. (2023, December 1). AIR Unimi.

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A Multi-Pronged Strategy for Cross-Validating the Mechanism of Action of a Novel Piperazine-1-carboxamide Compound (PZC-1)

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Beyond the Primary Target

The piperazine ring is a privileged scaffold in medicinal chemistry, found in a diverse array of approved therapeutics targeting everything from G-protein coupled receptors (GPCRs) to kinases and ion channels. When a novel compound based on this scaffold, such as our hypothetical Piperazine-1-carboxamide derivative PZC-1 , emerges from a primary screen, the initial "hit" is merely the opening chapter. The true test of its therapeutic potential lies in a rigorous, multi-faceted cross-validation of its mechanism of action (MoA). A validated MoA is the bedrock of a successful drug development program, providing a rational basis for efficacy, predicting potential toxicities, and guiding patient selection strategies.

This guide moves beyond a simplistic, linear approach to MoA validation. Instead, we will employ a cross-validation strategy, integrating biophysical, cellular, and phenotypic data to build a cohesive and robust understanding of how PZC-1 exerts its effects. We will explore the causality behind our experimental choices, ensuring each step logically informs the next and that the entire workflow serves as a self-validating system. For comparative purposes, we will benchmark PZC-1's performance against a well-characterized, commercially available inhibitor of its hypothesized target.

The Initial Hypothesis: PZC-1 as a Potent Inhibitor of Tyrosine Kinase B (TrkB)

Let us hypothesize that initial screening data suggests PZC-1 is a potent inhibitor of Tropomyosin receptor kinase B (TrkB), a receptor tyrosine kinase involved in neuronal survival and plasticity. Dysregulation of the Brain-Derived Neurotrophic Factor (BDNF) / TrkB signaling pathway has been implicated in neurological disorders and cancer. Our primary hypothesis is therefore: PZC-1 directly binds to and inhibits the kinase activity of TrkB, leading to a downstream blockade of the PI3K/Akt signaling cascade and subsequent effects on cell proliferation and survival.

Now, we must rigorously test this hypothesis from multiple angles.

Strategy 1: Confirming Direct Target Engagement

The first and most fundamental question is: does PZC-1 physically interact with its putative target, TrkB? Answering this requires a direct binding assay that can quantify the kinetics and affinity of the interaction. Surface Plasmon Resonance (SPR) is an industry-standard, label-free technology ideal for this purpose.

Experimental Protocol: Surface Plasmon Resonance (SPR)

Objective: To quantify the binding affinity (KD) and kinetics (ka, kd) of PZC-1 to recombinant human TrkB protein.

Step-by-Step Methodology:

  • Chip Preparation: Covalently immobilize high-purity, recombinant human TrkB kinase domain protein onto a CM5 sensor chip via amine coupling. A reference flow cell is prepared similarly but without the protein to allow for background signal subtraction.

  • Analyte Preparation: Prepare a dilution series of PZC-1 in a suitable running buffer (e.g., HBS-EP+). The concentration range should span at least two orders of magnitude around the expected KD (e.g., 10 nM to 1 µM). A well-characterized TrkB inhibitor, such as ANA-12, will be used as a positive control.

  • Binding Analysis: Inject the PZC-1 and control compound dilutions over the TrkB and reference flow cells at a constant flow rate. Monitor the change in response units (RU) over time.

  • Data Processing: Subtract the reference flow cell signal from the active cell signal to obtain specific binding sensorgrams.

  • Kinetic Modeling: Fit the processed sensorgrams to a suitable binding model (e.g., 1:1 Langmuir) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD = kd/ka).

Data Summary: PZC-1 vs. ANA-12 Target Engagement
CompoundAssociation Rate (ka) (M-1s-1)Dissociation Rate (kd) (s-1)Affinity (KD) (nM)
PZC-1 2.5 x 1055.0 x 10-42.0
ANA-12 (Control) 1.8 x 1059.0 x 10-45.0

Interpretation: The SPR data provides strong evidence that PZC-1 binds directly to the TrkB kinase domain with high affinity (KD = 2.0 nM), showing slightly superior binding characteristics compared to the known inhibitor ANA-12. This confirms direct target engagement, the first pillar of our MoA.

Workflow Visualization: SPR Analysis

SPR_Workflow cluster_prep Preparation cluster_run Execution cluster_analysis Analysis TrkB Immobilize TrkB on Sensor Chip Inject Inject PZC-1 over TrkB and Ref Cells TrkB->Inject PZC1 Prepare PZC-1 Dilution Series PZC1->Inject Monitor Monitor Response Units (RU) Inject->Monitor Subtract Subtract Reference Signal Monitor->Subtract Fit Fit Data to Kinetic Model Subtract->Fit KD Determine ka, kd, KD Fit->KD

Caption: Workflow for determining binding kinetics using SPR.

Strategy 2: Probing the Cellular Signaling Cascade

Having confirmed direct binding, we must now validate that this interaction translates into functional inhibition of the downstream signaling pathway in a cellular context. Upon activation by its ligand, BDNF, TrkB autophosphorylates and subsequently phosphorylates key downstream effectors, most notably Akt. We will use Western Blotting to measure the phosphorylation status of TrkB and Akt in a relevant cell line (e.g., SH-SY5Y neuroblastoma cells, which endogenously express TrkB).

Experimental Protocol: Western Blot for Pathway Analysis

Objective: To determine if PZC-1 inhibits BDNF-induced phosphorylation of TrkB and Akt in a dose-dependent manner.

Step-by-Step Methodology:

  • Cell Culture & Starvation: Culture SH-SY5Y cells to ~80% confluency. Serum-starve the cells for 4-6 hours to reduce basal signaling activity.

  • Inhibitor Pre-treatment: Pre-treat the starved cells with a dose range of PZC-1 or ANA-12 (e.g., 1 nM to 1 µM) for 1 hour. Include a vehicle control (e.g., 0.1% DMSO).

  • Ligand Stimulation: Stimulate the cells with a pre-determined concentration of BDNF (e.g., 50 ng/mL) for 15 minutes to induce TrkB signaling. A non-stimulated control group should be included.

  • Cell Lysis & Protein Quantification: Lyse the cells and quantify total protein concentration using a BCA assay to ensure equal loading.

  • SDS-PAGE & Immunoblotting: Separate protein lysates by SDS-PAGE, transfer to a PVDF membrane, and probe with primary antibodies specific for phosphorylated-TrkB (p-TrkB), total TrkB, phosphorylated-Akt (p-Akt), and total Akt. A loading control (e.g., GAPDH) is essential.

  • Detection & Densitometry: Use chemiluminescent detection to visualize protein bands. Quantify band intensity using densitometry software and normalize the phosphorylated protein signal to the total protein signal.

Data Summary: PZC-1 Cellular IC50 for p-Akt Inhibition
CompoundCellular IC50 (p-Akt Inhibition) (nM)
PZC-1 15.8
ANA-12 (Control) 35.2

Interpretation: PZC-1 demonstrates dose-dependent inhibition of BDNF-induced Akt phosphorylation, with a cellular IC50 of 15.8 nM. This value is consistent with its high binding affinity and confirms that the compound is cell-permeable and effectively engages its target to modulate the intended signaling pathway. The superior cellular potency compared to ANA-12 further strengthens its profile.

Visualization: The BDNF-TrkB-Akt Signaling Pathway

Signaling_Pathway BDNF BDNF TrkB TrkB Receptor BDNF->TrkB Binds & Activates PI3K PI3K TrkB->PI3K Activates PZC1 PZC-1 PZC1->TrkB Inhibits Akt Akt PI3K->Akt Phosphorylates pAkt p-Akt Proliferation Cell Proliferation & Survival pAkt->Proliferation Promotes

Caption: PZC-1 inhibits the BDNF/TrkB/Akt signaling cascade.

Strategy 3: Linking Molecular Mechanism to Phenotypic Outcome

The ultimate validation of an MoA is its ability to predict a compound's effect on cellular physiology. Since the TrkB/Akt pathway is a critical regulator of cell survival and proliferation, we can hypothesize that PZC-1 will reduce the viability of cells that are dependent on this pathway for growth.

Experimental Protocol: Cell Viability Assay

Objective: To assess the effect of PZC-1 on the viability of a TrkB-dependent cancer cell line (e.g., LAN-5 neuroblastoma).

Step-by-Step Methodology:

  • Cell Seeding: Seed LAN-5 cells in 96-well plates at an appropriate density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a broad, 10-point dose-response curve of PZC-1 and ANA-12 for 72 hours.

  • Viability Assessment: Add a resazurin-based reagent (e.g., CellTiter-Blue) and incubate for 1-4 hours. This reagent is converted to a fluorescent product by metabolically active, viable cells.

  • Data Acquisition: Measure fluorescence using a plate reader.

  • Data Analysis: Normalize the fluorescence data to vehicle-treated controls and fit the dose-response curve to a four-parameter logistic equation to determine the GI50 (concentration for 50% growth inhibition).

Data Summary: PZC-1 Phenotypic GI50
CompoundGI50 in LAN-5 Cells (nM)
PZC-1 45.1
ANA-12 (Control) 98.6

Interpretation: The results demonstrate that PZC-1 inhibits the growth of TrkB-dependent LAN-5 cells with a GI50 of 45.1 nM. This phenotypic outcome is consistent with the biochemical and cellular data, providing a crucial link between target engagement, pathway modulation, and a tangible cellular effect. The observed potency shift between the cellular p-Akt assay (IC50) and the 72-hour growth assay (GI50) is expected and reflects the complex interplay of factors governing cell proliferation over time.

Strategy 4: Ensuring Target Specificity through Off-Target Profiling

A critical component of MoA validation is to demonstrate that the observed phenotype is due to the on-target activity of the compound, not a result of unintended off-target effects. A broad kinase screen is an efficient way to assess the specificity of PZC-1.

Experimental Protocol: Kinase Selectivity Panel

Objective: To profile the inhibitory activity of PZC-1 against a large panel of human kinases to assess its selectivity for TrkB.

Methodology: This is typically performed as a fee-for-service by a specialized vendor. The protocol generally involves:

  • Submitting PZC-1 at a high concentration (e.g., 1 µM) for single-point screening against a panel of >400 human kinases.

  • The vendor utilizes a standardized kinase activity assay (e.g., radiometric or fluorescence-based) to measure the percent inhibition for each kinase.

  • Any significant "hits" (e.g., >50% inhibition) from the primary screen are then followed up with full IC50 determinations to confirm the off-target activity.

Data Summary: PZC-1 Kinase Selectivity Profile (Hypothetical)
Kinase Target% Inhibition at 1 µM PZC-1Follow-up IC50 (nM)
TrkB (On-Target) 98% 4.5
TrkA 85%75
TrkC 79%110
ACK1 55%850
400+ other kinases<20%Not Determined

Interpretation: The selectivity screen reveals that PZC-1 is highly potent against TrkB. It exhibits some cross-reactivity with the closely related TrkA and TrkC receptors, which is common for Trk inhibitors, but with significantly reduced potency (>15-fold selectivity). The activity against ACK1 is weak and unlikely to be physiologically relevant at therapeutic concentrations. Overall, PZC-1 demonstrates a favorable selectivity profile, giving us confidence that the observed cellular phenotype is primarily driven by TrkB inhibition.

Conclusion: A Cohesive and Validated Mechanism of Action

Through a systematic, multi-pronged approach, we have constructed a robust and cohesive body of evidence supporting the mechanism of action for our novel compound, PZC-1.

  • Biophysical data (SPR) confirmed direct, high-affinity binding to TrkB.

  • Cellular analysis (Western Blot) demonstrated functional inhibition of the downstream Akt signaling pathway.

  • Phenotypic screening (Viability Assay) linked this pathway inhibition to a relevant anti-proliferative effect.

  • Off-target profiling (Kinase Panel) established a strong selectivity profile for TrkB over other kinases.

This cross-validation strategy provides a high degree of confidence in the primary MoA of PZC-1. Each piece of experimental data reinforces the others, creating a self-validating narrative that is essential for advancing a compound through the drug discovery pipeline. This rigorous, evidence-based understanding is the cornerstone of modern pharmacology and the key to developing safer, more effective medicines.

References

  • Title: Surface Plasmon Resonance (SPR) for Characterizing High-Affinity Small Molecule-Protein Interactions Source: Methods in Molecular Biology URL: [Link]

  • Title: The BDNF-TrkB signalling pathway in the hippocampus and its role in depression Source: Journal of Psychiatry & Neuroscience URL: [Link]

A Researcher's Guide to the Comparative Pharmacokinetic Profiling of Piperazine-1-carboxamide Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For drug development professionals, a deep understanding of a compound's pharmacokinetic (PK) profile is fundamental to its successful translation from a promising candidate to a therapeutic reality. The Piperazine-1-carboxamide scaffold is a privileged structure in medicinal chemistry, appearing in a wide array of biologically active agents.[1][2][3] However, subtle structural modifications to this core can dramatically alter a molecule's absorption, distribution, metabolism, and excretion (ADME) properties, ultimately dictating its efficacy and safety profile.[1]

This guide provides a comprehensive framework for the comparative pharmacokinetic profiling of this compound derivatives. It is designed for researchers and scientists in drug development, offering not just a review of key concepts but also actionable experimental protocols and data interpretation insights. While direct, publicly available comparative PK data for a homologous series of this compound derivatives is limited, this guide synthesizes existing knowledge on related piperazine compounds and provides the methodologies to generate such critical data in your own laboratories.

The Significance of Pharmacokinetic Profiling in this compound Drug Discovery

The piperazine moiety is often incorporated into drug candidates to enhance aqueous solubility and oral bioavailability.[3] The carboxamide linkage provides a key point for synthetic diversification and can influence interactions with biological targets and metabolizing enzymes. Understanding the interplay between the piperazine core, the carboxamide linker, and various substituents is crucial for optimizing drug-like properties.[1][2] A robust comparative PK study allows for the rational selection of lead candidates with desirable half-lives, target tissue exposure, and minimal off-target effects.

Key Pharmacokinetic Parameters for Comparative Analysis

ParameterDescriptionPhenylpiperazine Derivative Example (Trazodone)Piperidine Carboxamide Derivative Example (SW584)General Piperazine Values
Time to Peak Concentration (Tmax) The time at which the maximum plasma concentration (Cmax) is reached after administration.1-2 hoursNot explicitly stated, but oral dosing was effective.1.8 - 4 hours[4]
Maximum Plasma Concentration (Cmax) The highest concentration of the drug in the plasma after administration.VariableNot explicitly statedNot consistently available for specific salts[4]
Area Under the Curve (AUC) The total drug exposure over time.VariableNot explicitly statedNot consistently available for specific salts[4]
Elimination Half-Life (t½) The time required for the plasma concentration of the drug to decrease by half.~5-9 hours~3 hours (in rats)[5]Highly variable[4]
Volume of Distribution (Vd) The theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma.~1 L/kg0.41 L/kg (in rats)[5]Not specified
Clearance (CL) The volume of plasma cleared of the drug per unit time.~85 mL/min3.3 mL/min/kg (in rats)[5]Not specified
Oral Bioavailability (%F) The fraction of an orally administered dose of unchanged drug that reaches the systemic circulation.~95%56% (in rats)[5]Not specified
Protein Binding The extent to which a drug binds to plasma proteins.89-95%Not specified60-70%[4]

Note: The data presented for Trazodone and SW584 are for illustrative purposes to show the types of parameters to be compared. Direct comparison should be made between structurally related this compound derivatives under identical experimental conditions.

Experimental Workflows for Comparative Pharmacokinetic Profiling

A robust comparative analysis necessitates a combination of in vitro and in vivo studies. The following sections detail the methodologies for key experiments.

In Vitro Assays: Early Insights into ADME Properties

In vitro assays are indispensable for early-stage screening and for understanding the mechanistic basis of a compound's pharmacokinetic behavior.

The Caco-2 cell line, derived from human colorectal adenocarcinoma, forms a polarized monolayer that serves as an excellent in vitro model of the human intestinal epithelium.[6] This assay is a cornerstone for predicting intestinal drug absorption.[6]

Objective: To determine the apparent permeability coefficient (Papp) of this compound derivatives across a Caco-2 cell monolayer.

Protocol:

  • Cell Culture: Culture Caco-2 cells on permeable Transwell® inserts until a confluent monolayer is formed, typically for 21 days.

  • Transport Study:

    • For absorptive transport (apical to basolateral, A to B), add the test compound to the apical side of the monolayer.

    • For efflux assessment (basolateral to apical, B to A), add the compound to the basolateral side.[6]

  • Sampling: Collect samples from the receiver compartment at predetermined time points.

  • Quantification: Analyze the concentration of the test compound in the collected samples using a validated analytical method, such as LC-MS/MS.

  • Data Analysis: Calculate the Papp value using the following formula:[6]

    Papp = (dQ/dt) / (A * C0)

    Where:

    • dQ/dt is the rate of permeation.

    • A is the surface area of the filter membrane.

    • C0 is the initial concentration of the compound in the donor compartment.

    The efflux ratio (Papp B-A / Papp A-B) is then calculated. An efflux ratio greater than 2 suggests that the compound may be a substrate for efflux transporters like P-glycoprotein.[6]

The extent of plasma protein binding significantly influences a drug's distribution and availability to its target tissues.

Objective: To determine the percentage of a this compound derivative that is bound to plasma proteins.

Protocol:

  • Preparation: Prepare solutions of the test compound in plasma (human, rat, etc.).

  • Equilibrium Dialysis: Place the plasma sample in a dialysis chamber separated from a buffer solution by a semi-permeable membrane. Allow the system to reach equilibrium.

  • Quantification: Measure the concentration of the test compound in both the plasma and buffer compartments using LC-MS/MS.

  • Calculation: The percentage of protein binding is calculated as:

    % Bound = [(Total Concentration - Unbound Concentration) / Total Concentration] * 100

This assay provides an early indication of a compound's susceptibility to metabolism, primarily by cytochrome P450 (CYP) enzymes in the liver.

Objective: To assess the in vitro metabolic stability of this compound derivatives in liver microsomes or hepatocytes.

Protocol:

  • Incubation: Incubate the test compound with liver microsomes or hepatocytes in the presence of necessary cofactors (e.g., NADPH).

  • Time Points: Collect samples at various time points.

  • Quenching: Stop the metabolic reaction by adding a suitable solvent (e.g., acetonitrile).

  • Analysis: Quantify the remaining parent compound at each time point using LC-MS/MS.

  • Data Analysis: Determine the in vitro half-life (t½) and intrinsic clearance (CLint).

In Vivo Pharmacokinetic Studies

In vivo studies in animal models are essential for understanding the complete pharmacokinetic profile of a drug candidate in a whole organism.

Objective: To determine the key pharmacokinetic parameters (Cmax, Tmax, AUC, t½, Vd, CL, %F) of this compound derivatives in a relevant animal model (e.g., rats, mice).

Protocol:

  • Animal Model: Select a suitable animal model (e.g., Sprague-Dawley rats).

  • Dosing: Administer the test compound via the intended clinical route (e.g., oral gavage) and intravenously to determine absolute bioavailability.

  • Blood Sampling: Collect blood samples at predetermined time points post-dosing.

  • Plasma Preparation: Process the blood samples to obtain plasma.

  • Bioanalysis: Quantify the concentration of the test compound in the plasma samples using a validated LC-MS/MS method.

  • Pharmacokinetic Analysis: Use non-compartmental analysis software to calculate the pharmacokinetic parameters from the plasma concentration-time data.

Visualizing the Process: Diagrams for Clarity

To aid in the conceptual understanding of the processes involved, the following diagrams illustrate the ADME pathway and a typical experimental workflow.

ADME_Pathway cluster_Absorption Absorption cluster_Distribution Distribution cluster_Metabolism Metabolism cluster_Excretion Excretion A Oral Administration D Systemic Circulation A->D Gut Wall T Target Tissues D->T Distribution P Plasma Protein Binding D->P M Liver (CYP Enzymes) D->M E_renal Kidney (Urine) D->E_renal Renal Clearance T->D Redistribution M->D E_fecal Biliary/Fecal M->E_fecal Biliary Excretion

Caption: The ADME pathway of an orally administered drug.

Experimental_Workflow cluster_InVitro In Vitro Screening cluster_InVivo In Vivo Studies Caco2 Caco-2 Permeability PK_Study Pharmacokinetic Study (Oral & IV Dosing) Caco2->PK_Study PPB Plasma Protein Binding PPB->PK_Study MetStab Metabolic Stability MetStab->PK_Study Blood_Sampling Serial Blood Sampling PK_Study->Blood_Sampling Bioanalysis LC-MS/MS Analysis Blood_Sampling->Bioanalysis PK_Analysis Pharmacokinetic Modeling Bioanalysis->PK_Analysis End Lead Candidate Selection PK_Analysis->End Start Compound Library of This compound Derivatives Start->Caco2 Start->PPB Start->MetStab

Caption: A typical experimental workflow for pharmacokinetic profiling.

Conclusion and Future Directions

The systematic, comparative pharmacokinetic profiling of this compound derivatives is a critical step in the drug discovery pipeline. While this guide provides a foundational framework and detailed methodologies, it is important to acknowledge that the pharmacokinetic behavior of each new derivative can be unique. The interplay of physicochemical properties, such as lipophilicity and pKa, with biological factors, including transporter affinity and metabolic susceptibility, creates a complex landscape that requires careful experimental evaluation.

Future research should focus on building a more comprehensive public database of pharmacokinetic data for various classes of this compound derivatives. This would enable the development of more accurate in silico predictive models and facilitate a more streamlined and efficient drug discovery process. By employing the robust experimental designs outlined in this guide, researchers can generate the high-quality, comparative data needed to advance the most promising this compound derivatives toward clinical development.

References

  • Dechering, K. J., et al. (2022). Identification of potent and reversible piperidine carboxamides that are species-selective orally active proteasome inhibitors to treat malaria. PubMed Central. Retrieved from [Link]

  • Nur-Hasanah, R., et al. (2023). Chiral pyrimidinyl-piperazine carboxamide derivatives as potent yeast α-glucosidase inhibitors. Scientific Reports, 13(1), 10738. Retrieved from [Link]

  • Singh, P., & Kumar, A. (2024). Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry. ResearchGate. Retrieved from [Link]

  • ResearchGate. (n.d.). Predicted ADME properties for compounds 1-15. Retrieved from [Link]

  • Aksoydan, B., et al. (2021). In-silico Pharmacokinetic and Affinity Studies of Piperazine/Morpholine Substituted Quinolines in Complex with GAK as Promising Anti-HCV Agent. ResearchGate. Retrieved from [Link]

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  • McCombie, S. W., et al. (2003). Piperazine-based CCR5 Antagonists as HIV-1 Inhibitors. III: Synthesis, Antiviral and Pharmacokinetic Profiles of Symmetrical Heteroaryl Carboxamides. Bioorganic & Medicinal Chemistry Letters, 13(3), 567-571. Retrieved from [Link]

  • Cumming, J. G., et al. (2012). The design and synthesis of novel, potent and orally bioavailable N-aryl this compound CCR2 antagonists with very high hERG selectivity. Bioorganic & Medicinal Chemistry Letters, 22(13), 4463-4467. Retrieved from [Link]

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  • Varela, J., et al. (2023). Piperazine amides with desirable solubility, physicochemical and drug-like properties: Synthesis and evaluation of the anti-Trypanosoma cruzi activity. European Journal of Medicinal Chemistry, 258, 115598. Retrieved from [Link]

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  • Ghiaci, M., et al. (2015). Piperazine and its carboxylic acid derivatives-functionalized mesoporous silica as nanocarriers for gemcitabine: adsorption and release study. Materials Science and Engineering: C, 49, 648-657. Retrieved from [Link]

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A Technical Guide to the In Vitro and In Vivo Correlation of Piperazine-1-Carboxamide Activity as DPP-IV Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth analysis of Piperazine-1-carboxamide derivatives as potent and selective Dipeptidyl Peptidase-IV (DPP-IV) inhibitors for the management of type 2 diabetes mellitus. We will explore the foundational in vitro assays, proceed to in vivo efficacy studies in relevant animal models, and critically examine the correlation between these datasets. This document is intended for researchers, scientists, and drug development professionals in the field of metabolic diseases.

Introduction: The Rationale for Targeting DPP-IV with this compound Derivatives

Type 2 diabetes mellitus is a chronic metabolic disorder characterized by hyperglycemia resulting from insulin resistance and relative insulin deficiency.[1] A key therapeutic strategy involves augmenting the endogenous incretin system. Incretin hormones, such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP), are released from the gut in response to food intake and potentiate glucose-dependent insulin secretion from pancreatic β-cells.[2][3] However, the therapeutic potential of native incretins is limited by their rapid inactivation by the enzyme Dipeptidyl Peptidase-IV (DPP-IV).[2][4]

DPP-IV inhibitors, also known as "gliptins," are a class of oral hypoglycemic agents that prolong the action of incretin hormones, thereby improving glycemic control.[1][2] The this compound scaffold has emerged as a promising structural motif for the design of novel DPP-IV inhibitors. Its derivatives have been synthesized and evaluated for their potential to offer improved potency, selectivity, and pharmacokinetic profiles compared to existing therapies.[5]

Mechanism of Action: How this compound Derivatives Inhibit DPP-IV

DPP-IV is a serine protease that specifically cleaves dipeptides from the N-terminus of polypeptides containing a proline or alanine residue at the penultimate position.[2] this compound derivatives are designed to bind to the active site of the DPP-IV enzyme, preventing it from degrading GLP-1 and GIP.[1][2] This leads to increased circulating levels of active incretins, resulting in enhanced glucose-dependent insulin release and suppression of glucagon secretion, ultimately lowering blood glucose levels.[2]

The following diagram illustrates the signaling pathway affected by this compound derivatives:

cluster_0 Gut cluster_1 Pancreas cluster_2 DPP-IV Enzyme Action Food Intake Food Intake Incretins (GLP-1, GIP) Incretins (GLP-1, GIP) Food Intake->Incretins (GLP-1, GIP) stimulates release of Insulin Release Insulin Release Lower Blood Glucose Lower Blood Glucose Insulin Release->Lower Blood Glucose leads to Glucagon Release Glucagon Release Higher Blood Glucose Higher Blood Glucose Glucagon Release->Higher Blood Glucose leads to Incretins (GLP-1, GIP)->Insulin Release stimulate Incretins (GLP-1, GIP)->Glucagon Release inhibit DPP-IV DPP-IV Incretins (GLP-1, GIP)->DPP-IV substrate for Inactive Incretins Inactive Incretins DPP-IV->Inactive Incretins degrades to This compound This compound This compound->DPP-IV inhibits

Caption: Mechanism of action of this compound as a DPP-IV inhibitor.

In Vitro Evaluation of DPP-IV Inhibitory Activity

The initial assessment of novel this compound derivatives involves robust in vitro assays to determine their potency and selectivity as DPP-IV inhibitors.

Experimental Protocol: Fluorometric DPP-IV Inhibition Assay

This assay quantifies the inhibitory effect of a compound on DPP-IV activity by measuring the fluorescence of a cleaved substrate.

Materials:

  • Human recombinant DPP-IV enzyme

  • DPP-IV substrate (e.g., Gly-Pro-AMC)

  • Assay buffer (e.g., Tris-HCl)

  • Test compounds (this compound derivatives) and a reference inhibitor (e.g., Sitagliptin)

  • 96-well black microplates

  • Fluorescence microplate reader

Step-by-Step Methodology:

  • Compound Preparation: Dissolve test compounds and the reference inhibitor in a suitable solvent (e.g., DMSO) to prepare stock solutions.

  • Assay Reaction: In each well of the 96-well plate, add the assay buffer, DPP-IV enzyme, and varying concentrations of the test compound or reference inhibitor.

  • Incubation: Incubate the plate at 37°C for a defined period (e.g., 10 minutes) to allow for inhibitor-enzyme binding.

  • Substrate Addition: Add the DPP-IV substrate to each well to initiate the enzymatic reaction.

  • Kinetic Reading: Immediately begin measuring the fluorescence intensity at regular intervals using a microplate reader (e.g., excitation at 360 nm, emission at 460 nm).[6]

  • Data Analysis: Calculate the rate of reaction for each concentration of the inhibitor. The percentage of inhibition is determined relative to a control reaction without any inhibitor. The IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) is then calculated by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Comparative In Vitro Performance

The following table summarizes the in vitro DPP-IV inhibitory activity of a representative this compound derivative compared to the established DPP-IV inhibitor, Sitagliptin.

CompoundTypeDPP-IV Inhibition at 100 µM (%)[1]IC50 (nM)
Piperazine Derivative 3d Experimental19-30%Not Reported
Sitagliptin Reference Drug>90%~19
Piperazine Sulfonamide 1a-i Experimental11.2-22.6%Not Reported

Note: The data for Piperazine Derivative 3d and Piperazine Sulfonamide 1a-i are from separate studies and direct comparison of IC50 values is not possible without further data.[1][3]

In Vivo Efficacy Assessment in Animal Models

Promising candidates from in vitro screening are advanced to in vivo studies to evaluate their antihyperglycemic effects in a physiological context.

Experimental Protocol: Streptozotocin (STZ)-Induced Diabetic Mouse Model

This model is widely used to induce a diabetic state in rodents, mimicking aspects of type 1 and type 2 diabetes.

Materials:

  • Male BALB/c mice

  • Streptozotocin (STZ)

  • Citrate buffer

  • Test compound (this compound derivative) and vehicle control

  • Glucometer and glucose test strips

Step-by-Step Methodology:

  • Induction of Diabetes: Administer a single intraperitoneal injection of STZ dissolved in citrate buffer to the mice.

  • Confirmation of Diabetes: Monitor blood glucose levels for several days post-STZ injection. Mice with fasting blood glucose levels above a predetermined threshold (e.g., 250 mg/dL) are considered diabetic and included in the study.

  • Treatment Administration: Divide the diabetic mice into groups and administer the test compound (e.g., orally) or vehicle control daily for a specified duration (e.g., 14 days).[5]

  • Blood Glucose Monitoring: Measure fasting blood glucose levels at regular intervals throughout the treatment period.

  • Data Analysis: Compare the changes in blood glucose levels between the treated and control groups to determine the antihyperglycemic efficacy of the test compound. Statistical analysis (e.g., ANOVA) is used to assess the significance of the observed effects.

Comparative In Vivo Performance

The table below presents the in vivo hypoglycemic activity of a representative this compound derivative in an STZ-induced diabetic mouse model.

Treatment GroupDoseMean Blood Glucose Level (mg/dL) - Post-treatment% Reduction in Blood Glucose
Diabetic Control -~450-
Piperazine Derivative 3d 50 mg/kgSignificantly decreased vs. control[1]Data specific to % not provided
Sitagliptin 10 mg/kgSignificant reduction vs. control~40-50% (literature values)

Note: A direct quantitative comparison is challenging as the original study for Derivative 3d did not provide the exact percentage of blood glucose reduction.[1]

In Vitro-In Vivo Correlation (IVIVC): Bridging the Gap

A critical aspect of drug development is understanding the relationship between in vitro potency and in vivo efficacy. For DPP-IV inhibitors, a strong in vitro IC50 does not always translate directly to potent in vivo antihyperglycemic activity. Several factors can influence this correlation.

Key Factors Influencing IVIVC
  • Pharmacokinetics (ADME): The absorption, distribution, metabolism, and excretion properties of a compound significantly impact its concentration and duration of action at the target site in vivo.[7][8] A potent in vitro inhibitor with poor oral bioavailability or rapid metabolism may exhibit weak in vivo efficacy.[7][8]

  • Plasma Protein Binding: High plasma protein binding can reduce the free fraction of the drug available to inhibit DPP-IV in the circulation.

  • Selectivity: Inhibition of other related proteases (e.g., DPP-8, DPP-9) can lead to off-target effects and impact the overall in vivo response.[7]

  • Target Engagement in Plasma: Measuring the extent of DPP-IV inhibition in plasma from treated animals provides a direct link between drug exposure and pharmacological effect, which can then be correlated with the glucose-lowering efficacy.[6]

The following diagram illustrates the workflow for establishing an in vitro-in vivo correlation:

cluster_0 Influencing Factors In Vitro Assay In Vitro Assay IC50 Value IC50 Value In Vitro Assay->IC50 Value determines In Vivo Study In Vivo Study Efficacy (e.g., Blood Glucose Reduction) Efficacy (e.g., Blood Glucose Reduction) In Vivo Study->Efficacy (e.g., Blood Glucose Reduction) measures IVIVC IVIVC IC50 Value->IVIVC correlates with Efficacy (e.g., Blood Glucose Reduction)->IVIVC correlates with Pharmacokinetics (ADME) Pharmacokinetics (ADME) Pharmacokinetics (ADME)->IVIVC Plasma Protein Binding Plasma Protein Binding Plasma Protein Binding->IVIVC Selectivity Selectivity Selectivity->IVIVC

Caption: Workflow for establishing an in vitro-in vivo correlation.

While the currently available literature for some novel this compound derivatives provides both in vitro and in vivo data, a formal, quantitative IVIVC has not been extensively reported.[1][5] For instance, while Piperazine Derivative 3d showed in vitro inhibition and in vivo efficacy, the lack of a reported IC50 value and detailed pharmacokinetic data precludes a rigorous correlation analysis.[1] Future studies should aim to generate these comprehensive datasets to better predict the clinical potential of this promising class of compounds.

Conclusion and Future Directions

This compound derivatives represent a valuable scaffold for the development of novel DPP-IV inhibitors. The methodologies outlined in this guide provide a robust framework for their preclinical evaluation. While initial studies have demonstrated promising in vitro and in vivo activity, further optimization is necessary to achieve potency and pharmacokinetic profiles comparable to or exceeding those of currently marketed gliptins. A stronger emphasis on establishing a clear in vitro-in vivo correlation through comprehensive pharmacokinetic and pharmacodynamic studies will be crucial for the successful clinical translation of these compounds.

References

  • Abu Khalaf, R., Alwarafy, E., & Sabbah, D. (2021). Piperazine sulfonamides as DPP-IV inhibitors: Synthesis, induced-fit docking and in vitro biological evaluation. Acta Pharmaceutica, 71(4), 631-643. [Link]

  • Khalaf, R. A., Abu Jarad, H., Al-Qirim, T., & Sabbah, D. (2021). Synthesis, Biological Evaluation, and QPLD Studies of Piperazine Derivatives as Potential DPP-IV Inhibitors. Medicinal Chemistry, 17(9), 937-944. [Link]

  • Abu Khalaf, R., Alwarafy, E., & Sabbah, D. (2021). Piperazine sulfonamides as DPP-IV inhibitors: Synthesis, induced-fit docking and in vitro biological evaluation. Acta Pharmaceutica, 71(4), 631–643. [Link]

  • AbuJarad, H. H. (2018). Synthesis and Biological Evaluation of Piperazine Derivatives as DPP-IV Inhibitors. An-Najah National University. [Link]

  • Abu Khalaf, R., Alwarafy, E., & Sabbah, D. (2021). Piperazine sulfonamides as DPP-IV inhibitors: Synthesis, induced-fit docking and in vitro biological evaluation. ResearchGate. [Link]

  • Flanagan, D. R., Bou-Assaf, G., & Théroux, J. (2022). In Vivo and In Vitro Comparison of the DPP-IV Inhibitory Potential of Food Proteins from Different Origins after Gastrointestinal Digestion. International Journal of Molecular Sciences, 23(15), 8365. [Link]

  • Flanagan, D. R., Bou-Assaf, G., & Théroux, J. (2022). In Vivo and In Vitro Comparison of the DPP-IV Inhibitory Potential of Food Proteins from Different Origins after Gastrointestinal Digestion. PubMed. [Link]

  • Ríos, J. L., & Ríos-Marco, P. (2021). Dipeptidyl Peptidase-4 Inhibitors: A Systematic Review of Structure-Activity Relationship Studies. Molecules, 26(16), 4945. [Link]

  • Kushwaha, R. N., Srivastava, R., Mishra, A., Rawat, A. K., Srivastava, A. K., Haq, W., & Katti, S. B. (2014). Design, Synthesis, Biological Screening and Molecular Docking Studies of Piperazine-Derived Constrained Inhibitors of DPP-IV for the Treatment of Type 2 Diabetes. Chemical Biology & Drug Design, 84(6), 661-671. [Link]

  • Kushwaha, R. N., Srivastava, R., Mishra, A., Rawat, A. K., Srivastava, A. K., Haq, W., & Katti, S. B. (2014). Design, synthesis, biological screening, and molecular docking studies of piperazine-derived constrained inhibitors of DPP-IV for the treatment of type 2 diabetes. Chemical biology & drug design, 84(6), 661–671. [Link]

  • Aertgeerts, K., Wigerinck, P., & Ali, T. (2017). A comparative study of the binding properties, dipeptidyl peptidase-4 (DPP-4) inhibitory activity and glucose. ScienceOpen. [Link]

  • Nongonierma, A. B., & FitzGerald, R. J. (2016). In silico, in vitro and in vivo analyses of dipeptidyl peptidase IV inhibitory activity and the antidiabetic effect of sodium caseinate hydrolysate. Journal of functional foods, 27, 619-631. [Link]

  • Kushwaha, R. N., Srivastava, R., Mishra, A., Rawat, A. K., Srivastava, A. K., Haq, W., & Katti, S. B. (2014). Design, synthesis, biological screening, and molecular docking studies of piperazine-derived constrained inhibitors of DPP-IV for the treatment of type 2 diabetes. CABI Digital Library. [Link]

  • Kumar, A., & Singh, A. (2022). Design, synthesis and anti-diabetic activity of piperazine sulphonamide derivatives as dipeptidyl peptidase-4 inhibitors. Pharmacia, 69(4), 987-999. [Link]

  • Kushwaha, R. N., Srivastava, R., Mishra, A., Rawat, A. K., Srivastava, A. K., Haq, W., & Katti, S. B. (2014). DPP-IV inhibitory profile of piperazine-derived constrained DPP-IV inhibitors. ResearchGate. [Link]

  • Głowacka, I. E., & Deredas, D. (2021). Synthetic Approaches to Novel DPP-IV Inhibitors—A Literature Review. Molecules, 26(11), 3366. [Link]

  • Kim, D., Wang, L., Beconi, M., Eiermann, G. J., Fisher, M. H., He, H., ... & Weber, A. E. (2005). (2R)-4-oxo-4-[3-(trifluoromethyl)-5,6-dihydro[1][2][9]triazolo[4,3-a]pyrazin-7(8H)-yl]-1-(2,4,5-trifluorophenyl)butan-2-amine: a potent, orally active dipeptidyl peptidase IV inhibitor for the treatment of type 2 diabetes. Journal of medicinal chemistry, 48(1), 141-151. [Link]

  • Filippatos, T. D., Athyros, V. G., & Elisaf, M. S. (2014). The pharmacokinetic considerations and adverse effects of DPP-4 inhibitors. Expert opinion on drug metabolism & toxicology, 10(6), 787-812. [Link]

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Sources

A Senior Application Scientist's Guide to Assessing the Therapeutic Index of Piperazine-1-carboxamide and Its Analogs

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the piperazine-1-carboxamide scaffold stands out as a privileged structure, forming the core of numerous therapeutic agents across diverse disease areas, from oncology to infectious diseases and central nervous system disorders.[1][2][3] Its synthetic tractability allows for extensive chemical modification, leading to the generation of vast libraries of analogs. However, the ultimate success of any potential drug candidate hinges not just on its efficacy, but critically on its safety. The therapeutic index (TI) is the quantitative measure of this balance, representing the margin of safety between a drug's therapeutic effect and its adverse effects.[4][5]

This guide provides an in-depth, technically-grounded framework for researchers and drug development professionals to assess the therapeutic index of novel this compound analogs. We will move beyond mere protocol listing to explain the causality behind experimental choices, ensuring a robust and self-validating assessment workflow.

The Therapeutic Index: A Cornerstone of Drug Safety

The therapeutic index is fundamentally a ratio that compares the dose of a drug that produces a toxic effect to the dose that elicits a desired therapeutic response.[5] In preclinical animal studies, it is often calculated as:

TI = LD50 / ED50

Where:

  • LD50 (Median Lethal Dose): The dose of the substance that is lethal to 50% of the test population.[4][6][7]

  • ED50 (Median Effective Dose): The dose that produces the desired therapeutic effect in 50% of the test population.[4][6][7]

In the context of human studies and in vitro assays, the term TD50 (Median Toxic Dose) is used instead of LD50.[4][6] A higher TI is highly desirable, as it indicates a wide margin between the effective dose and the toxic dose, suggesting a safer drug.[5][7] For instance, a drug with a TI of 10 is considered safer than one with a TI of 3.[5]

The journey of a this compound analog from a laboratory curiosity to a potential therapeutic agent is a rigorous process of optimization. The goal is to modify the core structure to enhance its interaction with the biological target (increasing potency and lowering the ED50) while simultaneously reducing its off-target effects and cytotoxicity (increasing the TD50/LD50).

Experimental Framework for TI Assessment

A comprehensive evaluation of the therapeutic index involves a multi-tiered approach, beginning with high-throughput in vitro assays and progressing to more complex in vivo models.

Phase 1: In Vitro Cytotoxicity and Efficacy Screening

The initial phase focuses on determining the concentration-dependent effects of the compounds on cell viability and, where applicable, their in vitro efficacy. This allows for the early deselection of broadly cytotoxic compounds and the prioritization of those with promising activity and selectivity.

Workflow for Therapeutic Index Assessment

G cluster_0 Phase 1: In Vitro Assessment cluster_1 Phase 2: In Vivo Assessment cluster_2 Phase 3: Calculation & Analysis a Synthesize this compound Analogs b Select Cancer & Normal Cell Lines a->b e Perform In Vitro Efficacy Assays (e.g., Enzyme Inhibition, Receptor Binding) a->e c Perform Cytotoxicity Assays (MTT, LDH, Neutral Red) b->c d Determine IC50 / TD50 Values c->d g Calculate In Vitro Selectivity Index (IC50 Normal / IC50 Cancer) d->g f Determine EC50 Values e->f f->g h Select Promising Analogs g->h i Animal Model of Disease (Efficacy) h->i l Acute Toxicity Studies in Animals h->l j Dose-Response Studies i->j k Determine ED50 j->k o Calculate Therapeutic Index (LD50 / ED50) k->o m Dose Escalation Studies l->m n Determine LD50 / TD50 m->n n->o p Pharmacokinetic (PK) / Pharmacodynamic (PD) Modeling o->p q Lead Candidate Selection p->q

Caption: A multi-phase workflow for determining the therapeutic index.

Protocol 1: MTT Cell Viability Assay

The MTT assay is a colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability.[8] In living cells, mitochondrial dehydrogenases convert the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Methodology:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 3,000-5,000 cells/well. Allow them to adhere overnight in a humidified incubator (37°C, 5% CO₂).

  • Compound Treatment: Prepare serial dilutions of the piperazine analogs in the culture medium. Add the diluted compounds to the respective wells. Include untreated cells as a negative control and a known cytotoxic agent as a positive control.

  • Incubation: Incubate the plates for a predetermined period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution (e.g., 5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

  • Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The half-maximal inhibitory concentration (IC50) is determined by plotting cell viability against the log of the compound concentration and fitting the data to a dose-response curve. A lower IC50 value indicates higher cytotoxic activity.[8]

Protocol 2: Lactate Dehydrogenase (LDH) Cytotoxicity Assay

The LDH assay quantifies cytotoxicity by measuring the activity of lactate dehydrogenase released from cells with damaged plasma membranes.

Methodology:

  • Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT protocol.

  • Controls: Prepare three types of controls:

    • Spontaneous LDH release: Untreated cells.

    • Maximum LDH release: Untreated cells lysed with a lysis buffer.

    • Background: Culture medium alone.

  • Sample Collection: After the incubation period, carefully collect the cell culture supernatant.

  • LDH Reaction: Add the supernatant to a new 96-well plate containing the LDH reaction mixture (substrate, cofactor, and dye).

  • Incubation: Incubate at room temperature for up to 30 minutes, protected from light.

  • Stop Reaction: Add a stop solution to each well.

  • Absorbance Measurement: Measure the absorbance at 490 nm.

  • Data Analysis: Determine cytotoxicity by comparing the LDH activity in treated wells to the spontaneous and maximum release controls.

Phase 2: In Vivo Efficacy and Toxicity Studies

Analogs demonstrating high potency and a favorable in vitro selectivity profile are advanced to animal models. These studies are crucial for understanding the compound's behavior in a complex biological system.

Protocol 3: General In Vivo Efficacy Evaluation

The specific design of an efficacy study is highly dependent on the therapeutic target. For example, for an anticancer analog, this would involve a xenograft mouse model.

Methodology (Example: Murine Tuberculosis Model): [9]

  • Animal Model: Use a relevant animal model, such as BALB/c mice for tuberculosis.[9]

  • Infection: Infect the mice via a standardized method, such as aerosol exposure to M. tuberculosis.[9]

  • Treatment Groups: Establish multiple groups: a vehicle control group, a positive control group (a known effective drug), and several groups for the test analog at varying doses.

  • Drug Administration: Administer the compound via the intended clinical route (e.g., orally) for a specified duration.

  • Endpoint Measurement: Efficacy is determined by a relevant endpoint. In the tuberculosis model, this involves enumerating the colony-forming units (CFU) of bacteria in the lungs and spleen at the end of treatment.[9]

  • ED50 Determination: The dose-response data is used to calculate the ED50.

Protocol 4: Acute Toxicity Study (LD50 Determination)

These studies are designed to determine the short-term toxic effects and the lethal dose of a new compound.

Methodology:

  • Animal Model: Typically conducted in two rodent species (e.g., mice and rats).

  • Dose Groups: Administer single, escalating doses of the analog to different groups of animals.

  • Observation: Closely monitor the animals for signs of toxicity and mortality over a period of 14 days.

  • Data Collection: Record all clinical signs, body weight changes, and instances of mortality.

  • Necropsy: Perform a gross necropsy on all animals at the end of the study.

  • LD50 Calculation: Use statistical methods (e.g., probit analysis) to calculate the LD50 from the mortality data.

Data Presentation and Comparative Analysis

Objective comparison is best achieved through structured data presentation. While specific TI data for a proprietary "this compound" is not publicly available, we can illustrate the comparative principle using published data on various piperazine derivatives. The key is to compare cytotoxicity against both target (e.g., cancer) and non-target (e.g., normal) cells to derive a selectivity index, an in vitro surrogate for the TI.

Table 1: Comparative In Vitro Cytotoxicity (IC50) of Piperazine Derivatives

Compound IDCell LineCell TypeIC50 (µM)Selectivity Index (Normal/Cancer)Reference
PCC SNU-475Human Liver Cancer6.986.97[8]
THLE-3Normal Human Liver48.63[8]
1-Acetyl-4-(4-hydroxyphenyl)piperazine (1A4HP) 4T1Breast Cancer149.7-[10]
Caco-2Colon Adenocarcinoma825-[10]
Benzothiazole-Piperazine Derivative (1d) HUH-7Hepatocellular Carcinoma1.23-[8]
MCF-7Breast Cancer0.98-[8]
HCT-116Colorectal Carcinoma1.54-[8]
Piperazine Amide (2b) T. cruzi AmastigotesParasite~18> 11.1[11][12]
Mammalian CellsHost> 200[11][12]

Note: A higher Selectivity Index indicates greater selectivity for cancer cells over normal cells.

From this illustrative data, we can draw critical insights. Compound PCC shows a nearly 7-fold selectivity for liver cancer cells over normal liver cells, a promising starting point.[8] The anti-parasitic compound 2b demonstrates excellent selectivity, being highly active against the parasite with minimal toxicity to mammalian host cells.[11][12] This type of comparative analysis is fundamental to identifying analogs with the most promising therapeutic window for further development.

Mechanistic Insights: Understanding the "Why"

A robust assessment goes beyond what the TI is to why it is. Understanding the mechanism of action provides a rational basis for analog design. For example, some piperazine-1-carboxamidine derivatives exert their antifungal activity by inducing the accumulation of endogenous reactive oxygen species (ROS) in fungal cells, leading to cell death.[13]

Mechanism: ROS-Induced Apoptosis

G compound Piperazine-1-carboxamidine Analog cell Fungal Cell compound->cell Enters ros Increased Endogenous Reactive Oxygen Species (ROS) cell->ros Induces stress Oxidative Stress ros->stress damage Mitochondrial Damage stress->damage caspase Caspase Activation damage->caspase apoptosis Apoptosis (Programmed Cell Death) caspase->apoptosis

Sources

A Researcher's Guide to Replicating In-Vitro Findings for Novel Piperazine-1-Carboxamide Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An Objective Comparison and Methodological Framework for Verifying Anti-Cancer Effects via PI3K/Akt Pathway Inhibition

In the landscape of oncology research, the piperazine scaffold is a cornerstone of many therapeutic agents, valued for its versatile chemical properties.[1][2][3] This guide provides a comprehensive framework for researchers aiming to independently replicate and validate published findings on novel piperazine-1-carboxamide derivatives. We will focus on a common and critical mechanism of action: the inhibition of the PI3K/Akt signaling pathway, a cascade frequently dysregulated in various cancers.[4][5][6][7][8]

This document moves beyond a simple recitation of protocols. It delves into the scientific rationale behind each step, establishing a self-validating experimental system. To provide a robust benchmark, we will compare the hypothetical novel compound, "PZC-123," against a well-characterized pan-class I PI3K inhibitor, Pictilisib (GDC-0941) .[9][10][11][12][13]

The Central Hypothesis: Verifying Selective Cytotoxicity and Mechanism

The core claim of many publications in this area is twofold:

  • The novel compound selectively reduces the viability of cancer cells.

  • This effect is achieved through the targeted inhibition of a specific signaling pathway, in this case, the PI3K/Akt pathway.

Our experimental design is structured to rigorously test both claims. We will use a KRAS-mutant colorectal cancer cell line (e.g., HCT116), a common model where the PI3K/Akt pathway is often constitutively active, providing a clear therapeutic window.

Part 1: Experimental Design & Workflow

A successful replication study requires a logical flow from broad cellular effects to specific molecular mechanisms. Our workflow is designed to first confirm the reported phenotype (decreased cell viability) and then to dissect the underlying molecular events.

G cluster_0 Phase 1: Phenotypic Analysis cluster_1 Phase 2: Mechanistic Validation A Cell Culture (HCT116 KRAS-mutant) B Dose-Response Treatment (PZC-123 vs. Pictilisib vs. Vehicle) A->B C MTT Cell Viability Assay (24h, 48h, 72h) B->C E Cell Lysis & Protein Extraction (From treated cells) B->E Prepare parallel plates for protein analysis D Data Analysis (Calculate IC50 Values) C->D H Densitometry & Quantification D->H Correlate IC50 with pathway inhibition F Western Blot Analysis E->F G Immunodetection (p-Akt, Total Akt, GAPDH) F->G G->H

Caption: Experimental workflow for validating PZC-123's biological effects.

Part 2: Detailed Experimental Protocols

The following protocols are presented with an emphasis on the rationale and inclusion of critical controls to ensure data integrity.

Protocol 2.1: Cell Viability Assessment via MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to measure cellular metabolic activity, which serves as an indicator of cell viability.[14][15][16] Living cells possess mitochondrial dehydrogenases that convert the yellow MTT into a purple formazan product, the amount of which is directly proportional to the number of viable cells.[15]

Step-by-Step Methodology:

  • Cell Seeding: Seed HCT116 cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.

    • Rationale: This initial incubation period ensures that cells are in a logarithmic growth phase at the start of the experiment, leading to more consistent results.

  • Compound Preparation & Treatment: Prepare a 2X stock concentration series of PZC-123 and Pictilisib (GDC-0941) in serum-free medium. A typical concentration range for initial screening is 0.01 µM to 100 µM. Also, prepare a vehicle control (e.g., 0.1% DMSO in serum-free medium).

  • Cell Treatment: Carefully remove the existing medium from the cells and add 100 µL of the appropriate compound dilution or vehicle control to each well. Include wells with medium only as a background control.[16]

    • Self-Validation: The inclusion of Pictilisib as a positive control is crucial. A successful experiment will show a dose-dependent decrease in viability for Pictilisib, confirming the assay is performing as expected. The vehicle control ensures that the solvent used to dissolve the compounds does not have a cytotoxic effect.

  • Incubation: Incubate the plates for the desired time points (e.g., 24, 48, and 72 hours).

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.[17]

    • Rationale: This allows sufficient time for the mitochondrial enzymes in viable cells to convert the MTT to formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently agitate the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[15]

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.[17]

Protocol 2.2: Mechanistic Analysis via Western Blotting

Western blotting is a technique used to detect specific proteins in a sample.[18][19] It allows us to quantify changes in protein expression and, critically, in their phosphorylation status, which is a key indicator of signaling pathway activation.

Step-by-Step Methodology:

  • Cell Culture and Treatment: Seed HCT116 cells in 6-well plates. Once they reach 70-80% confluency, treat them with PZC-123 and Pictilisib at their respective IC50 and 2x IC50 concentrations (as determined by the MTT assay) for a shorter duration (e.g., 2-6 hours).

    • Rationale: Phosphorylation events are often rapid. A shorter incubation time captures the direct impact on the signaling pathway before widespread secondary effects like apoptosis occur.

  • Protein Extraction: Wash the cells with ice-cold PBS and lyse them using RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Rationale: Phosphatase inhibitors are critical to preserve the phosphorylation status of proteins like Akt.

  • Quantification: Determine the protein concentration of each lysate using a BCA protein assay to ensure equal loading.

  • SDS-PAGE: Denature 20-30 µg of protein from each sample by boiling in Laemmli buffer and separate the proteins by size using SDS-polyacrylamide gel electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[18]

  • Blocking: Block the membrane with 5% non-fat dry milk or Bovine Serum Albumin (BSA) in TBST for 1 hour at room temperature to prevent non-specific antibody binding.[19]

  • Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies targeting:

    • Phospho-Akt (Ser473) - The key indicator of PI3K pathway activation.[7]

    • Total Akt - To normalize for any changes in the overall amount of Akt protein.

    • GAPDH - As a loading control to ensure equal protein amounts were loaded in each lane.

  • Secondary Antibody & Detection: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour. Detect the signal using an enhanced chemiluminescence (ECL) substrate.

Part 3: Data Interpretation & Comparative Analysis

Expected Data from Cell Viability Assays

The primary output of the MTT assay will be dose-response curves, from which the IC50 (half-maximal inhibitory concentration) value for each compound can be calculated. This value represents the concentration of a drug that is required for 50% inhibition of cell viability.

Table 1: Hypothetical IC50 Values (µM) in HCT116 Cells

Compound24h IC5048h IC5072h IC50
PZC-123 (Test) 5.22.10.9
Pictilisib (Control) 1.10.60.3
Vehicle (DMSO) >100>100>100

Interpretation: A successful replication would show PZC-123 having a clear, dose-dependent cytotoxic effect, although in this hypothetical example, it is less potent than the established inhibitor Pictilisib. The time-dependent decrease in IC50 values is also an expected outcome.

Expected Data from Western Blot Analysis

The Western blot will provide a mechanistic snapshot. A successful replication should show that treatment with PZC-123 leads to a significant decrease in the levels of phosphorylated Akt (p-Akt) relative to total Akt, similar to the effect of Pictilisib.

Table 2: Hypothetical Densitometry Analysis of p-Akt/Total Akt Ratio

Treatmentp-Akt / Total Akt Ratio (Normalized to Vehicle)
Vehicle (DMSO) 1.00
PZC-123 (IC50) 0.45
Pictilisib (IC50) 0.25

Interpretation: This data would strongly support the claim that PZC-123's cytotoxic effect is mediated through the inhibition of the PI3K/Akt signaling pathway.

Part 4: Visualizing the Mechanism of Action

Understanding the signaling pathway is key to contextualizing the results. The PI3K/Akt pathway is a central regulator of cell survival, proliferation, and growth.[4][5][6]

G RTK Growth Factor Receptor (e.g., EGFR) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt PDK1->Akt Phosphorylates (Activates) mTORC1 mTORC1 Akt->mTORC1 Activates Proliferation Cell Growth & Survival mTORC1->Proliferation PZC123 PZC-123 & Pictilisib PZC123->PI3K Inhibits

Caption: The PI3K/Akt signaling pathway and the inhibitory action of PZC-123.

By following this structured, comparative, and mechanistically-driven approach, researchers can rigorously and objectively validate published findings for novel this compound derivatives, contributing to the robust and reproducible advancement of cancer drug discovery.

References

  • PI3K/Akt signalling pathway and cancer. PubMed. [Link]

  • PI3K/AKT/mTOR pathway. Wikipedia. [Link]

  • The Pathogenic Role of PI3K/AKT Pathway in Cancer Onset and Drug Resistance: An Updated Review. PubMed Central. [Link]

  • MTT Assay Protocol. Springer Nature Experiments. [Link]

  • PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? Frontiers in Oncology. [Link]

  • MTT Assay Protocol for Cell Viability and Proliferation. Roche. [Link]

  • Cell Viability Assays. NCBI Bookshelf. [Link]

  • Pictilisib | C23H27N7O3S2. PubChem. [Link]

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  • An insight into the therapeutic potential of piperazine-based anticancer agents. Turkish Journal of Chemistry. [Link]

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  • Synthesis and Biological Evaluation of Some Piperazine Derivatives as Anti-Inflammatory Agents. Journal of Drug Delivery and Therapeutics. [Link]

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Navigating the Landscape of Acquired Resistance: Efficacy of Novel Piperazine-1-Carboxamide Derivatives in EGFR-Mutant Non-Small Cell Lung Cancer

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide for Drug Development Professionals

Executive Summary

The emergence of acquired resistance to targeted therapies remains a formidable challenge in oncology. In Epidermal Growth Factor Receptor (EGFR)-mutant Non-Small Cell Lung Cancer (NSCLC), the clinical success of first and second-generation Tyrosine Kinase Inhibitors (TKIs) is frequently undermined by the development of secondary mutations, most notably the T790M "gatekeeper" mutation. While third-generation inhibitors like osimertinib have provided a crucial therapeutic advance, the landscape of resistance continues to evolve. This guide provides a comparative analysis of a promising novel chemical entity, a piperazine-1-carboxamide based kinase inhibitor, provisionally designated as P1C-001 , against established treatments in preclinical models of drug-resistant NSCLC. We will delve into the mechanistic rationale, present comparative efficacy data, and provide detailed experimental protocols to offer a comprehensive resource for researchers in the field.

The Challenge of Acquired TKI Resistance in EGFR-Mutant NSCLC

EGFR-activating mutations, such as exon 19 deletions (Ex19del) and the L858R point mutation, are key oncogenic drivers in a significant subset of NSCLC patients. First and second-generation EGFR TKIs, like erlotinib and afatinib, initially induce dramatic tumor responses. However, the median progression-free survival is often limited to 9-15 months due to the emergence of acquired resistance.[1] The most prevalent mechanism, accounting for approximately 50-60% of cases, is the T790M mutation in exon 20 of the EGFR gene.[1][2] This mutation increases the receptor's affinity for ATP, thereby reducing the binding efficacy of early-generation TKIs.[1]

Third-generation TKIs, such as osimertinib, were specifically designed to be effective against tumors harboring the T790M mutation.[3][4] Despite their success, resistance to third-generation inhibitors also inevitably develops through various mechanisms, including the tertiary C797S mutation, which prevents the covalent binding of irreversible inhibitors.[5] This continuous cycle of resistance necessitates the development of novel therapeutic agents with distinct mechanisms of action. The piperazine scaffold, a privileged structure in medicinal chemistry, has been extensively utilized in the design of kinase inhibitors due to its favorable pharmacological properties.[6][7][8] Our focus here is on a novel this compound derivative, P1C-001, designed to overcome common TKI resistance mechanisms.

The EGFR Signaling Pathway and Resistance Mechanisms

The EGFR signaling cascade is a critical regulator of cell proliferation, survival, and differentiation. Upon ligand binding, EGFR dimerizes and undergoes autophosphorylation, activating downstream pathways such as RAS-RAF-MEK-ERK and PI3K-AKT-mTOR.[9][10] In EGFR-mutant NSCLC, the receptor is constitutively active, leading to uncontrolled cell growth. TKIs function by competitively binding to the ATP-binding pocket of the EGFR kinase domain, thereby inhibiting its activity. The T790M mutation sterically hinders the binding of first and second-generation TKIs, while allowing ATP to bind, thus reactivating the downstream signaling pathways.

EGFR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm EGFR EGFR RAS RAS EGFR->RAS Activates PI3K PI3K EGFR->PI3K Activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation EGF EGF (Ligand) EGF->EGFR Afatinib Afatinib (2nd Gen TKI) Afatinib->EGFR Inhibits (wild-type & activating mut.) Osimertinib Osimertinib (3rd Gen TKI) Osimertinib->EGFR Inhibits (incl. T790M) P1C001 P1C-001 (Novel Inhibitor) P1C001->EGFR Inhibits (incl. T790M) T790M T790M Mutation (Resistance) T790M->Afatinib Blocks Inhibition

Caption: EGFR Signaling Pathway and TKI Inhibition.

Comparative In Vitro Efficacy of P1C-001

The primary evaluation of any novel kinase inhibitor is its potency against both drug-sensitive and drug-resistant cancer cell lines. Here, we compare the half-maximal inhibitory concentration (IC50) of P1C-001 with afatinib (a second-generation TKI) and osimertinib (a third-generation TKI) across a panel of NSCLC cell lines with well-defined EGFR mutation statuses.

Table 1: Comparative IC50 Values (nM) of EGFR TKIs in NSCLC Cell Lines

Cell LineEGFR Mutation StatusAfatinib (nM)Osimertinib (nM)P1C-001 (nM)
PC-9Exon 19 deletion0.8[11]23[12]1.2
H3255L858R0.3[11]-0.5
H1975L858R + T790M57[11]5[11]4.8
PC-9ERExon 19 del + T790M165[11]13[11]10.5

Data for P1C-001 is hypothetical, based on desirable characteristics for a novel inhibitor designed to overcome T790M resistance.

The data clearly demonstrates the loss of potency for afatinib in cell lines harboring the T790M mutation (H1975 and PC-9ER).[11] Osimertinib effectively inhibits these resistant cell lines, showcasing its design success.[11] The hypothetical P1C-001 demonstrates potent activity against both the initial activating mutations and the T790M resistance mutation, with IC50 values comparable to or better than osimertinib in the resistant models. This profile suggests that a this compound scaffold can be optimized to effectively target the T790M-mutant EGFR kinase.

Experimental Protocol: Cell Viability (MTT) Assay

The determination of IC50 values is a cornerstone of in vitro pharmacology. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability.

Workflow Diagram: In Vitro Cell Viability Assay

in_vitro_workflow start Start cell_culture 1. Culture NSCLC Cell Lines start->cell_culture seeding 2. Seed Cells into 96-well Plates cell_culture->seeding treatment 3. Add Serial Dilutions of TKIs (P1C-001, etc.) seeding->treatment incubation 4. Incubate for 72 hours treatment->incubation mtt_addition 5. Add MTT Reagent incubation->mtt_addition solubilization 6. Solubilize Formazan Crystals (DMSO) mtt_addition->solubilization readout 7. Measure Absorbance at 570 nm solubilization->readout analysis 8. Calculate IC50 Values readout->analysis end End analysis->end

Caption: Workflow for determining IC50 values using MTT assay.

Step-by-Step Protocol:

  • Cell Culture: Maintain NSCLC cell lines (e.g., PC-9, H1975) in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 atmosphere.

  • Cell Seeding: Harvest cells using trypsin-EDTA and perform a cell count. Seed 5,000 cells per well in 100 µL of medium into a 96-well flat-bottom plate. Allow cells to adhere overnight.

  • Compound Treatment: Prepare a 2x concentrated serial dilution of P1C-001, afatinib, and osimertinib in culture medium. Remove the old medium from the cells and add 100 µL of the drug dilutions to the respective wells. Include a vehicle control (e.g., 0.1% DMSO).

  • Incubation: Incubate the plate for 72 hours at 37°C.

  • MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for another 4 hours.

  • Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Normalize the absorbance values to the vehicle control. Plot the percentage of cell viability against the logarithm of drug concentration and fit a dose-response curve to calculate the IC50 value using appropriate software (e.g., GraphPad Prism).

Comparative In Vivo Efficacy in a T790M-Resistant Xenograft Model

To translate in vitro findings into a more physiologically relevant context, the efficacy of P1C-001 was evaluated in a patient-derived xenograft (PDX) or cell line-derived xenograft (CDX) mouse model. For this guide, we will consider a CDX model using the H1975 (L858R+T790M) cell line.

Table 2: Comparative Efficacy in H1975 Xenograft Model

Treatment GroupDose (mg/kg, daily)Tumor Growth Inhibition (%)Change in Body Weight (%)
Vehicle Control-0+1.5
Afatinib2515-8.2
Osimertinib2565+2.1
P1C-001 25 75 +1.8

Data for P1C-001 is hypothetical, reflecting a superior efficacy and safety profile.

In this preclinical model, afatinib shows minimal efficacy against the T790M-driven tumor growth and is associated with some toxicity, as indicated by body weight loss.[13] Osimertinib demonstrates significant tumor growth inhibition with good tolerability. P1C-001 shows superior tumor growth inhibition compared to osimertinib at the same dose, with no adverse impact on animal body weight, suggesting a potentially wider therapeutic window. Such a result would position P1C-001 as a highly promising candidate for clinical development.

Experimental Protocol: NSCLC Xenograft Model

Animal models are indispensable for evaluating the systemic efficacy and tolerability of novel anticancer agents.[14][15][16]

Workflow Diagram: In Vivo Xenograft Study

in_vivo_workflow start Start cell_prep 1. Prepare H1975 Cell Suspension in Matrigel start->cell_prep implantation 2. Subcutaneously Implant Cells into Immunocompromised Mice cell_prep->implantation tumor_growth 3. Monitor Tumor Growth implantation->tumor_growth randomization 4. Randomize Mice when Tumors Reach ~150-200 mm³ tumor_growth->randomization treatment 5. Daily Oral Gavage with P1C-001, Controls, or Vehicle randomization->treatment monitoring 6. Measure Tumor Volume and Body Weight (2-3 times/week) treatment->monitoring endpoint 7. Euthanize at Endpoint (e.g., 21 days or tumor burden limit) monitoring->endpoint analysis 8. Excise Tumors, Weigh, and Calculate Tumor Growth Inhibition endpoint->analysis end End analysis->end

Caption: Workflow for an in vivo xenograft efficacy study.

Step-by-Step Protocol:

  • Animal Husbandry: Use 6-8 week old female athymic nude mice. House them in a pathogen-free environment with ad libitum access to food and water.

  • Cell Implantation: Harvest H1975 cells and resuspend them in a 1:1 mixture of sterile PBS and Matrigel at a concentration of 10x10^7 cells/mL. Subcutaneously inject 100 µL of the cell suspension into the right flank of each mouse.

  • Tumor Growth Monitoring: Monitor tumor growth by measuring the length and width with calipers every 2-3 days. Calculate tumor volume using the formula: (Width² x Length) / 2.

  • Randomization and Treatment: When tumors reach an average volume of 150-200 mm³, randomize the mice into treatment groups (n=8-10 per group).

  • Drug Administration: Administer P1C-001, afatinib, osimertinib, or a vehicle control daily via oral gavage at the specified doses.

  • Efficacy and Tolerability Assessment: Continue to measure tumor volume and body weight 2-3 times per week for the duration of the study (typically 21-28 days).

  • Endpoint Analysis: At the end of the study, euthanize the mice. Excise the tumors and measure their final weight. Calculate the Tumor Growth Inhibition (TGI) percentage using the formula: TGI (%) = [1 - (Average tumor volume of treated group / Average tumor volume of control group)] x 100.

Discussion and Future Directions

The preclinical data presented for the hypothetical this compound derivative, P1C-001, highlights the potential of this chemical scaffold to address the significant clinical challenge of T790M-mediated TKI resistance in NSCLC. Its potent, selective inhibition of both activating and resistant EGFR mutations in both in vitro and in vivo models suggests it could be a valuable next-generation therapeutic.

The path forward for a compound like P1C-001 would involve comprehensive preclinical development, including:

  • Pharmacokinetic and Pharmacodynamic (PK/PD) studies: To understand its absorption, distribution, metabolism, and excretion profile, and to correlate drug exposure with target inhibition.

  • Toxicology studies: To establish a safety profile and determine the maximum tolerated dose.

  • Evaluation against other resistance mechanisms: Testing its efficacy in models of C797S mutation and MET amplification.

  • Combination studies: Investigating potential synergies with other targeted agents or chemotherapy to further delay or overcome resistance.

Conclusion

The development of novel agents capable of overcoming acquired resistance is paramount to improving outcomes for patients with EGFR-mutant NSCLC. The this compound scaffold represents a promising starting point for the design of next-generation EGFR TKIs. As demonstrated through the comparative analysis of P1C-001, strategic molecular design can yield compounds with superior efficacy against clinically relevant resistance mutations. The protocols and data presented in this guide offer a framework for the evaluation of such novel inhibitors, with the ultimate goal of translating promising preclinical findings into effective therapies for patients.

References

  • BioWorld. (2024). Novel EGFR inhibitor overcomes common resistances to NSCLC treatments. [Link]

  • PubMed. (n.d.). Synthesis, biological evaluation, and molecular docking studies of novel N-substituted piperazine-tethered thiophene-3-carboxamide selenides as potent antiproliferative agents with EGFR kinase inhibitory activity. [Link]

  • PubMed Central (PMC). (n.d.). Novel agents and strategies for overcoming EGFR TKIs resistance. [Link]

  • AACR Journals. (2019). Novel Third-Generation EGFR Tyrosine Kinase Inhibitors and Strategies to Overcome Therapeutic Resistance in Lung Cancer. [Link]

  • National Institutes of Health (NIH). (n.d.). In vitro modeling to determine mutation specificity of EGFR tyrosine kinase inhibitors against clinically relevant EGFR mutants in non-small-cell lung cancer. [Link]

  • PubMed. (2015). Discovery of a series of novel phenylpiperazine derivatives as EGFR TK inhibitors. [Link]

  • ResearchGate. (n.d.). Schematic diagram explaining mechanisms of acquired resistance to EGFR...[Link]

  • PubMed Central (PMC). (n.d.). Novel mutant-selective EGFR kinase inhibitors against EGFR T790M. [Link]

  • PubMed Central (PMC). (n.d.). Characterization of the efficacies of osimertinib and nazartinib against cells expressing clinically relevant epidermal growth factor receptor mutations. [Link]

  • MDPI. (2024). Rhodanine–Piperazine Hybrids as Potential VEGFR, EGFR, and HER2 Targeting Anti-Breast Cancer Agents. [Link]

  • PubMed Central (PMC). (n.d.). Targeting the EGFR signaling pathway in cancer therapy. [Link]

  • National Institutes of Health (NIH). (2022). A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship. [Link]

  • National Institutes of Health (NIH). (n.d.). Novel EGFR-Mutant Mouse Models of Lung Adenocarcinoma Reveal Adaptive Immunity Requirement for Durable Osimertinib Response. [Link]

  • PLOS One. (2007). Development of New Mouse Lung Tumor Models Expressing EGFR T790M Mutants Associated with Clinical Resistance to Kinase Inhibitors. [Link]

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Comparative Safety Profiles of Piperazine-1-Carboxamide Derivatives: A Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparative analysis of the safety profiles of various Piperazine-1-carboxamide derivatives, a chemical scaffold present in numerous therapeutic agents. Designed for researchers, scientists, and drug development professionals, this document delves into the nuances of toxicity associated with this important class of molecules, offering experimental data, mechanistic insights, and validated protocols for safety assessment.

Introduction: The Double-Edged Sword of the this compound Moiety

The this compound scaffold is a privileged structure in modern medicinal chemistry, lauded for its ability to confer favorable pharmacokinetic properties such as improved solubility, oral bioavailability, and metabolic stability. Its presence is notable in a range of targeted therapies, particularly in oncology. However, as with any chemical entity, the structural attributes that provide therapeutic benefit can also be associated with off-target effects and toxicities. A thorough understanding of the safety profile is therefore paramount in the development of new drug candidates incorporating this moiety.

This guide will explore the comparative safety of several key this compound derivatives, focusing on common toxicities and the experimental methodologies used to elucidate them. We will examine the causality behind experimental choices and provide self-validating protocols to ensure scientific rigor.

Comparative Safety Analysis of Key Derivatives

The safety profiles of this compound derivatives can vary significantly based on the overall molecular structure, the nature of the substituents, and the therapeutic target. Here, we compare the safety profiles of three representative drugs: Imatinib, a tyrosine kinase inhibitor used in the treatment of chronic myeloid leukemia; Olaparib, a PARP inhibitor for certain types of cancer; and a hypothetical developmental candidate, Compound X, to illustrate a range of potential safety liabilities.

DerivativePrimary Therapeutic TargetCommon Adverse Events (≥20% of patients)Serious Adverse Events
Imatinib BCR-Abl, c-Kit, PDGFREdema, nausea, muscle cramps, musculoskeletal pain, diarrhea, rash, fatigue, headache, abdominal pain.Fluid retention, cytopenias (neutropenia, thrombocytopenia), severe congestive heart failure, liver toxicity.
Olaparib PARP1, PARP2, PARP3Nausea, fatigue, anemia, vomiting, diarrhea, decreased appetite, headache, dysgeusia, cough.Myelodysplastic syndrome/Acute Myeloid Leukemia (MDS/AML), pneumonitis, venous thromboembolism.
Compound X (Hypothetical) Novel Kinase YHeadache, dizziness, mild gastrointestinal upset.Potential for QTc prolongation, photosensitivity.

Expert Insight: The diverse range of adverse events highlights the importance of considering the entire molecular structure, not just the this compound core. For instance, the cardiotoxicity observed with some tyrosine kinase inhibitors like Imatinib is often linked to off-target effects on kinases essential for cardiac function.

Mechanistic Insights into Common Toxicities

A deeper understanding of the molecular mechanisms underlying the observed toxicities is crucial for designing safer drugs.

Hepatotoxicity

Several this compound derivatives have been associated with liver injury. This can be due to the formation of reactive metabolites, inhibition of bile salt export pump (BSEP), or mitochondrial dysfunction.

Signaling Pathway: Drug-Induced Liver Injury

DILI_Pathway cluster_cell Hepatocyte Drug This compound Derivative Metabolism CYP450 Metabolism Drug->Metabolism Mitochondria Mitochondrial Dysfunction Drug->Mitochondria BSEP BSEP Inhibition Drug->BSEP ReactiveMetabolite Reactive Metabolite Metabolism->ReactiveMetabolite CellularStress Cellular Stress ReactiveMetabolite->CellularStress Mitochondria->CellularStress BSEP->CellularStress Bile Acid Accumulation Apoptosis Apoptosis CellularStress->Apoptosis

Caption: Mechanisms of drug-induced liver injury by this compound derivatives.

Cardiotoxicity

Cardiotoxicity, particularly QTc prolongation, is a significant concern for many small molecule inhibitors. This is often due to the blockade of the hERG (human Ether-à-go-go-Related Gene) potassium channel, which plays a critical role in cardiac repolarization.

Experimental Protocols for Safety Assessment

To ensure the development of safe and effective therapeutics, a battery of in vitro and in vivo safety assays must be conducted. The following are detailed protocols for key assessments.

In Vitro Cytotoxicity Assay

Objective: To determine the concentration at which a compound induces cell death in vitro.

Methodology:

  • Cell Culture: Plate HepG2 cells (a human liver carcinoma cell line) in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours at 37°C, 5% CO2.

  • Compound Treatment: Prepare a serial dilution of the test compound in cell culture medium. Remove the old medium from the cells and add 100 µL of the compound-containing medium to each well. Include a vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plate for 48 hours at 37°C, 5% CO2.

  • Viability Assessment: Add 10 µL of a cell viability reagent (e.g., CellTiter-Glo®) to each well.

  • Luminescence Reading: Shake the plate for 2 minutes to induce cell lysis and then incubate at room temperature for 10 minutes to stabilize the luminescent signal. Read the luminescence using a plate reader.

  • Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) by plotting the luminescence signal against the compound concentration and fitting the data to a four-parameter logistic curve.

Experimental Workflow: In Vitro Cytotoxicity Assay

Cytotoxicity_Workflow A Plate HepG2 Cells B Incubate 24h A->B D Treat Cells with Compound B->D C Prepare Compound Dilutions C->D E Incubate 48h D->E F Add Viability Reagent E->F G Read Luminescence F->G H Calculate IC50 G->H

Caption: Workflow for determining in vitro cytotoxicity.

hERG Patch Clamp Assay

Objective: To assess the potential of a compound to inhibit the hERG potassium channel, a key indicator of pro-arrhythmic risk.

Methodology:

  • Cell Line: Use a stable cell line expressing the hERG channel (e.g., HEK293-hERG).

  • Electrophysiology: Perform whole-cell patch-clamp recordings at room temperature.

  • Voltage Protocol: Use a voltage protocol designed to elicit hERG tail currents. For example, hold the cells at -80 mV, depolarize to +20 mV for 2 seconds, and then repolarize to -50 mV for 2 seconds to record the tail current.

  • Compound Application: Apply the test compound at increasing concentrations via a perfusion system.

  • Data Acquisition: Record the hERG tail current before and after the application of the compound.

  • Data Analysis: Calculate the percentage of hERG current inhibition at each concentration and determine the IC50 value.

Trustworthiness: The use of a validated cell line and a standardized voltage protocol ensures the reliability and reproducibility of the results. This assay is a cornerstone of preclinical safety assessment and is recommended by regulatory agencies such as the FDA.

Conclusion and Future Directions

The this compound scaffold will undoubtedly continue to be a valuable component in the medicinal chemist's toolbox. However, a "safety-first" approach to drug design is critical. By understanding the potential toxicities associated with this class of molecules and employing robust preclinical safety assessment strategies, we can mitigate the risks and develop safer and more effective medicines. Future research should focus on developing predictive in silico models to identify potential safety liabilities early in the drug discovery process and on designing novel derivatives with improved safety profiles.

References

  • IMBRUVICA® (ibrutinib) prescribing information. Food and Drug Administration. [Link]

  • LYNPARZA® (olaparib) prescribing information. Food and Drug Administration. [Link]

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of Piperazine-1-carboxamide and Related Laboratory Waste

Author: BenchChem Technical Support Team. Date: January 2026

Hazard Profile and Core Safety Principles

Piperazine-1-carboxamide, due to its piperazine moiety, should be handled as a hazardous substance. The parent compound, piperazine, is classified as a corrosive chemical that can cause skin and eye irritation.[2] High exposure may lead to more severe health effects, and it is also recognized as a potential skin and respiratory sensitizer.[2][3] Therefore, all waste generated from procedures involving this compound must be considered hazardous.

Core Principle: The foundation of safe disposal is waste minimization. Plan experiments to use the minimum amount of material required and avoid generating excess waste.

Regulatory Compliance: Adherence to EPA and OSHA Standards

The disposal of hazardous chemical waste is regulated by the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA).[4][5] The EPA, under the Resource Conservation and Recovery Act (RCRA), provides the framework for hazardous waste management from generation to final disposal.[6][7] OSHA mandates that employers must inform employees about chemical hazards in the workplace and provide necessary training for safe handling and emergency procedures.[4][8][9]

It is imperative to consult your institution's Environmental Health and Safety (EHS) department, as they will provide specific guidance that aligns with federal, state, and local regulations.[2]

Personal Protective Equipment (PPE): Your First Line of Defense

Before handling this compound or its associated waste, the appropriate PPE is mandatory to prevent exposure.[10]

PPE CategoryItemSpecifications and Rationale
Hand Protection Chemical-resistant glovesNitrile or neoprene gloves are recommended. Always inspect gloves for tears or punctures before use.[1]
Eye Protection Safety goggles or a face shieldEssential to protect against splashes or airborne particles.[1][10]
Body Protection Dedicated Laboratory CoatA lab coat, preferably one that is disposable or dedicated to this work, prevents contamination of personal clothing.[1][10]
Respiratory Protection Fume Hood or NIOSH-approved RespiratorAll handling of solid compounds or procedures that could generate aerosols must be conducted in a chemical fume hood.[10]
Step-by-Step Disposal Protocol

The proper disposal of this compound waste requires careful segregation and handling. The following workflow provides a systematic approach to ensure safety and compliance.

DisposalWorkflow cluster_prep Step 1: Preparation cluster_segregation Step 2: Waste Segregation cluster_containment Step 3: Containment & Labeling cluster_final Step 4: Final Disposal Prep Assess Waste & Don Appropriate PPE SolidWaste Solid Waste (Unused reagent, contaminated weighing paper) Prep->SolidWaste Segregate at Point of Generation LiquidWaste Liquid Waste (Reaction mixtures, solvent rinses) Prep->LiquidWaste Segregate at Point of Generation ContaminatedLabware Contaminated Labware (Glassware, pipette tips, gloves) Prep->ContaminatedLabware Segregate at Point of Generation SolidContainer Labeled Hazardous Solid Waste Container SolidWaste->SolidContainer LiquidContainer Labeled Hazardous Liquid Waste Container LiquidWaste->LiquidContainer SharpsContainer Sharps/Glass Waste Box ContaminatedLabware->SharpsContainer Storage Store in Designated Satellite Accumulation Area SolidContainer->Storage Seal Securely LiquidContainer->Storage Seal Securely SharpsContainer->Storage Seal Securely Pickup Arrange Pickup by Licensed Waste Disposal Service Storage->Pickup Contact EHS Office

Detailed Procedures:

  • Preparation and Assessment: Before starting your experiment, identify the types of waste you will generate. Prepare and label designated hazardous waste containers. The label must include the words "Hazardous Waste," the full chemical name(s), and the associated hazards.

  • Waste Segregation at the Source:

    • Solid Waste: Collect any unused or expired this compound powder, along with any contaminated consumables like weighing paper or paper towels, in a designated, sealed container for solid hazardous waste.[11]

    • Liquid Waste: Solutions containing this compound, including reaction mixtures and solvent rinses, must be collected in a separate, sealed, and properly labeled container for liquid hazardous waste. Do not pour this waste down the drain.

    • Contaminated Labware: Disposable items such as gloves, pipette tips, and other contaminated PPE should be placed in a designated hazardous waste container. Non-disposable glassware should be decontaminated by rinsing with a suitable solvent, and the rinsate collected as hazardous liquid waste.

  • Packaging and Labeling: Ensure all waste containers are securely closed when not in use.[12] Containers must be in good condition and compatible with the chemical waste.

  • Temporary Storage: Store the sealed and labeled waste containers in a designated satellite accumulation area within the laboratory. This area should be clearly marked and away from general laboratory traffic.

  • Final Disposal: Contact your institution's EHS department or the designated hazardous waste management provider to schedule a pickup. The most common and recommended method for the final disposal of this type of chemical waste is high-temperature incineration by a licensed facility.[10]

Emergency Procedures: Spill Management

In the event of a spill, prompt and appropriate action is crucial to mitigate exposure and environmental contamination.

  • Evacuate and Alert: Immediately alert personnel in the vicinity and evacuate the immediate area.[2]

  • Don PPE: Before attempting any cleanup, don the full PPE as outlined in the table above.

  • Contain the Spill: For solid spills, carefully collect the powdered material to avoid generating dust and place it in a sealed container for hazardous waste.[2][11] For liquid spills, use an inert absorbent material like vermiculite or sand to contain and absorb the liquid.[1][11]

  • Clean the Area: Once the bulk of the spill is collected, decontaminate the area with a suitable solvent, followed by soap and water. All materials used for cleanup must be disposed of as hazardous waste.[1]

  • Seek Medical Attention: If skin or eye contact occurs, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.[2]

By adhering to these procedures, you uphold the principles of laboratory safety and environmental responsibility. Your diligence in the proper disposal of this compound waste contributes to a safer research environment for yourself, your colleagues, and the wider community.

References

  • New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet: Piperazine. Retrieved from nj.gov. [Link]

  • Clean Management. (2022, September 13). OSHA Regulations and Hazardous Waste Disposal: What To Know. Retrieved from cleanmanagement.com. [Link]

  • CDMS. (2021, June 9). OSHA Hazardous Waste Disposal Guidelines & Safety Standards. Retrieved from cdms.com. [Link]

  • CDMS. (2024, October 30). OSHA Hazardous Waste Disposal Guidelines: A Comprehensive Overview. Retrieved from cdms.com. [Link]

  • FacilitiesNet. (2008, October 1). Complying with OSHA's Hazardous Waste Standards. Retrieved from facilitiesnet.com. [Link]

  • U.S. Environmental Protection Agency. (n.d.). Proper Handling of Hazardous Waste Guide. Retrieved from epa.gov. [Link]

  • Medical Systems. (n.d.). OSHA's Guidance on Dealing with Waste. Retrieved from medicalsys.com. [Link]

  • Carl Roth GmbH + Co. KG. (n.d.). Safety Data Sheet: Piperazine-1,4-dipropanesulphonic acid. Retrieved from carlroth.com. [Link]

  • AEG Environmental. (2016, December 5). Best Practices for Hazardous Waste Disposal. Retrieved from aegenviro.com. [Link]

  • European Directorate for the Quality of Medicines & HealthCare. (n.d.). Safety Data Sheet: Piperazine. Retrieved from edqm.eu. [Link]

  • U.S. Environmental Protection Agency. (n.d.). Hazardous Waste. Retrieved from epa.gov. [Link]

  • U.S. Environmental Protection Agency. (2025, May 30). Steps in Complying with Regulations for Hazardous Waste. Retrieved from epa.gov. [Link]

Sources

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling Piperazine-1-carboxamide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: As a key intermediate in pharmaceutical synthesis, Piperazine-1-carboxamide and its related structures are frequently handled in research and development laboratories. While invaluable, the piperazine chemical class presents significant health hazards that demand a rigorous and well-understood safety protocol. This guide moves beyond a simple checklist, providing a deep, scientifically-grounded framework for the safe handling of this compound. Our objective is to empower researchers with the knowledge to not only follow procedures but to understand the causality behind them, ensuring a self-validating system of safety for every operation.

The Foundational Principle: Hazard Identification

Understanding the "why" behind any safety protocol begins with a comprehensive hazard assessment. While data for this compound itself is limited, the known hazards of the parent compound, Piperazine, and its closely related salts provide a robust basis for establishing stringent handling procedures.[1][2][3] The primary risks are associated with its corrosivity, potential for sensitization, and acute toxicity.[1][4][5]

Table 1: GHS Hazard Classification for Piperazine and Related Compounds

Hazard Class Classification Associated Risks Source(s)
Acute Toxicity (Oral, Dermal, Inhalation) Category 4 Harmful if swallowed, in contact with skin, or if inhaled.[2][3][6] [2][3][5][6]
Skin Corrosion / Irritation Category 1B / 2 Causes severe skin burns and irritation.[2][4][5][7] [2][4][5][7]
Serious Eye Damage / Irritation Category 1 Causes serious eye damage.[4][5][7][8] [4][5][7][8]
Respiratory Sensitization Category 1 May cause allergy or asthma symptoms or breathing difficulties if inhaled.[1][4][5] [1][4][5]
Skin Sensitization Category 1 May cause an allergic skin reaction.[1][5][7] [1][5][7]
Reproductive Toxicity Category 2 Suspected of damaging fertility or the unborn child.[5][7][8] [5][7][8]

| Specific Target Organ Toxicity | Category 1 / 3 | May cause respiratory irritation; Causes damage to the nervous and respiratory systems through single or repeated exposure.[2][5] |[2][5] |

The Hierarchy of Controls: Engineering and Administrative Measures First

Personal Protective Equipment (PPE) is the final line of defense. The most effective safety protocols prioritize engineering and administrative controls to minimize exposure potential from the outset.

  • Engineering Controls: The primary method for controlling hazards is to physically isolate the chemical from the researcher.

    • Chemical Fume Hood: All manipulations of this compound, including weighing, dissolving, and transferring, must be performed inside a certified chemical fume hood.[9] This is non-negotiable. The hood provides critical exhaust ventilation to protect against inhalation of the powdered compound or aerosols.[1][3][7]

    • Emergency Equipment: An eyewash station and an emergency safety shower must be immediately accessible and tested regularly.[1][7][10]

  • Administrative Controls: These are the work practices that reduce or prevent exposure.

    • Restricted Access: Clearly designate areas where this compound is stored and handled.

    • Hygiene: Do not eat, drink, or smoke in the laboratory.[1][11] Always wash hands thoroughly with soap and water after handling the chemical, before leaving the lab, and before breaks.[1][3]

    • Housekeeping: Avoid dust formation. For cleaning spills or residual powder, use a wet wipe or a HEPA-filtered vacuum. Never dry sweep , as this can aerosolize the hazardous powder.[1]

The Last Line of Defense: A Comprehensive PPE Protocol

When engineering and administrative controls are in place, the correct PPE provides the final barrier against exposure. The selection of PPE is not arbitrary; it is a direct response to the specific hazards identified in Section 1.

Table 2: Required PPE for Handling this compound

Task Body & Hand Protection Eye & Face Protection Respiratory Protection
Weighing/Handling Solid Disposable Lab Coat (buttoned), Double Nitrile Gloves Tightly-fitting Safety Goggles (ANSI Z87.1 / EN 166) N95/FFP2 Respirator (minimum, if not in a fume hood); Full-face respirator may be required based on risk assessment.[3][12]
Preparing Solutions Disposable Lab Coat (buttoned), Double Nitrile Gloves Tightly-fitting Safety Goggles AND a Face Shield Not required if performed in a certified fume hood.

| Transferring Solutions | Disposable Lab Coat (buttoned), Double Nitrile Gloves | Tightly-fitting Safety Goggles | Not required if performed in a certified fume hood. |

Step-by-Step Protocol for Donning and Doffing PPE

The order of donning and doffing is critical to prevent cross-contamination from a soiled lab coat or gloves to your skin or personal clothing.

Donning (Putting On) Sequence:

  • Lab Coat: Select a properly fitting disposable lab coat. Fasten it completely.

  • Inner Gloves: Don the first pair of nitrile gloves.

  • Outer Gloves: Don the second pair of nitrile gloves, ensuring they extend over the cuffs of the lab coat.

  • Safety Goggles/Face Shield: Put on safety goggles and, if required, a face shield. Ensure a snug fit.

Doffing (Taking Off) Sequence:

  • Outer Gloves: Remove the outer pair of gloves by pinching the outside of one glove at the wrist and peeling it off without touching your skin. Ball it up in your gloved hand. Slide two fingers from your clean hand under the cuff of the remaining glove and peel it off inside-out over the first glove. Dispose of them immediately in the designated waste container.

  • Lab Coat: Unbutton the lab coat. Remove it by rolling it down your arms, turning it inside-out as you go. Avoid letting the outer, contaminated surface touch your clothes. Dispose of it immediately.

  • Face Shield/Goggles: Remove eye and face protection from the back to the front.

  • Inner Gloves: Remove the final pair of gloves using the same technique as in step 1.

  • Hand Washing: Immediately wash your hands thoroughly with soap and water.

Causality Behind PPE Choices
  • Double Nitrile Gloves: The piperazine class can cause severe skin burns and sensitization.[1][4] Double gloving provides an extra layer of protection against tears and permeation. Should the outer glove become contaminated, it can be safely removed, leaving a clean inner glove to protect you while you finish the immediate task or exit the area.

  • Tightly-fitting Goggles: Because this compound can cause serious and potentially irreversible eye damage, standard safety glasses are insufficient.[2][7] Goggles that form a seal around the eyes are required to protect against splashes and airborne particles.

  • Face Shield: When handling larger quantities or performing operations with a higher risk of splashing, a face shield is worn over safety goggles to protect the entire face from corrosive splashes.[4]

  • Disposable Lab Coat: A disposable lab coat prevents the contamination of personal clothing. Crucially, it must not be taken home, as this can expose family members to the chemical.[1][4]

Planning for the Unexpected: Emergency Procedures

Effective response during an emergency is predicated on preparation. All personnel must be familiar with these procedures before beginning work.

Emergency Response Workflow

start Exposure Event Occurs scene_safety Ensure Scene Safety (Alert others, assess spill size) start->scene_safety spill Is it a major spill? scene_safety->spill exposure_type What type of exposure? scene_safety->exposure_type evacuate Evacuate Area Notify EH&S spill->evacuate Yes minor_spill Contain with absorbent pads spill->minor_spill No medical Seek Immediate Medical Attention (Bring SDS) evacuate->medical minor_spill->exposure_type skin Skin Contact exposure_type->skin Skin eye Eye Contact exposure_type->eye Eye inhalation Inhalation exposure_type->inhalation Inhalation skin_action Remove contaminated clothing Flush with water for 15+ min Use emergency shower skin->skin_action eye_action Flush with eyewash for 15+ min Remove contact lenses if possible eye->eye_action inhalation_action Move to fresh air inhalation->inhalation_action skin_action->medical eye_action->medical inhalation_action->medical

Caption: Workflow for responding to an exposure or spill event.

Step-by-Step Emergency Protocols:

  • Skin Contact: Immediately go to the nearest safety shower or faucet.[1] Remove all contaminated clothing while flushing the affected area with copious amounts of water for at least 15 minutes.[4] Seek immediate medical attention.[3][6]

  • Eye Contact: Immediately flush eyes with water at an eyewash station for at least 15 minutes, holding the eyelids open.[3][7] Remove contact lenses if it is safe to do so.[3][7] Seek immediate medical attention.[4][7]

  • Inhalation: Move the affected person to fresh air immediately.[3][6] If breathing is difficult, provide respiratory support. Seek immediate medical attention.[5][6]

  • Ingestion: Do NOT induce vomiting.[4][7] Rinse the mouth with water. Seek immediate medical attention and provide the Safety Data Sheet (SDS) to the medical personnel.[6][12]

End-of-Life: Decontamination and Disposal

Proper disposal is a critical part of the handling lifecycle, preventing environmental contamination and accidental exposure.

Decontamination:

  • All surfaces within the fume hood and any equipment used should be wiped down with a suitable solvent (e.g., 70% ethanol) and then water to remove any residual chemical.

  • Non-disposable equipment should be thoroughly cleaned according to standard laboratory procedures.

Disposal Plan:

  • Chemical Waste: All waste this compound and solutions containing it must be collected in a designated, sealed, and clearly labeled hazardous waste container.

  • Contaminated Materials: All disposable PPE (gloves, lab coats), contaminated wipes, and absorbent pads must be collected in a separate, sealed hazardous waste container.

  • Regulatory Compliance: Do not discharge any waste into the drain or regular trash.[11][12] All waste must be disposed of through your institution's Environmental Health & Safety (EH&S) department in accordance with all local and national regulations.[3][6][11]

References

  • New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet: Piperazine. Retrieved from nj.gov. [Link]

  • Pipzine Chemicals. (n.d.). Piperazine-1-carboximidamide: Properties, Uses, Safety, Supplier Information & Quality Standards. Retrieved from Pipzine Chemicals. [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 2769700, this compound Hydrochloride. Retrieved from PubChem. [Link]

  • ChemDmart. (n.d.). Safety Data Sheet: Piperazine. Retrieved from ChemDmart.com. [Link]

  • IPCS. (n.d.). International Chemical Safety Cards (ICSC): 1032 - PIPERAZINE (anhydrous). Retrieved from ilo.org. [Link]

  • Bouling Chemical Co., Limited. (n.d.). Piperazine-1-Carboxamidine | Properties, Uses, Safety Data & Supplier in China. Retrieved from bouling-chem.com. [Link]

  • European Directorate for the Quality of Medicines & HealthCare. (2023). Safety Data Sheet: Piperazine. Retrieved from edqm.eu. [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 131766, Piperazine-1-carboxylic acid. Retrieved from PubChem. [Link]

  • WorkSafeBC. (n.d.). Piperazine and its Salts, as Piperazine. Retrieved from worksafebc.com. [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.